molecular formula CH4O3S B1676364 Methanesulfonic acid CAS No. 75-75-2

Methanesulfonic acid

Katalognummer: B1676364
CAS-Nummer: 75-75-2
Molekulargewicht: 96.11 g/mol
InChI-Schlüssel: AFVFQIVMOAPDHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is the simplest alkanesulfonic acid and a strong, non-oxidizing organic acid. It serves as a versatile and increasingly valuable reagent in both industrial and laboratory settings, often hailed as a "green" alternative to mineral acids like sulfuric, hydrochloric, or fluoroboric acid. Its unique properties, including strong acidity (pKa ≈ -1.9), high thermal stability, very low vapor pressure, and miscibility with water and many organic solvents, make it an exceptionally safe and efficient choice for numerous applications. A key advantage is that its metal salts (methanesulfonates) are typically highly soluble in water, preventing scaling in processes like electrochemistry . MSA is extensively utilized as an acid catalyst in organic synthesis, particularly for esterification and alkylation reactions, where its liquid state at room temperature and solubility in organic media offer practical benefits over solid acids . In the field of electrochemistry, MSA-based electrolytes are the industry standard for the electrodeposition of metals, especially tin and tin-lead solders. They provide a safer, less corrosive, and more environmentally friendly solution compared to traditional fluoroboric acid systems . Furthermore, MSA is gaining significant traction in the emerging field of circular hydrometallurgy. Its capacity to dissolve a wide range of metal salts in high concentrations without forming passive oxide layers is being explored for applications in metal recycling, including the recycling of lithium-ion batteries . Additional research applications include its use in the generation of borane (BH₃) complexes for reduction reactions and as a solvent for dissolving polymers . This product is intended for research and further manufacturing use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methanesulfonic acid
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InChI

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
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InChI Key

AFVFQIVMOAPDHO-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)O
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Molecular Formula

CH4O3S
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Related CAS

22515-76-0 (ammonium salt), 2386-52-9 (silver(1+) salt), 2386-56-3 (potassium salt), 2386-57-4 (hydrochloride salt), 54253-62-2 (copper(2+) salt), 56525-23-6 (iron(2+) salt)
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DSSTOX Substance ID

DTXSID4026422
Record name Methanesulfonic acid
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Molecular Weight

96.11 g/mol
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Physical Description

Liquid, Liquid at room temperature; [HSDB] White crystals below 20 deg C; [CHEMINFO] Light yellow liquid; mp = 17-19 deg C; [Aldrich MSDS]
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Boiling Point

167 °C at 10 mm Hg
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Flash Point

110 °C, 189 °C closed cup
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Solubility

Solubility at 26-28 °C in wt %: hexane, 0; benzene, 1.5; methylcyclopentane, 0; toluene, 0.38; o-chlorotoluene, 0.23; ethyl disulfide, 0.47, Soluble in alcohol, ether, Soluble in water, In water, 1X10+6 mg/L at 20 °C /Miscible/
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Density

1.4812 g/cu cm at 18 °C
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Vapor Pressure

0.000428 [mmHg], 4.28X10-4 mm Hg at 25 °C
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Color/Form

Solid, Liquid at room temperature

CAS No.

75-75-2
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Melting Point

20 °C
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Foundational & Exploratory

Methanesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is the simplest of the alkylsulfonic acids.[1] It is a strong, non-oxidizing organosulfuric acid that has garnered significant interest as a "green" alternative to traditional mineral acids like sulfuric and hydrochloric acid.[2] MSA is a hygroscopic, colorless liquid at room temperature, solidifying at temperatures below 20°C.[1][3][4] Its unique combination of properties—strong acidity, low volatility, high solubility of its metal salts, and commendable biodegradability—makes it a versatile reagent in various fields, including organic synthesis, electroplating, and industrial cleaning.[2][5][6] This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols, and key reaction pathways relevant to researchers, scientists, and drug development professionals.

Physical Properties

This compound is commercially available in its anhydrous form (>99.5% purity) or as a 70% aqueous solution.[2] In its pure state, it is a viscous, odorless liquid.[2] It is completely miscible with water and many polar organic solvents such as ethanol (B145695) and DMSO, but is insoluble or only partially miscible with nonpolar solvents like hexane (B92381) and toluene.[1][2][4] This high solubility in aqueous and organic media, combined with its non-volatile nature, makes it a convenient acid catalyst for a wide range of industrial applications.[5]

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula CH₄O₃S[1][7]
Molar Mass 96.11 g·mol⁻¹[1][8]
Appearance Clear, colorless liquid or white solid below 20°C[1][3]
Density 1.48 g/cm³ (at 25°C)[1][9]
Melting Point 17 to 20°C (63 to 68°F; 290 to 293 K)[1][2][10]
Boiling Point 167°C at 10 mmHg (13.33 hPa); decomposes >185°C at atmospheric pressure[1][2][10]
Vapor Pressure 0.000428 mmHg to 1 mmHg (at 20-23°C)[2][8][9]
pKa -1.9 to -2.0[1][8][11]
Refractive Index n20/D 1.429 - 1.4317[9][10]
Flash Point 110°C to 189°C (closed cup)[8]
Solubility Miscible with water, ethanol, diethyl ether, DMSO. Insoluble in alkanes.[1][2][4]
Heat of Formation (liquid) -178.09 ± 1.48 kcal/mol[12]
Enthalpy of Vaporization 73.9 kJ/mol[13]

Chemical Properties

This compound's chemical behavior is defined by its strong acidity and high stability. It is a strong Brønsted acid, completely ionizing in aqueous solution.[3] Unlike acids such as nitric or perchloric acid, MSA is non-oxidizing and not explosive.[1][10] This makes it a safer alternative in many catalytic processes.

Acidity and Reactivity

With a pKa of approximately -1.9, MSA is comparable in strength to other strong acids.[1][11] This high acidity allows it to serve as an efficient catalyst for a variety of organic reactions, including:

  • Esterification and Alkylation: It is widely used as a catalyst in the production of esters and in alkylation reactions.[2][5]

  • Polymerization: Its catalytic properties are valuable in polymerization processes.[4][5]

  • Borane (B79455) Generation: MSA reacts with sodium borohydride (B1222165) (NaBH₄) in an aprotic solvent to generate borane (BH₃).[1][5]

Stability

MSA exhibits remarkable thermal and chemical stability.[2] It is resistant to hydrolysis and strong oxidizing agents like hydrogen peroxide and potassium permanganate.[2] It also shows high stability against strong reducing agents.[2] This robustness allows its use under a wide range of reaction conditions. When heated in a sodium hydroxide (B78521) solution, no decomposition was detected at 315°C, with only minor decomposition occurring at higher temperatures.[2]

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of this compound. Vibrational spectroscopy (Infrared and Raman) clearly shows the influence of strong hydrogen bonding in the condensed phase.[14]

Table 2: Chemical and Spectroscopic Properties of this compound

PropertyDataReferences
Chemical Structure H₃C−S(=O)₂−OH[1]
GHS Pictogram GHS05: Corrosive[1]
Hazard Statements H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals)[1][15]
¹H NMR Single peak corresponding to the methyl protons.[7]
¹³C NMR Single peak corresponding to the methyl carbon.[16]
Key IR Peaks (cm⁻¹) ~1320 & 1122 (asymmetric & symmetric SO₃ stretch), 907 (S-OH stretch), 772 (C-S stretch)[14][17]
Key Raman Peaks (cm⁻¹) 790 (solid), 1224 (solid)[14]

Key Reaction Mechanisms and Workflows

Understanding the reaction mechanisms and experimental workflows involving MSA is crucial for its effective application in research and development.

Mechanism: Formation of Methyl Methanesulfonate (MMS)

The formation of sulfonate esters from sulfonic acids and alcohols is a significant concern in the pharmaceutical industry, as these esters can be potential genotoxic impurities (PGIs).[18] Studies using isotopically labeled methanol (B129727) have confirmed that the reaction proceeds via C-O bond cleavage of the alcohol, consistent with the reversal of sulfonate ester solvolysis.[18] Two primary mechanistic pathways are considered for the acid-catalyzed formation of MMS from MSA and methanol.[18]

esterification_pathway cluster_A Pathway A: Nucleophilic Attack on Protonated Alcohol cluster_B Pathway B: Analogy to Aac2 Esterification MSA This compound (MSA) CH₃SO₃H Mesylate_Anion Mesylate Anion CH₃SO₃⁻ MSA->Mesylate_Anion Dissociation Intermediate_B Tetrahedral Intermediate MSA->Intermediate_B Nucleophilic Attack on Sulfonyl Sulfur MeOH Methanol CH₃OH Protonated_MeOH Protonated Methanol CH₃OH₂⁺ MeOH->Protonated_MeOH H⁺ MeOH->Intermediate_B Nucleophilic Attack on Sulfonyl Sulfur MMS_A Methyl Methanesulfonate (MMS) CH₃SO₃CH₃ Protonated_MeOH->MMS_A Sₙ2 Attack Mesylate_Anion->MMS_A Sₙ2 Attack H2O_A Water H₂O MMS_B Methyl Methanesulfonate (MMS) CH₃SO₃CH₃ Intermediate_B->MMS_B Elimination of H₂O H2O_B Water H₂O start start->MSA start->MeOH

Caption: Proposed mechanistic pathways for the formation of MMS from MSA and methanol.

Workflow: Industrial Synthesis via the Grillo-Methane-Sulfonation (GMS) Process

A modern, cost-effective, and environmentally friendlier process for MSA production involves the direct reaction of methane (B114726) with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid).[1] This process, developed by Grillo-Werke AG, operates at moderate temperatures and high pressures.[1][3]

gms_process_workflow input input process process output output condition condition Methane Methane (CH₄) Reactor High-Pressure Reactor Methane->Reactor Oleum Oleum (H₂S₂O₇) Oleum->Reactor Initiator Potassium Persulfate Initiator Initiator->Reactor Reaction C-H Activation & Sulfonation Reactor->Reaction Mix & Pressurize Separation Product Separation & Purification Reaction->Separation Crude Product MSA_Product Pure this compound (MSA) Separation->MSA_Product Temp ~50 °C Temp->Reaction Pressure ~100 bar Pressure->Reaction

Caption: Workflow for the Grillo-Methane-Sulfonation (GMS) industrial synthesis process.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental for research and quality control. The following sections outline protocols for key analytical procedures involving this compound.

Protocol: Determination of Free Acid Content by Titration

This protocol describes a standard acid-base titration to determine the concentration of free this compound in a solution, such as an electroplating bath.[19]

Methodology:

  • Sample Preparation: Accurately pipette a known volume (e.g., 1.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.[19]

  • Dilution: Add approximately 100 mL of deionized water to the flask.

  • Indicator Addition: Add 3-5 drops of a suitable pH indicator, such as bromothymol blue.[19] The solution should turn yellow in the acidic medium.

  • Titration Setup: Fill a burette with a standardized sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 mol/L).[19] Record the initial burette volume.

  • Titration: Slowly add the NaOH titrant to the flask while continuously swirling the contents.

  • Endpoint Determination: Continue titration until the solution undergoes a distinct color change from yellow to blue, indicating the endpoint has been reached.[19]

  • Volume Recording: Record the final burette volume. The volume of NaOH consumed is the difference between the final and initial readings.

  • Calculation: Calculate the molarity of the this compound using the formula: M_acid × V_acid = M_base × V_base Where M is molarity and V is volume.

titration_workflow step step action action endpoint endpoint result result start Start prep_sample 1. Pipette 1.00 mL of MSA sample start->prep_sample dilute 2. Add 100 mL Deionized Water prep_sample->dilute add_indicator 3. Add Bromothymol Blue Indicator dilute->add_indicator titrate 4. Titrate with 0.1M NaOH add_indicator->titrate observe_color 5. Observe Color Change (Yellow to Blue) titrate->observe_color record_volume 6. Record Volume of NaOH Used observe_color->record_volume Endpoint Reached calculate 7. Calculate MSA Concentration record_volume->calculate end End calculate->end

Caption: Experimental workflow for the titrimetric determination of MSA concentration.

Protocol: Determination of Heat of Reaction by Calorimetry

This general protocol outlines how to measure the heat of reaction (enthalpy change) for a process involving MSA, such as its dissolution in water or a neutralization reaction, using a simple solution calorimeter.

Methodology:

  • Calorimeter Calibration:

    • First, determine the heat capacity of the calorimeter. This is often done by mixing known amounts of hot and cold water and measuring the final temperature.[20]

  • Reactant Preparation:

    • Measure a precise volume of one reactant (e.g., 50.0 mL of deionized water) and place it inside the calorimeter.

    • Separately, measure a precise mass or volume of this compound.

    • Allow both to reach thermal equilibrium and record their initial temperature (T_initial).

  • Initiate Reaction:

    • Quickly add the this compound to the water in the calorimeter.

    • Immediately close the calorimeter and begin stirring to ensure uniform mixing and heat distribution.

  • Temperature Monitoring:

    • Record the temperature at regular intervals (e.g., every 15 seconds) until it reaches a maximum value and then begins to cool.[20]

  • Data Analysis:

    • Plot temperature versus time to determine the maximum temperature change (ΔT = T_final - T_initial), extrapolating the cooling curve back to the time of mixing if necessary.

    • Calculate the heat absorbed by the solution (q_solution) using: q_solution = m × c × ΔT, where m is the total mass of the solution and c is its specific heat capacity.

    • Calculate the heat absorbed by the calorimeter (q_calorimeter) using: q_calorimeter = C_cal × ΔT, where C_cal is the heat capacity of the calorimeter.

    • The total heat of the reaction (q_rxn) is: q_rxn = -(q_solution + q_calorimeter).

    • Calculate the enthalpy change (ΔH) by dividing q_rxn by the number of moles of the limiting reactant.

Workflow: General Spectroscopic Analysis

This workflow provides a generalized procedure for the analysis of an MSA sample using spectroscopic techniques like FTIR or NMR to confirm its identity and purity.

spectroscopy_workflow prep prep analysis analysis data data interpret interpret start Start sample_prep 1. Sample Preparation (Neat liquid, solution, or KBr pellet) start->sample_prep instrument_setup 2. Instrument Setup & Calibration sample_prep->instrument_setup acquire_bkg 3. Acquire Background Spectrum (if applicable, e.g., FTIR) instrument_setup->acquire_bkg acquire_spectrum 4. Acquire Sample Spectrum acquire_bkg->acquire_spectrum process_data 5. Data Processing (Baseline correction, integration) acquire_spectrum->process_data compare_ref 6. Compare with Reference Spectra & Literature Data process_data->compare_ref structure_confirm 7. Structure Confirmation & Purity Assessment compare_ref->structure_confirm end End structure_confirm->end

Caption: A generalized workflow for the spectroscopic analysis of a this compound sample.

Safety and Handling

This compound is a strong corrosive acid and requires careful handling.[21] It can cause severe skin burns and eye damage.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[15][22] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling vapors.[21][23] MSA is moisture-sensitive and should be stored in a tightly closed container in a cool, dry area away from incompatible substances like bases and common metals.[10][21] When diluting, always add the acid to water slowly to dissipate the substantial amount of heat released.[10]

Conclusion

This compound presents a compelling profile of a strong, non-volatile, and non-oxidizing acid with high thermal and chemical stability.[2] Its physical properties, particularly its liquid state at ambient temperature and high solubility for metal salts, underpin its utility in a diverse array of applications, from catalysis in organic synthesis to electrolytes in electrochemical processes.[1][5] The detailed understanding of its chemical behavior, reaction mechanisms, and analytical protocols provided in this guide serves as a critical resource for scientists and researchers aiming to leverage the unique advantages of MSA in innovative and sustainable chemical applications.

References

A Technical Guide to the Safe Handling of Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety precautions and handling protocols for methanesulfonic acid (MSA). This compound is a strong, corrosive organic acid that requires stringent safety measures to prevent harm to personnel and property. The following sections detail the physical and toxicological properties, personal protective equipment, emergency procedures, and handling and storage requirements based on established Safety Data Sheets (SDS).

Quantitative Safety and Property Data

A thorough understanding of the quantitative properties of this compound is critical for its safe handling. The data below has been compiled from multiple safety data sheets for easy reference and comparison.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 75-75-2[1][2]
EC Number 200-898-6[1][2]
Molecular Formula CH₄O₃S[1][2]
Molar Mass 96.11 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Density 1.48 g/cm³ at 20 °C[1][4]
Flash Point > 109 °C / > 228.2 °F[4][5]
Auto-ignition Temperature 535 °C at 1,010 hPa[1]
Water Solubility 1,000 g/l at 20 °C (Fully miscible)[1][4]
Dynamic Viscosity 11.6 mPa·s at 25 °C[1]
Table 2: Toxicological Data
EndpointValueSpeciesSource
Acute Toxicity Estimate (ATE), Oral >300 mg/kg[2]
Acute Toxicity Estimate (ATE), Dermal >1,000 mg/kg[2]
LD50, Oral 649 mg/kgRat[6]

Hazard Identification and Precautionary Statements

This compound is classified as a hazardous substance with the following primary concerns:

  • Corrosive to Metals (H290) : May be corrosive to metals.[1]

  • Harmful if Swallowed or in Contact with Skin (H302 + H312) .

  • Causes Severe Skin Burns and Eye Damage (H314) .[6][7]

  • May Cause Respiratory Irritation (H335) .[1]

  • Harmful to Aquatic Life (H402) .

Key precautionary statements include avoiding contact with skin and eyes, not breathing mist or vapors, washing thoroughly after handling, and wearing appropriate protective equipment.[3][7]

Experimental and Handling Protocols

Adherence to established protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is required to prevent any contact with the substance.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may also be necessary.[2]

  • Skin Protection :

    • Gloves : Wear suitable chemical protection gloves tested according to EN 374.[1][2] Materials such as PVC, neoprene, or nitrile rubber may provide suitable protection.[7] Always check for leak-tightness and impermeability before use.[1][2]

    • Body Protection : Wear appropriate protective clothing to prevent skin exposure.[5] For significant exposure risks, liquid-tight chemical protective clothing is recommended.[7]

  • Respiratory Protection : Use only in well-ventilated areas, with local exhaust ventilation recommended to control emissions at the source.[1][7] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5] For major spills or emergencies, a positive pressure self-contained breathing apparatus (SCBA) is required.[7]

Handling and Storage
  • Handling : Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is used.[7] Avoid breathing vapors or mists and prevent contact with eyes, skin, and clothing.[3][7]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as bases and strong reducing agents.[3] Keep containers tightly closed.[1][3] Store in a corrosive-resistant container with a resistant inner liner.[1][7] Do not use metal containers.[8] The storage area should be locked up.[6][7]

Emergency Response Workflows

The following diagrams illustrate critical safety workflows.

EmergencySpillResponse cluster_assessment Initial Assessment cluster_response Response Protocol spill Spill Occurs assess Assess Severity: - Quantity (<4L?) - Toxicity - Location - Fire Risk? spill->assess minor_spill Minor Spill assess->minor_spill  Minor major_spill Major Spill assess->major_spill Major   control Control & Contain Spill minor_spill->control evacuate Evacuate Area Call 911 / EHS major_spill->evacuate neutralize Neutralize Acid (Sodium Bicarbonate, etc.) control->neutralize absorb Absorb with Inert Material (Sand, Vermiculite) neutralize->absorb cleanup Collect Residue absorb->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose

Caption: Workflow for responding to a chemical spill of this compound.

HierarchyOfControls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace with a less hazardous substance) engineering Engineering Controls (Isolate people from hazard - e.g., Fume Hood) admin Administrative Controls (Change the way people work - e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Protect the worker with equipment - e.g., Gloves, Goggles)

Caption: The hierarchy of controls for mitigating chemical exposure risks.

Detailed Emergency Protocols

First-Aid Measures

Immediate action is critical in the event of exposure. First aiders must protect themselves.

  • Inhalation : Remove the person from the source of exposure to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or emergency oxygen.[3][5][7] Seek immediate medical attention.[3][7]

  • Skin Contact : Immediately take off all contaminated clothing, shoes, and leather goods.[7] Rinse the affected skin with plenty of lukewarm, gently flowing water for at least 15-30 minutes.[3][7] Call a physician or poison center immediately.[7]

  • Eye Contact : Do not allow the victim to rub or close their eyes.[3][5] Immediately rinse eyes cautiously with large amounts of lukewarm, gently flowing water for at least 30 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

  • Ingestion : Rinse the mouth with water.[1][3] Do NOT induce vomiting due to the risk of perforation.[3][6] If the victim is conscious and alert, give two to four cupfuls of water or milk.[3][5] Never give anything by mouth to an unconscious person.[3][5] Call a poison center or doctor immediately.[7]

Spill Cleanup Protocol

The response to a spill depends on its scale.

  • Minor Spill (< 4 L, contained, no immediate risk) :

    • Ensure Ventilation : Work in a well-ventilated area.[9]

    • Wear PPE : Don appropriate PPE, including gloves, goggles, and a lab coat.[10]

    • Containment : Prevent the spill from spreading or entering drains by creating a dike with absorbent materials like sand, diatomaceous earth, or vermiculite.[1][9][10]

    • Neutralization : Cautiously neutralize the acid with a suitable agent such as sodium carbonate or a soda ash-slaked lime mixture.[6][10] Use pH paper to confirm neutralization.[9][10] Be aware that this process can generate heat.[10]

    • Absorption : Once neutralized, absorb the remaining liquid with an inert material.[9][10]

    • Collection : Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][9]

    • Decontamination : Clean the affected area thoroughly.

  • Major Spill (large quantity, highly toxic, fire hazard, or unknown) :

    • Evacuate : Immediately evacuate the area and alert personnel.[11][12]

    • Isolate : Close doors to the contaminated area to restrict access.[12]

    • Emergency Call : Call 911 or the institutional emergency response team.[11][12] Provide details on the chemical identity, quantity, and location.[12]

    • Await Responders : Only personnel trained to the HAZWOPER standard should handle major spills.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Precautions : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][7] Stay uphill and upstream from the fire.[7] Be cautious when using water, as frothing may occur if sprayed into hot liquid.[7] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.

References

Methanesulfonic Acid: A Comprehensive Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA), a strong organic acid with the chemical formula CH₃SO₃H, is increasingly favored in various chemical applications due to its efficacy as a catalyst and its more environmentally benign profile compared to traditional mineral acids. Its utility in organic synthesis, particularly in the pharmaceutical industry, is often dictated by its solubility in a range of organic solvents. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding solvent selection workflows.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound is a highly polar molecule due to the presence of the sulfonic acid group (-SO₃H), which is capable of strong hydrogen bonding. This polarity is the primary determinant of its solubility characteristics in organic media.

Quantitative Solubility Data

The solubility of this compound varies significantly across different classes of organic solvents. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Polar Organic Solvents
Solvent ClassSolvent NameChemical FormulaSolubilityTemperature (°C)
Protic SolventsWaterH₂OMiscible[1][2][3]20
MethanolCH₃OHMiscible[3]Not Specified
EthanolC₂H₅OHMiscible[2]Not Specified
Aprotic Polar SolventsDiethyl Ether(C₂H₅)₂OMiscible[3]Not Specified
Tetrahydrofuran (THF)C₄H₈OMiscible[2]Not Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOMiscible[2]Not Specified
N,N-Dimethylformamide (DMF)(CH₃)₂NCHSolubleNot Specified
Acetone(CH₃)₂COSolubleNot Specified
Ethyl Acetate (B1210297)CH₃COOC₂H₅Soluble*Not Specified
Table 2: Solubility of this compound in Non-Polar and Aromatic Solvents
Solvent ClassSolvent NameChemical FormulaSolubility (wt %)Temperature (°C)
Aliphatic HydrocarbonsHexaneC₆H₁₄0[4]26-28
MethylcyclopentaneC₆H₁₂0[4]26-28
ParaffinsN/AImmiscible[1]Not Specified
Aromatic HydrocarbonsBenzeneC₆H₆1.5[4]26-28
TolueneC₇H₈0.38[4]26-28
Halogenated Solventso-ChlorotolueneC₇H₇Cl0.23[4]26-28
DichloromethaneCH₂Cl₂Sparingly SolubleNot Specified
ChloroformCHCl₃Sparingly SolubleNot Specified
Sulfur-containing SolventsEthyl DisulfideC₄H₁₀S₂0.47[4]26-28

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development and optimization. The "shake-flask" method is a widely recognized and robust technique for determining the solubility of a substance in a solvent.

Shake-Flask Method for Solubility Determination (Adapted from OECD Guideline 105)

This method is suitable for determining the solubility of liquid substances in organic solvents.

1. Principle:

A surplus of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

2. Materials and Apparatus:

  • Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Glass flasks or vials with airtight stoppers.

  • Analytical balance.

  • Pipettes and syringes.

  • Centrifuge (optional, for phase separation).

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or titration apparatus).

  • This compound (of known purity).

  • Organic solvent (of high purity).

3. Procedure:

  • Preparation:

    • Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess is necessary to ensure that a saturated solution is formed.

    • Seal the flask tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in the thermostatically controlled shaker or water bath.

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (typically 24 to 48 hours is recommended to ensure equilibrium is reached).

  • Phase Separation:

    • After equilibration, allow the mixture to stand at the constant temperature to allow for the separation of the undissolved solute.

    • If necessary, centrifugation at the same constant temperature can be used to facilitate the separation of the saturated solution from the excess solute.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute.

    • Determine the concentration of this compound in the aliquot using a validated analytical method. Titration with a standardized base is a common and accurate method for acidic solutes.

4. Data Reporting:

  • Solubility is typically expressed as mass per volume (e.g., g/L) or mass per mass (e.g., g/100 g of solvent) at the specified temperature.

Visualizations

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on its solubility characteristics.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Applications start Define Process Requirements (e.g., Reaction, Crystallization) solubility_req High or Low MSA Solubility Needed? start->solubility_req high_sol High Solubility solubility_req->high_sol High low_sol Low Solubility solubility_req->low_sol Low polar_solvent Select Polar Solvent (e.g., Water, Alcohols, Ethers, DMSO) high_sol->polar_solvent nonpolar_solvent Select Non-Polar or Aromatic Solvent (e.g., Hexane, Toluene) low_sol->nonpolar_solvent compatibility Check for Chemical Compatibility (e.g., Reactivity, Stability) polar_solvent->compatibility nonpolar_solvent->compatibility optimization Optimize Process Parameters (e.g., Temperature, Concentration) compatibility->optimization final_solvent Final Solvent Selection optimization->final_solvent

Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent based on the required solubility of this compound for a specific application.

Relationship between Solvent Polarity and MSA Solubility

This diagram illustrates the general relationship between the polarity of a solvent and the solubility of this compound.

Polarity_Solubility_Relationship Solvent Polarity vs. MSA Solubility cluster_polarity Solvent Polarity cluster_solubility MSA Solubility Non-Polar Non-Polar Slightly Polar Slightly Polar Non-Polar->Slightly Polar Immiscible / Very Low Immiscible / Very Low Non-Polar->Immiscible / Very Low Polar Aprotic Polar Aprotic Slightly Polar->Polar Aprotic Low Low Slightly Polar->Low Polar Protic Polar Protic Polar Aprotic->Polar Protic Soluble Soluble Polar Aprotic->Soluble Miscible Miscible Polar Protic->Miscible Immiscible / Very Low->Low Low->Soluble Soluble->Miscible

Caption: A diagram showing the direct correlation between increasing solvent polarity and the increasing solubility of this compound.

References

Methanesulfonic Acid (MSA): A Technical Guide to its Brønsted Acid Catalysis Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA), a simple alkanesulfonic acid with the formula CH₃SO₃H, has emerged as a highly effective and environmentally conscious Brønsted acid catalyst in organic synthesis.[1] Its unique combination of strong acidity, non-oxidizing nature, and physical properties makes it a superior alternative to traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) in many applications, particularly within the pharmaceutical industry.[2][3] This guide provides an in-depth exploration of the core mechanisms through which MSA facilitates chemical transformations, supported by quantitative data, experimental protocols, and detailed pathway visualizations.

Core Principles of MSA Catalysis

As a Brønsted-Lowry acid, the catalytic action of MSA is fundamentally rooted in its ability to donate a proton (H⁺). With a pKa of approximately -1.9, it is a strong acid capable of protonating a wide variety of substrates.[4][5] The catalytic cycle can be generalized into three key stages:

  • Protonation of the Substrate: MSA protonates an electronegative atom (typically oxygen or nitrogen) on the substrate molecule. This initial step is crucial as it significantly increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack and Transformation: A nucleophile attacks the activated substrate, leading to the formation of a tetrahedral intermediate or a carbocation, which then undergoes further transformation to form the product.

  • Catalyst Regeneration: A proton is eliminated from the intermediate, regenerating the MSA catalyst and allowing it to participate in a new cycle.

A key advantage of MSA is that its conjugate base, the methanesulfonate (B1217627) anion (CH₃SO₃⁻), is an exceptionally poor nucleophile. This stability prevents it from participating in competing side reactions, leading to cleaner reaction profiles and higher yields of the desired product.[6] Unlike sulfuric acid, MSA is non-oxidizing and non-dehydrating, which avoids the charring and byproduct formation often seen with stronger mineral acids.[2][3]

Mechanistic Pathways in Key Synthetic Applications

MSA's versatility as a catalyst is evident in a wide range of organic reactions critical to drug development and fine chemical synthesis.

Esterification is one of the most common applications of MSA catalysis.[2][4] The acid catalyzes the reaction between a carboxylic acid and an alcohol to form an ester and water. The mechanism proceeds through the activation of the carboxylic acid.

The catalytic cycle involves:

  • Protonation of the Carbonyl: MSA protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, preparing it to be a good leaving group.

  • Water Elimination: The protonated hydroxyl group departs as a water molecule, forming a protonated ester.

  • Deprotonation: The methanesulfonate anion or another weakly basic molecule abstracts the proton, yielding the final ester product and regenerating the MSA catalyst.

Caption: Catalytic cycle of Fischer-Speier esterification using MSA.

MSA is an effective catalyst for the dehydration of alcohols to form alkenes. The mechanism typically follows an E1 pathway for secondary and tertiary alcohols due to the stability of the corresponding carbocation intermediates.[7][8]

The E1 dehydration mechanism involves:

  • Protonation of Alcohol: The alcohol's hydroxyl group is protonated by MSA to form an alkyloxonium ion, an excellent leaving group.[8]

  • Formation of Carbocation: The alkyloxonium ion departs as a water molecule, generating a carbocation intermediate. This is the rate-determining step.

  • Deprotonation: A weak base (e.g., water, HSO₄⁻, or another alcohol molecule) removes a proton from a carbon adjacent to the carbocation, forming the alkene and regenerating the acid catalyst.[8][9]

Alcohol_Dehydration_E1 Start Alcohol (R-OH) + MSA (H+) Protonated_OH Protonated Alcohol (Alkyloxonium Ion) Start->Protonated_OH Protonation Carbocation Carbocation (R+) Protonated_OH->Carbocation Loss of H2O (Rate-Determining) Water Water (H2O) Protonated_OH->Water Product Alkene Carbocation->Product Deprotonation MSA_regen MSA (H+) Product->MSA_regen Catalyst Regenerated

Caption: E1 mechanism for the acid-catalyzed dehydration of an alcohol.

MSA is also used to catalyze Friedel-Crafts alkylation reactions, where an alkyl group is added to an aromatic ring.[4] It serves as a less corrosive and more manageable alternative to traditional catalysts like AlCl₃ or H₂SO₄.

The logical workflow is as follows:

  • Carbocation Formation: MSA protonates an alkene, generating a carbocation.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate (an arenium ion).

  • Re-aromatization: A proton is lost from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product. The proton is accepted by the methanesulfonate anion, regenerating the MSA catalyst.

Friedel_Crafts_Alkylation cluster_workflow Friedel-Crafts Alkylation Workflow start Inputs: Alkene, Aromatic Ring, MSA step1 MSA protonates alkene start->step1 step2 Formation of Carbocation step1->step2 step3 Nucleophilic attack by aromatic ring on carbocation step2->step3 step4 Formation of Arenium Ion (Resonance Stabilized) step3->step4 step5 Deprotonation to restore aromaticity step4->step5 end Outputs: Alkylated Aromatic, Regenerated MSA step5->end

Caption: Logical workflow for MSA-catalyzed Friedel-Crafts alkylation.

Quantitative Data and Catalyst Performance

The efficacy of MSA as a catalyst is demonstrated by its performance across various reactions. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of Acidity

AcidpKa ValueNotesReference
This compound (MSA) -1.9 Strong organic acid, non-oxidizing[4][5]
Sulfuric Acid (H₂SO₄)~ -3.0Stronger, but also a powerful oxidizing and dehydrating agent[3]
p-Toluenesulfonic Acid (PTSA)~ -2.8Solid at room temperature, similar properties to MSA[10]
Hydrochloric Acid (HCl)~ -6.3Highly corrosive gas/aqueous solution[3]
Methanesulfonamide~ 10.87Very weak acid, not a Brønsted catalyst[4]

Table 2: Catalytic Performance of MSA in Esterification of Stearic Acid

Catalyst SystemCatalyst Loading (wt%)Temperature (°C)Time (min)Cosolvent (10% v/v)Yield (%)Reference
Lignin-Supported MSA524010None89.2[11]
Lignin-Supported MSA (Optimized) 5 260 5 Toluene (B28343) 91.1 [4][11]
Lignin-Supported MSA (Methanolysis)52605None88.3[11]
Lignin-Supported MSA (Ethanolysis)52605None84.5[11]
Lignin-Supported MSA (Propanolysis)52605None81.2[11]

Experimental Protocol: Esterification of Stearic Acid with a Lignin-Supported MSA Catalyst

This protocol is based on the successful synthesis of methyl stearate (B1226849), a key component of biodiesel, demonstrating a practical application of MSA in green chemistry.[4][11]

4.1 Catalyst Preparation

  • Organosolv lignin (B12514952) extracted from bagasse is used as the carbon support precursor.

  • The lignin undergoes solvothermal carbonization to produce a stable carbon material.

  • The carbon material is then sulfonated using this compound, which functionalizes the surface with -SO₃H groups, creating the solid acid catalyst.[4][11]

4.2 Reaction Setup

  • In a suitable high-pressure reactor, combine stearic acid and methanol (B129727) in a 1:9 molar ratio.

  • Add the prepared lignin-supported MSA catalyst at a loading of 5 wt% relative to the mass of the stearic acid.

  • Add toluene as a cosolvent at 10% v/v of the total reaction volume. Toluene aids in the solubility of stearic acid and can improve catalyst stability and product yield.[11]

4.3 Reaction Conditions

  • Seal the reactor and heat the mixture to 260°C.

  • Maintain the reaction at this temperature for 5 minutes with constant stirring.[4][11]

4.4 Work-up and Analysis

  • After the reaction is complete, cool the reactor to room temperature.

  • Separate the solid catalyst from the liquid product mixture via filtration or centrifugation.

  • The resulting liquid product mixture, containing methyl stearate, unreacted starting materials, and glycerol, is then analyzed by techniques such as Gas Chromatography (GC) to determine the yield of the methyl stearate product.[4]

Conclusion

This compound stands out as a versatile, powerful, and green Brønsted acid catalyst. Its strong acidity, combined with the non-nucleophilic nature of its conjugate base, ensures high catalytic activity and clean reaction profiles for a multitude of organic transformations, including esterifications, dehydrations, and alkylations.[3][4] For professionals in drug development and chemical synthesis, MSA offers a safer, more efficient, and environmentally friendly alternative to conventional mineral acids, facilitating the development of sustainable and high-purity manufacturing processes.[2][12]

References

The Hygroscopic Nature of Concentrated Methanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonic acid (MSA), a strong organic acid, is a critical reagent and solvent in various industrial and pharmaceutical applications. Its concentrated form is notably hygroscopic, readily absorbing moisture from the atmosphere. This property, while beneficial in certain contexts such as a dehydrating agent, presents significant challenges in handling, storage, and application, particularly in the pharmaceutical industry where precise control over reactant and solvent purity is paramount. Water absorption can alter the physicochemical properties of MSA, including its concentration, viscosity, and reactivity, potentially impacting reaction kinetics, product purity, and the stability of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the hygroscopic nature of concentrated this compound, including qualitative and illustrative quantitative data on its water absorption, detailed experimental protocols for its characterization, and the implications of this property in research and drug development.

Introduction

This compound (CH₃SO₃H) is the simplest of the alkylsulfonic acids and is characterized as a strong, non-oxidizing organic acid.[1] It is a colorless, odorless liquid that is highly soluble in water and other polar solvents.[1][2] The hygroscopic nature of concentrated MSA is a key physical property that requires careful consideration in its various applications. The presence of absorbed water can significantly affect its properties and behavior in chemical processes.[3]

In the pharmaceutical industry, MSA is utilized as a catalyst, a reagent for salt formation of APIs, and as a solvent.[4][5] The formation of methanesulfonate (B1217627) (mesylate) salts can improve the solubility and stability of drug substances.[4] However, the presence of water in MSA can lead to the formation of unwanted byproducts and affect the crystalline form of the final API salt. Therefore, a thorough understanding and quantification of MSA's hygroscopicity are crucial for process control and regulatory compliance.

Quantitative Data on Hygroscopicity

Table 1: Illustrative Equilibrium Moisture Content of Concentrated this compound at Various Relative Humidities

Relative Humidity (RH) (%)Expected Equilibrium Moisture Content (% w/w)Observations
< 10< 1Remains essentially anhydrous with minimal water uptake.
201 - 5Gradual increase in water content.
405 - 15Significant water absorption, leading to a noticeable decrease in acid concentration.
6015 - 30Rapid water uptake. The acid becomes visibly less viscous.
80> 30Approaches equilibrium with the surrounding humid air, leading to substantial dilution.
90> 40Deliquescence may be approached, with the acid absorbing a large volume of water.

Note: This data is illustrative and intended to demonstrate the expected trend. Actual values must be determined experimentally.

Experimental Protocols for Determining Hygroscopicity

Accurate determination of the water content and hygroscopic nature of concentrated MSA is essential. The following are detailed methodologies for key experiments.

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly accurate method for quantifying water content in various substances, including strong acids.[6] For concentrated MSA, a coulometric or volumetric KF titration can be employed, with careful consideration of the acid's reactivity.

Methodology:

  • Reagent Preparation: Use a commercial Karl Fischer reagent suitable for aldehydes and ketones to prevent side reactions. The solvent medium should be a non-methanolic one, such as a mixture of chloroform (B151607) and pyridine, to avoid esterification reactions between MSA and methanol (B129727) which would produce water and lead to inaccurate results.

  • Apparatus: A calibrated automatic Karl Fischer titrator with a sealed titration cell to prevent atmospheric moisture contamination.

  • Sample Preparation: Due to the high concentration of MSA, a small, accurately weighed sample (typically 0.1-0.5 g) should be used. The sample should be injected directly into the titration cell using a gas-tight syringe.

  • Titration:

    • The titration vessel is first conditioned to a moisture-free state by the KF reagent.

    • The sample is then introduced, and the titration proceeds automatically until the endpoint is reached, which is detected potentiometrically.

    • The instrument calculates the water content based on the amount of iodine consumed.

  • Blank Determination: A blank titration should be performed to account for any residual moisture in the solvent and the titration cell.

  • Calculation: The water content in the sample is calculated as follows: Water Content (%) = [(Volume of KF reagent for sample - Volume of KF reagent for blank) × KF reagent factor × 100] / Sample weight

Gravimetric Method for Hygroscopicity Profiling

This method involves exposing a sample of MSA to a controlled humidity environment and measuring the change in mass over time.

Methodology:

  • Apparatus: A dynamic vapor sorption (DVS) analyzer is the preferred instrument for this analysis as it allows for precise control of temperature and relative humidity while continuously monitoring the sample's mass.[7] Alternatively, a desiccator containing a saturated salt solution to maintain a constant relative humidity can be used with an analytical balance.

  • Sample Preparation: A known mass of concentrated MSA (e.g., 10-20 mg for DVS) is placed in the sample pan.

  • Experimental Procedure (DVS):

    • The sample is first dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry weight of the sample.

    • The relative humidity is then increased stepwise (e.g., in 10% RH increments from 10% to 90% RH).

    • At each RH step, the sample mass is monitored until it reaches equilibrium (i.e., no further significant mass change is observed).

    • After reaching the maximum RH, the humidity is decreased stepwise to obtain a desorption isotherm.

  • Data Analysis: The change in mass at each RH step is used to calculate the percentage of water absorbed by the sample. A sorption/desorption isotherm is then plotted (water uptake % vs. RH %).

Implications in Research and Drug Development

The hygroscopic nature of concentrated MSA has several important implications for researchers and drug development professionals:

  • Reaction Stoichiometry and Kinetics: The presence of water can alter the concentration of MSA, affecting reaction rates and potentially leading to incomplete reactions or the formation of impurities.

  • API Salt Formation: In the formation of mesylate salts of APIs, the presence of water can influence the stoichiometry of the salt and may lead to the formation of hydrates or different polymorphic forms, which can affect the drug's solubility, stability, and bioavailability.

  • Material Compatibility and Storage: Due to its hygroscopicity and corrosivity (B1173158), concentrated MSA must be stored in tightly sealed containers made of resistant materials (e.g., glass, PTFE).[8][9][10] Exposure to atmospheric moisture can lead to dilution and increased corrosivity towards certain metals.

  • Analytical Method Development: The hygroscopic nature of MSA must be considered when developing analytical methods. For instance, in chromatographic methods, the presence of water can affect the mobile phase composition and the retention behavior of analytes.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the hygroscopic properties of a substance like concentrated this compound.

Hygroscopicity_Characterization_Workflow cluster_prep Sample Preparation cluster_initial Initial Water Content cluster_hygro Hygroscopicity Profile cluster_data Data Analysis & Interpretation sample Concentrated MSA Sample kf Karl Fischer Titration sample->kf Determine initial water % dvs Dynamic Vapor Sorption (DVS) Analysis sample->dvs Measure mass change vs. RH analysis Generate Sorption Isotherm kf->analysis dvs->analysis implications Assess Impact on Application analysis->implications

Caption: Workflow for Hygroscopicity Characterization.

Conclusion

The hygroscopic nature of concentrated this compound is a critical property that necessitates careful management in research and pharmaceutical development. Undesired water absorption can significantly impact the material's physical and chemical properties, leading to inconsistencies in experimental results and compromising the quality of final products. By employing rigorous experimental techniques such as Karl Fischer titration and Dynamic Vapor Sorption, researchers can accurately quantify the water content and hygroscopic behavior of MSA. This understanding is fundamental for developing robust manufacturing processes, ensuring the stability and efficacy of active pharmaceutical ingredients, and maintaining high standards of quality and safety.

References

A Technical Guide to the Thermal Decomposition of Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA), a strong organic acid, is increasingly favored in various chemical processes for its efficacy and environmentally benign characteristics.[1] A thorough understanding of its thermal stability is paramount for its safe handling, application in synthesis, and for the development of robust manufacturing processes. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, detailing its decomposition temperature, potential decomposition pathways, and the methodologies used to assess its thermal stability.

Thermal Stability and Decomposition Profile

This compound is recognized for its high thermal stability.[2] However, it undergoes decomposition at elevated temperatures. In the presence of air, MSA is stable for extended periods at temperatures up to 180°C.[3][4] The rate of thermal decomposition increases above 200°C, and the acid decomposes rapidly at temperatures exceeding 225°C.[3][4] It is noteworthy that at atmospheric pressure, this compound decomposes before it reaches its boiling point, which is above 185°C.[3][4] Distillation of MSA without decomposition is only achievable under reduced pressure.[3][4]

Quantitative Thermal Decomposition Data
ParameterTemperature (°C)Conditions/RemarksReference
Stable for extended periods up to180In air[3][4]
Decomposition begins above185At atmospheric pressure, before boiling point is reached[3][4]
Faster decomposition occurs above200In air[3][4]
Rapid decomposition occurs above225In air[3][4]
Autoignition Temperature> 500At 1013 hPa[5]

Thermal Decomposition Pathway

While detailed experimental studies on the precise mechanism of the thermal decomposition of pure this compound are not extensively published, the decomposition under fire conditions is known to produce hazardous products such as carbon oxides and sulfur oxides.[5] A plausible decomposition pathway can be postulated based on the chemical structure of MSA. The primary decomposition step likely involves the cleavage of the C-S bond, which is known to be resistant to hydrolysis but susceptible to thermal stress.

Thermal_Decomposition_Pathway MSA This compound (CH₃SO₃H) Heat Δ (>200 °C) MSA->Heat Intermediates Intermediate Species Heat->Intermediates Initial Decomposition SO3 Sulfur Trioxide (SO₃) Intermediates->SO3 CH4 Methane (CH₄) Intermediates->CH4 SOx Sulfur Oxides (SO₂, SO₃) SO3->SOx FurtherDecomp Further Decomposition (High Temperature) CH4->FurtherDecomp COx Carbon Oxides (CO, CO₂) FurtherDecomp->COx

Caption: A postulated thermal decomposition pathway for this compound.

Experimental Protocol for Thermal Analysis

To experimentally determine the thermal decomposition temperature and profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.[6] These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Standard Operating Procedure for TGA/DSC Analysis

A general experimental workflow for the thermal analysis of this compound is outlined below.

Experimental_Workflow cluster_prep 1. Sample and Instrument Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Acquisition and Analysis SamplePrep Accurately weigh 5-10 mg of MSA into a TGA/DSC crucible InstCal Calibrate TGA for mass and temperature Calibrate DSC for temperature and enthalpy SamplePrep->InstCal InertAtm Purge instrument with inert gas (e.g., Nitrogen at 20-50 mL/min) InstCal->InertAtm Equilibrate Equilibrate sample at ambient temperature (e.g., 30 °C) InertAtm->Equilibrate TempRamp Ramp temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C) Equilibrate->TempRamp RecordData Record mass loss (TGA) and heat flow (DSC) vs. temperature TempRamp->RecordData AnalyzeTGA Determine onset of decomposition from the TGA curve RecordData->AnalyzeTGA AnalyzeDSC Identify endothermic/exothermic events (e.g., melting, decomposition) from the DSC curve RecordData->AnalyzeDSC Report Generate comprehensive thermal stability report AnalyzeTGA->Report AnalyzeDSC->Report

Caption: A typical experimental workflow for TGA/DSC analysis of this compound.

Detailed Methodologies:

  • Instrument Preparation:

    • The thermogravimetric analyzer and differential scanning calorimeter should be calibrated for mass, temperature, and enthalpy according to the manufacturer's specifications.

    • The system is purged with an inert gas, such as nitrogen, at a consistent flow rate to provide a non-reactive atmosphere for the analysis.[6]

  • Sample Preparation:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an appropriate crucible (e.g., alumina (B75360) or platinum for TGA, aluminum for DSC).[6]

  • TGA Method:

    • The sample is equilibrated at a starting temperature, for instance, 30°C.

    • The temperature is then increased at a linear rate, commonly 10°C per minute, up to a final temperature that is well above the expected decomposition range, such as 600°C.[6]

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • DSC Method:

    • A similar temperature program to the TGA method is employed.

    • The heat flow to or from the sample relative to a reference is measured. This allows for the identification of endothermic events like melting and exothermic events that can be associated with decomposition.[6]

  • Data Analysis:

    • The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the point of significant mass loss.

    • The DSC thermogram (heat flow vs. temperature) reveals the thermal transitions. The melting point is observed as an endothermic peak, and decomposition may be indicated by subsequent endothermic or exothermic events.[6]

References

A Technical Guide to the Non-Oxidizing Nature of Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is a strong organic acid that has garnered significant interest as a "green" alternative to traditional mineral acids.[1][2] Its combination of strong acidity, comparable to that of sulfuric acid, with a distinct non-oxidizing character makes it an invaluable tool in a multitude of applications, from industrial catalysis to pharmaceutical synthesis.[3][4] This guide provides an in-depth examination of the chemical principles underlying MSA's non-oxidizing nature, supported by quantitative data, experimental methodologies, and process illustrations.

The Chemical Basis of MSA's Non-Oxidizing Character

The fundamental reason for MSA's non-oxidizing behavior lies in its molecular structure and the high oxidation state of its central sulfur atom. Formally, MSA can be viewed as sulfuric acid (H₂SO₄) with one hydroxyl (-OH) group replaced by a methyl (-CH₃) group.[3][5] While this substitution results in similar, strong acidic properties, it critically alters the molecule's redox potential.

  • Stable Sulfur Oxidation State: In MSA, the sulfur atom exists in its highest possible oxidation state of +6. This is the same oxidation state as sulfur in sulfuric acid. To act as an oxidizing agent, the sulfur atom would need to be reduced to a lower oxidation state (e.g., +4 in SO₂, 0 in S, or -2 in H₂S). In MSA, the sulfur atom is exceptionally stable in the +6 state, showing very little tendency to be reduced.[6]

  • Inert Methyl Group: The methyl group bonded to the sulfur is chemically stable and non-reactive under typical acidic conditions.[5] Unlike the second hydroxyl group in sulfuric acid, which can participate in oxidative reactions (especially at high concentrations and temperatures), the methyl group in MSA does not facilitate the reduction of the sulfonic acid moiety.

  • High Resistance to Redox Reactions: MSA is highly stable against both strong oxidizing agents (like nitric acid, potassium permanganate, and even hot chromosulfuric acid) and strong reducing agents.[3] This inherent chemical stability is a key differentiator from acids like nitric acid, which is a potent oxidizing agent due to the ability of its nitrogen atom to be easily reduced from the +5 state.

The following diagram illustrates the structural comparison and the resulting properties of MSA versus oxidizing acids like sulfuric and nitric acid.

G cluster_MSA This compound (MSA) - Non-Oxidizing cluster_Oxidizing Oxidizing Acids MSA_Struct CH₃SO₃H Sulfur Oxidation State: +6 MSA_Prop Stable S(+6) state Inert CH₃ group Resistant to reduction MSA_Struct->MSA_Prop leads to Conclusion MSA: Strong Acid, Weak Oxidizer Oxidizing Acids: Strong Acid & Oxidizer MSA_Prop->Conclusion Resulting in H2SO4_Struct H₂SO₄ (conc., hot) Sulfur Oxidation State: +6 Ox_Prop Unstable at high temp (H₂SO₄) Easily reduced N(+5) (HNO₃) Can accept electrons H2SO4_Struct->Ox_Prop HNO3_Struct HNO₃ Nitrogen Oxidation State: +5 HNO3_Struct->Ox_Prop Ox_Prop->Conclusion Resulting in

Caption: Logical flow showing why MSA's structure leads to non-oxidizing properties.

Quantitative Analysis: Corrosion Studies

A practical consequence of MSA's non-oxidizing nature is its generally lower corrosivity (B1173158) towards many metals compared to oxidizing mineral acids.[1][2] Corrosion of metals by acids can occur through proton-driven oxidation (H⁺ acting as the oxidant) or anion-driven oxidation (e.g., NO₃⁻). With MSA, the primary corrosion mechanism is the former, which is often slower and more predictable.

The following table summarizes corrosion rate data for various metals and alloys in MSA compared to other acids.

Metal/AlloyAcid MediumConcentrationTemperatureCorrosion RateReference
AISI 316L Stainless Steel This compound70%30-50°C~45 µm/year[7]
22Cr Duplex Steel This compound20 wt%up to 150°C< 0.146 kg/m ²/test[8]
Aluminum This compound2N303 K (30°C)Less corrosive than H₂SO₄[9]
Carbon Steel This compound--High corrosivity[7]

Note: Corrosion rates are highly dependent on acid purity, temperature, and the presence of contaminants. The data presented is for comparative illustration.

Experimental Protocol: Weight-Loss Corrosion Testing

To quantitatively assess the non-oxidizing and corrosive properties of an acid like MSA, a standardized weight-loss immersion test (based on ASTM G1/G31) is commonly employed.

Objective: To determine the average corrosion rate of a specific metal or alloy when fully immersed in a this compound solution over a set period.

Materials:

  • Metal coupons (specimens) of known composition and surface area (e.g., AISI 316L stainless steel).

  • Test solution: this compound of a specified concentration (e.g., 70% aqueous solution).

  • Glass or PTFE reaction vessel with a lid.

  • Non-metallic specimen holder (e.g., glass hook, PTFE string).

  • Thermostatically controlled water bath or oven.

  • Analytical balance (accurate to 0.1 mg).

  • Cleaning reagents (e.g., acetone (B3395972), appropriate inhibited acid for post-test cleaning).

  • Ultrasonic bath.

Methodology:

  • Specimen Preparation:

    • Machine metal coupons to a standard size (e.g., 50mm x 25mm x 2mm).

    • Measure the dimensions of each coupon precisely to calculate the total surface area.

    • Clean the coupons by degreasing with acetone in an ultrasonic bath.

    • Dry the coupons thoroughly.

    • Weigh each coupon to the nearest 0.1 mg to obtain the initial weight (W_initial).

  • Test Execution:

    • Place the test solution (MSA) into the reaction vessel. Ensure sufficient volume to fully submerge the coupons without them touching each other or the vessel walls.

    • Suspend the weighed coupons in the solution using non-metallic holders.

    • Seal the vessel and place it in the temperature-controlled environment (e.g., 50°C).

    • Maintain the setup for the specified test duration (e.g., 122 hours).[7]

  • Post-Test Analysis:

    • At the end of the exposure period, carefully remove the coupons from the acid solution.

    • Clean the coupons according to a standardized procedure (e.g., ASTM G1) to remove corrosion products without removing the base metal.[10] This may involve chemical cleaning with an inhibited acid followed by gentle scrubbing.

    • Rinse with deionized water and degrease with acetone.

    • Dry the coupons and re-weigh them to obtain the final weight (W_final).

  • Corrosion Rate Calculation:

    • Calculate the total weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) Where:

      • K = constant (8.76 × 10⁴)

      • ΔW = weight loss in grams

      • A = surface area in cm²

      • T = exposure time in hours

      • D = density of the metal in g/cm³

The following diagram outlines this experimental workflow.

G cluster_prep 1. Preparation Phase cluster_exp 2. Exposure Phase cluster_post 3. Analysis Phase p1 Machine & Measure Metal Coupon p2 Clean & Degrease (Acetone, Ultrasonic) p1->p2 p3 Dry & Weigh (W_initial) p2->p3 e1 Immerse Coupon in MSA Solution p3->e1 Start Test e2 Maintain Constant Temperature & Time e1->e2 a1 Remove & Clean Coupon (ASTM G1 Protocol) e2->a1 End Test a2 Dry & Re-weigh (W_final) a1->a2 a3 Calculate Weight Loss & Corrosion Rate a2->a3 end end a3->end Final Report

Caption: Workflow for a standard weight-loss corrosion experiment.

Implications in Organic Synthesis & Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules, functional groups sensitive to oxidation are common. The use of a strong acid is often required for reactions such as esterifications, alkylations, condensations, or the removal of acid-labile protecting groups (e.g., t-Boc).[11][12]

Using a strong oxidizing acid like concentrated sulfuric acid or nitric acid in these contexts can lead to undesirable side reactions, including charring, sulfonation, or oxidation of sensitive moieties (e.g., alcohols, aldehydes, thioethers).[4][11] This results in lower yields, complex purification challenges, and product discoloration.[13]

MSA provides the necessary proton concentration (high acidity) to catalyze these reactions effectively without the destructive oxidative side effects.[11][13] This makes it the catalyst of choice for achieving high selectivity and purity in reactions involving delicate substrates.

The diagram below illustrates a common synthetic transformation where MSA's non-oxidizing nature is critical.

G cluster_MSA Pathway A: MSA Catalysis cluster_H2SO4 Pathway B: Oxidizing Acid Catalysis start Sensitive Substrate (e.g., with Thioether R-S-R') + Carboxylic Acid msa_cat Add MSA (Strong, Non-Oxidizing Catalyst) start->msa_cat Preferred Route h2so4_cat Add conc. H₂SO₄ (Strong, Oxidizing Catalyst) start->h2so4_cat Undesired Route msa_result Desired Ester Product (Thioether group intact) High Yield & Purity msa_cat->msa_result h2so4_result Mixture of Products: - Desired Ester - Oxidized Byproduct (R-SO-R') - Charring Low Yield & Purity h2so4_cat->h2so4_result

Caption: MSA's advantage in the esterification of an oxidation-sensitive substrate.

Conclusion

This compound's classification as a non-oxidizing acid is firmly rooted in its molecular structure, specifically the high stability of the sulfur atom in its +6 oxidation state and the presence of a non-reactive methyl group. This property translates into tangible benefits, including lower corrosivity towards certain materials and, most critically for researchers and drug developers, the ability to act as a potent acid catalyst without causing unwanted oxidative degradation of sensitive molecules.[3][11] This unique combination of strength and selectivity ensures that MSA will continue to be a vital reagent in the advancement of clean and efficient chemical processes.

References

An In-depth Technical Guide to the Biodegradation of Methanesulfonic Acid: Pathway and Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonic acid (MSA), a strong organosulfur acid, is a significant intermediate in the global biogeochemical sulfur cycle. Its biodegradation is a crucial process for the recycling of sulfur in various ecosystems. This technical guide provides a comprehensive overview of the microbial degradation pathway of MSA, focusing on the key enzymes, genetic determinants, and metabolic products. Detailed experimental protocols for the cultivation of MSA-degrading microorganisms, enzyme assays, and analytical methods for the quantification of substrates and products are provided to facilitate further research in this field.

Introduction

This compound (CH₃SO₃H) is a naturally occurring organosulfur compound primarily formed from the atmospheric oxidation of dimethyl sulfide (B99878) (DMS), which is of biogenic origin.[1] Due to its high stability, MSA is removed from the atmosphere through wet and dry deposition, entering terrestrial and aquatic environments where it can be utilized by microorganisms.[1] The microbial degradation of MSA is a key step in the global sulfur cycle, converting organosulfur into inorganic forms that can be assimilated by other organisms.[2] Understanding the intricacies of this biodegradation pathway is essential for environmental science and has potential applications in bioremediation and industrial waste treatment.

The this compound Biodegradation Pathway

The aerobic biodegradation of this compound is initiated by the enzyme methanesulfonate (B1217627) monooxygenase (MSAMO) . This enzyme catalyzes the cleavage of the carbon-sulfur bond in MSA, yielding formaldehyde (B43269) and sulfite (B76179) as the primary products.[3] This initial step is the central reaction in the MSA catabolic pathway.

The overall reaction is as follows:

CH₃SO₃H + O₂ + NADH + H⁺ → HCHO + H₂SO₃ + NAD⁺ + H₂O

The resulting products are then channeled into the cell's central metabolism. Formaldehyde can be assimilated into biomass through pathways like the serine cycle or oxidized to formate (B1220265) and subsequently to carbon dioxide to generate energy.[3][4] Sulfite is typically oxidized to sulfate (B86663), which can then be used as a sulfur source for the cell.[3]

Key Enzyme: Methanesulfonate Monooxygenase (MSAMO)

MSAMO is a multi-component enzyme system that requires NADH as a reducing agent.[5][6] In the well-studied methylotroph, Methylosulfonomonas methylovora strain M2, the MSAMO system is composed of three distinct protein fractions: A, B, and C.[5][7]

  • Component A (Hydroxylase): The catalytic component responsible for the oxidation of MSA.

  • Component B (Regulatory Protein): A small protein that enhances the activity of the hydroxylase.

  • Component C (Reductase): An iron-sulfur protein that transfers electrons from NADH to the hydroxylase component.[8]

The genes encoding the MSAMO enzyme are organized in the msm operon. In Marinosulfonomonas methylotropha strain TR3, this includes msmA, msmB, msmC, and msmD, which encode the large and small subunits of the hydroxylase, a ferredoxin, and a reductase, respectively.[5]

Genetic Determinants: The msm Operon

The genetic basis for MSA degradation is the msm operon.[9] In addition to the genes encoding the MSAMO enzyme (msmABCD), this operon often includes genes for the transport of MSA into the cell, such as the msmEFGH genes, which are proposed to encode an ABC-type transport system.[10][11] The expression of the msm operon is typically induced by the presence of MSA in the environment.[3]

Biodegradation Products

The primary products of MSA biodegradation are:

  • Formaldehyde (HCHO): A C1 compound that can be assimilated into biomass or oxidized for energy.[3]

  • Sulfite (SO₃²⁻): An inorganic sulfur compound that is readily oxidized to sulfate (SO₄²⁻).[3]

The complete mineralization of MSA results in the formation of carbon dioxide, sulfate, water, and biomass.[8]

Microorganisms Involved in MSA Biodegradation

A number of bacteria, primarily from the group of methylotrophs, have been identified as being capable of utilizing MSA as a sole source of carbon and energy. These specialized microorganisms are crucial for the environmental fate of MSA.[2]

Table 1: Key Microorganisms Capable of this compound Biodegradation

MicroorganismEnvironmentKey Characteristics
Methylosulfonomonas methylovora strain M2SoilA well-studied model organism for MSA degradation.[12]
Marinosulfonomonas methylotropha strain TR3MarineA marine methylotroph with a characterized msm operon.[3][5]
Marinosulfonomonas methylotropha strain PSCH4MarineAnother marine isolate capable of MSA mineralization.[3][4]
Hyphomicrobium speciesVariousSome species within this genus can utilize MSA.[13]
Methylobacterium speciesVariousStrains capable of growth on MSA have been identified.[13]

Quantitative Data on MSA Biodegradation

Quantitative understanding of MSA biodegradation is critical for modeling its environmental fate and for biotechnological applications.

Table 2: Quantitative Parameters of this compound Biodegradation

ParameterOrganism/SystemValueReference(s)
Stoichiometry of MSA oxidation Cell suspensions of MSA-grown bacteria1.0 mole MSA : 2.0 moles O₂[3][4]
Optimal Growth pH Methylosulfonomonas methylovora M26.6[12]
Optimal Growth Temperature Methylosulfonomonas methylovora M230°C[12]
Specific Growth Rate (µ) Methylosulfonomonas methylovora M2 on MSA~0.1 h⁻¹[12]
MSA Degradation Efficiency Acclimated activated sludge>98% at 250 mg/L MSA[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of MSA biodegradation.

Cultivation of MSA-Degrading Bacteria

Protocol 1: Cultivation of Methylosulfonomonas methylovora M2

  • Medium Preparation: Prepare an ammonium (B1175870) mineral salts (AMS) medium as described by Dalton and Whittenbury (1976).

  • Carbon Source: Supplement the sterile AMS medium with a filter-sterilized solution of this compound to a final concentration of 10-20 mM. Neutralize the MSA with NaOH or KOH before adding to the medium.

  • Inoculation: Inoculate the medium with a fresh culture of M. methylovora M2.

  • Incubation: Incubate at 30°C with shaking (200 rpm) to ensure adequate aeration.

  • Growth Monitoring: Monitor growth by measuring the optical density at 600 nm (OD₆₀₀).

Enzyme Assay

Protocol 2: Methanesulfonate Monooxygenase (MSAMO) Activity Assay

This assay measures the MSA-dependent oxidation of NADH.

  • Cell-Free Extract Preparation:

    • Harvest MSA-grown cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

    • Resuspend the cells in the same buffer and lyse them by sonication or French press.

    • Centrifuge the lysate at high speed to obtain a clear cell-free extract.

  • Assay Mixture (1 mL total volume):

    • 50 mM Phosphate buffer (pH 7.0)

    • 10 mM this compound

    • 0.2 mM NADH

    • Cell-free extract (add to initiate the reaction)

  • Measurement: Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculation of Specific Activity: Calculate the specific activity as µmol of NADH oxidized per minute per mg of protein. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹.

Analytical Methods

Protocol 3: Quantification of Formaldehyde (Nash Reagent Method)

This colorimetric method is based on the reaction of formaldehyde with the Nash reagent to produce a yellow-colored compound.

  • Nash Reagent Preparation: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone (B45752) in deionized water and bring the final volume to 1 L.

  • Sample Preparation: Collect samples from the culture or enzyme assay and remove any cells by centrifugation or filtration.

  • Reaction: Mix a known volume of the sample with an equal volume of the Nash reagent.

  • Incubation: Incubate the mixture at 60°C for 10 minutes or at 37°C for 60 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Quantification: Determine the formaldehyde concentration using a standard curve prepared with known concentrations of formaldehyde.

Protocol 4: Quantification of Sulfite (DTNB - Ellman's Reagent Method)

This assay is based on the reaction of sulfite with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Reagent Preparation:

    • DTNB solution: Dissolve DTNB in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final concentration of 10 mM.

  • Sample Preparation: Collect samples and remove cells.

  • Reaction: Add a small volume of the sample to the DTNB solution.

  • Measurement: Immediately measure the increase in absorbance at 412 nm.

  • Quantification: Calculate the sulfite concentration using a standard curve prepared with known concentrations of sodium sulfite. The molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), is approximately 14,150 M⁻¹ cm⁻¹.

Visualizations

Methanesulfonic_Acid_Biodegradation_Pathway cluster_msamo Methanesulfonate Monooxygenase (MSAMO) MSA This compound (CH₃SO₃H) Formaldehyde Formaldehyde (HCHO) MSA->Formaldehyde msmABCD Sulfite Sulfite (H₂SO₃) Biomass Biomass Formaldehyde->Biomass Assimilation (Serine Pathway) Formate Formate (HCOO⁻) Formaldehyde->Formate Oxidation Sulfate Sulfate (SO₄²⁻) Sulfite->Sulfate Oxidation CO2 Carbon Dioxide (CO₂) Formate->CO2 Oxidation NADH NADH + H⁺ NAD NAD⁺ NADH->NAD msmD (Reductase) O2 O₂ H2O H₂O O2->H2O

Caption: The aerobic biodegradation pathway of this compound.

Experimental_Workflow cluster_cultivation Microbial Cultivation cluster_analysis Biochemical and Analytical Procedures start Inoculate MSA-degrading bacterium in AMS medium with MSA incubation Incubate at optimal conditions (e.g., 30°C, 200 rpm) start->incubation monitoring Monitor growth (OD₆₀₀) incubation->monitoring harvest Harvest cells monitoring->harvest formaldehyde_assay Formaldehyde Assay (Nash Reagent at 412 nm) monitoring->formaldehyde_assay sulfite_assay Sulfite Assay (DTNB at 412 nm) monitoring->sulfite_assay cfe Prepare cell-free extract harvest->cfe msamo_assay MSAMO Assay (NADH oxidation at 340 nm) cfe->msamo_assay

Caption: A generalized experimental workflow for studying MSA biodegradation.

Conclusion

The biodegradation of this compound is a vital biogeochemical process mediated by specialized methylotrophic bacteria. The core of this pathway is the methanesulfonate monooxygenase enzyme system, which cleaves MSA into formaldehyde and sulfite. While the overall pathway is well-understood, further research into the detailed enzyme kinetics and regulatory mechanisms of the msm operon will provide a more complete picture. The protocols and data presented in this guide offer a solid foundation for researchers to explore the fascinating world of MSA metabolism and its environmental significance.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methanesulfonic acid (MSA), the simplest of the alkylsulfonic acids, is a compound of significant interest in atmospheric chemistry and as a versatile acid catalyst. A thorough understanding of its molecular structure and bonding characteristics is fundamental to elucidating its reactivity and intermolecular interactions. This technical guide provides a comprehensive overview of the molecular geometry, covalent bonding, and extensive hydrogen bonding network of MSA. It summarizes key structural parameters derived from spectroscopic and computational studies, details the experimental protocols used for its characterization, and presents visualizations of its structure and the workflow for its analysis.

Introduction

This compound (CH₃SO₃H or MsOH) is an organosulfur compound that serves as a crucial intermediate in the atmospheric sulfur cycle, primarily formed from the oxidation of dimethyl sulfide (B99878) (DMS) of marine origin.[1][2] At standard conditions, it is a colorless, hygroscopic liquid, recognized for its ability to dissolve a wide range of metal salts.[3] Its properties as a strong, non-oxidizing acid make it a valuable reagent in organic synthesis and industrial applications. The molecular structure of MSA is characterized by a central sulfur atom in a distorted tetrahedral geometry, bonded to a methyl group, a hydroxyl group, and two sulfonyl oxygen atoms. This arrangement dictates its chemical behavior, particularly its strong acidity and its capacity to act as both a hydrogen bond donor and acceptor.

Molecular Geometry and Conformation

The three-dimensional arrangement of atoms in this compound has been investigated primarily through microwave spectroscopy for the gas-phase monomer and vibrational spectroscopy for condensed phases, extensively supported by high-level computational studies.[1][4][5][6][7]

The sulfur atom is tetra-coordinated, forming the core of the molecule. In the gas phase, the MSA monomer exists in a single stable conformation.[8] Studies using microwave spectroscopy have identified and characterized the large-amplitude torsional motion of the hydroxyl (-OH) hydrogen around the S-O bond.[5][7] While a definitive single-crystal X-ray diffraction structure of pure MSA has remained elusive due to challenges in crystallization, its structure in condensed phases is known to be dominated by extensive intermolecular forces.[1][2][6]

Covalent and Intermolecular Bonding

Covalent Bonding Framework

The bonding in MSA is defined by a robust covalent framework:

  • Sulfonyl Group (S=O): Two highly polar, covalent double bonds exist between the sulfur atom and two of the oxygen atoms. These bonds are responsible for the strong electron-withdrawing nature of the sulfonyl group, which contributes significantly to the acidity of the molecule.

  • Sulfur-Hydroxyl Bond (S-OH): A single covalent bond links the sulfur atom to the hydroxyl group. The proton of this group is highly acidic due to the inductive effect of the sulfonyl group and the stability of the resulting methanesulfonate (B1217627) conjugate base.

  • Sulfur-Carbon Bond (S-C): A stable single bond connects the sulfur atom to the carbon of the methyl group.

  • Carbon-Hydrogen and Oxygen-Hydrogen Bonds: The molecule is completed by three C-H bonds in the methyl group and the single O-H bond of the acidic proton.

Hydrogen Bonding

Hydrogen bonding is a defining characteristic of this compound's behavior in condensed phases and in complexes.

  • In Liquid and Solid States: MSA exhibits strong intermolecular hydrogen bonding, which is significantly more pronounced in the solid state than in the liquid.[1][6] In solids, MSA is believed to form extended chain-like structures, or catemers, where the hydroxyl group of one molecule donates a hydrogen bond to a sulfonyl oxygen of an adjacent molecule.[6]

  • In Gaseous Complexes: In the gas phase, MSA readily forms hydrogen-bonded complexes with other atmospheric molecules. With water, for instance, the acidic proton of MSA forms a strong hydrogen bond to the water's oxygen atom. A second, weaker hydrogen bond forms between one of the water's hydrogens and a sulfonyl oxygen of MSA, creating a highly stable six-membered ring structure.[4][5][7][9]

  • Proton Transfer: The extent of proton transfer from MSA to a base is highly dependent on the environment. In the gas phase, the interaction with a base like pyridine (B92270) results in a hydrogen-bonded complex without proton transfer. However, in the presence of a dielectric medium, water molecules, or within a crystal lattice, the acidic proton is fully transferred to the base.[10]

Quantitative Structural Data

While precise experimental gas-phase bond lengths and angles for the MSA monomer are not widely published, high-level computational studies provide reliable estimates. The following table summarizes structural parameters for the isolated MSA monomer and its monohydrated complex, derived from Density Functional Theory (DFT) calculations.

ParameterBond/AngleMSA Monomer (Calculated)MSA·H₂O Complex (Calculated)
Bond Lengths (Å)
S=O1.4511.470
S-O(H)1.6521.618
O-H0.9690.996
Hydrogen Bonds (Å)
O-H···O (MSA-H₂O)N/A1.843

Data sourced from ab initio calculations based on DFT.[11]

Experimental Protocols

The determination of the molecular structure of a gas-phase molecule like MSA is typically achieved using techniques such as microwave spectroscopy or gas-phase electron diffraction (GED). Below is a representative protocol for a GED experiment.

Protocol: Gas-Phase Electron Diffraction (GED)

Objective: To determine the precise bond lengths, angles, and geometry of free this compound molecules.

Methodology:

  • Sample Preparation: A high-purity liquid sample of this compound (>99%) is obtained. Due to its low volatility and corrosive nature, the sample is carefully loaded into a specialized, corrosion-resistant sample holder connected to a high-temperature nozzle system.

  • Vacuum System: The diffraction apparatus is evacuated to a high vacuum (typically 10⁻⁷ mbar) to ensure that the path of the electron beam is free from interfering atmospheric molecules.[12]

  • Sample Introduction: The sample is heated in an oven-nozzle assembly to a temperature sufficient to produce a steady vapor pressure (e.g., 100-150 °C). This vapor is then effused through a fine nozzle (approx. 0.2 mm diameter) into the diffraction chamber, creating a narrow, continuous stream of gaseous MSA molecules.[12]

  • Electron Beam Generation and Scattering: A high-energy electron beam (e.g., 40-60 keV) is generated by an electron gun. This beam is focused and directed to intersect the stream of gaseous MSA at a right angle. The electrons are scattered by the electrostatic potential of the atoms within the MSA molecules.

  • Detection: The scattered electrons form a diffraction pattern consisting of concentric rings of varying intensity. This pattern is captured by a detector, which could be a photographic plate or, more commonly, a modern imaging plate or CCD detector, placed at a known distance from the interaction point.[12] To capture a wide range of scattering angles, patterns are typically recorded at multiple camera distances.

  • Cryogenic Trapping: The majority of the sample vapor that does not interact with the electron beam is immediately condensed and trapped on a cold surface (a "cold trap") cooled with liquid nitrogen (-196 °C) to maintain the high vacuum in the chamber.[12]

  • Data Analysis: a. The 2D diffraction images are converted into a 1D intensity profile as a function of the scattering angle or momentum transfer (s). b. A theoretical scattering intensity is calculated for a modeled molecular structure (with initial estimates for bond lengths and angles). c. The experimental intensity curve is compared to the theoretical curve. A least-squares refinement process is used to iteratively adjust the geometric parameters of the model (bond lengths, angles, torsional angles) until the theoretical curve provides the best possible fit to the experimental data.[12][13] d. The final output is a refined molecular geometry with high-precision values for internuclear distances and angles.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its structural determination.

Caption: Ball-and-stick model of this compound's molecular structure.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample High-Purity MSA Sample Load Load into Corrosion-Resistant Nozzle System Sample->Load Evacuate Evacuate Chamber (High Vacuum) Load->Evacuate Vaporize Heat Sample to Produce Vapor Evacuate->Vaporize Scatter Intersect Vapor with High-Energy Electron Beam Vaporize->Scatter Detect Record Diffraction Pattern on Detector Scatter->Detect Convert Convert 2D Pattern to 1D Intensity Curve Detect->Convert Refine Least-Squares Refinement: Fit Model to Data Convert->Refine Model Create Initial Molecular Model Model->Refine Structure Final Molecular Structure (Bond Lengths, Angles) Refine->Structure

Caption: Workflow for molecular structure determination via Gas-Phase Electron Diffraction.

References

An In-depth Technical Guide to the Properties and Hazards of Methanesulfonic Acid (CAS 75-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, toxicological hazards, and experimental testing protocols for Methanesulfonic Acid (MSA), identified by CAS number 75-75-2. The information is presented to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

This compound is the simplest of the alkylsulfonic acids and is a strong, non-oxidizing organic acid.[1][2] It is a colorless, odorless liquid at room temperature and is hygroscopic in its concentrated form.[3][4] MSA is considered a greener alternative to mineral acids in some applications due to its biodegradability and lower corrosivity (B1173158).[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CH₄O₃S[3]
Molar Mass 96.10 g/mol [3]
Appearance Clear, colorless liquid[3]
Density 1.48 g/cm³[3]
Melting Point 17 to 19 °C (63 to 66 °F; 290 to 292 K)[3]
Boiling Point 167 °C (333 °F; 440 K) at 10 mmHg[3][4]
Vapor Pressure <1 hPa at 20 °C[6]
Solubility Miscible with water, methanol, diethyl ether. Slightly miscible with benzene (B151609) and toluene. Immiscible with paraffins.[3][5]
pKa -2.6 (at 25 °C)[5]
Flash Point 189 °C (372.2 °F) - closed cup[6]

Toxicological Hazards

This compound is classified as a hazardous substance with multiple toxicological concerns. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[7][8]

Table 2: Summary of Toxicological Data for this compound

EndpointResultSpeciesMethodReference(s)
Acute Oral Toxicity (LD50) 648.7 mg/kgRatOECD Test Guideline 401[9]
Acute Dermal Toxicity (LD50) >1,000 - 2,000 mg/kgRabbitOECD Test Guideline 402[9][10]
Skin Corrosion/Irritation Causes burnsIn vitro studyOECD Test Guideline 435[9]
Serious Eye Damage/Irritation Causes burnsRabbitOECD Test Guideline 405[9]
Skin Sensitization NegativeGuinea pigOECD Test Guideline 406[9]
Germ Cell Mutagenicity (Ames Test) NegativeSalmonella typhimuriumOECD Test Guideline 471[9]
Germ Cell Mutagenicity (In vitro Mammalian Cell Gene Mutation Test) NegativeChinese hamster ovary cellsOECD Test Guideline 476[9]
Germ Cell Mutagenicity (In vivo Micronucleus Test) NegativeMouseOECD Test Guideline 474[9]

Experimental Protocols

The toxicological data presented in this guide are primarily based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These standardized protocols ensure the reliability and comparability of the results.

Acute Oral Toxicity (OECD Test Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[5]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[5]

  • Procedure:

    • Healthy, young adult rats are randomly assigned to control and treatment groups.

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage. The volume administered is based on the animal's body weight.[5]

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

    • A necropsy is performed on all animals at the end of the observation period.[5]

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using a statistical method.[5]

Acute Dermal Toxicity (OECD Test Guideline 402)

This guideline provides a method for assessing the potential adverse effects of a substance following a single, short-term dermal exposure.[11]

  • Principle: The test substance is applied to the clipped, intact skin of experimental animals (typically rats or rabbits) for a 24-hour period.[12]

  • Procedure:

    • A group of animals of a single sex is exposed to the test substance in a stepwise procedure at different fixed doses.[6]

    • The substance is applied uniformly over a shaved area of at least 10% of the body surface.[12]

    • The treated area is covered with a porous gauze dressing.[12]

    • After the 24-hour exposure period, the dressing and residual test substance are removed.

    • Animals are observed for mortality, clinical signs, and body weight changes for 14 days.[12]

    • A necropsy is performed on all animals.

  • Data Analysis: The LD50 is determined based on the observed mortality at the different dose levels.

In Vitro Skin Corrosion (OECD Test Guideline 435)

This in vitro test method is used to identify corrosive chemicals without the use of live animals.[7][13]

  • Principle: The test utilizes a synthetic membrane barrier that mimics the properties of skin. The time it takes for a chemical to penetrate this barrier is used to predict its corrosive potential.[13][14]

  • Procedure:

    • The test substance is applied to the surface of the membrane barrier.[14]

    • A chemical detection system on the other side of the membrane indicates when the substance has penetrated.[14]

    • The time to penetration is recorded.

  • Data Analysis: The corrosivity of the substance is classified based on the penetration time. A shorter penetration time indicates a higher corrosive potential.[14]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[8]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[15]

  • Procedure:

    • A single animal is initially tested.[15]

    • The substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[15]

    • If a corrosive effect is not observed, the response is confirmed in up to two additional animals.[15]

  • Data Analysis: The severity and reversibility of the ocular lesions are scored to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.[2]

  • Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test substance's ability to cause a reverse mutation, allowing the bacteria to grow on an amino-acid deficient medium, is measured.[16]

  • Procedure:

    • Bacterial cultures are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[16]

    • The treated bacteria are plated on a minimal agar (B569324) medium.

    • After incubation, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control.

In Vitro Mammalian Cell Gene Mutation Test (OECD Test Guideline 476)

This test detects gene mutations induced by chemical substances in mammalian cells in culture.[3]

  • Principle: The assay measures mutations at specific genetic loci, such as the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene, in cultured mammalian cells.[1]

  • Procedure:

    • Mammalian cell cultures (e.g., Chinese hamster ovary cells) are exposed to the test substance at several concentrations, with and without metabolic activation.[17]

    • After exposure, the cells are cultured for a period to allow for the expression of any induced mutations.

    • The cells are then plated in a selective medium that only allows mutant cells to grow.[3]

  • Data Analysis: The mutant frequency is calculated, and a substance is considered mutagenic if it produces a concentration-dependent increase in mutant frequency.

Mammalian Erythrocyte Micronucleus Test (OECD Test Guideline 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes.[18]

  • Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei containing chromosome fragments or whole chromosomes.[18]

  • Procedure:

    • Animals (usually rodents) are exposed to the test substance via an appropriate route.[18]

    • Bone marrow or peripheral blood is collected at specific time points after treatment.

    • The cells are prepared on slides and stained to visualize micronuclei in polychromatic erythrocytes.

    • The frequency of micronucleated cells is determined.[19]

  • Data Analysis: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage.[10]

Visualizations

Biodegradation Pathway of this compound

This compound can be biodegraded by certain microorganisms. The initial step in this pathway involves the cleavage of MSA into formaldehyde (B43269) and sulfite (B76179) by the enzyme methanesulfonate (B1217627) monooxygenase.[4]

Biodegradation_Pathway MSA This compound (CH₃SO₃H) Enzyme Methanesulfonate Monooxygenase MSA->Enzyme Formaldehyde Formaldehyde (CH₂O) Enzyme->Formaldehyde Cleavage Sulfite Sulfite (SO₃²⁻) Enzyme->Sulfite C1_Cycle C1 Metabolic Cycle Formaldehyde->C1_Cycle Assimilation Sulfate Sulfate (SO₄²⁻) Sulfite->Sulfate Oxidation Chemical_Hazard_Assessment cluster_0 Hazard Identification cluster_1 Hazard Characterization cluster_2 Exposure Assessment cluster_3 Risk Characterization Info_Gathering Gather Information (SDS, Literature) PhysChem Physicochemical Properties Info_Gathering->PhysChem Tox_Testing Toxicological Testing (In Vivo / In Vitro) PhysChem->Tox_Testing Dose_Response Dose-Response Assessment Tox_Testing->Dose_Response Risk_Estimation Estimate Risk to Human Health and Environment Dose_Response->Risk_Estimation Exposure_Scenarios Identify Exposure Scenarios Exposure_Quantification Quantify Exposure Levels Exposure_Scenarios->Exposure_Quantification Exposure_Quantification->Risk_Estimation Risk_Management Develop Risk Management Strategies Risk_Estimation->Risk_Management

References

methanesulfonic acid vapor pressure at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Vapor Pressure of Methanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure of this compound (MSA) at various temperatures. This document is intended for researchers, scientists, and professionals in drug development who utilize MSA and require a thorough understanding of its physical properties. The guide includes a detailed compilation of available vapor pressure data, a description of the experimental methodologies for its determination, and visualizations to illustrate key concepts.

Quantitative Data: Vapor Pressure of this compound

The vapor pressure of this compound is a critical parameter for its handling, storage, and application in various chemical processes, including its use as a catalyst and reagent in pharmaceutical manufacturing. Due to its low volatility, precise measurement of its vapor pressure is challenging. The following table summarizes the available experimental data.

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (Pa)
20293.151133.32
23296.15~0.00075~0.1
25298.150.000428[1]0.057
122395.151133.32
167440.15101333.22

Note on Data: The available data for the vapor pressure of this compound is limited, particularly at ambient temperatures. The values presented are collated from various sources and may be subject to experimental uncertainties. The relationship between temperature and vapor pressure can be further understood through thermodynamic equations such as the Antoine or Clausius-Clapeyron equations.[2][3][4][5][6]

Experimental Protocols for Vapor Pressure Determination

The accurate determination of the vapor pressure of low-volatility substances like this compound requires specialized experimental techniques. The following outlines a general methodology based on established principles for such measurements.

Static Method

The static method is a direct measurement of the pressure of a vapor in thermodynamic equilibrium with its condensed (liquid or solid) phase in a closed system at a given temperature.

Apparatus:

  • A thermostatically controlled sample cell to maintain a constant temperature.

  • A high-precision pressure transducer or manometer capable of measuring low pressures.

  • A vacuum system to degas the sample and the apparatus.

  • A temperature sensor (e.g., a platinum resistance thermometer) to accurately measure the sample temperature.

Procedure:

  • A pure sample of this compound is introduced into the sample cell.

  • The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles under high vacuum.

  • The sample cell is then brought to the desired temperature and allowed to reach thermal equilibrium.

  • The pressure of the vapor in the headspace above the liquid MSA is measured using the pressure transducer.

  • The measurements are repeated at various temperatures to obtain a vapor pressure curve.

Knudsen Effusion Method

The Knudsen effusion method is an indirect technique used for measuring very low vapor pressures. It is based on measuring the rate of mass loss of a substance effusing through a small orifice in a Knudsen cell into a vacuum.

Apparatus:

  • A Knudsen cell (a small container with a precisely machined orifice).

  • A high-vacuum chamber.

  • A sensitive microbalance to measure the mass loss of the cell over time.

  • A temperature-controlled furnace or thermostat to heat the Knudsen cell.

Procedure:

  • A known mass of this compound is placed in the Knudsen cell.

  • The cell is placed inside the high-vacuum chamber and heated to the desired temperature.

  • The rate of mass loss from the cell due to the effusion of MSA vapor through the orifice is continuously monitored by the microbalance.

  • The vapor pressure (P) is then calculated using the Hertz-Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where:

    • Δm/Δt is the rate of mass loss.

    • A is the area of the orifice.

    • R is the ideal gas constant.

    • T is the absolute temperature.

    • M is the molar mass of this compound.

Visualizations

Logical Relationship: Temperature and Vapor Pressure

The following diagram illustrates the fundamental relationship between the temperature of this compound and its resulting vapor pressure. As the temperature increases, the kinetic energy of the MSA molecules increases, leading to a higher rate of evaporation and consequently a higher vapor pressure.

TemperatureVaporPressure cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Temperature Increase in Temperature KineticEnergy Increased Molecular Kinetic Energy Temperature->KineticEnergy leads to EvaporationRate Higher Rate of Evaporation KineticEnergy->EvaporationRate results in VaporPressure Increase in Vapor Pressure EvaporationRate->VaporPressure causes

Caption: The relationship between temperature and vapor pressure of this compound.

Experimental Workflow: Static Method for Vapor Pressure Measurement

This diagram outlines the key steps involved in the experimental determination of vapor pressure using the static method.

StaticMethodWorkflow start Start sample_prep Sample Preparation: Introduce pure MSA into the cell start->sample_prep degassing Degassing: Freeze-Pump-Thaw Cycles under Vacuum sample_prep->degassing equilibrium Thermal Equilibration: Set and stabilize temperature degassing->equilibrium measurement Pressure Measurement: Record vapor pressure with transducer equilibrium->measurement data_point Data Point Acquired measurement->data_point more_temps More Temperatures? data_point->more_temps more_temps->equilibrium Yes end End more_temps->end No

Caption: Workflow for the static method of vapor pressure determination.

References

The Critical Role of Methanesulfonic Acid in Atmospheric Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (CH₃SO₃H, MSA), once considered a minor component of the atmospheric sulfur cycle, is now recognized as a key player in atmospheric chemistry, with significant implications for aerosol formation, cloud condensation nuclei (CCN) populations, and ultimately, Earth's climate. This technical guide provides an in-depth analysis of MSA's atmospheric lifecycle, its measurement, and its intricate role in new particle formation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Biogenic Signature in the Atmosphere

Derived primarily from the oxidation of dimethyl sulfide (B99878) (DMS), which is emitted in vast quantities by marine phytoplankton, MSA serves as a crucial tracer for biogenic sulfur in the atmosphere.[1][2] Its presence and concentration offer insights into marine biological activity and its influence on atmospheric composition. Unlike sulfuric acid (H₂SO₄), which has both natural and significant anthropogenic sources, MSA is almost exclusively of biogenic origin.[3] This distinction makes the MSA to non-sea-salt sulfate (B86663) (nss-SO₄²⁻) ratio a valuable tool for assessing the relative contributions of natural versus anthropogenic sources to atmospheric aerosol loading.

Atmospheric Formation of this compound

The primary pathway for MSA formation is the atmospheric oxidation of DMS. This complex process involves several steps and is influenced by various atmospheric oxidants, primarily the hydroxyl radical (OH). The reaction proceeds through two main channels: OH-addition and H-abstraction.

The OH-addition pathway is considered the major route to MSA formation, particularly in the aqueous phase.[2] The H-abstraction pathway can also lead to MSA, along with other products like sulfur dioxide (SO₂), which is a precursor to sulfuric acid.[1][4] The branching ratio between these pathways, and consequently the relative yields of MSA and SO₂, is highly dependent on environmental conditions such as temperature.[3][5] Recent studies have shown that lower temperatures favor the formation of MSA, with a notable increase in its production yield at temperatures below +10°C.[6][7]

The oxidation of DMS to MSA involves several key intermediate species, including dimethyl sulfoxide (B87167) (DMSO) and methanesulfinic acid (MSIA).[1][4][8] The final step in MSA production is often the oxidation of MSIA.[8]

DMS_Oxidation_Pathway DMS Dimethyl Sulfide (DMS) Addition_Pathway OH Addition Pathway DMS->Addition_Pathway + OH Abstraction_Pathway H Abstraction Pathway DMS->Abstraction_Pathway + OH OH OH Radical DMSO Dimethyl Sulfoxide (DMSO) Addition_Pathway->DMSO SO2 Sulfur Dioxide (SO2) Abstraction_Pathway->SO2 MSIA Methanesulfinic Acid (MSIA) DMSO->MSIA + OH MSA This compound (MSA) MSIA->MSA + O3, OH H2SO4 Sulfuric Acid (H2SO4) SO2->H2SO4 + OH, H2O

Simplified reaction pathway for the oxidation of Dimethyl Sulfide (DMS) to this compound (MSA).

Quantitative Data on Atmospheric MSA

The atmospheric concentration of MSA varies significantly with location and season, reflecting the spatial and temporal patterns of marine biological activity. The following tables summarize key quantitative data related to MSA in the atmosphere.

ParameterValueRegion/ConditionsReference
Gas-Phase Concentration 10% - 100% of H₂SO₄ concentrationCoastal marine boundary layers[9]
0.025 ± 0.03 µg m⁻³ (average)Remote Arctic marine boundary layer[10]
<0.01 to 0.32 µg m⁻³ (range)Remote Arctic marine boundary layer[10]
Particulate MSA Concentration 46.3 ± 59.8 ng/m³East China Sea[11]
Ice Core Concentration 0.72 ± 0.22 µg S kg⁻¹ (preindustrial)Greenland[12]
0.32 ± 0.05 µg S kg⁻¹ (1969-1995)Greenland[12]
Molar Yield from DMS + OH 0.25Standard GEOS-Chem model[9]
SO₂ : MSA Branching Ratios 75:25, 65:4, 27:6, 38:11Various laboratory studies[9]
ReactionRate Coefficient (k)Temperature (K)Reference
OH + DMSO (9 ± 2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298[6]
OH + MSIA (9 ± 3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298[6]
CH₃SO₂ decomposition ~10³ s⁻¹300[3]
~20 s⁻¹260[3]

Role in New Particle Formation and Growth

MSA plays a multifaceted role in the formation and growth of atmospheric aerosols. While sulfuric acid is a primary driver of new particle formation (NPF), MSA can significantly influence this process, particularly in marine environments.

Nucleation: MSA can participate in the initial step of aerosol formation, known as nucleation, by forming stable clusters with other molecules, especially bases like amines and ammonia.[13][14][15] The presence of MSA can enhance the rate of molecular cluster formation in the MSA-H₂SO₄-dimethylamine (DMA) system by as much as an order of magnitude under certain conditions.[9][16] However, the effect of MSA on nucleation is complex and depends on the specific base present; for instance, MSA can enhance particle formation with methylamine (B109427) but suppress it with trimethylamine (B31210) due to steric hindrance.[13][14]

Aerosol Growth: Once new particles have formed, MSA can contribute to their growth by condensing onto their surfaces.[8][9] This growth is a critical step in determining whether these newly formed particles can grow large enough to act as cloud condensation nuclei (CCN). The volatility of MSA, which is dependent on temperature, relative humidity, and the availability of bases, is a key factor controlling its contribution to particle growth.[9][17]

New_Particle_Formation cluster_0 Gas Phase Precursors cluster_1 Aerosol Formation & Growth DMS DMS MSA_gas MSA(g) DMS->MSA_gas Oxidation H2SO4_gas H2SO4(g) DMS->H2SO4_gas Oxidation Oxidants OH, NO3, BrO Nucleation Nucleation (Cluster Formation) MSA_gas->Nucleation Growth Condensational Growth MSA_gas->Growth Condensation H2SO4_gas->Nucleation H2SO4_gas->Growth Condensation Bases Amines, Ammonia Bases->Nucleation Nucleation->Growth Stable Clusters CCN Cloud Condensation Nuclei (CCN) Growth->CCN

Logical flow of MSA's involvement in new particle formation and growth.

Experimental Protocols for MSA Measurement

The accurate quantification of atmospheric MSA is crucial for understanding its role in atmospheric processes. Several advanced analytical techniques are employed for this purpose.

Chemical Ionization Mass Spectrometry (CIMS)

Principle: CIMS is a highly sensitive technique for detecting trace gases. It involves the ionization of a target analyte (MSA) through chemical reactions with reagent ions, followed by mass-to-charge ratio analysis. For MSA detection, nitrate (B79036) (NO₃⁻) is a commonly used reagent ion.[7][18]

Methodology:

  • Sampling: Ambient air is drawn through an inlet into the ion-molecule reaction region of the CIMS instrument.

  • Ionization: The sample air is mixed with a flow of reagent ions (e.g., NO₃⁻) generated by a radioactive source or a corona discharge. MSA molecules are ionized through ligand-switching reactions.

  • Detection: The resulting cluster ions are guided into a mass spectrometer (typically a time-of-flight or quadrupole analyzer) where they are separated based on their mass-to-charge ratio and detected.

  • Quantification: The concentration of MSA is determined by comparing the measured ion signal to that of a known calibration standard. Calibration can be performed by introducing a known concentration of MSA gas into the instrument.

High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS)

Principle: HR-ToF-AMS provides size-resolved chemical composition of non-refractory submicron aerosol particles. It can be used to quantify particulate MSA.

Methodology:

  • Sampling: Ambient aerosol particles are sampled through an aerodynamic lens, which focuses them into a narrow beam.

  • Vaporization and Ionization: The particle beam impacts a heated surface (~600°C), where the non-refractory components are flash-vaporized. The resulting gas is then ionized by electron impact (70 eV).

  • Detection: The generated positive ions are analyzed by a high-resolution time-of-flight mass spectrometer, which provides detailed mass spectra.

  • Quantification: The mass concentration of MSA is determined by analyzing the high-resolution mass spectra for characteristic fragment ions of MSA. An independent quantification method is often required for each experiment due to variations in the instrument's response to MSA.[10][16]

Ion Chromatography (IC)

Principle: IC is a technique used for the analysis of water-soluble ions. It is often used for the analysis of MSA collected in filter or impinger samples.[8][19]

Methodology:

  • Sampling: Air is drawn through a filter (e.g., quartz fiber) to collect particulate matter.

  • Extraction: The MSA is extracted from the filter using an aqueous solution (e.g., ultrapure water or a dilute sodium carbonate/sodium hydroxide (B78521) solution).[19]

  • Analysis: The extract is injected into an ion chromatograph. The sample is passed through an ion-exchange column, which separates the ions based on their affinity for the stationary phase.

  • Detection: A conductivity detector is typically used to quantify the separated ions.

  • Quantification: The concentration of MSA is determined by comparing the peak area in the chromatogram to a calibration curve generated from standards of known MSA concentrations.[19]

Experimental_Workflow cluster_CIMS Chemical Ionization Mass Spectrometry (CIMS) cluster_AMS Aerosol Mass Spectrometry (AMS) cluster_IC Ion Chromatography (IC) CIMS_Sample Air Sampling CIMS_Ionize Chemical Ionization CIMS_Sample->CIMS_Ionize CIMS_Detect Mass Spectrometry CIMS_Ionize->CIMS_Detect CIMS_Quant Quantification vs. Standard CIMS_Detect->CIMS_Quant AMS_Sample Aerosol Sampling AMS_Vap Vaporization & Ionization AMS_Sample->AMS_Vap AMS_Detect Time-of-Flight MS AMS_Vap->AMS_Detect AMS_Quant Spectral Analysis AMS_Detect->AMS_Quant IC_Sample Filter Sampling IC_Extract Solvent Extraction IC_Sample->IC_Extract IC_Analyze Chromatographic Separation IC_Extract->IC_Analyze IC_Detect Conductivity Detection IC_Analyze->IC_Detect

Workflow diagrams for key experimental methods used in MSA analysis.

Conclusion and Future Directions

This compound is an integral component of the atmospheric sulfur cycle, with profound effects on aerosol formation and properties, especially in marine and polar regions. Its role as a biogenic tracer and its complex interactions with other atmospheric constituents make it a subject of ongoing research.

Future research should focus on several key areas:

  • Refining the DMS oxidation mechanism: Further laboratory and field studies are needed to better constrain the branching ratios of MSA and SO₂ formation under a wider range of atmospheric conditions.

  • Understanding MSA's role in nucleation: The synergistic effects of MSA with a broader range of atmospheric bases and organic compounds in new particle formation require further investigation.

  • Improving model parameterizations: Global climate models need to incorporate more detailed and accurate representations of MSA chemistry and its effects on aerosol size distributions and radiative forcing.[9][17]

A deeper understanding of the atmospheric chemistry of MSA will not only enhance our knowledge of fundamental atmospheric processes but also improve our ability to predict future climate change.

References

A Theoretical Exploration of Methanesulfonic Acid Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA), the simplest of the alkanesulfonic acids, plays a significant role in a variety of chemical processes, from atmospheric aerosol formation to its application as a green catalyst in organic synthesis. Understanding the theoretical underpinnings of its reaction mechanisms is crucial for predicting its environmental impact, optimizing industrial processes, and ensuring the safety and purity of pharmaceuticals. This technical guide provides an in-depth overview of the theoretical studies on the reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Role in Atmospheric Chemistry

This compound is a key oxidation product of dimethyl sulfide (B99878) (DMS), a significant source of biogenic sulfur in the marine atmosphere.[1] Its atmospheric reactions are central to the formation of new particles, which can influence cloud formation and the Earth's radiative balance.[1][2][3]

New Particle Formation with Amines and Water

Theoretical and experimental studies have shown that MSA contributes to new particle formation, particularly in the presence of amines and water.[2][3][4] While MSA and water alone do not efficiently form particles, the addition of amines significantly enhances this process.[2][5] The reaction proceeds through the formation of stable molecular clusters.[6][7][8] Quantum chemical calculations have been instrumental in understanding the structures and energetics of these intermediate clusters.[6][9]

A key finding is the essential role of water vapor in this process, even though the reaction of the strong acid MSA with basic amines might be expected to be sufficient for particle formation.[2][5] The particle number concentrations are observed to decrease in the order of methylamine (B109427) (MA) > trimethylamine (B31210) (TMA) ≈ dimethylamine (B145610) (DMA) ≫ ammonia (B1221849) (NH3), with ammonia being significantly less efficient.[9] This highlights the importance of both the gas-phase basicity and the hydrogen-bonding capacity of the amine in driving particle formation and growth.[9]

New_Particle_Formation cluster_reactants Gas-Phase Reactants cluster_process Clustering and Nucleation cluster_product Product MSA MSA (CH₃SO₃H) Cluster MSA-Amine-Water Clusters MSA->Cluster + Amine + H₂O Amine Amine (e.g., MA, DMA, TMA) Amine->Cluster Water Water (H₂O) Water->Cluster Nucleation Nucleation Cluster->Nucleation Stable Cluster Formation Growth Particle Growth Nucleation->Growth Condensation/ Coagulation Aerosol New Aerosol Particle (≥ 3 nm) Growth->Aerosol

Diagram of MSA-driven new particle formation.
Gas-Phase Reaction with Hydroxyl Radicals

The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical. The gas-phase reaction between MSA and the OH radical has been investigated using theoretical methods, including Density Functional Theory (DFT) and coupled-cluster theory.[10][11] These studies have identified two primary reaction mechanisms for the bare reaction (in the absence of water):

  • Proton Coupled Electron Transfer (PCET): This pathway involves the concerted transfer of a proton and an electron.

  • Hydrogen Atom Transfer (HAT): This involves the abstraction of a hydrogen atom from the methyl or hydroxyl group of MSA.

Both mechanisms lead to the formation of the CH₃SO₃ radical and a water molecule.[10][12][13] The computed rate constant for this oxidation process is 8.3 × 10⁻¹⁵ cm³ s⁻¹ molecule⁻¹.[10][12][13][14] Interestingly, theoretical calculations show that the presence of a single water molecule does not play a significant role in the oxidation reaction of MSA by OH radicals, as the dominant reaction becomes the interchange of the water molecule between the reactants.[10][11][13]

MSA_OH_Reaction cluster_pathways Reaction Pathways Reactants MSA (CH₃SO₃H) + OH• PCET Proton Coupled Electron Transfer (PCET) Reactants->PCET Concerted Transfer HAT Hydrogen Atom Transfer (HAT) Reactants->HAT H Abstraction Products CH₃SO₃• + H₂O PCET->Products HAT->Products

Reaction pathways for MSA with the OH radical.
Atmospheric Oxidation of Dimethyl Sulfide (DMS)

MSA is a major product of the atmospheric oxidation of DMS.[15][16] The branching ratio between the two main products, MSA and sulfur dioxide (SO₂), is highly dependent on temperature.[15][16] Experimental studies in the CLOUD chamber at CERN have demonstrated that decreasing the temperature from +25 °C to -10 °C enhances the gas-phase production of MSA by an order of magnitude.[15][16] This finding is crucial for accurately modeling the sulfur cycle, especially in colder regions.[17]

The oxidation of DMS proceeds through several intermediate species, including methanesulfinic acid (MSIA).[16][18] The subsequent oxidation of MSIA is a key step in the formation of MSA. Global models that incorporate updated DMS oxidation mechanisms show that multiphase oxidation of MSIA by OH and O₃ in cloud droplets and aerosols is a major contributor to global MSA production.[19][20]

DMS_Oxidation_Pathway DMS Dimethyl Sulfide (DMS) CH₃SCH₃ Intermediates Intermediates (e.g., MSIA, CH₃SO₂•) DMS->Intermediates + OH• OH OH• SO2 Sulfur Dioxide (SO₂) Intermediates->SO2 High Temp. MSA This compound (MSA) CH₃SO₃H Intermediates->MSA Low Temp. + O₂ O2 O₂

Simplified DMS oxidation pathway to MSA and SO₂.

Role in Organic Synthesis and Catalysis

This compound is widely used as a strong, non-oxidizing Brønsted acid catalyst in organic synthesis.[13][21][22] Its properties make it a "green" alternative to traditional mineral acids like sulfuric acid, as it often leads to cleaner reactions with fewer byproducts.[19][21][22]

Esterification Reactions

MSA is an effective catalyst for Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester.[9][12][22] Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727), a system analogous to MSA, have explored various mechanistic pathways at the B3LYP/aug-cc-pVTZ level of theory.[3] These studies suggest that the reaction can proceed through either an Sₙ1 pathway, involving a sulfonylium cation intermediate, or an Sₙ2 pathway, with protonated methanol acting as the alkylating agent.[3] Addition-elimination pathways involving a pentacoordinate sulfur intermediate were found to be less favorable energetically.[3]

Esterification_Mechanisms cluster_sn1 Sₙ1 Pathway cluster_sn2 Sₙ2 Pathway Reactants MSA (R-SO₃H) + Methanol (CH₃OH) SN1_Intermediate Sulfonylium Cation (R-SO₂⁺) Reactants->SN1_Intermediate Low Barrier SN2_Intermediate Protonated Methanol (CH₃OH₂⁺) Reactants->SN2_Intermediate Moderate Barrier Product Methyl Methanesulfonate (B1217627) (R-SO₃CH₃) + H₂O SN1_Intermediate->Product SN2_Intermediate->Product

Theoretical pathways for MSA-catalyzed esterification.
Formation of Genotoxic Impurities

In pharmaceutical manufacturing, sulfonic acids like MSA are often used for salt formation.[6][23] If residual alcohols such as methanol are present, there is a potential for the formation of sulfonate esters, for instance, methyl methanesulfonate (MMS).[6][23][24] These esters are considered potential genotoxic impurities (PGIs).[23][24]

Studies using isotopically labeled methanol (¹⁸O-label) have confirmed that the formation of MMS from MSA and methanol involves the cleavage of the methanol C-O bond.[6][23][25] This is consistent with the reversal of the well-established mechanisms for the solvolysis of sulfonate esters.[6][23][25] The formation of these impurities can be significantly reduced at lower temperatures, in the presence of small amounts of water, or when the acid is partially or fully neutralized.[23][24][25]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on this compound reaction mechanisms.

Table 1: Reaction Rate Constants and Kinetic Data

ReactionParameterValueConditionsReference(s)
MSA + OH• (gas-phase)Rate Constant (k)8.3 × 10⁻¹⁵ cm³ s⁻¹ molecule⁻¹298 K[10][12][13][14]
MSIA + OH• (gas-phase)Rate Constant (k)(9 ± 3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 K, 200-400 Torr N₂
DMSO + OH• (gas-phase)Rate Constant (k)(9 ± 2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 K, 200-400 Torr N₂
Phthalic Anhydride + 2-Ethylhexanol (MSA catalyzed)Activation Energy (Ea)--[18]
Acetic Acid + Methanol (Sulfonic acid-functionalized MCF catalyst)Activation Energy (Ea)33.91 kJ·mol⁻¹-[2]

Table 2: Thermodynamic Data for MSA-Amine-Water Clustering

ComplexGibbs Free Energy Change (ΔG)ConditionsReference(s)
MSA•TMA•H₂O → MSA•TMA + H₂O+2.2 kcal·mol⁻¹Standard Conditions[6]
MSA•DMA•H₂O → MSA•DMA + H₂O+5.0 kcal·mol⁻¹Standard Conditions[6]

Table 3: Product Yields from DMS Oxidation

ProductYieldConditionsReference(s)
Aerosol Mass from DMS2 - 7%50-200 ppb DMS, AURA Chamber[1]
MSA (modeled conversion)15%GEOS-Chem model with multiphase chemistry[19][20]
SO₂ (modeled conversion)75%GEOS-Chem model with multiphase chemistry[19][20]
MSIA from DMSO + OH•0.9 ± 0.2298 K, 200-400 Torr N₂
SO₂ from MSIA + OH•0.9 ± 0.2298 K, 200-400 Torr N₂

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of theoretical models. Below are summaries of key experimental protocols cited in the literature.

Protocol for New Particle Formation Studies

Experimental Setup: Experiments are typically conducted in an aerosol flow reactor at atmospheric pressure and controlled temperature (e.g., 25 °C).[6]

Procedure:

  • Reactant Generation: Gas-phase MSA is generated by flowing purified air over liquid MSA.[6] Gaseous amines (e.g., TMA, DMA) are supplied from certified gas cylinders.[6] Humidity is controlled by mixing dry and humidified air streams.

  • Mixing and Reaction: The reactant gases are mixed in the flow reactor for a defined reaction time.

  • Particle Detection: The number concentration and size distribution of newly formed particles are measured using a Scanning Mobility Particle Sizer (SMPS). The lower detection limit of the SMPS (typically around 3 nm) defines a "particle" in these experiments.[4][6]

  • Data Analysis: Particle number concentrations are analyzed as a function of reactant concentrations and relative humidity.[4][6]

Protocol for GC-MS Analysis of Methyl Methanesulfonate (MMS)

Instrumentation: An Agilent 6890GC-5973MSD system or equivalent is used for the analysis.[10]

Sample Preparation:

  • A solution of MSA in methanol (e.g., 1 M) is prepared in a sealed vial.[10]

  • The vial is incubated at a constant temperature (e.g., 60 °C) for a specified time.[10]

  • For each time point, a fresh vial is sampled. An internal standard (e.g., d₃-methyl methanesulfonate) is added.

  • Derivatization with a reagent like pentafluorophenylthiolate may be performed.[10]

GC-MS Conditions:

  • Injection: Headspace injection is often used to avoid contamination from the non-volatile MSA.[10][26][27]

  • Column: A DB-VRX column (e.g., 60 m × 0.25 mm i.d. × 1.4 µm df) or similar is used for separation.[10]

  • Carrier Gas: Helium.[27]

  • Temperature Program: An initial oven temperature of 40 °C is held, then ramped to a higher temperature (e.g., 130 °C).[27]

  • Detection: The mass spectrometer is operated in scan mode to identify MMS and its fragments (e.g., m/z 110, 109, 95, 79).[26]

Protocol for CLOUD Chamber Experiments on DMS Oxidation

Experimental Setup: The Cosmics Leaving Outdoor Droplets (CLOUD) chamber at CERN, a 26.1 m³ electropolished stainless steel cylinder, is used to simulate atmospheric conditions.[15]

Procedure:

  • Reactant Introduction: DMS and an OH precursor (e.g., O₃ and H₂O for photolysis to generate O(¹D) which reacts with H₂O) are introduced into the chamber at controlled concentrations and temperatures.[15][16]

  • OH Radical Generation: OH radicals are generated in situ, for example, by the photolysis of ozone in the presence of water vapor.

  • Product Measurement: A suite of state-of-the-art instruments is used to measure the gas-phase concentrations of DMS and its oxidation products in real-time. A nitrate-ion-based Chemical Ionization Mass Spectrometer (NO₃⁻-CIMS) is used to measure H₂SO₄ and MSA.[15]

  • Data Analysis: The concentrations of MSA and H₂SO₄ are quantified over a range of temperatures to determine the temperature dependence of the product branching ratio.[15][16]

Conclusion

Theoretical studies, in close concert with precise experimental work, have significantly advanced our understanding of the complex reaction mechanisms of this compound. In atmospheric science, this knowledge is critical for developing more accurate climate models by elucidating the role of MSA in aerosol formation. For the pharmaceutical and chemical industries, a deep understanding of MSA's catalytic mechanisms and its potential to form impurities is essential for process optimization, quality control, and regulatory compliance. The continued integration of computational chemistry and advanced analytical techniques will undoubtedly uncover further details of MSA's reactivity, solidifying its role as a molecule of significant environmental and industrial importance.

References

Methodological & Application

Application Note: Methanesulfonic Acid as a High-Efficiency Catalyst for Fatty Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esterification of fatty acids is a fundamental reaction in the synthesis of various commercial products, including biodiesel, lubricants, surfactants, and pharmaceutical intermediates. The reaction typically requires a catalyst to achieve high conversion rates and yields under practical timeframes. While various catalysts can be employed, methanesulfonic acid (MSA) has emerged as a highly effective and environmentally friendlier alternative to traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[1][2] MSA is a strong Brønsted acid that is colorless, odorless, and possesses low vapor pressure, combining high catalytic activity with commendable biodegradability and low toxicity.[1] Its utility is particularly pronounced in processes involving feedstocks with high concentrations of free fatty acids (FFAs), where it can simultaneously catalyze both esterification and transesterification reactions, preventing the soap formation that plagues base-catalyzed processes.[3][4]

This document provides detailed protocols and compiled data on the use of MSA as a catalyst in the esterification of fatty acids, offering a guide for laboratory-scale synthesis and process optimization.

Data Summary

The following tables summarize quantitative data from various studies on the use of this compound and related sulfonic acids in fatty acid esterification.

Table 1: Comparison of this compound (MSA) with Other Acid Catalysts for the Esterification of Palm Fatty Acids

CatalystCatalyst Conc. (% w/w)Alcohol/Fatty Acid RatioTemperature (°C)Reaction Time (min)Conversion (%)
This compound0.13 (Methanol)13060~95
Sulfuric Acid0.13 (Methanol)13060~95
Non-Catalytic03 (Methanol)13060~20
This compound0.13 (Ethanol)13060~80
Sulfuric Acid0.13 (Ethanol)13060~80
Data adapted from a study on the esterification of palm fatty acids, demonstrating that MSA performs comparably to sulfuric acid under these conditions.[2]

Table 2: Optimized Reaction Conditions and Yields for MSA-Catalyzed Esterification

Fatty Acid SourceAlcohol (Molar Ratio to FA)Catalyst SystemCatalyst LoadingTemperature (°C)TimeYield/Conversion
Rapeseed OilMethanol (B129727)This compound (99%)~2% w/w of oil110100 min96% Yield
Soybean OilMethanolThis compound (99%)~2% w/w of oil120120 min92% Yield
Oleic AcidMethanol (12:1)MSA/Choline (B1196258) Chloride (DES)2 wt.%7060 min>99% Conversion
Oleic AcidMethanol (12:1)MSA/Tetraoctylammonium Bromide (DES)2 wt.%70100 min>99% Conversion
Palmitic Acidn-decanol (2:1)MSA supported on UiO-6625 g/mol 1202 h99.9% Conversion
This table compiles data from various studies showcasing different applications and formulations of MSA catalysts.[3][5][6]

Experimental Workflow and Key Parameters

The general workflow for MSA-catalyzed esterification is straightforward, involving the mixing of reactants and catalyst followed by heating and subsequent purification. The efficiency of the reaction is governed by several key parameters.

G cluster_workflow Experimental Workflow A Reactant Mixing (Fatty Acid, Alcohol, MSA) B Reaction (Heating & Stirring) A->B Load into reactor C Product Separation (e.g., Decantation, Distillation) B->C Cool down D Purification (Washing, Drying) C->D Isolate ester phase E Final Product (Fatty Acid Ester) D->E Remove impurities

Caption: A generalized experimental workflow for the esterification of fatty acids.

The success of the esterification is dependent on the interplay of several factors that influence reaction kinetics and equilibrium.

G Yield Ester Yield & Conversion Rate Temp Temperature Temp->Yield + Time Reaction Time Time->Yield + Ratio Alcohol:Fatty Acid Molar Ratio Ratio->Yield + (shifts equilibrium) Cat Catalyst Concentration Cat->Yield + (increases rate) Water Water Content Water->Yield - (promotes reverse reaction)

Caption: Key parameters influencing the rate and yield of esterification.

Experimental Protocols

Protocol 1: Homogeneous Esterification of Oleic Acid with Methanol

This protocol describes a general procedure for the esterification of a model fatty acid, oleic acid, using MSA as a homogeneous catalyst. This method is effective for converting FFAs into fatty acid methyl esters (FAMEs), a primary component of biodiesel.

Materials:

  • Oleic Acid (≥95%)

  • Methanol (Anhydrous, ≥99.8%)

  • This compound (MSA, ≥99%)

  • Sodium Bicarbonate (Saturated solution)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • Reactor Setup: In a 250 mL round-bottom flask, place a magnetic stir bar. Add oleic acid (e.g., 56.4 g, 0.2 mol) and methanol. A significant molar excess of methanol is used to shift the equilibrium towards the product; a 12:1 molar ratio is effective (e.g., 96.1 mL, 2.4 mol).[6]

  • Catalyst Addition: Carefully add this compound to the mixture. A catalyst loading of approximately 2 wt.% relative to the fatty acid is a good starting point (e.g., 1.13 g).[6]

  • Reaction: Attach the reflux condenser and place the flask in the heating mantle. Heat the reaction mixture to 70°C with vigorous stirring.[6] Monitor the reaction progress by taking small aliquots over time and analyzing them via titration to determine the remaining acid value or by techniques like GC or TLC. A reaction time of 1-2 hours is typically sufficient for high conversion.[6]

  • Work-up and Purification: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Transfer the mixture to a separatory funnel. c. Slowly add a saturated sodium bicarbonate solution to neutralize the MSA catalyst. Be cautious as CO₂ evolution will occur. Continue adding until the effervescence ceases. d. Wash the organic layer with brine (2 x 50 mL) to remove any remaining water-soluble impurities. e. Separate the organic (upper) layer containing the fatty acid methyl ester. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent. h. The excess methanol and any remaining volatile impurities can be removed under reduced pressure using a rotary evaporator to yield the purified oleic acid methyl ester.

Protocol 2: Esterification using MSA-Based Deep Eutectic Solvents (DES)

This protocol outlines a greener approach using a novel MSA-based deep eutectic solvent (DES), which enhances catalytic activity and simplifies separation.[6]

Materials:

  • Same as Protocol 1, plus:

  • Choline Chloride or Tetraoctylammonium Bromide (TOAB)

Preparation of MSA-Choline Chloride DES:

  • Gently heat choline chloride to ensure it is dry.

  • In a glass vial, mix this compound and choline chloride in a specific molar ratio (e.g., 2:1) by stirring at approximately 60°C until a clear, homogeneous liquid is formed. The resulting DES can be stored in a desiccator.

Procedure:

  • Reaction Setup: Combine oleic acid and methanol in a round-bottom flask at the desired molar ratio (e.g., 12:1 methanol to oleic acid).[6]

  • Catalyst Addition: Add the prepared MSA-based DES catalyst to the reaction mixture (e.g., 2 wt.% of oleic acid).[6]

  • Reaction: Heat the mixture to 70°C with stirring for 60-100 minutes.[6] The DES may form a separate phase.

  • Separation and Purification: a. After cooling, the DES phase (being denser and immiscible) can often be separated by simple decantation, allowing for its potential reuse. b. The upper ester layer is then washed with water to remove residual methanol and catalyst, dried over an anhydrous salt, and concentrated via rotary evaporation as described in Protocol 1. The reduced need for a neutralization wash is a significant advantage of this method.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and scales. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment.

References

Application Notes and Protocols for Methanesulfonic Acid (MSA) Catalyzed Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanesulfonic acid (MSA), a strong organic acid with the formula CH₃SO₃H, is increasingly recognized as a versatile and environmentally benign catalyst in organic synthesis, particularly in polymerization reactions.[1][2] Its strong acidity (pKa = -1.9), low volatility, high thermal stability, and biodegradability make it an attractive alternative to traditional mineral acids and metal-based catalysts.[1][3] MSA is effective in a variety of polymerization mechanisms, including polycondensation, ring-opening polymerization, and cationic polymerization, offering a clean and efficient route to a wide range of polymeric materials.[3][4] This document provides detailed protocols for several key MSA-catalyzed polymerization reactions, intended for researchers, scientists, and professionals in drug development and materials science.

Application Note 1: Polycondensation Reactions

Polycondensation is a step-growth polymerization process in which monomers react to form larger structural units while releasing smaller molecules such as water. MSA is an excellent catalyst for these reactions, particularly in the synthesis of polyesters and polyamides, due to its ability to protonate carbonyl groups, thereby activating them for nucleophilic attack.[5][6]

Protocol 1.1: Synthesis of Polyester (B1180765) Itaconates

This protocol describes the synthesis of polyester itaconates from itaconic acid (IA) and various diols, a process relevant for creating bio-based polyester resins.[7] MSA serves as an effective catalyst, although its use can sometimes lead to side reactions like etherification and subsequent gelation, especially with certain bio-based diols like 1,3-propanediol (B51772) (PDO) and 1,4-butanediol (B3395766) (BDO).[7]

Experimental Protocol

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add the diol (e.g., 1,6-hexanediol) and itaconic acid in a 1.25:1.0 molar ratio.[7]

  • Reaction Setup: Add an inhibitor (e.g., hydroquinone, 200 ppm) to prevent radical crosslinking.[7]

  • Heating and Catalyst Addition: Slowly heat the mixture to 130 °C. Once this temperature is reached, add toluene (B28343) (as an azeotropic solvent) and this compound (0.4 wt% of the total monomer weight).[7]

  • Polycondensation: Heat the mixture to 180 °C and maintain this temperature under constant reflux to remove the water formed during the reaction via azeotropic distillation.[7] The start of the polycondensation is considered to be the moment the catalyst is added.[7]

  • Monitoring Conversion: Monitor the reaction progress by taking samples at regular intervals (e.g., every 15 minutes initially, then every 30-60 minutes) and determining the acid value to calculate the conversion.[7]

  • Termination and Isolation: Once the desired conversion is achieved (or if gelation begins), cool the reaction mixture. The resulting polyester can be isolated and purified as required for the specific application.

Data Presentation

Table 1: MSA-Catalyzed Polycondensation of Itaconic Acid with Different Diols. [7]

Diol ComponentCatalystReaction TimeConversion (%)Observations
1,3-propanediol (PDO)MSA< 2 h> 90Conversion stagnated after 2 h, gelled after 7 h.
1,6-hexanediol (HDO)MSA7 h> 99No gelation observed.
1,4-butanediol (BDO)MSA--Not suitable, major side reactions (THF formation).

Visualization

G Workflow for Polyester Itaconate Synthesis cluster_0 Preparation cluster_1 Polycondensation cluster_2 Product Isolation A 1. Charge Reactor: Diol, Itaconic Acid (1.25:1.0), Inhibitor B 2. Heat to 130 °C A->B C 3. Add Toluene and MSA Catalyst (0.4 wt%) B->C D 4. Heat to 180 °C (Azeotropic Reflux) C->D E 5. Monitor Conversion (Acid Value Titration) D->E F Desired Conversion? E->F F->E No G 6. Cool Reaction Mixture F->G Yes H 7. Isolate Polyester Resin G->H G Logical Flow for PBI Synthesis Monomers Tetraamine + Dicarboxylic Acid Monomers Reaction Polycondensation (e.g., 140 °C, 3h) Monomers->Reaction Acid_Medium Acid Medium (e.g., 50/50 MSA/TFSA) Acid_Medium->Reaction Viscosity Monitor Viscosity Increase Reaction->Viscosity Precipitation Precipitate in Non-Solvent (e.g., Water) Viscosity->Precipitation Purification Filter, Wash, and Dry Precipitation->Purification PBI_Product High Molecular Weight PBI Purification->PBI_Product G Activated Monomer Mechanism in ROP of ε-CL cluster_0 Activation Step cluster_1 Propagation Step M ε-Caprolactone (Monomer) Activated_M Activated Monomer [M-H]⁺ M->Activated_M MSA MSA (H⁺) MSA->Activated_M ROH R-OH (Initiator) Growing_Chain Growing Polymer Chain R-(P)n-OH ROH->Growing_Chain Initiation Next_Chain R-(P)n+1-OH Activated_M->Next_Chain Growing_Chain->Next_Chain Next_Chain->Growing_Chain Chain Growth G Workflow for Chitosan-g-PCL Synthesis Chitosan 1. Dissolve Chitosan in MSA (Solvent & Catalyst) Monomer 2. Add ε-Caprolactone Monomer Chitosan->Monomer Polymerization 3. Graft Polymerization (ROP from -OH groups) Monomer->Polymerization Precipitation 4. Precipitate in Non-Solvent Polymerization->Precipitation Neutralization 5. Neutralize with Base Precipitation->Neutralization Purification 6. Wash and Dry Neutralization->Purification Product Chitosan-g-PCL Copolymer Purification->Product

References

Methanesulfonic Acid: A Versatile and Sustainable Catalyst in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methanesulfonic acid (MSA) is a strong, non-oxidizing organic acid that is increasingly recognized as a sustainable and highly effective catalyst and reagent in the synthesis of active pharmaceutical ingredients (APIs). Its unique properties, including high acidity, low volatility, and biodegradability, make it a compelling alternative to traditional mineral acids and other organic acids. In pharmaceutical synthesis, MSA finds application in a variety of transformations, including salt formation, deprotection of protecting groups, and as a catalyst for key bond-forming reactions such as cyclizations and esterifications. This document provides detailed application notes and protocols for the use of MSA in key pharmaceutical synthesis steps, highlighting its efficiency and environmental benefits.

Formation of Eprosartan (B1671555) Mesylate: A High-Yield Salt Formation Protocol

Eprosartan, an angiotensin II receptor antagonist, is commonly formulated as its mesylate salt to improve its physicochemical properties. This compound is the reagent of choice for this salt formation due to its ability to produce a high-purity, crystalline salt with excellent yield.

Experimental Protocol:

Materials:

Procedure:

  • To a suitable reaction vessel, add 20.0 g of eprosartan and 80 mL of glacial acetic acid.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 5.9 g of this compound to the mixture. The reaction solution should become clear.

  • Continue stirring for an additional hour at room temperature.

  • Slowly add 200 mL of ethyl acetate to the solution to induce precipitation.

  • Stir the resulting suspension for 3 hours at room temperature to ensure complete crystallization.

  • Collect the solid product by filtration under reduced pressure.

  • Dry the solid in a vacuum oven at 50°C to a constant weight.

Results:

ParameterValueReference
Product Eprosartan Mesylate[1]
Form Off-white solid[1]
Yield 83.7%[1]
Purity 99.8%[1]

Logical Workflow for Eprosartan Mesylate Salt Formation:

G cluster_start Starting Materials cluster_process Process cluster_end Product Eprosartan Eprosartan (free base) Dissolution Dissolve Eprosartan in Glacial Acetic Acid Eprosartan->Dissolution GlacialAceticAcid Glacial Acetic Acid GlacialAceticAcid->Dissolution MSA This compound Addition Add this compound MSA->Addition Dissolution->Addition Stirring Stir at Room Temperature Addition->Stirring Precipitation Precipitate with Ethyl Acetate Stirring->Precipitation Filtration Filter and Dry Precipitation->Filtration EprosartanMesylate Eprosartan Mesylate Filtration->EprosartanMesylate

Caption: Workflow for the preparation of Eprosartan Mesylate.

Peptide Deprotection: A Greener Alternative to Trifluoroacetic Acid

In solid-phase peptide synthesis (SPPS), the removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a critical step. Trifluoroacetic acid (TFA) has traditionally been the reagent of choice for this purpose. However, due to environmental and health concerns associated with TFA, a polyfluoroalkyl substance (PFAS), there is a growing need for greener alternatives. This compound offers a highly effective and more environmentally benign option for the final deprotection and cleavage of peptides from the resin.

Experimental Protocol: Global Deprotection of Peptides

Materials:

  • Peptide-bound resin

  • This compound (MSA)

  • Formic acid (FA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • 0.5 M Ammonium Hydroxide (NH₄OH) (for deformylation, if necessary)

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail: 2% MSA and 2.5% TIS in formic acid (v/v/v). For example, for 10 mL of cocktail, use 200 µL of MSA, 250 µL of TIS, and 9.55 mL of formic acid.

  • Swell the peptide-bound resin in a suitable solvent (e.g., dichloromethane) and then wash with the cleavage solvent (formic acid).

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Deformylation (if required): For peptides containing serine, threonine, tryptophan, or tyrosine, formylation can be a side reaction. To remove the formyl group, dissolve the crude peptide in 0.5 M NH₄OH and stir for 1-2 hours at room temperature. Monitor the reaction by HPLC.

  • Purify the peptide by preparative HPLC.

Comparative Data: MSA vs. TFA for Peptide Deprotection

Peptide SequenceDeprotection MethodPurity (%)Cleavage Yield (%)Reference
H-YTTFL-NH₂2% MSA in Formic Acid9895[2]
H-YTTFL-NH₂95% TFA99Not specified[2]
H-YKKFL-NH₂2% MSA in Formic Acid9895[2]
H-YKKFL-NH₂95% TFA>99Not specified[2]
Semaglutide (8-mer)2% MSA in Formic Acid7298[2]
Semaglutide (8-mer)95% TFA72Not specified[2]

Signaling Pathway: Advantages of MSA in Peptide Deprotection

G cluster_TFA Traditional Method cluster_MSA Greener Alternative TFA TFA-based Deprotection PFAS PFAS Compound TFA->PFAS is a MSA MSA-based Deprotection Health Health Concerns PFAS->Health Environmental Environmental Impact PFAS->Environmental Biodegradable Readily Biodegradable MSA->Biodegradable ReducedToxicity Reduced Toxicity MSA->ReducedToxicity HighEfficiency High Cleavage Efficiency MSA->HighEfficiency

Caption: Comparison of TFA and MSA for peptide deprotection.

Catalysis of Pictet-Spengler Reaction for Heterocyclic Scaffolds

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are present in numerous pharmaceutical agents. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This compound has been shown to be an effective catalyst for this transformation, promoting the reaction under mild conditions.

Experimental Protocol: MSA-Catalyzed Pictet-Spengler Reaction

Materials:

  • Tryptamine or other β-arylethylamine derivative

  • Aldehyde or ketone

  • This compound (MSA)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a solution of the β-arylethylamine (1.0 equivalent) in the anhydrous solvent, add the aldehyde or ketone (1.0-1.2 equivalents).

  • Add a catalytic amount of this compound (e.g., 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution or triethylamine).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Comparative Data: Acid Catalysts in the Pictet-Spengler Reaction

Reaction Pathway: MSA-Catalyzed Pictet-Spengler Reaction

G Reactants β-Arylethylamine + Aldehyde/Ketone Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion + H⁺ (from MSA) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Product Tetrahydro-β-carboline or Tetrahydroisoquinoline Cyclization->Product - H⁺ MSA_cat This compound (Catalyst) Product->MSA_cat MSA_cat->Reactants

Caption: Mechanism of the MSA-catalyzed Pictet-Spengler reaction.

This compound is a highly effective and versatile reagent for the synthesis of pharmaceutical ingredients. Its application in salt formation, as demonstrated with eprosartan mesylate, leads to high yields and purity. As a catalyst, it enables key transformations such as peptide deprotection and the Pictet-Spengler reaction, often under milder conditions and with a more favorable environmental profile compared to traditional acids. The protocols and data presented here provide a valuable resource for researchers and professionals in drug development seeking to implement more sustainable and efficient synthetic methodologies.

References

Methanesulfonic Acid: A Greener Approach for Metal Extraction and Hydrometallurgy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Methanesulfonic acid (MSA), a strong organic acid, is emerging as a sustainable and highly effective alternative to traditional mineral acids in the field of metal extraction and hydrometallurgy. Its unique combination of properties, including high acidity, low toxicity, biodegradability, and the high solubility of its metal salts, makes it a compelling choice for a wide range of applications, from leaching of base and precious metals to the recovery of rare earth elements from industrial wastes.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of MSA in these processes, aimed at researchers, scientists, and professionals in drug development who may be exploring novel metal recovery techniques.

Application Notes

This compound offers several distinct advantages over conventional acids like sulfuric, hydrochloric, and nitric acid in hydrometallurgical processes.[1][2]

Key Advantages of this compound:

  • Environmentally Friendly: MSA is readily biodegradable and has low toxicity, reducing the environmental impact and simplifying waste treatment.[2][3][5]

  • High Solubility of Metal Salts: Metal methanesulfonates exhibit high solubility in aqueous solutions, which can lead to higher metal loadings in the pregnant leach solution and prevent precipitation issues encountered with sulfate (B86663) or chloride systems.[2][3] This is particularly advantageous in lead and silver hydrometallurgy.[6]

  • Enhanced Safety: MSA is a non-oxidizing acid with a very low vapor pressure, making it safer to handle compared to fuming acids like HCl and HNO3.[1][4]

  • Suitability for Electrometallurgy: MSA-based electrolytes are well-suited for electrowinning and electrorefining processes. The anode reaction typically involves oxygen evolution, avoiding the generation of toxic chlorine gas seen in chloride-based systems.[2][3] The high conductivity of MSA solutions also contributes to efficient electrochemical processes.[3]

  • Versatility: MSA can be employed for the extraction of a wide array of metals, including copper, zinc, lead, silver, and rare earth elements, from various primary and secondary sources.[2][3]

Applications in Metal Extraction:

  • Base Metal Leaching: MSA has been successfully used for leaching base metals from ores and industrial residues. For instance, it is effective in leaching copper from ores like malachite and chalcopyrite, especially when combined with an oxidizing agent like hydrogen peroxide.[3][7][8] It has also been applied to recover lead and zinc from jarosite residues from the zinc industry.[1][9]

  • Precious Metal Recovery: The high solubility of silver methanesulfonate (B1217627) makes MSA a promising lixiviant for recovering silver from various materials, including raw silver granules.[10]

  • Rare Earth Element (REE) Extraction: MSA has demonstrated high efficiency in leaching REEs from secondary resources such as lamp phosphor waste and phosphogypsum, offering a greener alternative for the recovery of these critical materials.[11][12][13][14]

  • Lead Refining and Electrowinning: The use of MSA in lead electrorefining and electrowinning offers a more environmentally benign and efficient alternative to traditional electrolytes like fluosilicic acid.[15][16][17][18] It allows for the production of high-quality, dense lead deposits.[15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application of MSA in metal leaching, providing a comparative overview of its performance under different experimental conditions.

Table 1: Leaching of Base Metals with this compound

MetalSource MaterialMSA ConcentrationTemperature (°C)Leaching Time (h)Recovery Efficiency (%)Reference
Lead (Pb)Jarosite Residue90 vol%--High
Zinc (Zn)Jarosite Residue90 vol%--High[1]
Lead (Pb)Zinc Leaching ResiduePure MSA602>80
Silver (Ag)Zinc Leaching ResiduePure MSA602>80[19]
Copper (Cu)Chalcopyrite30 g/L (+ 5 g/L Ferric)759647[8]
Copper (Cu)Chalcopyrite30 g/L (+ H₂O₂)75->90[8][20]
Copper (Cu)Malachite---Significant[7]

Table 2: Leaching of Rare Earth Elements (REEs) with this compound

REESource MaterialMSA ConcentrationTemperature (°C)Leaching Time (h)S/L RatioRecovery Efficiency (%)Reference
Total REEsPhosphogypsum3 M2521/878[5][12]
Total REEsPhosphogypsum2 M8011/1281[14]
Y, EuLamp PhosphorDiluted MSA (5 vol%)80210 L/kgSelective Leaching[11]
LaLamp PhosphorPure MSA180615 L/kgSelective Leaching[11]
TerbiumLamp PhosphorConcentrated MSA-1-Quantitative[21]

Experimental Protocols

The following are generalized protocols for metal leaching and electrowinning using this compound. These should be adapted based on the specific material and target metal.

Protocol 1: General Procedure for Metal Leaching with this compound

  • Material Preparation: The ore, concentrate, or waste material should be crushed and ground to a specific particle size to enhance the surface area for leaching.[7]

  • Leaching Setup: The leaching experiment is typically conducted in a glass reactor equipped with a mechanical stirrer, a condenser to prevent evaporation, and a temperature control system (e.g., a water bath or heating mantle).

  • Reagent Preparation: Prepare the desired concentration of the this compound solution by diluting concentrated MSA with deionized water.

  • Leaching Process: a. Add the prepared MSA solution to the reactor. b. Heat the solution to the desired temperature (e.g., 25-80°C).[12][14] c. Once the temperature is stable, add the solid material to the reactor at a specific solid-to-liquid ratio (e.g., 1/8 to 1/12).[12][14] d. Stir the slurry at a constant speed for the duration of the experiment (e.g., 1-4 hours).[12][14] e. For certain refractory minerals like chalcopyrite, an oxidizing agent such as hydrogen peroxide may be added to the MSA solution to improve leaching efficiency.[8]

  • Solid-Liquid Separation: After leaching, the slurry is filtered to separate the pregnant leach solution (PLS) containing the dissolved metal ions from the solid residue.

  • Analysis: The metal concentration in the PLS is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to calculate the leaching efficiency.

Protocol 2: General Procedure for Electrowinning of Lead from a this compound Electrolyte

  • Electrolyte Preparation: The pregnant leach solution from the leaching step, rich in lead methanesulfonate, serves as the electrolyte. The concentration of lead and free MSA may need to be adjusted to optimal levels for electrowinning. Additives such as leveling agents (e.g., aloe, glue) can be introduced to improve the quality of the lead deposit.[15]

  • Electrolytic Cell Setup: a. Use an electrolytic cell with an inert anode (e.g., graphite (B72142) or a dimensionally stable anode) and a suitable cathode (e.g., a lead starter sheet).[15][18] b. The electrodes are immersed in the MSA-based electrolyte.

  • Electrowinning Process: a. Pass a direct current through the electrolytic cell at a specific current density. b. Lead ions (Pb²⁺) in the electrolyte will migrate to the cathode and be reduced to metallic lead (Pb), which deposits on the cathode surface. c. At the anode, oxidation of water occurs, producing oxygen gas.

  • Deposit Harvesting: After a certain period of electrolysis, the cathode with the deposited lead is removed from the cell. The pure lead deposit is then stripped from the starter sheet.

  • Monitoring and Control: Key parameters such as current density, cell voltage, temperature, and electrolyte composition should be monitored and controlled throughout the process to ensure high current efficiency and a high-quality deposit.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the application of this compound in hydrometallurgy.

Hydrometallurgical_Workflow_with_MSA cluster_leaching Leaching Stage cluster_purification Solution Purification cluster_recovery Metal Recovery cluster_regeneration Acid Regeneration Ore Ore/Waste Material Leaching Leaching with MSA Ore->Leaching PLS Pregnant Leach Solution (PLS) Leaching->PLS Residue Solid Residue Leaching->Residue Purification Solvent Extraction / Precipitation PLS->Purification Purified_PLS Purified PLS Purification->Purified_PLS Impurities Impurities Purification->Impurities Recovery Electrowinning / Precipitation Purified_PLS->Recovery Metal Pure Metal Recovery->Metal Spent_Electrolyte Spent Electrolyte Recovery->Spent_Electrolyte Regeneration MSA Regeneration Spent_Electrolyte->Regeneration Regeneration->Leaching Recycled MSA

Caption: Workflow of a hydrometallurgical process using MSA.

MSA_Advantages cluster_advantages Key Advantages cluster_applications Resulting Applications MSA This compound (MSA) node_eco Environmentally Friendly (Biodegradable, Low Toxicity) MSA->node_eco node_sol High Solubility of Metal Salts MSA->node_sol node_safe Enhanced Safety (Low Vapor Pressure, Non-Oxidizing) MSA->node_safe node_electro Excellent for Electrometallurgy MSA->node_electro app_ree Sustainable Recovery of REEs node_eco->app_ree app_leach Efficient Leaching of Diverse Metals node_sol->app_leach node_safe->app_leach app_ew High-Quality Electrowinning & Electrorefining node_electro->app_ew

Caption: Advantages of MSA in hydrometallurgy.

References

Application Notes: Methanesulfonic Acid (MSA) for Industrial Cleaning and Descaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanesulfonic acid (MSA or CH₃SO₃H) is a strong, non-oxidizing organic acid that is increasingly utilized for industrial cleaning and descaling operations.[1][2] Its unique combination of properties, including high acidity, the high solubility of its resultant metal salts, and a favorable environmental profile, makes it an effective and often safer alternative to traditional mineral acids like hydrochloric, sulfuric, and phosphoric acid.[2][3][4] MSA is a colorless, odorless liquid with a very low vapor pressure, which minimizes the risk of hazardous fumes during handling and use.[3][5] It is readily biodegradable, breaking down into carbon dioxide and sulfate, reducing its environmental impact.[2]

Mechanism of Action

MSA's efficacy as a descaling agent stems from its strong acidic nature (pKa = -1.9), which allows it to rapidly react with and dissolve common industrial scales.[6][7] It is particularly effective against carbonate and oxide-based scales.[3]

  • Carbonate Scale Removal (e.g., Calcium Carbonate, CaCO₃): MSA readily attacks carbonate scales, converting them into highly soluble methanesulfonate (B1217627) salts, water, and carbon dioxide gas. The high solubility of calcium methanesulfonate prevents the reprecipitation of salts, ensuring a clean surface.[2][3]

    • 2CH₃SO₃H + CaCO₃ → Ca(CH₃SO₃)₂ + H₂O + CO₂

  • Iron Oxide/Rust Removal (e.g., Iron(III) Oxide, Fe₂O₃): MSA effectively dissolves iron oxides and hydroxides, which are common components of rust and other metallic scales.[1][8]

    • 6CH₃SO₃H + Fe₂O₃ → 2Fe(CH₃SO₃)₃ + 3H₂O

  • Calcium Oxalate Scale Removal: In industries such as brewing, MSA is effective at removing stubborn "beer stone" deposits, which are primarily composed of calcium oxalate.[9][10]

Key Advantages and Properties

  • High Descaling Efficiency: MSA demonstrates rapid and effective removal of various scales, often outperforming other acids at similar concentrations.[1][11]

  • High Solubility of Salts: Methanesulfonate salts of calcium, iron, and other metals are highly soluble in water, which prevents them from precipitating out of solution during the cleaning process and ensures their complete removal during rinsing.[2][3][5]

  • Lower Corrosivity: Compared to strong mineral acids like HCl and sulfuric acid, MSA is generally less corrosive to many metals, including stainless steel, carbon steel, aluminum, and copper.[2][5][12] However, it can be corrosive to standard stainless steel grades (e.g., 304L, 316L) at high concentrations and temperatures, so material compatibility testing is crucial.[13][14][15] Low-corrosion (LC) formulations are available to mitigate this risk.[16][17]

  • Environmental Profile: MSA is readily biodegradable and has low toxicity, making it a more environmentally friendly choice compared to acids like phosphoric acid.[2][3]

  • Safety and Handling: As a non-fuming acid with a low vapor pressure, MSA enhances workplace safety by reducing the risk of inhalation exposure.[2][5] It is also non-oxidizing and not explosive.[4]

Data Presentation

Table 1: Comparative Limescale (CaCO₃) Removal Efficiency

This table summarizes the percentage of calcium carbonate removed by various acids, demonstrating MSA's high efficiency. The data is derived from a test where marble blocks were exposed to different acid compositions.[11]

Acid TypeActive Acid ConcentrationLimescale Removed (% Weight Change)
This compound (MSA) 4.4%~27%
This compound (MSA) 5.5%~30%
Sulfamic Acid5.5%~30%
Phosphoric Acid (H₃PO₄)22.5%~22%
Lactic Acid5.5%~21%
Maleic Acid5.5%~21%
Citric Acid5.5%~12%

Data synthesized from comparative tests described in patent literature.[11]

Table 2: Material Compatibility and Corrosion Data

This table provides a summary of MSA's compatibility with various industrial materials. Corrosion rates are highly dependent on concentration, temperature, and the specific alloy.

MaterialMSA ConcentrationTemperatureCorrosion BehaviorReference
Stainless Steel (AISI 304L/316L)> 5%AmbientCan be corrosive; risk of depassivation.[13][15]
Stainless Steel (AISI 304L/316L)70%30°C - 50°CHigh corrosion rates possible; not recommended for long-term use without inhibitors or LC grades.[13][14]
22Cr Duplex Stainless Steel20%Up to 150°CAcceptable corrosion rates (<0.146 kg/m ²); suitable for use.[18]
Carbon SteelNot SpecifiedNot SpecifiedCorrosive, but less so than sulfuric or hydrochloric acid.[12]
Copper, Brass, Aluminum5%Ambient (15 min)Less corrosive than 5% hydrochloric acid.[19]

Experimental Protocols

Protocol 1: Determination of Calcium Carbonate Scale Removal Efficiency

Objective: To quantify the effectiveness of a this compound solution in removing calcium carbonate scale compared to other cleaning agents. This protocol is based on the methodology described in patent literature.[11]

Materials:

  • Pre-weighed marble blocks (as a source of calcium carbonate)

  • This compound (e.g., 70% solution)

  • Other acids for comparison (e.g., phosphoric, sulfamic)

  • Deionized water

  • Beakers (250 mL)

  • Analytical balance (± 0.0001 g)

  • Stopwatch

  • Drying oven

Procedure:

  • Prepare Acid Solutions: Prepare use-solutions of each acid to the desired active concentration (e.g., 5% active MSA) by diluting the concentrated acid with deionized water.

  • Initial Weighing: Thoroughly clean and dry the marble blocks in an oven. Allow them to cool to room temperature in a desiccator and record their initial weight (W_initial) using an analytical balance.

  • Immersion: Place each weighed marble block into a separate beaker. Pour 100 mL of the prepared acid solution into the beaker, ensuring the block is fully submerged.

  • Exposure: Allow the blocks to remain in the acid solutions for a fixed period (e.g., 30 minutes) at a controlled ambient temperature.

  • Rinsing and Drying: Carefully remove each block from its solution. Rinse thoroughly with deionized water to remove any residual acid and dissolved salts.

  • Final Weighing: Dry the rinsed blocks in an oven until a constant weight is achieved. Allow them to cool to room temperature in a desiccator and record their final weight (W_final).

  • Calculation: Calculate the percentage of limescale removed using the following formula:

    • % Limescale Removed = [(W_initial - W_final) / W_initial] * 100

  • Data Analysis: Compare the percentage of scale removed by the MSA solution to that of the other tested acids.

Protocol 2: General Procedure for Clean-In-Place (CIP) Descaling

Objective: To provide a general workflow for descaling industrial equipment, such as heat exchangers, tanks, and pipelines, using a this compound solution.

Materials & Equipment:

  • This compound (commercial grade, e.g., Scaleva®)

  • Water source

  • CIP system (pump, tank, hoses, spray balls)

  • pH meter or test strips

  • Neutralizing agent (e.g., soda ash, sodium bicarbonate)

  • Appropriate Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles/face shield, protective clothing.[20][21]

Procedure:

  • Isolation and Pre-Rinse: Isolate the equipment to be cleaned from the main process. Perform a thorough pre-rinse with water to remove loose debris and soluble materials.

  • Prepare Cleaning Solution: In the CIP tank, prepare a 5-10% aqueous solution of this compound.[5] Safety Warning: Always add acid to water slowly; never add water to acid to avoid a violent exothermic reaction.[20]

  • Circulation: Circulate the MSA solution through the equipment for 30 to 90 minutes. The optimal time depends on the severity and type of scale. For improved efficiency, the solution can be heated, but temperature should be controlled based on the material of construction to minimize corrosion (consult material compatibility data).[5]

  • Monitoring: Periodically monitor the cleaning progress. The evolution of CO₂ gas (fizzing) indicates the dissolution of carbonate scale. The cleaning cycle can be considered complete when gas evolution ceases and/or the pH of the circulating solution stabilizes.

  • Drain and Rinse: Drain the spent MSA solution from the system. Perform an initial rinse with water to flush out the acid and dissolved salts.

  • Neutralization and Final Rinse: Circulate a neutralizing solution (e.g., 1-2% soda ash) to neutralize any residual acid. Monitor the pH of the rinse water until it is near neutral (pH 6.5-7.5).

  • Final Inspection: Once rinsing is complete, visually inspect the equipment to ensure all scale has been removed.

  • Waste Disposal: Dispose of the spent acid and rinse water in accordance with local, state, and federal regulations.[21][22] The spent solution may require neutralization before discharge.[20]

Mandatory Visualization

G prepare prepare circulate circulate prepare->circulate 4 monitor monitor drain drain monitor->drain 5. Cleaning Complete

// Core Concept main [label="Effective & Safe Industrial Descaling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Primary Properties p1 [label="Strong Acidity\n(pKa = -1.9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p2 [label="High Solubility of Salts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p3 [label="Favorable HSE Profile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Secondary Properties derived from HSE s1 [label="Readily Biodegradable", fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [label="Low Vapor Pressure (Non-Fuming)", fillcolor="#F1F3F4", fontcolor="#202124"]; s3 [label="Lower Corrosivity\n(vs. Mineral Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; s4 (B560321) [label="Non-Oxidizing Agent", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges p1 -> main [label="Enables Rapid Dissolution of Scale"]; p2 -> main [label="Prevents Reprecipitation of Salts"]; p3 -> main [label="Provides Safer & Greener Alternative"];

p3 -> s1; p3 -> s2; p3 -> s3; p3 -> s4; } dot Caption: Logical relationship of MSA's properties contributing to its effectiveness.

References

laboratory procedure for peptide deprotection using methanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Methanesulfonic Acid for Peptide Deprotection

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (MSA) is a strong, non-volatile, and biodegradable organic acid that serves as a potent reagent for the deprotection of peptides. It has emerged as a greener and effective alternative to the traditionally used trifluoroacetic acid (TFA), which is classified as a polyfluoroalkyl substance (PFAS) and poses environmental and health concerns.[1][2] MSA can be utilized for both selective deprotection of Nα-Boc groups during solid-phase peptide synthesis (SPPS) and for final global deprotection and cleavage of peptides from the resin support.[1][3] This document provides detailed protocols and data for using MSA in peptide deprotection, highlighting its advantages, limitations, and strategies to mitigate common side reactions.

Principles and Advantages

MSA offers several advantages over traditional deprotection reagents like TFA:

  • Environmental Sustainability: As a biodegradable and non-PFAS substance, MSA is considered a more environmentally friendly option, reducing the ecological impact of peptide synthesis.[1][4]

  • Reduced Acid Consumption: Effective deprotection can be achieved at significantly lower concentrations (e.g., 2% MSA) compared to the high concentrations (typically 95%) required for TFA.[1]

  • Improved Stability of Protecting Groups: The use of dilute MSA for Nα-Boc removal has been shown to offer greater stability for other semi-permanent protecting groups compared to TFA, thereby suppressing undesired side reactions.[3]

  • Reduced Volatility and Odor: Unlike TFA, MSA is non-volatile and has minimal odor, improving laboratory safety and handling.[4]

Data Presentation: Comparative Analysis

The following tables summarize the performance of MSA in peptide deprotection compared to TFA and across different experimental conditions.

Table 1: General Comparison of Global Deprotection Reagents

Property Conventional Method (TFA) MSA-Based Method Citation(s)
Acid Concentration 95% 2% (in Formic Acid) [1]
Environmental Impact Non-biodegradable (PFAS) Biodegradable [1][4]
Volatility / Odor High / Pungent Low / Minimal [4]
Primary Side Reactions Alkylation Formylation (reversible) [1][5]
Waste Handling Hazardous Non-hazardous [4]

| Cleavage Efficiency | Fast | Moderate to Fast |[4] |

Table 2: Deprotection Efficiency and Purity with 2% MSA in Formic Acid

Peptide Sequence (Modified Leu-Enkephalin) Purity (TFA Cleavage) Purity (MSA Cleavage) Cleavage Yield (MSA) Notes Citation(s)
H-YSS FL-NH₂ 98% 99% >99% Formylation observed on Ser, removed with 0.5 M NH₄OH. [6]
H-YTT FL-NH₂ 99% 98% 95% Formylation observed on Thr, removed with 0.5 M NH₄OH. [6]
H-YDD FL-NH₂ >98% >98% >98% N/A [6]
H-YEE FL-NH₂ 99% 95% >98% N/A [6]
H-YNN FL-NH₂ 92% 93% N/A Trt group removal can be challenging. [2][6]
H-YKK FL-NH₂ >99% 98% 95% Slight formylation observed, removed with 0.5 M NH₄OH. [6]

| H-YRR FL-NH₂ | 92% | 85% (2h), 80% (3h) | 96% (2h), 99% (3h) | Incomplete removal of the Pbf protecting group. |[6] |

Table 3: Effect of Solvent and MSA Concentration on Protecting Group Removal

MSA Conc. & Solvent Target Protecting Groups Efficacy Limitations Citation(s)
1.5% MSA in DCM Most side-chain groups (tBu, Boc) Effective Does not efficiently remove Trt from His. DCM is not a green solvent. [2][7][8]
8-16% MSA in AcOH tBu, Boc, cleavage from Rink Amide resin Effective Does not completely remove Trt from Asn and Gln. [2][7][9]

| 4% MSA in DMC | tBu, cleavage from resin | Partially effective for simple peptides | Aspartimide formation can occur with >8% MSA. |[8] |

Experimental Protocols

Protocol 1: Global Deprotection and Cleavage Using MSA/Formic Acid

This protocol is designed for the final cleavage of a synthesized peptide from the solid support (e.g., Rink Amide resin) and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • This compound (MSA)

  • Formic acid (FA)

  • Triisopropylsilane (TIS) as a scavenger

  • Cold diethyl ether or methyl tert-butyl ether

  • 0.5 M Ammonium Hydroxide (NH₄OH) solution (for deformylation, if needed)

  • Centrifuge and tubes

  • HPLC system for analysis

Procedure:

  • Preparation of Cleavage Cocktail: Prepare the cleavage cocktail fresh by combining MSA, TIS, and FA in a ratio of 2 : 2.5 : 95.5 (v/v/v). For 10 mL of cocktail, add 200 µL of MSA, 250 µL of TIS, and 9.55 mL of FA.

  • Resin Treatment: Place the peptide-resin (e.g., 50-100 mg) in a reaction vessel. Add the cleavage cocktail (e.g., 2-5 mL).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.[1] The reaction time may need optimization depending on the peptide sequence, particularly for residues like Arginine protected with Pbf.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove scavengers and residual acid.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Post-Cleavage Deformylation (if necessary): If the peptide contains Ser, Thr, Trp, or Tyr, formylation of the side chains may occur.[1] To remove the formyl groups, dissolve the crude peptide in a 0.5 M NH₄OH solution and stir. The reaction time varies: 60 minutes may be sufficient for Ser, while overnight treatment may be needed for Thr.[6]

  • Purification and Analysis: Lyophilize the crude peptide. Analyze the purity by HPLC and confirm the mass by mass spectrometry. Purify the peptide using preparative HPLC as required.

Protocol 2: Selective Nα-Boc Deprotection in SPPS

This protocol is for the stepwise removal of the temporary Nα-Boc protecting group during solid-phase peptide synthesis.

Materials:

  • Boc-protected peptide-resin

  • Dilute this compound solution (e.g., 0.1 M MSA in an appropriate solvent)

  • Neutralization solution (e.g., 5% DIEA in DCM or DMF)

  • DCM and DMF for washing

Procedure:

  • Deprotection: Treat the Boc-protected peptide-resin with a dilute MSA solution for 15-30 minutes at room temperature.[3]

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove excess acid and the cleaved t-butyl byproducts.

  • Neutralization: Neutralize the resulting amine salt by washing the resin with a solution of 5% DIEA in DCM or DMF for 5-10 minutes.[3]

  • Final Washing: Wash the resin again with DMF to remove excess base, preparing it for the next amino acid coupling step.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and key chemical considerations.

PeptideDeprotectionWorkflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_post Post-Cleavage Processing Resin Peptide-Resin Cleavage Cleavage Reaction (2-3h at RT) Resin->Cleavage Add Cocktail Cocktail Prepare Cleavage Cocktail (2% MSA, 2.5% TIS, 95.5% FA) Cocktail->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Filter Isolate Centrifuge & Wash Precipitate->Isolate Deformylation Optional: Deformylation (0.5 M NH₄OH) Isolate->Deformylation If Ser, Thr, Trp, Tyr are present Purify Lyophilize & Purify (HPLC) Isolate->Purify Deformylation->Purify FinalPeptide Pure Peptide Purify->FinalPeptide

Caption: Workflow for global peptide deprotection using an MSA/Formic Acid cocktail.

SideReactions cluster_outcomes Potential Outcomes cluster_sr_types Common Side Reactions cluster_solutions Mitigation Strategies MSA MSA Deprotection Desired Desired Deprotected Peptide MSA->Desired SideReaction Side Reactions MSA->SideReaction Formylation Formylation (Ser, Thr, Trp, Tyr) SideReaction->Formylation Incomplete Incomplete Cleavage (Arg(Pbf), His(Trt)) SideReaction->Incomplete Aspartimide Aspartimide Formation (Asp-X sequences) SideReaction->Aspartimide TreatNH4OH Treat with 0.5 M NH₄OH Formylation->TreatNH4OH Reverses reaction Optimize Optimize reaction time/ MSA concentration Incomplete->Optimize Improves yield Protect Use alternative protecting groups (e.g., His(Boc)) Incomplete->Protect Avoids issue Aspartimide->Optimize Can be sequence/ condition dependent

Caption: Common side reactions in MSA deprotection and their mitigation strategies.

References

Methanesulfonic Acid: A Versatile and Sustainable Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA) is emerging as a powerful and environmentally benign solvent and catalyst for a wide range of organic transformations. Its unique properties, including strong acidity, low volatility, high thermal stability, and miscibility with many organic solvents, make it an attractive alternative to traditional mineral acids and other volatile organic solvents.[1][2][3] This document provides detailed application notes and protocols for the use of MSA as a reaction solvent in several key organic reactions, offering a valuable resource for professionals in research and development.

Key Advantages of this compound in Organic Synthesis:

  • "Green" Solvent: MSA is considered a green acid as it is biodegradable, less toxic, and less corrosive than many traditional mineral acids.[4]

  • Strong Acid Catalyst: With a pKa of -1.9, MSA is a strong acid that can effectively catalyze a variety of acid-mediated reactions.[4]

  • High Solubility: MSA can dissolve a wide range of organic compounds and metal salts.[5]

  • Non-Oxidizing: Unlike sulfuric acid, MSA is a non-oxidizing acid, which can prevent unwanted side reactions with sensitive substrates.[3]

  • Low Volatility: Its low vapor pressure enhances laboratory safety and simplifies reaction work-up.[2]

Application 1: Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction used to synthesize aryl ketones. This compound, particularly in conjunction with methanesulfonic anhydride (B1165640) (MSAA), provides a highly efficient and environmentally friendly medium for this transformation. The reaction often proceeds with high yields and regioselectivity, and in many cases, avoids the use of halogenated solvents.[1][5][6]

General Workflow for Friedel-Crafts Acylation in MSA

reagents Aromatic Substrate + Carboxylic Acid + Methanesulfonic Anhydride (MSAA) reaction Reaction in This compound (MSA) (often neat or with minimal co-solvent) reagents->reaction Heat (if required) workup Aqueous Work-up (Quench with water/ice) reaction->workup product Isolation of Aryl Ketone Product (Filtration or Extraction) workup->product

Caption: General workflow for Friedel-Crafts acylation using MSAA in MSA.

Quantitative Data for Friedel-Crafts Acylation
Aromatic SubstrateAcylating Agent (Carboxylic Acid)ConditionsReaction TimeYield (%)Reference
Toluene (B28343)4-Fluorobenzoic AcidMSAA (1.3 equiv), 110 °C3 h85[6]
AnisoleAcetic AcidMSAA (1.3 equiv), 80 °C1 h95[5]
VeratrolePropionic AcidGraphite, MeSO3H, 80 °C20 min98[7]
ThiopheneBenzoic AcidGraphite, MeSO3H, 80 °C30 min92[7]
Experimental Protocol: Synthesis of 4-Methyl-4'-fluoroacetophenone[6]
  • Reagent Preparation: To a solution of 4-fluorobenzoic acid (1.0 eq) in toluene (1.5 eq) is added methanesulfonic anhydride (1.3 eq) at room temperature.

  • Reaction: The mixture is heated to 110 °C and stirred for 3 hours.

  • Work-up: The reaction mixture is cooled to room temperature and slowly quenched by the addition of water.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired aryl ketone.

Application 2: Beckmann Rearrangement of Oximes to Amides and Lactams

The Beckmann rearrangement is a classic transformation that converts oximes into amides or lactams. This compound serves as an excellent solvent and catalyst for this rearrangement, often providing high yields and avoiding the use of harsh or corrosive reagents like concentrated sulfuric acid.[8][9][10] A particularly effective reagent system is "Eaton's reagent," a solution of phosphorus pentoxide in this compound.[9]

Logical Relationship in Beckmann Rearrangement

Ketone Ketone/ Aldehyde Oxime Oxime Ketone->Oxime + Hydroxylamine Amide Amide/ Lactam Oxime->Amide this compound (Solvent/Catalyst)

Caption: Conversion of ketones/aldehydes to amides/lactams via Beckmann rearrangement in MSA.

Quantitative Data for Beckmann Rearrangement
Oxime SubstrateProductConditionsReaction TimeYield (%)Reference
Cyclohexanone oximeε-CaprolactamP2O5 in MeSO3H20 min92[9]
Acetophenone oximeAcetanilideAl2O3/CH3SO3H5 h95[11]
Benzophenone oximeBenzanilideMeSO3HNot SpecifiedHigh[8]
4-Hydroxyacetophenone oximeParacetamolAmberlyst 15, Acetic Acid (for comparison)2 h (reflux)66.7[9]
Experimental Protocol: Synthesis of ε-Caprolactam from Cyclohexanone Oxime[9]
  • Reagent Preparation: Eaton's reagent is prepared by dissolving phosphorus pentoxide (1 part by weight) in this compound (10 parts by weight) with gentle heating.

  • Reaction: Cyclohexanone oxime is added portion-wise to the prepared Eaton's reagent at a temperature maintained between 80-90 °C. The reaction is typically exothermic.

  • Work-up: After the addition is complete, the reaction mixture is stirred for a short period (e.g., 20 minutes) and then poured onto crushed ice.

  • Isolation: The aqueous solution is neutralized with a base (e.g., sodium hydroxide) and the product, ε-caprolactam, is extracted with an organic solvent (e.g., chloroform). The organic extracts are combined, dried, and the solvent is evaporated to yield the product.

Application 3: Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are common motifs in natural products and pharmaceuticals.[12][13][14] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. This compound can be an effective catalyst for this transformation.[15]

Experimental Workflow for Pictet-Spengler Reaction

start β-Arylethylamine + Aldehyde/Ketone imine Imine/ Iminium Ion Formation start->imine Condensation cyclization Intramolecular Cyclization imine->cyclization MSA Catalyst product Tetrahydroisoquinoline Product cyclization->product Deprotonation

Caption: Stepwise process of the Pictet-Spengler reaction catalyzed by MSA.

Quantitative Data for Pictet-Spengler Reaction
β-ArylethylamineCarbonyl CompoundConditionsReaction TimeYield (%)Reference
TryptamineFormaldehydeMeSO3H, 70 °CNot SpecifiedGood[15]
PhenethylamineDimethoxymethaneConc. HCl (for comparison)HeatingModerate[12][16]
Tryptophan methyl esterVarious AldehydesTFA (for comparison)24 h>70 (trans)[16]
Experimental Protocol: General Procedure for Pictet-Spengler Reaction in MSA[15]
  • Reaction Setup: A solution of the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in this compound is prepared.

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., 70 °C) for the required amount of time, monitored by TLC.

  • Work-up: Upon completion, the reaction is cooled to room temperature and carefully poured into a beaker containing ice and a base (e.g., aqueous ammonia (B1221849) or sodium bicarbonate solution) to neutralize the acid.

  • Isolation: The product is then extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

Application 4: Esterification of Carboxylic Acids

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental reaction in organic synthesis.[17] this compound is an effective catalyst for this reaction, promoting high yields of esters.[2] While often used in catalytic amounts, its properties as a solvent can be advantageous in specific applications, particularly for less reactive substrates.

Quantitative Data for Esterification using MSA as a Catalyst
Carboxylic AcidAlcoholCatalystConditionsYield (%)Reference
VariousVariousZrOCl2·8H2O (for comparison)50 °C or refluxHigh
Adipic AcidEthanolH2SO4 (for comparison)RefluxNot Specified[17]
Amino Acids2-EthylhexanolMeSO3H120-140 °CGood
Experimental Protocol: General Procedure for Esterification using MSA
  • Reaction Setup: A mixture of the carboxylic acid (1.0 eq) and the alcohol (can be used in excess as the solvent or with an inert co-solvent) is treated with a catalytic amount of this compound.

  • Reaction: The mixture is heated to reflux, and the reaction progress is monitored by TLC or GC. Water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus if necessary.

  • Work-up: After the reaction is complete, the mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the MSA.

  • Isolation: The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester, which can be purified by distillation or chromatography.

Safety and Handling of this compound

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood. In case of contact, wash the affected area immediately with copious amounts of water. When diluting, always add the acid to water slowly, never the other way around, as the process is exothermic.

Conclusion

This compound is a highly effective and versatile solvent for a range of important organic reactions. Its favorable environmental profile, coupled with its strong catalytic activity and operational advantages, makes it a superior choice for many applications in modern organic synthesis. The protocols and data presented here provide a starting point for researchers and professionals to explore the utility of MSA in their own synthetic endeavors, contributing to the development of more sustainable and efficient chemical processes.

References

Silica-Supported Methanesulfonic Acid: A Versatile and Reusable Solid Acid Catalyst for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Silica-supported methanesulfonic acid (MSA/silica) has emerged as a highly efficient, cost-effective, and environmentally friendly solid acid catalyst.[1][2] Its heterogeneous nature allows for easy separation from reaction mixtures, enabling straightforward product purification and catalyst recycling.[2][3] this compound (MSA) is a strong Brønsted acid (pKa = -1.9) that is less corrosive and toxic than many traditional acid catalysts.[1] When supported on silica (B1680970), it provides a robust and reusable alternative for a variety of acid-catalyzed organic transformations relevant to researchers, scientists, and drug development professionals.[1][3]

Key Applications

MSA/silica has demonstrated excellent catalytic activity in several important organic reactions, including:

  • Pechmann Reaction: Synthesis of coumarin (B35378) derivatives.[1][2]

  • Benzoxazole (B165842) Synthesis: Cyclization of 2-aminophenol (B121084) with aromatic aldehydes.[3][4]

  • Biginelli Reaction: Three-component synthesis of 3,4-dihydropyrimidin-2-ones/thiones.[5]

  • Esterification Reactions: Formation of esters from carboxylic acids and alcohols.[6][7]

Data Presentation

Catalyst Characterization
PropertySilica SupportSiO₂–MSA CatalystReference
BET Surface Area (m²/g)373362[1]
Average Pore Diameter (Å)3131[1]
Acidity (Eᵢ, mV)-612[1]
Pechmann Reaction: Synthesis of 7-hydroxy-4-methylcoumarin
CatalystTemperature (°C)Time (h)Yield (%)Reference
SiO₂–MSA1601294[1]
Pure Silica160120[1]
SiO₂–MSA90-18012Optimized at 160°C[1]
Benzoxazole Synthesis
Catalyst Loading (mol%)SolventTemperature (°C)Reaction TimeYieldsReference
10Acetonitrile60ShortHigh[3][4]
Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)
Catalyst (mol%)ReactantsConditionsTime (min)Yield (%)Reference
0.5 (Catalyst 1b)Benzaldehyde, Methyl Acetoacetate, Urea (B33335)100 °C, Solvent-free12090[5]
0.5 (Catalyst 1a)Benzaldehyde, Methyl Acetoacetate, Urea100 °C, Solvent-free16083[5]

Experimental Protocols

Protocol 1: Synthesis of Silica-Supported this compound (MSA/silica)

This protocol describes the synthesis of the silica support followed by the immobilization of this compound.

Materials:

  • Tetraethylorthosilicate (TEOS)

  • Methanol (B129727)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Hexadecylamine (HDA)

  • This compound (MSA)

  • Carbon Tetrachloride

Procedure:

  • Silica Support Synthesis: a. Prepare a solution of TEOS (20 g) in methanol (50 mL). b. Adjust the pH of the solution to 2–3 by adding a few drops of concentrated HCl. c. Add water (7.2 mL) to the acidic TEOS solution with stirring and continue stirring for 30 minutes. d. Prepare a solution of HDA (2.4 g) in methanol (50 mL). e. Add the HDA solution to the TEOS solution with vigorous stirring and age the mixture for 5 days at room temperature to form a gel. f. Filter the gel and wash thoroughly with methanol to remove the HDA template. g. Dry the gel at room temperature for 24 hours, followed by drying at 120 °C for 12 hours.[1]

  • Loading of this compound: a. Treat 10 g of the dried silica gel with a solution of MSA (5 mL) in carbon tetrachloride (50 mL).[1] b. Stir the mixture at room temperature for 24 hours.[1] c. Filter the resulting solid and wash with methanol and then with petroleum ether to remove any unbound MSA.[1] d. Dry the final catalyst at room temperature for 24 hours and then at 120 °C for 6 hours.[1]

Synthesis_Workflow TEOS_Sol TEOS Solution (TEOS, Methanol, HCl, Water) Mixing Mix & Age (5 days) TEOS_Sol->Mixing HDA_Sol HDA Solution (HDA, Methanol) HDA_Sol->Mixing Gel Silica Gel Mixing->Gel Filter_Wash_1 Filter & Wash (Methanol) Gel->Filter_Wash_1 Dry_1 Dry (RT, 24h; 120°C, 12h) Filter_Wash_1->Dry_1 Silica_Support Silica Support Dry_1->Silica_Support Stirring Stir (RT, 24h) Silica_Support->Stirring MSA_Sol MSA Solution (MSA, CCl4) MSA_Sol->Stirring Filter_Wash_2 Filter & Wash (Methanol, Pet. Ether) Stirring->Filter_Wash_2 Dry_2 Dry (RT, 24h; 120°C, 6h) Filter_Wash_2->Dry_2 Final_Catalyst MSA/Silica Catalyst Dry_2->Final_Catalyst

Synthesis of MSA/Silica Catalyst
Protocol 2: Pechmann Reaction for Coumarin Synthesis

This protocol details the synthesis of 7-hydroxy-4-methylcoumarin using MSA/silica.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • MSA/silica catalyst

  • n-alkane solvent (e.g., dodecane)

Procedure:

  • In a round-bottom flask, combine resorcinol, ethyl acetoacetate, and the MSA/silica catalyst in an appropriate n-alkane solvent.

  • Heat the reaction mixture to 160 °C and maintain this temperature for 12 hours with stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Isolate the product from the filtrate, typically by recrystallization from an ethanol-water solution.[1]

Pechmann_Reaction_Workflow Start Start Reactants Combine Reactants (Resorcinol, Ethyl Acetoacetate, MSA/Silica, n-alkane) Start->Reactants Reaction Heat to 160°C (12 hours) Reactants->Reaction Cooling Cool to RT Reaction->Cooling Filtration Filter Cooling->Filtration Catalyst Recovered Catalyst (Wash, Dry, Reuse) Filtration->Catalyst Filtrate Filtrate Filtration->Filtrate Isolation Product Isolation (Recrystallization) Filtrate->Isolation Product 7-hydroxy-4-methylcoumarin Isolation->Product

Pechmann Reaction Workflow
Protocol 3: Synthesis of Benzoxazoles

This protocol outlines the synthesis of benzoxazole derivatives.

Materials:

  • 2-aminophenol

  • Aromatic aldehyde

  • MSA/silica catalyst (10 mol%)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 2-aminophenol and an aromatic aldehyde in acetonitrile, add 10 mol% of the MSA/silica catalyst.[3][4]

  • Stir the reaction mixture at 60 °C.[3][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Benzoxazole_Synthesis_Workflow Start Start Reactants Combine Reactants (2-aminophenol, Aldehyde, MSA/Silica in Acetonitrile) Start->Reactants Reaction Stir at 60°C Reactants->Reaction TLC Monitor by TLC Reaction->TLC Filtration Filter Catalyst TLC->Filtration Reaction Complete Catalyst_Recovery Recovered Catalyst Filtration->Catalyst_Recovery Solvent_Removal Evaporate Solvent Filtration->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Benzoxazole Derivative Purification->Final_Product

Benzoxazole Synthesis Workflow
Protocol 4: Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes the one-pot, three-component synthesis of dihydropyrimidinones (DHPMs).

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-keto ester (e.g., methyl acetoacetate)

  • Urea or thiourea

  • MSA/silica catalyst

Procedure:

  • In a reaction vessel, mix the aldehyde (2.0 mmol), β-keto ester (2.0 mmol), urea (2.4 mmol), and the MSA/silica catalyst (e.g., 0.5 mol%).[5]

  • Heat the mixture to 100 °C under solvent-free conditions.[5]

  • Stir the reaction for the required time (e.g., 120-160 minutes), monitoring by TLC.[5]

  • After completion, cool the reaction mixture.

  • Add a suitable solvent (e.g., ethyl acetate) and filter to separate the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization to obtain the pure dihydropyrimidinone.

Biginelli_Reaction_Workflow Start Start Reactants Combine Reactants (Aldehyde, β-keto ester, Urea, MSA/Silica) Start->Reactants Reaction Heat to 100°C (Solvent-free) Reactants->Reaction Cooling Cool to RT Reaction->Cooling Workup_Start Add Solvent & Filter Cooling->Workup_Start Catalyst_Recovery Recovered Catalyst Workup_Start->Catalyst_Recovery Filtrate Filtrate Workup_Start->Filtrate Extraction Wash with Water & Brine Filtrate->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Recrystallization Concentration->Purification Final_Product Dihydropyrimidinone Purification->Final_Product

References

Application Notes and Protocols: Methanesulfonic Acid-Catalyzed Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers and Drug Development Professionals

Methanesulfonic acid (MSA), a strong organic acid with the formula CH₃SO₃H, is increasingly recognized as a highly efficient and environmentally benign catalyst in organic synthesis.[1][2] Its properties, such as high acidity (pKa = -1.9), low corrosiveness compared to other mineral acids, biodegradability, and ease of handling, make it an attractive alternative for a wide range of chemical transformations.[1][2] In the realm of medicinal chemistry and drug development, MSA has proven to be a versatile catalyst for the synthesis of heterocyclic compounds, which form the core scaffolds of numerous pharmaceuticals. These application notes provide detailed protocols and comparative data for the MSA-catalyzed synthesis of several key heterocyclic families, including quinolines, 1,5-benzodiazepines, and dihydropyrimidinones.

Application Note 1: MSA-Catalyzed Synthesis of Quinolines via [4+2] Annulation

1.1. Overview The quinoline (B57606) scaffold is a fundamental structural motif in a vast number of pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory effects.[3] A modern and efficient method for synthesizing polysubstituted quinolines involves a transition-metal-free [4+2] annulation of anthranils and enaminones, co-catalyzed by this compound (MSA) and sodium iodide (NaI) under mild conditions.[4]

1.2. Proposed Reaction Mechanism The reaction is believed to proceed through the activation of the enaminone by MSA, facilitating its reaction with anthranil.[4] Subsequent intramolecular cyclization and dehydration lead to the final quinoline product.[4]

G sub_a Enaminone int_1 Activated Enaminone sub_a->int_1 + H⁺ sub_b Anthranil int_2 Intermediate A cat_msa MSA (H⁺) int_1->int_2 + Anthranil int_3 Cyclized Intermediate B int_2->int_3 Intramolecular Cyclization product 3-Acylquinoline int_3->product - H⁺ (Dehydration) h2o H₂O int_3->h2o G start Start prep Combine Reactants (Anthranil, Enaminone, NaI) in DCE start->prep add_cat Add MSA (20 mol%) prep->add_cat react Stir at 60 °C (Monitor by TLC) add_cat->react workup Quench (NaHCO₃) Extract (EtOAc) react->workup purify Dry & Concentrate Purify (Column Chromatography) workup->purify end End purify->end G sub_a o-Phenylenediamine (OPDA) int_1 Diamine-Ketone Adduct sub_a->int_1 + Ketone sub_b Ketone (2 equiv.) cat_msa MSA (H⁺) cat_msa->int_1 Catalyst int_2 Iminium Intermediate int_1->int_2 Condensation - H₂O int_3 Cyclized Dihydro- benzodiazepine int_2->int_3 Intramolecular Cyclization product 1,5-Benzodiazepine int_3->product Tautomerization G start Start prep Dissolve OPDA & Ketone in Acetonitrile start->prep add_cat Add MSA (10 mol%) prep->add_cat react Stir at Room Temp (Monitor by TLC) add_cat->react isolate Pour into Ice Neutralize (NH₃) Filter Solid react->isolate purify Recrystallize from Ethanol isolate->purify end End purify->end G aldehyde Aldehyde int_1 Acyliminium Ion aldehyde->int_1 + Urea, H⁺ urea Urea ketoester β-Ketoester int_2 Open-Chain Intermediate cat_msa MSA (H⁺) int_1->int_2 + β-Ketoester product Dihydropyrimidinone (DHPM) int_2->product Cyclodehydration (-H₂O) G start Start grind Grind Aldehyde, Ketoester & Urea start->grind add_cat Add Eaton's Reagent (P₂O₅/MSA) grind->add_cat react Grind at Room Temp (Monitor by TLC) add_cat->react isolate Pour into Ice Filter Solid react->isolate purify Recrystallize from Ethanol isolate->purify end End purify->end

References

Application Notes and Protocols for the Use of Anhydrous Methanesulfonic Acid in Non-Aqueous Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-aqueous titrations are a cornerstone of pharmaceutical analysis, enabling the accurate quantification of weakly acidic or basic substances that are insoluble in water or provide poor endpoints in aqueous media.[1][2] While perchloric acid has traditionally been the titrant of choice for the analysis of weak bases, anhydrous methanesulfonic acid (MSA) presents a compelling alternative due to its strong acidic nature, low volatility, and the high solubility of its resultant salts.[3][4] These application notes provide a comprehensive overview and detailed protocols for the use of anhydrous this compound as a titrant in the non-aqueous titration of weak bases, particularly relevant for drug development and quality control.

The principle of non-aqueous acid-base titration relies on the Brønsted-Lowry theory, where an acid donates a proton and a base accepts one.[1] The use of non-aqueous solvents can enhance the basicity of weak bases, leading to sharper and more defined titration endpoints.[4]

Advantages of Anhydrous this compound in Non-Aqueous Titrations

Anhydrous this compound offers several advantages over traditional titrants:

  • Strong Acid: MSA is a strong acid, ensuring a complete reaction with weak bases and leading to sharp titration endpoints.

  • Low Volatility: Its low vapor pressure enhances safety and stability of the titrant solution.

  • High Solubility of Salts: The methanesulfonate (B1217627) salts of protonated bases are generally soluble in organic solvents, preventing precipitation that can interfere with endpoint detection.

  • Less Hazardous: Compared to perchloric acid, which can be explosive under certain conditions, this compound is a safer alternative.

Experimental Protocols

Preparation of 0.1 M Anhydrous this compound Titrant

Objective: To prepare a standardized 0.1 M solution of anhydrous this compound in 2-propanol.

Materials:

  • Anhydrous this compound (≥99.5%)

  • 2-Propanol (anhydrous, <0.1% water)

  • Volumetric flask (1000 mL, Class A)

  • Analytical balance

  • Pipettes

Procedure:

  • Into a dry 1000 mL volumetric flask, accurately weigh approximately 9.6 g of anhydrous this compound.

  • Add approximately 500 mL of anhydrous 2-propanol to the flask.

  • Swirl the flask to dissolve the this compound completely.

  • Once dissolved, dilute to the 1000 mL mark with anhydrous 2-propanol.

  • Stopper the flask and mix the solution thoroughly by inversion.

  • Protect the solution from atmospheric moisture by storing it in a tightly sealed bottle with a desiccant tube.

Standardization of 0.1 M Anhydrous this compound

Objective: To accurately determine the molarity of the prepared this compound solution using a primary standard.

Materials:

  • Tris(hydroxymethyl)aminomethane (THAM), primary standard grade, dried at 105 °C

  • 0.1 M Anhydrous this compound solution

  • Glacial acetic acid

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

  • Burette (50 mL, Class A)

  • Conical flasks (250 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.3 g of dried tris(hydroxymethyl)aminomethane into a 250 mL conical flask.

  • Dissolve the THAM in 50 mL of glacial acetic acid.

  • Add 2-3 drops of Crystal Violet indicator solution. The solution will appear violet.

  • Titrate with the 0.1 M anhydrous this compound solution until the color changes from violet to blue-green.

  • Record the volume of titrant consumed.

  • Perform the standardization in triplicate.

Calculation of Molarity:

Molarity (M) = (Weight of THAM (g)) / (Volume of MSA (L) × 121.14 g/mol )

General Protocol for the Titration of a Weak Base

Objective: To determine the purity of a weakly basic drug substance.

Materials:

  • Standardized 0.1 M Anhydrous this compound solution

  • Weak base analyte (e.g., Ephedrine HCl, Pyridine)

  • Appropriate non-aqueous solvent (e.g., glacial acetic acid, acetonitrile, isopropanol)[5][6]

  • Visual indicator (e.g., Crystal Violet) or potentiometric titration setup[7]

  • Burette, conical flasks, analytical balance

Procedure:

  • Accurately weigh a suitable amount of the weak base analyte and dissolve it in an appropriate volume (e.g., 50 mL) of the selected non-aqueous solvent.

  • For visual titration: Add 2-3 drops of the chosen indicator.

  • Titrate with the standardized 0.1 M anhydrous this compound solution to the endpoint. The endpoint is observed by a distinct color change of the indicator.

  • For potentiometric titration: Immerse a suitable electrode system (e.g., glass and reference electrodes) into the sample solution and titrate with the 0.1 M anhydrous this compound solution, recording the potential (mV) or pH after each addition of titrant. The endpoint is determined from the point of maximum inflection on the titration curve.[8][9][10]

  • Perform a blank titration using the same volume of solvent and indicator, and subtract the blank value from the sample titration volume.

  • Calculate the percentage purity of the analyte.

Data Presentation

Quantitative results from non-aqueous titrations using anhydrous this compound should be recorded systematically. The following tables provide a template for data presentation.

Table 1: Standardization of 0.1 M Anhydrous this compound

ReplicateWeight of THAM (g)Volume of MSA (mL)Calculated Molarity (M)
10.301524.850.1002
20.302124.900.1001
30.301824.880.1001
Average 0.1001
RSD (%) 0.05%

Table 2: Assay of a Weakly Basic Pharmaceutical Ingredient (e.g., Ephedrine HCl)

Sample IDWeight of Sample (mg)Volume of 0.1001 M MSA (mL)Blank Volume (mL)Corrected Volume (mL)Purity (%)
Batch A-1170.58.450.058.4099.8
Batch A-2171.28.500.058.45100.1
Batch B-1169.88.400.058.3599.5

Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.

Visualizations

The following diagrams illustrate the key workflows in non-aqueous titrations with anhydrous this compound.

Titrant_Preparation_Standardization cluster_prep Titrant Preparation cluster_std Standardization weigh_msa Weigh Anhydrous This compound dissolve_msa Dissolve in Anhydrous 2-Propanol weigh_msa->dissolve_msa dilute_msa Dilute to Volume dissolve_msa->dilute_msa titrate_std Titrate with MSA Solution dilute_msa->titrate_std 0.1 M MSA Titrant weigh_tham Weigh Primary Standard (THAM) dissolve_tham Dissolve in Glacial Acetic Acid weigh_tham->dissolve_tham add_indicator Add Crystal Violet Indicator dissolve_tham->add_indicator add_indicator->titrate_std

Figure 1: Workflow for Titrant Preparation and Standardization.

Analyte_Titration_Workflow start Start weigh_sample Accurately Weigh Weak Base Analyte start->weigh_sample dissolve_sample Dissolve in Appropriate Non-Aqueous Solvent weigh_sample->dissolve_sample endpoint_method Choose Endpoint Detection dissolve_sample->endpoint_method visual_titration Add Indicator (e.g., Crystal Violet) endpoint_method->visual_titration Visual potentiometric_titration Set up Potentiometric Titration Assembly endpoint_method->potentiometric_titration Potentiometric titrate Titrate with Standardized 0.1 M Anhydrous MSA visual_titration->titrate potentiometric_titration->titrate record_data Record Titration Volume and/or Potential Readings titrate->record_data calculate Calculate Analyte Purity record_data->calculate end End calculate->end

Figure 2: General Workflow for Non-Aqueous Titration of a Weak Base.

Conclusion

The use of anhydrous this compound as a titrant in non-aqueous titrations offers a robust, safe, and accurate method for the quantification of weakly basic compounds, which are prevalent in the pharmaceutical industry. The protocols and guidelines presented here provide a solid foundation for the implementation of this technique in research, development, and quality control laboratories. Proper selection of solvents and endpoint detection methods are crucial for achieving precise and reliable results.

References

Application Notes and Protocols for Methanesulfonic Acid in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Redox Flow Batteries (RFBs) are a promising technology for large-scale energy storage, crucial for stabilizing power grids and integrating intermittent renewable energy sources. The electrolyte is a core component of an RFB, as its properties dictate the battery's performance, energy density, and operational window. Methanesulfonic acid (MSA, CH₃SO₃H) has emerged as a superior alternative to conventional electrolytes like sulfuric acid (H₂SO₄) in various RFB chemistries.

MSA is a strong, non-oxidizing acid with high thermal stability, low toxicity, and commendable biodegradability.[1][2] Its primary advantages in RFB applications stem from the high solubility of its metal salts and the high electrical conductivity of its aqueous solutions, which together can lead to higher energy densities and improved electrochemical performance.[1] This document provides detailed application notes and protocols for utilizing MSA as an electrolyte in Vanadium, Zinc-Cerium, and Soluble Lead redox flow batteries.

Properties and Advantages of this compound in RFBs

This compound offers several key benefits over traditional strong acids used in battery electrolytes:

  • High Solubility of Metal Salts : MSA can dissolve significantly higher concentrations of various metal ions compared to sulfuric acid, where sulfate (B86663) precipitation is often a limiting factor.[2][3] This allows for more energy-dense electrolytes.

  • Enhanced Electrochemical Stability : MSA and its anion are electrochemically stable, preventing unwanted side reactions and degradation over a wide potential window.[1]

  • Improved Thermal Stability of Electrolytes : In Vanadium RFBs, MSA has been shown to delay the thermal precipitation of V(V) species at elevated temperatures, expanding the battery's operational temperature range.[3]

  • Favorable Kinetics : Studies have shown that MSA can enhance the diffusion of ions and improve the redox reaction rates for certain active species, leading to better efficiency and power density.[3][4]

  • Environmental and Safety Profile : Considered a "green" chemical, MSA is less toxic and corrosive than many other strong acids and has a very low vapor pressure, making it safer to handle.[1][5]

Application in Key Redox Flow Battery Chemistries

Vanadium Redox Flow Battery (VRFB)

In VRFBs, the stability of the pentavalent vanadium ion (V⁵⁺) in the positive electrolyte is a critical challenge, especially at high temperatures. MSA can be used as a supporting electrolyte or an additive to significantly improve this stability.

  • Mechanism of Improvement : MSA helps prevent the precipitation of V₂O₅ by forming stable complexes, such as VO(CH₃SO₃)₂, which inhibits further condensation.[4] This allows for a wider operating temperature window (typically limited to 10–40 °C in sulfuric acid systems).[3]

  • Performance Enhancement : The use of MSA enhances the diffusion of V(III) and V(IV) ions and improves the kinetics of the V(IV)/V(V) redox reaction.[3][4] This results in higher energy efficiency and better capacity retention over cycling.[3] A VRFB using an MSA-based electrolyte demonstrated an energy efficiency of 83.1%, which was 2.7% higher than its sulfuric acid counterpart.[4]

Zinc-Cerium Redox Flow Battery (Zn-Ce RFB)

The Zn-Ce RFB is notable for its very high open-circuit voltage (around 2.43 V), one of the highest among aqueous RFBs.[6][7] MSA is a crucial enabler for this system.

  • High Solubility : MSA allows for high concentrations of both zinc and cerium ions. The solubility of their respective methanesulfonates can reach 2.1 M for Zn and up to 2.4 M for Ce(III).[6] This is essential for achieving a high energy density.

  • System Chemistry : The battery operates with Zn/Zn(II) at the negative electrode and Ce(III)/Ce(IV) at the positive electrode.[6] Because zinc is plated during charging, it is classified as a hybrid flow battery.[6][7]

  • Improved Performance : Using a mixed MSA-H₂SO₄ electrolyte has been shown to improve the kinetics of the Ce(III)/Ce(IV) reaction and lead to higher coulombic efficiency compared to pure MSA, attributed to lower proton crossover.[8][9]

Soluble Lead Redox Flow Battery (SLFB)

The SLFB utilizes the high solubility of lead(II) ions in this compound. This system is unique because it can operate with a single, common electrolyte and often without a membrane, simplifying the design and reducing costs.[10][11]

  • Operating Principle : During charging, solid lead (Pb) is deposited on the negative electrode, and lead dioxide (PbO₂) is deposited on the positive electrode. These processes are reversed during discharge, with the ions dissolving back into the circulating MSA electrolyte.[10][11]

  • Role of MSA : The high solubility of Pb(II) in MSA is fundamental to the SLFB's operation, allowing for a practical energy density.[10] Typical SLFB electrolytes can offer up to 40 Wh/kg of energy storage.[10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of MSA in different RFB systems.

Table 1: Solubility and Properties of Active Species in MSA Electrolytes

Redox Couple Active Species Supporting Electrolyte Max Solubility (M) Ionic Conductivity Source
Zinc-Cerium Zn(II) This compound 2.1 Not Specified [6]
Ce(III) This compound 2.4 Not Specified [6]
Ce(IV) This compound up to 1.0 Not Specified [6]
Soluble Lead Pb(II) This compound Highly Soluble Increases with acid concentration [10][12]

| Vanadium | V(V) | MSA/H₂SO₄ mixed acid | > 2.3 | Higher than H₂SO₄ alone |[3][4] |

Table 2: Performance Metrics of RFBs Utilizing MSA Electrolytes

RFB System Key Performance Metric Value Conditions Source
Vanadium (VRFB) Energy Efficiency 83.1% MSA electrolyte [4]
Capacity Retention (50 cycles) 73.9% MSA + ADP additive [3]
Exchange Current Density (V(IV)/V(V)) 4.57 x 10⁻³ A cm⁻² MSA electrolyte [4]
Zinc-Cerium (Zn-Ce) Open-Circuit Voltage ~2.43 V MSA electrolyte [6][7]
Coulombic Efficiency Fade Rate 0.55% per cycle Mixed MSA-H₂SO₄ [8]
Energy Efficiency (100 cycles) ~70% 50 mA cm⁻² [5][13]
Soluble Lead (SLFB) Energy Storage up to 40 Wh kg⁻¹ MSA electrolyte [10]
Voltage Efficiency (100 cycles) ~80% 100 cm² electrode [10]

| | Charge Efficiency (100 cycles) | ~90% | 100 cm² electrode |[10] |

Experimental Protocols

Protocol 1: Preparation of MSA-Based Vanadium Electrolyte

This protocol describes the preparation of a vanadium electrolyte using MSA as a supporting electrolyte.

Materials:

  • Vanadium pentoxide (V₂O₅) or Vanadyl sulfate (VOSO₄)

  • This compound (70% aqueous solution or pure)

  • Deionized (DI) water

  • Stir plate and magnetic stir bar

  • Beaker or flask

Procedure:

  • Calculate the required amounts of vanadium salt and MSA to achieve the desired molar concentrations (e.g., 2.0 M Vanadium in 4.0 M MSA).

  • In a fume hood, add the calculated volume of DI water to a beaker.

  • Slowly add the concentrated MSA to the DI water while stirring. Caution: This is an exothermic reaction.

  • Once the acid solution has cooled, slowly add the V₂O₅ or VOSO₄ powder to the solution while stirring continuously.

  • Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until all the vanadium salt has completely dissolved. The solution should be a clear, dark blue color if starting from VOSO₄ (V⁴⁺).

  • Allow the solution to cool to room temperature before use or storage.

Protocol 2: Preparation of Zinc-Cerium Electrolyte in MSA

This protocol details the preparation of the electrolyte for a Zn-Ce RFB.[14]

Materials:

  • Zinc oxide (ZnO)

  • Cerium(III) carbonate (Ce₂(CO₃)₃)

  • This compound (70% aqueous solution)

  • Deionized (DI) water

  • Stir plate and magnetic stir bar

  • Beaker

Procedure:

  • Add at least 90% of the required DI water to a beaker.

  • Add the Ce₂(CO₃)₃ powder to the water to form a slurry.

  • Slowly add approximately one-third of the total required MSA to the slurry. Stir until all the cerium carbonate dissolves. This will be accompanied by CO₂ evolution.

  • In alternating batches, add the remaining MSA and the ZnO powder. Continue stirring until a clear solution is obtained.

  • Add the remaining DI water to reach the final desired volume and concentration.

Protocol 3: General Electrochemical Evaluation of an RFB Cell

This protocol outlines standard procedures for testing the performance of a lab-scale RFB using an MSA-based electrolyte.

Equipment:

  • Lab-scale redox flow cell (with electrodes, membrane, flow fields)

  • Peristaltic pumps

  • Electrolyte reservoirs

  • Potentiostat/Galvanostat or Battery Cycler

  • Tubing and fittings

Procedure:

  • Cell Assembly: Assemble the flow cell according to the manufacturer's instructions, ensuring proper sealing to prevent leaks.

  • Electrolyte Circulation: Fill the reservoirs with the prepared anolyte and catholyte. Pump the electrolytes through their respective half-cells at a defined flow rate (e.g., 20-100 mL/min) to remove any air bubbles and wet the components.[15]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Connect the cell to a potentiostat.

    • Measure the impedance at open-circuit potential over a frequency range (e.g., 100 kHz to 0.1 Hz).[15][16]

    • The high-frequency intercept with the real axis provides the ohmic resistance of the cell, which can be used to calculate the Area Specific Resistance (ASR).[15]

  • Cyclic Voltammetry (CV):

    • Use a three-electrode setup within the flow cell or a separate electrochemical cell.

    • Scan the potential over the relevant redox window for the anolyte and catholyte at a specific scan rate (e.g., 10-100 mV/s).[15]

    • The resulting voltammogram provides information on the reversibility and kinetics of the redox reactions.

  • Galvanostatic Charge-Discharge Cycling:

    • Connect the cell to a battery cycler.

    • Set the desired constant current density (e.g., 20-100 mA/cm²) and voltage cut-off limits.[15]

    • Cycle the battery for a specified number of cycles (e.g., 50-100).

    • From the cycling data, calculate the following key metrics:

      • Coulombic Efficiency (CE): (Discharge Capacity / Charge Capacity) x 100%

      • Voltage Efficiency (VE): (Average Discharge Voltage / Average Charge Voltage) x 100%

      • Energy Efficiency (EE): CE x VE

      • Capacity Fade: The rate of discharge capacity loss per cycle.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of MSA in RFBs.

G prep_msa Prepare MSA Solution (Desired Molarity) dissolve Dissolve Active Species (e.g., V₂O₅, ZnO, Ce₂(CO₃)₃) prep_msa->dissolve conductivity Measure Ionic Conductivity dissolve->conductivity viscosity Measure Viscosity dissolve->viscosity solubility Determine Solubility Limits dissolve->solubility cv Cyclic Voltammetry (CV) (Kinetics, Reversibility) dissolve->cv eis EIS (Internal Resistance) dissolve->eis cycling Galvanostatic Cycling (Efficiency, Capacity Fade) dissolve->cycling ee Energy Efficiency cycling->ee power Power Density cycling->power energy Energy Density cycling->energy cycle_life Cycle Life cycling->cycle_life

Caption: Workflow for evaluating MSA-based electrolytes in RFBs.

G cluster_anolyte Negative Side cluster_catholyte Positive Side res_an Anolyte Reservoir pump_an Pump res_an->pump_an cell Flow Battery Cell (Stack) pump_an->cell Anolyte In res_ca Catholyte Reservoir pump_ca Pump res_ca->pump_ca pump_ca->cell Catholyte In cell->res_an Anolyte Out cell->res_ca Catholyte Out power Power Source / Load cell->power

Caption: Simplified schematic of a lab-scale RFB experimental setup.

G cluster_h2so4 Conventional H₂SO₄ Electrolyte cluster_msa MSA-Based Electrolyte precipitate V(V) Precipitation at > 40°C h2so4_perf Limited Operating Temperature & Energy Density precipitate->h2so4_perf limited_sol Lower Solubility of Active Species limited_sol->h2so4_perf stable Delayed V(V) Precipitation msa_perf Wider Operating Temperature & Higher Energy Density stable->msa_perf high_sol Higher Solubility of Active Species high_sol->msa_perf msa This compound (MSA) msa->stable msa->high_sol h2so4 Sulfuric Acid (H₂SO₄) h2so4->precipitate h2so4->limited_sol

Caption: Comparison of MSA vs. H₂SO₄ in Vanadium RFBs.

References

Application Note: Methanesulfonic Acid as a Versatile Catalyst in Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes.[1] A key element in many flow chemistry applications is the choice of an appropriate catalyst. Methanesulfonic acid (MSA) is a strong Brønsted acid that has gained significant interest as a green and efficient catalyst.[2][3] It is a non-oxidizing, colorless, and odorless liquid with high thermal stability and low vapor pressure, making it a safer alternative to other strong acids like sulfuric acid.[2][3] This application note details the experimental setup for utilizing MSA in continuous flow systems and provides protocols for two key organic transformations: Fischer esterification and the Beckmann rearrangement.

Advantages of this compound in Flow Chemistry:

  • Strong Acidity: MSA is a strong acid, enabling it to effectively catalyze a wide range of acid-catalyzed reactions.[3]

  • High Solubility: It is soluble in water and many organic solvents, facilitating its use in homogeneous catalytic systems.

  • Low Corrosivity (B1173158): Compared to other strong acids, MSA exhibits limited corrosivity towards standard construction materials used in flow reactors.[2][3]

  • Environmental Profile: MSA is biodegradable and has low toxicity, aligning with the principles of green chemistry.[2][3]

  • High Stability: It demonstrates high chemical and thermal stability, resisting decomposition even at elevated temperatures.[3]

General Experimental Setup

A typical continuous flow setup for reactions catalyzed by this compound is modular and can be configured for various applications.[1][4] The core components include pumps for reagent delivery, a mixer to ensure efficient combination of reactants, a reactor where the chemical transformation occurs, and a back-pressure regulator to control the system pressure.[1]

Flow_Setup cluster_reagents Reagent Delivery cluster_pumps Pumping System A Reagent A (e.g., Carboxylic Acid) PumpA Pump A A->PumpA B Reagent B (e.g., Alcohol) PumpB Pump B B->PumpB C Catalyst (MSA Solution) PumpC Pump C C->PumpC Mixer T-Mixer PumpA->Mixer Dummy PumpA->Dummy PumpB->Mixer PumpB->Dummy PumpC->Mixer PumpC->Dummy Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Dummy->Mixer

Figure 1: A generic continuous flow setup for MSA-catalyzed reactions.

Application 1: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol. In a continuous flow setup, this reaction can be performed efficiently with high yields.

Experimental Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of the desired carboxylic acid (e.g., benzoic acid) in a suitable solvent (e.g., methanol, which also acts as the reagent).

    • Solution B: Prepare a 0.2 M solution of this compound in the same alcohol solvent.

  • System Setup:

    • Assemble the flow reactor system as shown in Figure 1, using PFA or PTFE tubing.

    • Ensure all connections are secure to handle the operational pressures.

    • The reactor is typically a heated coil made of a compatible material.

    • Set the back-pressure regulator (BPR) to the desired pressure (e.g., 10 bar) to allow for heating the solvent above its atmospheric boiling point.

  • Reaction Execution:

    • Set the reactor temperature using a suitable heating module (e.g., oil bath or column heater).

    • Begin pumping the solvent through the system to equilibrate the temperature and pressure.

    • Start pumping Solution A and Solution B at the desired flow rates into a T-mixer. The ratio of flow rates will determine the final concentration of reactants and catalyst.

    • The combined stream flows through the heated reactor coil, where the esterification takes place.

    • The product stream exits the BPR and is collected for analysis.

  • Work-up and Analysis:

    • The collected product mixture is typically neutralized with a mild base (e.g., saturated sodium bicarbonate solution).

    • The organic product can then be extracted, dried, and the solvent removed under reduced pressure.

    • Analyze the crude product and purified material by techniques such as GC-MS or NMR to determine conversion and yield.

Data Presentation:

The following table summarizes typical results for a model Fischer esterification reaction under various conditions.

EntryCarboxylic AcidAlcoholTemp (°C)Residence Time (min)MSA (mol%)Yield (%)
1Benzoic AcidMethanol8010585
2Benzoic AcidMethanol8020595
3Benzoic AcidMethanol10010592
4Acetic AcidEthanol7015288
5Acetic AcidEthanol7030296

Application 2: Beckmann Rearrangement

The Beckmann rearrangement is the transformation of an oxime into an amide, a crucial reaction in the synthesis of lactams for polymer production (e.g., caprolactam for Nylon 6).[5][6] this compound serves as an effective catalyst for this rearrangement, often providing higher yields and fewer side products compared to sulfuric acid.[7][8]

Beckmann_Workflow cluster_input Inputs cluster_process Flow Process cluster_output Output & Work-up Oxime Cyclohexanone (B45756) Oxime in Acetonitrile (B52724) Mixing Mixing (T-Mixer) Oxime->Mixing MSA MSA Solution in Acetonitrile MSA->Mixing Reaction Rearrangement (Heated Reactor) Mixing->Reaction Quench Quenching (Aqueous Base) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Product Caprolactam (Final Product) Extraction->Product

Figure 2: Workflow for the continuous flow Beckmann rearrangement.

Experimental Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of cyclohexanone oxime in a suitable solvent like acetonitrile.

    • Solution B: Prepare a 1.0 M solution of this compound in acetonitrile.

  • System Setup:

    • Use a flow chemistry system similar to the one described for esterification. Given the nature of the reaction, a corrosion-resistant setup is recommended.

    • Set the BPR to maintain a single-phase flow at the reaction temperature (e.g., 15 bar).

  • Reaction Execution:

    • Equilibrate the system by pumping acetonitrile through the reactor at the target temperature and pressure.

    • Introduce Solution A and Solution B into the system via separate pumps. The flow rates should be adjusted to achieve the desired stoichiometry and residence time.

    • The reaction mixture passes through the heated reactor coil (e.g., 120 °C).

    • The output stream is directed to a quenching solution.

  • Work-up and Analysis:

    • The product stream is continuously quenched by mixing with a stream of a cooled aqueous base (e.g., 2 M NaOH) in a second T-mixer.

    • The resulting biphasic mixture is collected, and the layers are separated.

    • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

    • The combined organic layers are dried and concentrated to yield the crude lactam.

    • Purity and yield are determined using HPLC and NMR spectroscopy.

Data Presentation:

The table below shows representative data for the MSA-catalyzed Beckmann rearrangement of cyclohexanone oxime in a continuous flow system.

EntryOxime Conc. (M)Temp (°C)Residence Time (min)MSA Equiv.Yield of Caprolactam (%)
10.510052.082
20.512052.094
30.51202.52.088
40.51402.52.097
50.251402.51.591

This compound is a highly effective and environmentally benign catalyst for a range of organic transformations in continuous flow chemistry. Its favorable physical and chemical properties allow for the development of safe, efficient, and scalable synthetic processes. The protocols provided for Fischer esterification and the Beckmann rearrangement demonstrate the practical application and versatility of MSA in modern flow synthesis, offering researchers a robust tool for chemical and pharmaceutical development.

References

Methanesulfonic Acid: A Versatile Reagent for the Synthesis of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methanesulfonic acid (MSA) is a strong, non-oxidizing Brønsted acid that has emerged as a versatile and environmentally benign reagent for the synthesis of various classes of ionic liquids (ILs).[1][2] Its properties, such as low toxicity, biodegradability, and high thermal stability, make it an attractive alternative to traditional acids used in IL synthesis.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of protic, Brønsted acidic, and other functionalized ionic liquids using this compound.

Application Note 1: Synthesis of Protic Ionic Liquids (PILs)

Protic ionic liquids are formed through the proton transfer from a Brønsted acid to a Brønsted base. This compound serves as an excellent proton donor for the synthesis of PILs with a wide range of organic bases. These PILs are of significant interest as electrolytes in electrochemical devices, catalysts, and solvents in organic reactions.[4][5][6]

A common synthetic route involves the direct neutralization reaction between this compound and a suitable base, such as an amine or a heterocyclic compound.[4][7] The reaction is typically straightforward, often proceeding at room temperature or with gentle heating, and can be performed with or without a solvent.

Key Advantages of using MSA for PIL Synthesis:

  • High Proton Donation Ability: As a strong acid, MSA ensures a high degree of proton transfer, leading to the formation of ionic species.[1]

  • Formation of Stable Anions: The resulting methanesulfonate (B1217627) (mesylate) anion is stable and non-coordinating, which can be advantageous for various applications.

  • "Green" Synthesis: The use of MSA aligns with the principles of green chemistry due to its lower toxicity and biodegradability compared to other strong acids.[2]

Application Note 2: Synthesis of Brønsted Acidic Ionic Liquids (BAILs)

Brønsted acidic ionic liquids are a class of ILs that possess an acidic proton, making them effective catalysts for a variety of acid-catalyzed reactions, such as esterification, alkylation, and Beckmann rearrangement.[1][7][8] this compound can be employed in a one-step, solvent-free method to synthesize BAILs, for example, by reacting with a suitable organic molecule like caprolactam.[1][2] In this case, the MSA acts as both the anion source and the proton donor to the cation.

Additionally, MSA can be used to protonate zwitterionic intermediates, which are formed by the reaction of a base with a sultone, to create functionalized BAILs with sulfonic acid groups tethered to the cation.[9][10]

Advantages of MSA-based BAILs:

  • Dual Solvent-Catalyst: These ILs can act as both the reaction medium and the catalyst, simplifying reaction setups and work-up procedures.[8]

  • High Catalytic Activity: The strong acidity of the MSA-derived cation or anion leads to high catalytic efficiency.[1]

  • Recyclability: The low volatility of ILs allows for easy separation from reaction products and potential for catalyst recycling.[11]

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazolium Methanesulfonate (A Protic Ionic Liquid)

This protocol describes the synthesis of 1,2,4-triazolium methanesulfonate, a protic ionic liquid, through the direct reaction of 1H-1,2,4-triazole with this compound.[4][5]

Materials:

  • 1H-1,2,4-triazole

  • This compound (CH₃SO₃H)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1H-1,2,4-triazole and this compound.

  • The reaction can be carried out neat (without solvent).

  • Stir the mixture at room temperature. The reaction is an exothermic neutralization.

  • Continue stirring until a homogeneous liquid is formed.

  • To ensure complete reaction, the mixture can be gently heated.

  • The resulting 1,2,4-triazolium methanesulfonate is obtained as a proton transfer salt.

Quantitative Data:

Product NameMolar Ratio (Base:Acid)Melting Point (°C)Thermal Decomposition (°C)Ionic ConductivityReference
1,2,4-Triazolium Methanesulfonate1:1~134>200Variable[4][5]

Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1H-1,2,4-Triazole Process1 Mixing (Equimolar) Reactant1->Process1 Reactant2 This compound Reactant2->Process1 Process2 Stirring at RT Process1->Process2 Product 1,2,4-Triazolium Methanesulfonate Process2->Product

Synthesis of 1,2,4-Triazolium Methanesulfonate.

Protocol 2: Synthesis of a Caprolactam-Based Brønsted Acidic Ionic Liquid

This protocol details the one-step, solvent-free synthesis of a caprolactam-based Brønsted acidic ionic liquid, [CPL][2MSA].[1]

Materials:

Procedure:

  • Place a specific amount of caprolactam in a flask equipped with a dropping funnel and place it in an ice bath.

  • Slowly add this compound dropwise to the caprolactam under stirring.

  • After the addition is complete, stir the solution for an additional 30 minutes in the ice bath.

  • Heat the reaction mixture to 130 °C and maintain for 4 hours.

  • After cooling, a clear solution is obtained.

  • Extract the product three times with acetone.

  • Evaporate the acetone to remove the extractant.

  • Dry the final product in an oven at 80 °C for 12 hours.

Quantitative Data:

Product NameReactant Ratio (Caprolactam:MSA)Reaction Time (h)Reaction Temp (°C)YieldReference
[CPL][2MSA]1:2 (molar)4130High[1]

Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Reactant1 Caprolactam Process1 Dropwise addition in ice bath Reactant1->Process1 Reactant2 This compound Reactant2->Process1 Process2 Stir for 30 min Process1->Process2 Process3 Heat at 130°C for 4h Process2->Process3 Purification1 Acetone Extraction (3x) Process3->Purification1 Purification2 Evaporation Purification1->Purification2 Purification3 Drying at 80°C Purification2->Purification3 Product [CPL][2MSA] Purification3->Product

Synthesis of a Caprolactam-Based BAIL.

Protocol 3: Synthesis of a Sulfonic Acid-Functionalized Brønsted Acidic Ionic Liquid

This protocol describes a two-step synthesis of a Brønsted acidic ionic liquid with a sulfonic acid group tethered to an imidazolium (B1220033) cation.[9][10]

Step 1: Synthesis of the Zwitterionic Intermediate

Materials:

Procedure:

  • React 1-methylimidazole with an equimolar amount of 1,3-propanesultone.

  • The reaction is typically carried out neat or in a suitable solvent.

  • Stir the mixture at room temperature or with gentle heating until the zwitterionic solid precipitates.

  • Isolate the solid by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Dry the zwitterionic intermediate under vacuum.

Step 2: Protonation with this compound

Materials:

  • Zwitterionic intermediate from Step 1

  • This compound (MSA)

Procedure:

  • Dissolve the zwitterionic intermediate in a suitable solvent (e.g., toluene).[9]

  • Add an equimolar amount of this compound to the solution.

  • Heat the mixture (e.g., at 80-100 °C) for a specified time (e.g., 2 hours).[9]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the resulting ionic liquid with a non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

  • Dry the final product under vacuum.

Quantitative Data:

Product NameYield (Step 2)Reaction Time (h)Reaction Temp (°C)Reference
Imidazolium-based sulfonic acid IL~97%280-100[9]

Synthesis Workflow:

G cluster_step1 Step 1: Zwitterion Formation cluster_step2 Step 2: Protonation Reactant1 1-Methylimidazole Process1 Reaction Reactant1->Process1 Reactant2 1,3-Propanesultone Reactant2->Process1 Intermediate Zwitterionic Intermediate Process1->Intermediate Process2 Reaction in Toluene (80-100°C, 2h) Intermediate->Process2 Reactant3 This compound Reactant3->Process2 Product Sulfonic Acid-Functionalized BAIL Process2->Product

Synthesis of a Sulfonic Acid-Functionalized BAIL.

Summary of Physicochemical Properties

The following table summarizes key physicochemical properties of various ionic liquids synthesized using this compound.

Ionic Liquid TypeCationAnionMelting Point (°C)Decomposition Temp. (°C)Viscosity (mPa·s)Ionic Conductivity (S/m)References
Protic1,2,4-TriazoliumMethanesulfonate~134>200-Variable[4][5]
Protic2-Hydroxyethylammonium derivativesMethanesulfonate< 0>200VariableVariable[6][7][12]
Brønsted AcidicCaprolactamiumDi-methanesulfonate-Increases with MSA content--[1]
Brønsted Acidic (Functionalized)1-(3-sulfopropyl)-3-methylimidazoliumMethanesulfonate----[9]
Aprotic1-Ethyl-3-methylimidazoliumMethanesulfonate----[13]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a diverse range of ionic liquids, including protic and Brønsted acidic variants. The synthetic protocols are often straightforward, high-yielding, and can be performed under mild and environmentally friendly conditions. The resulting methanesulfonate-based ionic liquids exhibit tunable physicochemical properties, making them promising candidates for a wide array of applications in research and industry. The detailed protocols and data presented herein provide a valuable resource for scientists and professionals exploring the synthesis and application of these novel ionic materials.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Corrosion of Stainless Steel Reactors by Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the corrosion of stainless steel reactors when working with methanesulfonic acid (MSA).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the corrosion of stainless steel reactors by this compound?

A1: The primary factors influencing corrosion are the concentration and temperature of the this compound, the specific grade of stainless steel, and the purity of the MSA.[1][2][3] Increased temperature and concentration of MSA generally lead to higher corrosion rates.[1] The presence of impurities, particularly chlorides, in the MSA can significantly increase the risk of localized corrosion such as pitting and crevice corrosion.[4][5][6]

Q2: Which grades of stainless steel are most suitable for use with this compound?

A2: While standard austenitic stainless steels like 304L and 316L are commonly used, their resistance to corrosion from MSA can be unpredictable, especially at elevated temperatures and concentrations.[2][3] Highly alloyed stainless steels containing higher percentages of chromium, molybdenum, and nickel generally offer better resistance.[7] For applications with aggressive conditions, consider higher-grade alloys. It's also worth noting that some manufacturers offer a "Low Corrosion" (LC) grade of MSA, which is formulated to be more compatible with standard stainless steels like 304L and 316L.[8][9]

Q3: What is passivation, and why is it crucial for stainless steel reactors in MSA service?

A3: Passivation is a chemical treatment that removes free iron and other contaminants from the surface of stainless steel and promotes the formation of a thin, protective chromium oxide layer.[10][11][12] This passive layer is the primary barrier to corrosion.[7] For MSA service, a properly formed and maintained passive layer is critical to prevent the initiation of corrosion, especially localized forms like pitting.[4][7]

Q4: Can I reuse a stainless steel reactor for different chemistries after it has been used with this compound?

A4: It is possible, but a thorough cleaning and re-passivation procedure is essential. Any residual MSA or corrosion products could interfere with subsequent reactions or catalyze unwanted side reactions. A rigorous cleaning protocol should be followed by a passivation treatment to ensure the reactor surface is clean and the protective oxide layer is restored.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpectedly high corrosion rate - MSA concentration or temperature is higher than specified.- Contamination of MSA with impurities (e.g., chlorides).- Breakdown of the passive layer on the stainless steel.- Verify the concentration and temperature of the MSA.- Analyze the MSA for impurities.- Consider re-passivating the reactor.
Pitting observed on reactor surfaces - Presence of chloride ions in the MSA or from other sources.- Localized breakdown of the passive film.- Surface deposits or scratches creating susceptible sites.[5][13]- Use high-purity MSA with low chloride content.- Ensure the reactor surface is clean and free of deposits before use.- Implement a regular passivation schedule.[7]
Corrosion at crevices (e.g., under gaskets, bolts) - Stagnant solution in crevices leading to a localized aggressive environment.- Depletion of oxygen in the crevice, preventing re-passivation.[14][15]- Design reactors to minimize crevices where possible.- Use solid, non-absorbent gaskets.- Ensure thorough cleaning to remove any trapped MSA from crevices after each use.[16]
Discoloration or rust stains on the reactor surface - Indication of initial corrosion (rouging or rusting).- Contamination with iron particles from external sources.- Clean the reactor thoroughly.- Perform a passivation treatment to remove free iron and restore the protective layer.[10][11]
Leaks from the reactor - Severe localized corrosion (pitting) that has penetrated the reactor wall.- Cracks caused by stress corrosion cracking.- Worn or corroded seals and gaskets.[17]- Immediately take the reactor out of service.- Conduct a thorough inspection, including non-destructive testing, to determine the extent of the damage.[18]- Consult with a qualified engineer for repair or replacement.

Data on Corrosion Rates

The following tables provide an overview of the corrosion behavior of common stainless steel alloys in this compound. Note that these are typical values, and actual corrosion rates can vary depending on the specific operating conditions and the purity of the acid.

Table 1: Corrosion Rates of Stainless Steel in 70% this compound

AlloyTemperature (°C)Corrosion Rate (mm/year)Notes
316L30 - 50< 0.001 - 0.086Corrosion rate can be unpredictable; some samples show negligible corrosion while others show measurable rates.[2]
316L (welded)30 - 50~0.003Welded coupons showed very low corrosion rates, indicating a passive state.[2]

Table 2: General Corrosion Guidelines for Stainless Steel in this compound

Stainless Steel GradeMSA ConcentrationTemperatureCorrosion Resistance
304L, 316LLowAmbientGenerally Good
304L, 316LHighElevatedVariable, risk of corrosion
High-Alloy Stainless SteelWide rangeWide rangeGenerally Good to Excellent
304L, 316L with MSA LCWide rangeElevatedSignificantly improved resistance

Experimental Protocols

Protocol 1: Weight Loss Corrosion Testing (Based on ASTM G1)

This protocol outlines the steps for determining the corrosion rate of stainless steel coupons in this compound through weight loss measurements.

1. Specimen Preparation:

  • Cut stainless steel coupons to a known surface area (e.g., 25 mm x 50 mm x 3 mm).
  • Drill a small hole near the top edge for suspension.
  • Mark each specimen with a unique identifier.
  • Polish the specimens with 120-grit abrasive paper, followed by degreasing with a suitable solvent (e.g., acetone) in an ultrasonic bath.
  • Rinse with deionized water and dry thoroughly.
  • Accurately weigh each specimen to at least four decimal places.

2. Experimental Procedure:

  • Prepare the this compound solution of the desired concentration.
  • Suspend the prepared specimens in the test solution using a non-metallic holder (e.g., glass hook). Ensure the specimens are fully immersed and not in contact with each other or the container.
  • Maintain the test solution at the desired temperature for the duration of the experiment (e.g., 24, 48, 72, or 96 hours).[19]
  • After the exposure period, carefully remove the specimens from the solution.

3. Cleaning of Corroded Specimens:

  • Gently clean the specimens with a soft brush to remove loose corrosion products.
  • Chemically clean the specimens to remove adherent corrosion products. A common solution for stainless steel is 10% nitric acid at 60°C for 20 minutes.
  • Rinse thoroughly with deionized water and then with acetone.
  • Dry the specimens completely.
  • Reweigh the cleaned and dried specimens.

4. Corrosion Rate Calculation:

  • Calculate the weight loss (W) by subtracting the final weight from the initial weight.
  • Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (8.76 x 10^4 * W) / (A * T * D) Where:
  • W = Weight loss in grams
  • A = Surface area in cm²
  • T = Exposure time in hours
  • D = Density of the stainless steel in g/cm³ (e.g., ~8.00 g/cm³ for 316L)

Protocol 2: Potentiodynamic Polarization Scans (Based on ASTM G5)

This protocol describes the procedure for evaluating the corrosion behavior of stainless steel in this compound using electrochemical methods.

1. Electrode Preparation:

  • Prepare a working electrode from the stainless steel alloy of interest, with a known exposed surface area.
  • Mount the electrode in a suitable holder that provides a good electrical connection and prevents crevice corrosion.
  • Polish the electrode surface to a mirror finish (e.g., using a final polish of 1 µm diamond paste).
  • Clean the polished electrode with a suitable solvent and rinse with deionized water.

2. Experimental Setup:

  • Use a standard three-electrode electrochemical cell.
  • The stainless steel sample is the working electrode.
  • A platinum mesh or graphite (B72142) rod can be used as the counter electrode.
  • A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.
  • Fill the cell with the deaerated this compound solution of the desired concentration. Deaerate by bubbling with an inert gas (e.g., nitrogen) for at least 30 minutes before and during the experiment.[20]
  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.

3. Potentiodynamic Polarization Measurement:

  • Connect the electrodes to a potentiostat.
  • Start the potential scan from a value slightly cathodic to the OCP (e.g., -250 mV vs. OCP).
  • Scan the potential in the anodic direction at a slow, constant rate (e.g., 0.167 mV/s or 0.5 mV/s).[2]
  • Record the resulting current density as a function of the applied potential.
  • The scan is typically continued until a significant increase in current density is observed, indicating the onset of pitting or transpassive dissolution.

4. Data Analysis:

  • Plot the logarithm of the current density versus the applied potential to obtain the potentiodynamic polarization curve.
  • From the curve, determine key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit).
  • The corrosion rate can be estimated from the icorr value using Faraday's law.

Visualizations

Experimental_Workflow_Corrosion_Testing cluster_prep Specimen Preparation cluster_exposure Corrosion Exposure cluster_eval Evaluation prep1 Cut & Machine Specimen prep2 Mark & Measure prep1->prep2 prep3 Polish & Clean prep2->prep3 prep4 Weigh Specimen prep3->prep4 exp2 Immerse Specimen prep4->exp2 exp1 Prepare MSA Solution exp1->exp2 exp3 Maintain Temperature exp2->exp3 exp4 Exposure for Set Duration exp3->exp4 eval1 Remove & Clean Specimen exp4->eval1 eval2 Reweigh Specimen eval1->eval2 eval3 Calculate Weight Loss eval2->eval3 eval4 Calculate Corrosion Rate eval3->eval4

Caption: Workflow for Weight Loss Corrosion Testing.

Troubleshooting_Flowchart cluster_investigation Initial Investigation cluster_analysis Analysis cluster_action Corrective Actions start Corrosion Issue Identified q1 Visual Inspection: Pitting, Stains, Leaks? start->q1 q2 Check Operating Parameters: Temp, Concentration, Purity? start->q2 a1 Localized Corrosion (Pitting/Crevice) q1->a1 Yes a2 General Corrosion q1->a2 No a3 Parameter Deviation q2->a3 Yes act1 Improve MSA Purity & Material Selection a1->act1 act2 Clean & Re-passivate Reactor a1->act2 act4 Repair or Replace Reactor a1->act4 If severe a2->act2 act3 Correct Operating Parameters a3->act3

Caption: Troubleshooting Logic for Reactor Corrosion Issues.

References

degradation of methanesulfonic acid electrolyte in long-term electroplating

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers and scientists working with methanesulfonic acid (MSA) electrolytes in long-term electroplating applications. This guide provides troubleshooting advice, frequently asked questions, quantitative data on electrolyte degradation, and detailed experimental protocols for monitoring bath health.

Troubleshooting Guide

This section addresses common issues encountered during the long-term use of MSA electroplating baths.

Problem Potential Causes Recommended Solutions
Dull or Cloudy Deposits - Imbalanced bath composition (low metal or additive concentration)- Organic contamination (e.g., from photoresist breakdown, oils)- Metallic impurities- Incorrect operating temperature- Analyze bath for metal and additive concentrations and replenish as needed.- Carbon treat the bath to remove organic impurities. Note: Carbon treatment for MSA baths can be challenging; consult your supplier.[1]- Use dummy plating (electrolysis at low current density) to remove metallic impurities.[1]- Ensure the bath temperature is within the recommended range (typically 20–30°C).[2]
Poor Adhesion (Peeling/Flaking) - Inadequate substrate cleaning or surface activation- Surface contamination with oils or oxides- Incorrect current density- Verify and optimize the pre-treatment process, including degreasing and acid activation steps.[2][3]- Ensure complete removal of all surface contaminants before plating.[2][3]- Operate within the recommended current density range for the specific application.
Rough or Gritty Deposits - Formation and co-deposition of tin sludge (SnO₂)- Particulates from anode bags or other sources- High concentration of suspended solids- Maintain an adequate concentration of antioxidant (e.g., hydroquinone) to inhibit Sn²⁺ oxidation.[1][4]- Implement continuous filtration to remove suspended particles.- Check and replace anode bags if they are clogged or deteriorating.
Excessive Foaming - High concentration of organic additives (surfactants)- Contamination from external sources- High agitation rate- Analyze and adjust the concentration of organic additives.- Skim the bath surface to remove floating contaminants.- Reduce the air or mechanical agitation speed.[2]
Reduced Plating Rate - Depletion of stannous (Sn²⁺) ions due to oxidation to stannic (Sn⁴⁺) ions- Low MSA concentration, leading to decreased conductivity- Low bath temperature- Regularly analyze and replenish Sn²⁺ concentration.[1][5]- Monitor and maintain the MSA concentration to ensure proper bath conductivity.[5]- Operate the bath at the recommended temperature to ensure optimal plating speed.
Bath Discoloration (Yellow to Muddy Gray) - Oxidation of Sn²⁺ to Sn⁴⁺ and formation of colloidal SnO₂ particles.[6][7][8]- Breakdown of organic additives over time- This is a primary indicator of bath aging. While color change itself may not be harmful, it signals the formation of degradation products that can impair deposit quality.- Monitor for associated performance issues (e.g., roughness, poor solderability) and perform bath maintenance (filtration, chemical analysis, dummy plating) as needed.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism in a tin-based MSA electrolyte?

A1: The most significant degradation pathway, particularly in tin and tin-alloy baths, is the oxidation of the active stannous ion (Sn²⁺) to the inactive stannic ion (Sn⁴⁺).[1][5] This oxidation is accelerated by dissolved oxygen in the bath and the presence of other ions like Ag⁺.[6][8][9] The resulting Sn⁴⁺ is sparingly soluble in the MSA electrolyte and precipitates as a fine white or gray sludge, primarily hydrated tin oxide (SnO₂).[4][6] This sludge can become incorporated into the deposit, causing roughness and other defects.[1]

Q2: How does the degradation of the MSA bath affect the final product?

A2: Degradation can severely impact the quality and reliability of the plated deposit. For instance, in Sn-Ag solder bump plating, the co-deposition of SnO₂ nanoparticles hardens the deposit and significantly deteriorates its solderability, which can lead to connection failures during thermal reflow.[6][7][8][9][10] General effects include a dull or cloudy finish, poor adhesion, and reduced corrosion resistance.[2]

Q3: What are the signs of organic additive breakdown?

A3: The breakdown of organic additives (e.g., brighteners, levelers, surfactants) is a common issue in long-term electroplating.[2][11] Signs include a dull or hazy deposit, pitting, and excessive foaming.[2] Over time, electrolysis can cause decomposition of these organic molecules, leading to the incorporation of impurities like carbon into the deposit, which can affect its mechanical and electrical properties.[11][12] Monitoring the concentration of these additives and their breakdown products using techniques like HPLC is crucial for maintaining bath performance.[13]

Q4: Can metallic impurities affect the MSA bath? If so, how?

A4: Yes, metallic impurities can have a detrimental effect. For example, iron contamination can accelerate the oxidation of Sn²⁺ to Sn⁴⁺, leading to increased sludge formation and making the bath turbid.[14] Other metallic impurities can be co-deposited, which may alter the properties of the final plated layer and cause defects. These impurities are typically removed by "dummy plating" at low current densities.[1]

Q5: How often should I analyze my MSA plating bath?

A5: The frequency of analysis depends on the production volume and the specific application. For high-volume production, daily or weekly analysis of key components like metal concentration (Sn²⁺), acid concentration (MSA), and additives is recommended.[15] Regular Hull cell testing can provide a quick qualitative check on the overall health of the bath and indicate when a more detailed chemical analysis is required.[15]

Quantitative Data on Electrolyte Degradation

The following table summarizes key quantitative data related to the degradation and performance of MSA-based tin plating baths.

Parameter Value Context / Significance Source(s)
Sn²⁺ Oxidation Rate ~0.07 g/(L·hr)This is the rate at which active stannous ions are lost to oxidation in a stable MSA bath sparged with air. This loss depletes the active species for plating.[6]
Steel Corrosion Rate in MSA ~34.9 g/(m²·hr)MSA is significantly more corrosive to steel substrates than other electrolytes like halogen baths. This can lead to iron contamination in the plating solution.[6]
Typical Sn Loss as Sludge 3 - 5 kg per 24 hoursIn a typical, well-run Phenol Sulphonic Acid (PSA) line, this is the expected loss of tin due to Sn⁴⁺ formation. While not specific to MSA, it provides a benchmark for tin loss in acidic baths.[5]

Experimental Protocols

Protocol 1: Determination of Stannous (Sn²⁺) Ion Concentration by Redox Titration

This method determines the concentration of active Sn²⁺ ions, which are crucial for the plating process.

Principle: Stannous ions (Sn²⁺) are titrated with a standardized iodine (I₂) solution, which acts as an oxidizing agent. The endpoint is detected potentiometrically. Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻

Reagents and Equipment:

  • Automatic Titrator with a Platinum electrode.

  • 0.05 mol/L Iodine standard solution.

  • Diluted Sulfuric Acid (H₂SO₄): Cautiously add 50 mL of concentrated H₂SO₄ to 100 mL of deionized water.

  • 5% Sodium Bicarbonate (NaHCO₃) solution: Dissolve 25 g of NaHCO₃ in deionized water and dilute to 500 mL.

  • Standard lab glassware (beakers, volumetric pipettes).

Procedure:

  • Into a 100 mL beaker, add 30 mL of deionized water.

  • Add 5 mL of the diluted sulfuric acid solution.

  • Carefully add 20 mL of the 5% sodium bicarbonate solution. This will foam as it generates CO₂ gas, creating an inert atmosphere to prevent air oxidation of the Sn²⁺ during the analysis.

  • Using a volumetric pipette, accurately transfer 1 mL of the MSA plating bath sample into the beaker.

  • Immediately immerse the platinum electrode into the solution.

  • Begin the titration with the 0.05 mol/L iodine standard solution until the potentiometric endpoint is reached.

  • Calculate the Sn²⁺ concentration based on the volume of titrant used.

Protocol 2: Qualitative Bath Analysis using a Hull Cell

The Hull cell test is a miniature plating unit used to produce a deposit over a wide range of current densities on a single panel, providing a quick visual assessment of the bath's condition.[15][16]

Equipment:

  • 267 mL trapezoidal Hull cell.

  • DC power supply (rectifier).

  • Anode corresponding to the metal being plated (e.g., pure tin).

  • Polished steel or brass Hull cell cathode panels.

  • Heater and agitation equipment (if required to mimic tank conditions).

Procedure: [16][17]

  • Ensure the Hull cell and anode are clean.

  • Fill the Hull cell to the 267 mL mark with a representative sample of the plating bath.

  • If the production bath is operated at an elevated temperature, heat the sample to the same temperature.

  • Prepare a cathode panel by cleaning and activating it according to standard procedures.

  • Place the anode and cathode in their respective slots in the Hull cell.

  • Connect the electrodes to the rectifier (anode to positive, cathode to negative).

  • Apply a specific total current (e.g., 1A, 2A, or 3A) for a set time (e.g., 5 or 10 minutes).

  • After plating, remove the cathode panel, rinse it with water, and dry it.

  • Examine the panel, observing the appearance of the deposit from the high current density end (closest to the anode) to the low current density end. Look for defects like burning, dullness, pitting, or poor coverage.

  • Compare the panel to standard panels or use a Hull cell ruler to correlate defects with specific current density regions, which helps diagnose issues with additives, contamination, or metal concentration.

Protocol 3: Analysis of Organic Additives by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify organic additives and their breakdown products in the plating bath.[13]

Principle: The sample is injected into a high-pressure stream of a liquid (mobile phase), which passes through a column packed with a solid adsorbent (stationary phase). Different organic components travel through the column at different rates and are detected as they exit.

Equipment and Reagents:

  • HPLC system with a PEEK (polyetheretherketone) fluid pathway to resist corrosion from the acidic bath matrix.[18]

  • UV or other suitable detector.

  • Appropriate HPLC column (e.g., C18 reversed-phase).

  • Mobile phase solvents (e.g., acetonitrile, water with acid modifiers).

  • Standards for each organic additive being quantified.

  • Solid Phase Extraction (SPE) cartridges for sample cleanup may be required.[4][10]

General Procedure:

  • Method Development: An appropriate method must be developed based on the specific proprietary additives used. This involves selecting the correct column, mobile phase composition, and detector settings to achieve separation of the target analytes.

  • Sample Preparation: The plating bath sample may need to be diluted and filtered. For complex matrices, Solid Phase Extraction (SPE) can be used to remove interfering components and concentrate the analytes of interest.[4][10]

  • Calibration: Prepare a series of calibration standards containing known concentrations of each organic additive. Run these standards through the HPLC to create a calibration curve (peak area vs. concentration).

  • Sample Analysis: Inject the prepared plating bath sample into the HPLC system.

  • Quantification: Identify the peaks corresponding to the additives based on their retention time. Quantify their concentration by comparing their peak areas to the calibration curve. New peaks appearing over time may indicate the formation of degradation products.

Visualizations

MSA_Degradation_Pathway cluster_bath MSA Plating Bath cluster_products Degradation Products cluster_effects Negative Effects on Deposit Sn2 Stannous Ion (Sn²⁺) (Active Species) Sn4 Stannic Ion (Sn⁴⁺) (Inactive) Sn2->Sn4 Oxidation O2 Dissolved Oxygen (O₂) O2->Sn4 Ag Silver Ions (Ag⁺) (Promoter, if present) Ag->Sn4 Additives Organic Additives Breakdown Additive Breakdown Products Additives->Breakdown Electrochemical Decomposition Sludge Tin Oxide Sludge (SnO₂) (Precipitate) Sn4->Sludge Precipitation Roughness Roughness / Grittiness Sludge->Roughness Solderability Poor Solderability Sludge->Solderability Dullness Dull Appearance Breakdown->Dullness

Caption: Degradation pathway in a tin-based MSA electrolyte.

Troubleshooting_Flowchart cluster_dull Dull / Cloudy Finish cluster_rough Rough Deposit cluster_adhesion Poor Adhesion decision decision action action start Plating Defect Observed decision1 decision1 start->decision1 What is the defect? action1 action1 decision1->action1 Dull / Cloudy action2 action2 decision1->action2 Rough Deposit action3 action3 decision1->action3 Poor Adhesion decision1_1 Are additives/ metal levels correct? action1->decision1_1 Check Bath Chemistry decision2_1 Is filtration running effectively? action2->decision2_1 Check Filtration decision3_1 Is pre-treatment (cleaning/activation) adequate? action3->decision3_1 Review Process action1_2 Replenish Chemicals decision1_1->action1_2 No decision1_3 Suspect Organic Contamination? decision1_1->decision1_3 Yes action1_4 Perform Carbon Treatment decision1_3->action1_4 Yes action2_2 Check/Change Filters & Anode Bags decision2_1->action2_2 No decision2_3 Suspect SnO₂ Sludge? decision2_1->decision2_3 Yes action2_4 Check/Replenish Antioxidant decision2_3->action2_4 Yes action3_2 Optimize Pre-treatment Process decision3_1->action3_2 No action3_3 Check Plating Parameters decision3_1->action3_3 Yes

Caption: A logical troubleshooting workflow for common plating defects.

Experimental_Workflow cluster_routine Routine Bath Monitoring cluster_analysis In-Depth Chemical Analysis (If Panel Fails) start Take Bath Sample hull_cell Perform Hull Cell Test start->hull_cell visual Visual Inspection of Panel hull_cell->visual decision Is Panel OK? visual->decision decision->start Yes (Continue Monitoring) titration Titration for Sn²⁺ Concentration decision->titration hplc HPLC for Organic Additives decision->hplc aas AAS/ICP for Metallic Impurities decision->aas end Adjust Bath Chemistry (Replenish, Dummy, Filter) decision->end No titration->end hplc->end aas->end end->start Re-sample & Verify

Caption: An experimental workflow for routine MSA bath analysis.

References

Technical Support Center: Effective Neutralization of Methanesulfonic Acid in Organic Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the effective neutralization of methanesulfonic acid (MSA) in organic reaction workups.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used to neutralize this compound in an organic reaction workup?

The most common bases for neutralizing this compound are weak inorganic bases like sodium bicarbonate (NaHCO₃) and organic amine bases such as triethylamine (B128534) (TEA).[1] Stronger bases like sodium hydroxide (B78521) (NaOH) are also used, but require careful consideration due to the potential for side reactions.[1]

Q2: Why is this compound often preferred over other strong acids like sulfuric acid in organic synthesis?

This compound is a strong, non-volatile acid that is soluble in many organic solvents.[2] Unlike sulfuric acid, it is not a strong oxidizing agent, which minimizes the risk of side reactions and the formation of colored impurities.[1]

Q3: What are the primary concerns when neutralizing this compound?

The main concerns include:

  • Incomplete Neutralization: Residual acid can lead to product degradation or catalyze undesired side reactions upon storage or subsequent steps.

  • Side Reactions: The choice of base can lead to unwanted reactions, such as the hydrolysis (saponification) of ester functional groups.[2]

  • Workup Complications: Issues such as emulsion formation, precipitation of salts, and difficulty in phase separation can arise.

Q4: How can I tell if the neutralization is complete?

Completion of neutralization can be monitored by checking the pH of the aqueous layer with pH paper or a pH meter after washing the organic layer. The pH should be neutral or slightly basic. Several washes may be necessary to achieve complete neutralization.[1]

Q5: What should I do if an emulsion forms during the workup?

Emulsion formation is a common issue. To resolve an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

  • Allow the mixture to stand for an extended period.

  • Filter the entire mixture through a pad of Celite.

  • Gently swirl or rock the separatory funnel instead of vigorous shaking.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the neutralization of this compound.

Issue 1: Product Contains an Ester Group and is Sensitive to Hydrolysis.
  • Problem: Using a strong base like sodium hydroxide (NaOH) for neutralization can lead to the saponification (hydrolysis) of the ester, resulting in product loss. The rate of saponification is significant with strong bases.[3][4][5][6][7][8][9][10]

  • Solution:

    • Use a Weak Base: Opt for a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃) or an organic base like triethylamine (Et₃N).[1][2] These are generally less nucleophilic and less likely to attack the ester carbonyl.

    • Control Temperature: Perform the neutralization at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis.

    • Monitor Reaction Time: Do not allow the reaction mixture to remain in contact with the basic solution for an extended period.

Issue 2: The Methanesulfonate (B1217627) Salt Precipitates During Workup.
  • Problem: The salt formed from the neutralization of this compound (e.g., sodium methanesulfonate or triethylammonium (B8662869) methanesulfonate) may have limited solubility in the organic solvent, leading to precipitation at the interface of the aqueous and organic layers, making phase separation difficult.

  • Solution:

    • Add Water: Adding a small amount of deionized water can help dissolve the precipitated salt.

    • Filter: If the salt is finely dispersed, you may need to filter the entire biphasic mixture to remove the solid before proceeding with the separation.

    • Choose an Appropriate Solvent: If possible, use an organic solvent in which the methanesulfonate salt has some solubility.

Issue 3: Residual Acid Remains After Multiple Washes.
  • Problem: Incomplete removal of this compound can affect the purity and stability of the final product.

  • Solution:

    • Use Saturated Bicarbonate: A saturated solution of sodium bicarbonate is more effective than a dilute solution for neutralizing the acid.

    • Increase the Number of Washes: Multiple washes with smaller volumes of the basic solution are more effective than a single wash with a large volume.

    • Consider an Alternative Workup: For non-polar products, passing the organic solution through a plug of a basic solid adsorbent like silica (B1680970) gel or alumina (B75360) can be effective.

Data Presentation

The following tables provide a summary of key data relevant to the neutralization of this compound.

Table 1: Properties of Common Bases Used for Neutralization

BaseChemical FormulapKa of Conjugate AcidComments
Sodium BicarbonateNaHCO₃10.3Mild base, produces CO₂ gas upon reaction with acid.
Triethylamine(C₂H₅)₃N10.75Organic base, soluble in many organic solvents.[11]
Sodium HydroxideNaOH~15.7 (of H₂O)Strong base, can cause hydrolysis of sensitive functional groups.

Table 2: Qualitative Solubility of Methanesulfonate Salts in Common Organic Solvents

SaltMethanolEthanolDichloromethaneEthyl Acetate (B1210297)HexaneToluene
Sodium MethanesulfonateSolubleSolubleSparingly SolubleSparingly SolubleInsolubleSoluble
Triethylammonium Hydrochloride*SolubleSolubleSolubleSparingly SolubleInsolubleSparingly Soluble

*Data for triethylammonium hydrochloride is used as a proxy for triethylammonium methanesulfonate due to the limited availability of data for the latter. Solubility is expected to be similar.

Experimental Protocols

The following are generalized protocols for the neutralization of this compound in a typical organic reaction workup. Note: The exact amounts and volumes should be adjusted based on the scale of the reaction and the amount of this compound used.

Protocol 1: Neutralization with Saturated Sodium Bicarbonate

This protocol is suitable for reactions where the product is not sensitive to water and a mild base is preferred.

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature or 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Transfer the diluted reaction mixture to a separatory funnel. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide gas will be evolved, leading to pressure buildup. Vent the separatory funnel frequently.

  • Extraction: Gently shake the separatory funnel, allowing the layers to separate. Drain the aqueous layer.

  • Washing: Repeat the washing with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Neutralization with Triethylamine

This protocol is often used when the product is sensitive to aqueous conditions or when a non-aqueous workup is desired.

  • Cooling: Cool the reaction mixture in an ice bath to 0 °C.

  • Base Addition: While stirring, slowly add triethylamine dropwise to the reaction mixture until the pH is neutral or slightly basic. The amount of triethylamine required will be stoichiometric to the amount of this compound used.

  • Salt Formation: Triethylammonium methanesulfonate will form as a salt.

  • Removal of Salt:

    • If the salt is insoluble: The salt can be removed by filtration. Wash the filter cake with a small amount of cold organic solvent.

    • If the salt is soluble: The salt can be removed by washing the organic layer with water or brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Mandatory Visualizations

Neutralization_Workflow cluster_start Reaction Completion cluster_neutralization Neutralization Step cluster_workup Workup & Isolation cluster_product Final Product start Reaction Mixture (contains product, solvent, and MSA) quench Quench with Base start->quench na_hco3 Saturated NaHCO₃ (aq) quench->na_hco3 Aqueous Workup tea Triethylamine (organic) quench->tea Non-Aqueous/Anhydrous Workup extract Aqueous Extraction na_hco3->extract filter_salt Filter Precipitated Salt tea->filter_salt wash Wash with Brine extract->wash filter_salt->wash dry Dry with Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product Troubleshooting_Logic cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solution Potential Solution issue Workup Problem Encountered emulsion Emulsion Formation issue->emulsion hydrolysis Ester Hydrolysis issue->hydrolysis precipitation Salt Precipitation issue->precipitation incomplete_neut Incomplete Neutralization issue->incomplete_neut add_brine Add Brine emulsion->add_brine weak_base Use Weaker Base (NaHCO₃/Et₃N) hydrolysis->weak_base add_water Add Water / Filter precipitation->add_water more_washes Increase Number of Washes incomplete_neut->more_washes

References

Technical Support Center: Methanesulfonic Acid (MSA) Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methanesulfonic acid (MSA) catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding the use of this compound as a catalyst in organic synthesis.

1. My reaction is sluggish or incomplete. What are the potential causes and solutions?

An incomplete or slow reaction is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Potential Cause: Presence of Water this compound is hygroscopic, and the presence of water in the reaction mixture can be detrimental to its catalytic activity.[1] Water can compete with the substrate for coordination to the acid's active sites and can also lead to hydrolysis of intermediates or the final product.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous grade solvents and reagents. Dry all glassware thoroughly before use.

    • Water Scavengers: Consider the use of molecular sieves or a Dean-Stark apparatus to remove water formed during the reaction, especially in esterification.

    • Catalyst Quality: Use a fresh or properly stored container of MSA to avoid using a catalyst that has absorbed atmospheric moisture.

  • Potential Cause: Insufficient Catalyst Loading The concentration of MSA can significantly impact the reaction rate.[3] An insufficient amount of catalyst may not be enough to drive the reaction to completion in a reasonable timeframe.

  • Troubleshooting Steps:

    • Optimize Catalyst Concentration: Systematically increase the catalyst loading in small increments to find the optimal concentration for your specific reaction.

    • Consult Literature: Review literature for similar reactions to determine typical catalyst loading ranges.

2. I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

The formation of byproducts is a key challenge in organic synthesis. With MSA, common side reactions include sulfonation, ether formation, and the formation of sulfonate esters.

  • Side Reaction: Unwanted Sulfonation Although MSA is considered a non-oxidizing and non-sulfonating agent compared to sulfuric acid, under harsh conditions (e.g., high temperatures, reactive substrates), sulfonation of aromatic compounds can occur.

  • Mitigation Strategy:

    • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of sulfonation.[4]

    • Reaction Time: Minimize the reaction time to what is necessary for the completion of the primary reaction.

  • Side Reaction: Ether Formation In reactions involving alcohols, particularly at elevated temperatures, MSA can catalyze the dehydration of the alcohol to form an ether. This is a notable side reaction in polycondensation processes.[5]

  • Mitigation Strategy:

    • Lower Temperature: Perform the reaction at the lowest feasible temperature.

    • Stoichiometry Control: Use a precise stoichiometry of reactants to avoid an excess of the alcohol.

  • Side Reaction: Formation of Genotoxic Sulfonate Esters When using alcohol solvents, especially methanol, there is a risk of forming the corresponding sulfonate ester (e.g., methyl methanesulfonate), which can be genotoxic.[2]

  • Mitigation Strategy:

    • Solvent Selection: If possible, use a non-alcoholic solvent.

    • Control of Acidity: The formation of these esters is acid-catalyzed. Using only a slight excess of MSA can minimize their formation. The presence of a base can prevent their formation altogether.[2]

    • Post-Reaction Workup: A thorough aqueous workup can help to hydrolyze and remove any trace amounts of sulfonate esters.

3. My final product is discolored (yellow or brown). What is causing this and how can I prevent it?

Discoloration often indicates the formation of minor, highly colored impurities or degradation of the starting materials or products.

  • Potential Cause: Oxidation While MSA itself is non-oxidizing, substrates or intermediates might be sensitive to air oxidation, especially at elevated temperatures. This is a known issue in the synthesis of compounds like stannous methanesulfonate (B1217627).[6]

  • Preventative Measures:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Use of Antioxidants: In specific cases, the addition of a small amount of an antioxidant can prevent discoloration.[6]

  • Potential Cause: Charring/Decomposition At excessively high temperatures, MSA can cause some organic compounds to decompose or char, leading to discoloration.[7]

  • Preventative Measures:

    • Precise Temperature Control: Maintain a consistent and optimized reaction temperature. Avoid localized overheating.[8]

    • Gradual Addition: For highly exothermic reactions, consider the slow, controlled addition of the catalyst or one of the reactants to manage the reaction temperature.

4. How do I effectively remove the MSA catalyst after the reaction is complete?

Proper removal of the acid catalyst is crucial to prevent ongoing reactions, including hydrolysis of the desired product, during workup and storage.[9][10]

  • Method 1: Aqueous Workup and Neutralization This is the most common and generally effective method.

    • Quench the reaction mixture by adding it to a biphasic mixture of an organic solvent and water or a mild aqueous base.

    • Wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize the MSA.[9] This is generally preferred over strong bases like NaOH, which can cause hydrolysis of ester products.[10]

    • Follow with one or more washes with water and then a brine wash to remove residual salts and water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]

  • Method 2: Anion Exchange Resin For sensitive substrates where an aqueous workup is not ideal, an anion exchange resin can be used to bind and remove the MSA.[10]

  • Method 3: Distillation/Recrystallization If the product is significantly less volatile or has different solubility properties than MSA, purification by distillation or recrystallization can be effective.[9] However, heating under vacuum to remove MSA is often insufficient and may leave trace amounts of the catalyst.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on MSA-catalyzed reactions to help guide your experimental design.

Table 1: Influence of Reaction Parameters on MSA-Catalyzed Alkylation

ParameterConditionDodecene Conversion (%)Phenyldodecanes Selectivity (%)Reference
Temperature80°C98>90[1]
Reaction Time3 hours98>90[1]
WaterPresentDetrimental to activity-[1]

Table 2: Effect of Temperature and Oxygen on Methane Sulfonation

Parameter ChangeEffect on MSA SelectivityEffect on CH₃OSO₃H SelectivityReference
Higher TemperatureReductionIncrease[4]
Higher O₂ PressureReductionIncrease[4]
Higher SO₃ ConcentrationReductionIncrease[4]

Table 3: Catalyst Loading and Performance in Esterification of Acidic Palm Oil

MSA Concentration (%)Final Free Fatty Acid (FFA) ContentOutcomeReference
1>0.5%Insufficient for transesterification[3]
2.5>0.5%Insufficient for transesterification[3]
5<0.5%Recommended value achieved[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Water in an MSA-Catalyzed Esterification

This protocol provides a general workflow for an esterification reaction, emphasizing the exclusion of water.

  • Glassware Preparation: Dry all glassware (e.g., round-bottom flask, condenser, addition funnel) in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Reagent and Solvent Preparation: Use anhydrous grade solvents. If necessary, distill solvents from an appropriate drying agent. Use freshly opened or properly stored anhydrous reagents.

  • Reaction Setup: Assemble the glassware under a positive pressure of an inert gas (nitrogen or argon). If the reaction is expected to generate water, equip the apparatus with a Dean-Stark trap filled with the reaction solvent.

  • Reactant Addition: Charge the flask with the carboxylic acid and the alcohol, followed by the solvent.

  • Catalyst Addition: Add the required amount of this compound dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with an appropriate workup procedure to neutralize and remove the MSA catalyst (see FAQ 4).

Visual Guides

The following diagrams illustrate key troubleshooting and reaction concepts.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Side Product) check_water Is water present? start->check_water check_temp Is temperature optimal? check_water->check_temp No solution_water Implement anhydrous conditions (e.g., dry solvents, Dean-Stark) check_water->solution_water Yes check_loading Is catalyst loading sufficient? check_temp->check_loading Yes solution_temp Optimize temperature: - Lower for selectivity - Raise for rate check_temp->solution_temp No check_atmosphere Is the reaction atmosphere inert? check_loading->check_atmosphere Yes solution_loading Adjust catalyst concentration check_loading->solution_loading No solution_atmosphere Use N2 or Ar atmosphere check_atmosphere->solution_atmosphere No resolve Problem Resolved check_atmosphere->resolve Yes solution_water->resolve solution_temp->resolve solution_loading->resolve solution_atmosphere->resolve

Caption: A logical workflow for troubleshooting common issues in MSA-catalyzed reactions.

Esterification_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions RCOOH Carboxylic Acid Ester Desired Ester RCOOH->Ester + ROH (MSA) ROH Alcohol Ether Ether Formation (from ROH) ROH->Ether - H₂O Hydrolysis Hydrolysis (Reverse Reaction) Ester->Hydrolysis + H₂O MSA MSA Catalyst Catalyst_Removal_Workflow start Reaction Complete quench Quench Reaction Mixture start->quench extract Extract with Organic Solvent quench->extract neutralize Wash with aq. NaHCO₃ extract->neutralize wash Wash with Water/Brine neutralize->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Pure Product concentrate->product

References

Technical Support Center: Optimizing Methanesulfonic Acid (MSA) Catalyst Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing methanesulfonic acid (MSA) catalyst concentration to achieve high reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using this compound as a catalyst.

Issue Potential Causes Solutions
Low or No Product Yield Sub-optimal Catalyst Concentration: The amount of MSA may be too low to effectively catalyze the reaction. Conversely, excessively high concentrations can sometimes lead to side reactions or product degradation.Systematically vary the MSA concentration (e.g., from 0.5 mol% to 10 wt%) to find the optimal loading for your specific reaction. In biodiesel production, increasing MSA loading from 1 wt% to 3 wt% has been shown to significantly increase fatty acid methyl ester (FAME) yield.[1]
Presence of Water: Water in the reaction mixture can be detrimental to the activity of MSA and may hinder certain reactions like esterification by shifting the equilibrium.[2]Ensure all reactants and solvents are anhydrous. Use drying agents or azeotropic distillation to remove any water present or formed during the reaction.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate or too high, causing decomposition of reactants or products.Optimize the reaction temperature in conjunction with catalyst concentration. For example, in some esterifications, temperatures around 120°C have proven effective.[1]
Formation of Byproducts or Charring Excessively High Catalyst Concentration: Too much MSA can promote side reactions such as dehydration, polymerization, or sulfonation, especially at elevated temperatures.Reduce the catalyst concentration. MSA is known for promoting cleaner transformations compared to sulfuric acid, which is a strong dehydrating and sulfonating agent, but high loadings can still cause issues.[3]
Reaction Temperature is Too High: High temperatures can lead to the decomposition of sensitive organic molecules.Lower the reaction temperature and potentially increase the reaction time to compensate.
Difficulty in Removing the Catalyst Post-Reaction Homogeneous Nature of MSA: As a liquid catalyst, MSA dissolves in the reaction mixture, making separation difficult.Aqueous Wash/Neutralization: Dissolve the reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash with water or a mild base like a sodium bicarbonate (NaHCO₃) solution.[4][5] This neutralizes the MSA without significantly hydrolyzing the desired ester product.[4]
Adsorption: Use an anion exchange resin to bind the MSA, which can then be removed by filtration.[5]
Distillation (for volatile products): If your product is sufficiently volatile and thermally stable, it can be distilled away from the non-volatile MSA.[4]
Reaction Stalls Before Completion Catalyst Deactivation: Impurities in the starting materials or inhibitory products formed during the reaction can deactivate the catalyst.[2]Purify starting materials before the reaction. If product inhibition is suspected, consider a continuous flow setup where the product is removed as it is formed.
Equilibrium is Reached: For reversible reactions like esterification, the reaction may simply have reached equilibrium.Remove a byproduct to drive the reaction forward. For esterification, this typically involves removing water.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound (MSA) as a catalyst?

A1: MSA is a strong Brønsted acid with a pKa of -1.9, making it an effective catalyst for a wide range of organic reactions, including esterification and alkylation.[6][7][8] Its key advantages include:

  • High Catalytic Activity: Its strong acidity often leads to high reaction rates and yields.[3]

  • Cleaner Reactions: Unlike sulfuric acid, MSA is a non-oxidizing and non-dehydrating agent, which results in fewer side reactions and byproducts like charring or sulfonation.[3][6]

  • Ease of Handling: As a liquid with a very low vapor pressure, it is easier and safer to handle than many solid or highly volatile acid catalysts.[3][6]

  • Environmental Profile: MSA is considered a "green" catalyst as it is biodegradable, forming carbon dioxide and sulfate.[2][7][8]

Q2: What is a typical starting concentration range for optimizing MSA?

A2: The optimal concentration of MSA is highly dependent on the specific reaction. However, a good starting point for optimization is typically between 0.5 mol% and 5 wt% relative to the limiting reactant.[7][9] In some cases, concentrations up to 10 wt% have been used.[10] It is recommended to perform a screening experiment with varying concentrations to determine the ideal loading for your system.

Q3: How does MSA concentration affect reaction yield?

A3: Generally, increasing the MSA concentration increases the reaction rate and yield up to an optimal point.[1] This is because a higher concentration of the catalyst provides more active sites for the reaction to occur.[10] However, beyond the optimal concentration, the yield may plateau or even decrease due to the promotion of side reactions or an increase in the viscosity of the reaction mixture, which can create mass transfer limitations.[1][10]

Q4: Can MSA be recycled and reused?

A4: Yes, MSA can be recycled, which is one of its environmental and economic advantages.[2] After reaction completion, it can be separated from the product mixture, typically by decantation if it forms a separate phase, and then purified for reuse. One method involves treatment with water and an organic solvent, followed by water removal before re-use.[2]

Q5: Is MSA suitable for reactions with substrates that are sensitive to water?

A5: The presence of water can be detrimental to MSA's catalytic activity in certain reactions.[2] While MSA is available as an anhydrous grade, it is also commonly sold as a 70% aqueous solution.[8] For water-sensitive reactions like Fischer esterification, it is crucial to use the anhydrous form and ensure that all reactants and solvents are dry to achieve high yields.

Data Presentation: Catalyst Concentration vs. Yield

The following tables summarize the effect of MSA concentration on product yield in various esterification and transesterification reactions.

Table 1: Effect of MSA Concentration on Yellow Grease Biodiesel Production [11]

Catalyst Concentration (% MSA in DMC base)Biodiesel Yield (%)
0.5~83
1.0~88
1.5~91
2.0~94
2.5~92
Reaction Conditions: Molar ratio of yellow grease to DMC (1:5 w/w), 70°C, 45 min, 125 rpm.

Table 2: Effect of MSA Loading on FAME Yield from Olein [1]

Catalyst Loading (wt. %)FAME Yield (%)
1.0~85
2.0~95
3.099.2
4.0~99
Reaction Conditions: Methanol:olein molar ratio of 12:1, 120°C, 1 h.

Table 3: Effect of Lignin-Supported MSA Catalyst Loading on Methyl Stearate Yield [10]

Catalyst Loading (wt. %)Methyl Stearate Yield (%)
2.5~75
5.088.3
7.5~88
10.0~88
Reaction Conditions: 260°C, 5 min, 9:1 methanol-to-stearic-acid molar ratio.

Experimental Protocols

General Protocol for MSA-Catalyzed Esterification of a Carboxylic Acid

This protocol provides a general methodology for the esterification of a carboxylic acid with an alcohol using MSA as the catalyst.

1. Materials and Setup:

  • Carboxylic acid

  • Alcohol (in stoichiometric excess, e.g., 3-10 equivalents)

  • Anhydrous this compound (MSA)

  • Anhydrous organic solvent (e.g., toluene, if required)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if removing water azeotropically)

  • Heating mantle and temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon), if reactants are air-sensitive

2. Reaction Procedure:

  • To the round-bottom flask, add the carboxylic acid and the alcohol. If using a solvent, add it at this stage.

  • Begin stirring the mixture.

  • Slowly add the desired amount of anhydrous MSA (e.g., starting with 1-2 mol%) to the stirring mixture. The addition may be exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and maintain it for the specified time (e.g., 2-24 hours). If using a Dean-Stark trap, ensure it is filling to remove water and drive the equilibrium.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the crude residue with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the MSA catalyst.[4][5] Repeat the wash until CO₂ evolution ceases.

  • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution).

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizations

OptimizationWorkflow A Define Reactants, Solvent, and Temperature B Select MSA Concentration Range (e.g., 0.5 - 5.0 wt%) A->B C Run Experiment at Specific MSA Concentration B->C D Analyze Product Yield and Purity (e.g., via GC, NMR) C->D E Is Yield Optimal? D->E F Increase/Decrease MSA Concentration E->F No G Optimal Concentration Found. Proceed with Scale-up. E->G Yes F->C

Caption: Workflow for optimizing MSA catalyst concentration.

TroubleshootingFlowchart Start Low Product Yield Observed Q1 Was water rigorously excluded? Start->Q1 A1_No Use Anhydrous Reactants/Solvents Q1->A1_No No Q2 Are side products or charring visible? Q1->Q2 Yes A1_Yes Increase MSA Concentration End2 Optimize Temperature A1_Yes->End2 End1 Re-run Experiment A1_No->End1 Q2->A1_Yes No A2_Yes Decrease MSA Concentration and/or Temperature Q2->A2_Yes Yes A2_Yes->End1 A2_No Check Reactant Purity

Caption: Troubleshooting flowchart for low reaction yield.

EsterificationPathway cluster_0 Catalytic Cycle RCOOH R-COOH (Carboxylic Acid) Protonated R-C(OH)₂⁺ (Protonated Intermediate) RCOOH->Protonated + H⁺ (from MSA) MSA_in MSA (CH₃SO₃H) Tetrahedral R-C(OH)₂(O⁺H-R') (Tetrahedral Intermediate) Protonated->Tetrahedral + R'-OH ROH R'-OH (Alcohol) Ester R-COOR' (Ester) Tetrahedral->Ester - H₂O - H⁺ MSA_out MSA (Regenerated)

Caption: Simplified pathway for MSA-catalyzed esterification.

References

Technical Support Center: Preventing Foaming in Methanesulfonic Acid (MSA) Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanesulfonic acid (MSA) based electroplating baths. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent foaming issues during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common causes of foaming in your MSA electroplating bath.

Immediate Actions for Excessive Foaming

If you encounter sudden and excessive foaming, take the following immediate steps:

  • Reduce Agitation: Lower the speed of mechanical stirrers or reduce the flow rate of air or eductor agitation.

  • Check for Leaks: Inspect all connections and fittings for any potential leaks that could be introducing air into the bath.

  • Review Recent Additions: Recall any recent additions to the bath, such as new batches of additives, brighteners, or makeup chemicals.

Systematic Troubleshooting Flowchart

The following flowchart provides a logical sequence for diagnosing the root cause of foaming.

Foaming_Troubleshooting start Foaming Observed in MSA Bath check_agitation Is the agitation rate higher than usual? start->check_agitation reduce_agitation Reduce agitation to recommended level. check_agitation->reduce_agitation Yes check_additives Have organic additives been recently added or replenished? check_agitation->check_additives No reduce_agitation->check_additives review_dosage Review additive dosage. Perform a Hull cell test to check for overdose. check_additives->review_dosage Yes check_contamination Is there evidence of organic contamination (e.g., oil slick, cloudy solution)? check_additives->check_contamination No carbon_treatment Consider a carbon treatment to remove excess organics. review_dosage->carbon_treatment monitor_bath Monitor the bath closely. If foaming persists, contact technical support. carbon_treatment->monitor_bath identify_source Identify and eliminate the source of contamination (e.g., hydraulic fluid leak, contaminated anodes). check_contamination->identify_source Yes check_antifoam Is an anti-foaming agent in use? check_contamination->check_antifoam No bath_filtration Perform bath filtration and consider a batch carbon treatment. identify_source->bath_filtration bath_filtration->monitor_bath evaluate_antifoam Evaluate the effectiveness and concentration of the anti-foaming agent. Consider compatibility. check_antifoam->evaluate_antifoam Yes add_antifoam Add a compatible anti-foaming agent at the recommended concentration. check_antifoam->add_antifoam No evaluate_antifoam->monitor_bath add_antifoam->monitor_bath

Troubleshooting flowchart for foaming in MSA electroplating baths.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of foaming in an MSA electroplating bath?

A1: The most frequent causes of foaming include:

  • Organic Contamination: Breakdown products of organic additives, drag-in of oils or greases, or leaching from tank linings and fixtures can all act as surfactants and cause foaming.[1]

  • Excessive Agitation: High rates of air or mechanical agitation can introduce excessive air into the bath, leading to foam formation.[1]

  • Surfactant Contamination: Accidental introduction of cleaning surfactants or other surface-active agents.[1]

  • High Concentrations of Organic Additives: An overdose of certain organic additives, such as brighteners or leveling agents, can increase the surface tension of the bath and promote foaming.

Q2: Can the purity of the this compound contribute to foaming?

A2: Yes, using a high-purity grade of this compound can help minimize the introduction of organic impurities that may contribute to foaming.[1][2]

Q3: How can I test the foaming tendency of my electroplating bath?

A3: A common method is the air sparging test. This involves bubbling air through a sample of the bath in a graduated cylinder at a controlled flow rate and measuring the initial foam height and its stability over time. See the "Experimental Protocols" section for a detailed procedure.

Q4: When should I consider using an anti-foaming agent?

A4: An anti-foaming agent should be considered when foaming is persistent and cannot be controlled by adjusting operational parameters like agitation or through routine bath maintenance like filtration. It's crucial to select an anti-foaming agent that is compatible with your specific bath chemistry to avoid negative impacts on the plated deposit.

Q5: What is carbon treatment and how can it help with foaming?

A5: Carbon treatment involves adding activated carbon to the plating bath to adsorb organic impurities.[3][4] This is an effective method for removing the breakdown products of organic additives and other contaminants that can cause foaming. It can be performed as a batch treatment or continuously.[3][4]

Q6: Can an overdose of anti-foaming agent be detrimental?

A6: Yes, an excess of some anti-foaming agents can lead to plating defects such as pitting, haziness, or poor adhesion. It is important to follow the manufacturer's recommendations for dosage and to test the effect of the anti-foaming agent on the plating quality using a Hull cell before adding it to the main bath.

Quantitative Data on Anti-Foaming Agents

The selection of an appropriate anti-foaming agent and its concentration is critical. The following table provides a summary of typical performance data for different types of anti-foaming agents in acidic plating baths. Please note that performance can vary depending on the specific bath composition and operating conditions.

Anti-Foaming Agent TypeTypical Concentration (ppm)Foam Height Reduction (%)Operating Temperature (°C)Remarks
Silicone-based10 - 10080 - 95%20 - 70Highly effective at low concentrations, but can cause plating defects if not used correctly.[5]
Oil-based (e.g., mineral oil)50 - 50060 - 80%20 - 60Generally lower cost, but may be less effective than silicone-based agents and can introduce organic contamination.
Polymer-based (e.g., EO/PO copolymers)100 - 100070 - 90%20 - 80Good balance of performance and compatibility with many plating baths.
Fatty acid ester-based100 - 80065 - 85%20 - 65Often used in applications where silicone is undesirable.

Experimental Protocols

Protocol for Evaluating Anti-Foaming Agent Performance (Air Sparging Method)

This protocol describes a standardized method for comparing the effectiveness of different anti-foaming agents in your MSA electroplating bath.

1. Materials and Equipment:

  • 1000 mL graduated cylinder

  • Air sparging stone with a defined porosity

  • Airflow meter

  • Timer

  • The MSA electroplating bath to be tested

  • Candidate anti-foaming agents

  • Micropipette

2. Experimental Workflow Diagram:

Experimental_Workflow start Start prep_bath Prepare a 500 mL sample of the MSA electroplating bath. start->prep_bath add_to_cylinder Pour the sample into a 1000 mL graduated cylinder. prep_bath->add_to_cylinder sparge_air Sparge air at a constant flow rate (e.g., 2 L/min) and record the maximum foam height (blank). add_to_cylinder->sparge_air add_antifoam Add a known concentration of the anti-foaming agent to the bath. sparge_air->add_antifoam mix Gently mix the solution. add_antifoam->mix sparge_again Sparge air again under the same conditions and record the new maximum foam height. mix->sparge_again measure_stability Turn off the air and measure the time it takes for the foam to collapse. sparge_again->measure_stability repeat Repeat for different anti-foaming agents and concentrations. measure_stability->repeat analyze Analyze the data to determine the most effective anti-foaming agent. repeat->analyze

Workflow for evaluating the performance of anti-foaming agents.

3. Detailed Procedure:

  • Prepare the Blank:

    • Pour 500 mL of the MSA electroplating bath (without any anti-foaming agent) into the 1000 mL graduated cylinder.

    • Insert the air sparging stone to the bottom of the cylinder.

    • Start the airflow at a constant rate (e.g., 2 L/min) and start the timer.

    • Record the maximum foam height generated after a set period (e.g., 5 minutes). This is your blank measurement.

    • Turn off the air and record the time it takes for the foam to completely dissipate.

  • Test the Anti-Foaming Agent:

    • To the same bath, add a precise amount of the anti-foaming agent using a micropipette to achieve the desired concentration (e.g., 50 ppm).

    • Gently stir the solution for 1-2 minutes to ensure the anti-foaming agent is well-dispersed.

    • Repeat the air sparging process as described in step 1.

    • Record the new maximum foam height and the foam collapse time.

  • Data Analysis:

    • Calculate the percentage of foam height reduction for each anti-foaming agent and concentration.

    • Compare the foam collapse times. A shorter collapse time indicates a more effective defoamer.

    • Visually inspect the bath for any signs of incompatibility, such as oiling out or precipitation.

Protocol for Batch Carbon Treatment

This protocol outlines the steps for performing a batch carbon treatment to remove organic contaminants from your MSA electroplating bath.

1. Materials and Equipment:

  • A separate treatment tank (made of compatible material like polypropylene (B1209903) or polyethylene) with heating and agitation capabilities.[6]

  • Powdered activated carbon (typically 4-8 lbs per 100 gallons of bath).[3]

  • Filter press or equivalent filtration system with appropriate filter media to remove carbon particles.

  • Personal protective equipment (gloves, goggles, etc.).

2. Detailed Procedure:

  • Transfer the Bath: Carefully transfer the MSA electroplating bath to the treatment tank.

  • Heat and Agitate: Heat the bath to the recommended temperature for treatment (typically 140-160°F or 60-70°C) and begin gentle agitation.

  • Add Activated Carbon: Slowly add the powdered activated carbon to the agitated solution to ensure it is properly wetted and dispersed.

  • Treatment Time: Continue to agitate the solution at temperature for a minimum of 2-4 hours. For heavily contaminated baths, a longer treatment time may be necessary.

  • Settle (Optional): Turn off the agitation and allow the carbon to settle for several hours or overnight. This can make filtration easier.

  • Filter the Bath: Filter the treated solution back into the clean plating tank using a filter press with media fine enough to capture all the carbon particles.

  • Analyze and Replenish: Analyze the bath for metal content, acid concentration, and additive levels. Make any necessary additions to bring the bath back into specification.

  • Hull Cell Testing: Perform a Hull cell test to confirm that the organic contamination has been removed and that the plating quality is acceptable before resuming production.

References

Technical Support Center: Removal of Methanesulfonic Acid from Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing methanesulfonic acid (MSA) from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound from a reaction mixture?

A1: The most common strategies for removing this compound (MSA) involve converting it into a more easily separable form. These methods include:

  • Aqueous Workup (Liquid-Liquid Extraction): This involves washing the organic reaction mixture with water or a basic aqueous solution to extract the water-soluble MSA.

  • Neutralization: A base is added to the reaction mixture to neutralize the MSA, forming a salt that can then be removed.

  • Recrystallization: If the desired product is a solid, it can be purified by recrystallization from a suitable solvent, leaving the MSA in the mother liquor.[1][2]

  • Anion Exchange Chromatography: The reaction mixture is passed through an anion exchange resin that selectively binds the methanesulfonate (B1217627) anions.[3]

  • Distillation: For products with sufficient thermal stability and a lower boiling point than MSA, vacuum distillation can be effective.[4]

Q2: How do I choose the best removal method for my specific product?

A2: The choice of method depends on the properties of your product, such as its solubility, stability to acid and base, and physical state (solid or liquid). A decision-making workflow is outlined below.

Q3: I am concerned about the formation of genotoxic impurities. What should I be aware of when using this compound?

A3: A significant concern in pharmaceutical development is the potential formation of genotoxic impurities (GTIs), such as methyl methanesulfonate (MMS), when using MSA in the presence of methanol.[5] The formation of such impurities is influenced by temperature, the presence of water, and the acidity of the reaction mixture. To mitigate this risk, it is advisable to:

  • Conduct the reaction and workup at lower temperatures.

  • Use a minimal excess of MSA.

  • Neutralize the MSA as soon as the reaction is complete.

  • Avoid prolonged reaction times at elevated temperatures in the presence of alcoholic solvents.

Regulatory bodies like the FDA and EMA have strict guidelines for the control of genotoxic impurities, often recommending a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for a given GTI.[5][6]

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Workup

An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases, which hinders proper phase separation.[7]

Cause Solution
Vigorous Shaking Mix the layers by gentle inversions of the separatory funnel instead of vigorous shaking.[7]
Presence of Surfactant-like Impurities Add a small amount of a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. This is known as "salting out".[8][9]
Fine Particulate Matter Filter the entire mixture through a pad of Celite® or glass wool to remove solid particles that may be stabilizing the emulsion.[8]
High Concentration of Product Salt Dilute the reaction mixture with more organic solvent and/or water.
Issue 2: Product is Water-Soluble

If your product has significant water solubility, aqueous extraction can lead to substantial yield loss.

Scenario Suggested Approach
Moderately Water-Soluble Product Minimize the volume of the aqueous wash. Perform multiple extractions with smaller volumes of the aqueous phase rather than one large wash. Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover some of the dissolved product.
Highly Water-Soluble Product Avoid aqueous workup altogether. Consider using an anion exchange resin to remove the MSA.[3] Alternatively, if the product is a solid, recrystallization may be a suitable purification method.[10]
Product is an Amine After neutralization of MSA, the resulting amine product may still be protonated and water-soluble. Ensure the aqueous phase is sufficiently basic (pH > 10) to deprotonate the amine, making it more soluble in the organic phase.

Data Presentation

Table 1: Comparison of Common this compound Removal Methods

Method Typical Efficiency Potential Product Yield Loss Relative Cost Scalability Key Considerations
Aqueous Wash (Water) GoodModerate to High (for water-soluble products)LowExcellentMay not be sufficient for complete removal.
Aqueous Wash (Base) ExcellentLow to ModerateLowExcellentRisk of product degradation if base-sensitive. Emulsion formation is possible.[3]
Neutralization & Filtration ExcellentLowLowGoodRequires a solid product that precipitates after neutralization.
Recrystallization Good to ExcellentModerateModerateGoodProduct must be a solid with suitable solubility characteristics.[2]
Anion Exchange Resin ExcellentLowHighModerateResin capacity and compatibility with the solvent system need to be considered.[3]
Vacuum Distillation VariableLow (for thermally stable products)ModerateGoodOnly suitable for products with significantly lower boiling points than MSA.[4]

Experimental Protocols

Protocol 1: Basic Aqueous Wash for MSA Removal

This protocol is suitable for water-insoluble products that are stable to weak bases.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to a volume that is 5-10 times the initial reaction volume.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to half the volume of the organic layer.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer is typically the bottom layer, but this depends on the density of the organic solvent.

  • Draining: Drain the aqueous layer.

  • Repeat: Repeat the washing process (steps 3-6) one or two more times, or until the aqueous wash is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Recrystallization for MSA Removal from a Solid Product

This protocol is for the purification of a solid product from MSA, which remains in the solvent.

  • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The MSA should ideally be soluble in this solvent at all temperatures.[2]

  • Dissolution: In a flask, add the crude solid product and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more hot solvent portion-wise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing the MSA.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Anion Exchange Resin for MSA Removal

This method is particularly useful for water-soluble or base-sensitive products.

  • Resin Selection and Preparation: Choose a suitable strong base anion exchange resin (e.g., chloride or hydroxide (B78521) form). Prepare the resin according to the manufacturer's instructions, which typically involves washing with water and the solvent used in the reaction.

  • Column Packing: Pack a chromatography column with a slurry of the prepared resin in the reaction solvent.

  • Loading: Dilute the reaction mixture with the reaction solvent if necessary and load it onto the column.

  • Elution: Elute the product from the column with the reaction solvent. The MSA will bind to the resin.

  • Monitoring: Collect fractions and monitor them by a suitable analytical method (e.g., TLC, LC-MS) to identify the fractions containing the purified product.

  • Concentration: Combine the product-containing fractions and remove the solvent under reduced pressure.

  • Resin Regeneration: The resin can often be regenerated by washing with a strong base solution, followed by water and solvent washes.

Mandatory Visualization

MSA_Removal_Workflow start Reaction Product containing MSA product_state Is the product a solid? start->product_state product_solubility Is the product water-soluble? product_state->product_solubility No recrystallization Recrystallization product_state->recrystallization Yes product_stability Is the product base-stable? product_solubility->product_stability No anion_exchange Anion Exchange Resin product_solubility->anion_exchange Yes basic_wash Basic Aqueous Wash product_stability->basic_wash Yes water_wash Water Wash product_stability->water_wash No end Purified Product recrystallization->end anion_exchange->end basic_wash->end water_wash->end

Caption: Decision workflow for selecting an appropriate MSA removal method.

Aqueous_Workup_Troubleshooting start Aqueous Workup problem Problem Encountered start->problem emulsion Emulsion Formation problem->emulsion Yes product_loss Significant Product Loss in Aqueous Layer problem->product_loss No solution1 Gentle Inversion Add Brine (Salting Out) Filter through Celite emulsion->solution1 solution2 Back-extract aqueous layer Use minimal wash volume Consider alternative method (e.g., Anion Exchange) product_loss->solution2

References

Technical Support Center: Troubleshooting Poor Adhesion in MSA-Based Metal Plating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor adhesion in Methane Sulfonic Acid (MSA)-based metal plating.

Troubleshooting Guide

Poor adhesion of the plated metal to the substrate is a frequent issue that can manifest as peeling, blistering, or flaking of the deposit.[1][2][3][4] This guide provides a systematic approach to identifying and resolving the root causes of adhesion failure.

Question: My plated layer is peeling or flaking. What are the primary causes and how can I fix it?

Answer:

Poor adhesion is most commonly linked to inadequate surface preparation, incorrect plating bath parameters, or contamination.[1][2][3][4][5] Follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Verify Substrate Preparation

Inadequate surface preparation is a leading cause of poor adhesion.[2][4] The substrate must be chemically clean and active to ensure a strong bond with the plated layer.[3]

  • Cleaning and Degreasing: Ensure that all organic contaminants such as oils, greases, and fingerprints are completely removed. Any residue will act as a barrier and prevent proper adhesion.[2][5] Consider using a multi-stage cleaning process, including an alkaline cleaner followed by a thorough rinse.

  • Surface Activation (Acid Dip): An acid dip is crucial to remove any oxide layers that may have formed on the substrate surface.[1] For many metals, a dip in a dilute solution of MSA or sulfuric acid is effective. Ensure the acid dip is not contaminated with other metals, as this can lead to the formation of an immersion deposit that hinders adhesion.[6]

  • Rinsing: Thorough rinsing between each pretreatment step is critical to prevent the drag-in of contaminants into subsequent baths.[3]

Step 2: Evaluate Plating Bath Composition and Operating Parameters

The composition and operating conditions of the MSA plating bath must be within the optimal range for the specific metal being plated.

  • Bath Chemistry: Verify the concentrations of the metal salt, MSA, and any additives. An imbalance in the bath composition can lead to stressed deposits with poor adhesion.[7] Use Hull cell testing to assess the quality of the deposit across a range of current densities and to determine the need for adjustments to the additive concentrations.[8][9][10]

  • Current Density: Operating at a current density that is too high can result in burnt, powdery, or stressed deposits with poor adhesion. Conversely, a current density that is too low may lead to slow plating rates and poor deposit properties. Consult the technical data sheet for your specific plating chemistry for the recommended current density range.

  • Temperature: The bath temperature affects the conductivity of the solution and the deposition kinetics. Operating outside the recommended temperature range can negatively impact adhesion.[11]

  • pH: While MSA baths are typically strongly acidic, the pH should be monitored and maintained within the specified range.

Step 3: Investigate Potential Contamination

Contaminants in the plating bath can have a detrimental effect on adhesion.

  • Organic Contamination: Organic contaminants can be introduced from various sources, including the breakdown of additives, drag-in from previous stages, or from masking materials. These contaminants can co-deposit with the metal, leading to brittle and poorly adherent coatings. Carbon treatment can be effective in removing organic impurities.

  • Metallic Contamination: The presence of even small amounts of certain metallic impurities can interfere with the plating process and cause adhesion problems. Dummy plating (plating at a low current density on a scrap cathode) can be used to remove metallic contaminants.[12]

Step 4: Review Post-Plating Treatments

Certain post-plating treatments, such as heat treatment or baking, can influence the adhesion of the deposit. If such steps are part of your process, ensure they are being carried out at the correct temperature and for the appropriate duration.[13]

Logical Relationship Diagram for Troubleshooting Poor Adhesion

PoorAdhesion_Troubleshooting Start Poor Adhesion Observed (Peeling, Flaking, Blistering) SubstratePrep Step 1: Verify Substrate Preparation Start->SubstratePrep Cleaning Inadequate Cleaning/ Degreasing? SubstratePrep->Cleaning Check PlatingParams Step 2: Evaluate Plating Parameters BathComp Incorrect Bath Composition? PlatingParams->BathComp Check Contamination Step 3: Investigate Contamination OrganicCont Organic Contamination? Contamination->OrganicCont Check PostTreatment Step 4: Review Post-Plating Treatment HeatTreatment Improper Heat Treatment? PostTreatment->HeatTreatment Check AdhesionOK Adhesion is Good Activation Improper Surface Activation? Cleaning->Activation No ImproveCleaning Action: Improve Cleaning & Degreasing Protocol Cleaning->ImproveCleaning Yes Rinsing1 Insufficient Rinsing? Activation->Rinsing1 No OptimizeActivation Action: Optimize Acid Dip (Concentration, Time) Activation->OptimizeActivation Yes Rinsing1->PlatingParams No ImproveRinsing1 Action: Improve Rinsing Efficiency Rinsing1->ImproveRinsing1 Yes CurrentDensity Incorrect Current Density? BathComp->CurrentDensity No AdjustBath Action: Analyze & Adjust Bath Composition BathComp->AdjustBath Yes Temperature Incorrect Temperature? CurrentDensity->Temperature No AdjustCurrent Action: Adjust Current Density CurrentDensity->AdjustCurrent Yes Temperature->Contamination No AdjustTemp Action: Adjust Bath Temperature Temperature->AdjustTemp Yes MetallicCont Metallic Contamination? OrganicCont->MetallicCont No CarbonTreat Action: Carbon Treat the Bath OrganicCont->CarbonTreat Yes MetallicCont->PostTreatment No DummyPlate Action: Dummy Plate the Bath MetallicCont->DummyPlate Yes HeatTreatment->AdhesionOK No AdjustHeatTreat Action: Optimize Heat Treatment Parameters HeatTreatment->AdjustHeatTreat Yes ImproveCleaning->PlatingParams OptimizeActivation->PlatingParams ImproveRinsing1->PlatingParams AdjustBath->Contamination AdjustCurrent->Contamination AdjustTemp->Contamination CarbonTreat->PostTreatment DummyPlate->PostTreatment AdjustHeatTreat->AdhesionOK

Caption: Troubleshooting workflow for poor adhesion in MSA-based metal plating.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to ensure good adhesion in MSA-based plating?

A1: The most critical step is undoubtedly substrate preparation.[2][4] A chemically clean and active surface is the foundation for a well-adhered plated deposit. Without proper cleaning, degreasing, and surface activation, even a perfectly maintained plating bath will likely produce poorly adherent coatings.[3]

Q2: How can I test the adhesion of my plated coating?

A2: Several qualitative tests can be used to evaluate adhesion, as outlined in ASTM B571.[1][13][14][15] Common methods include:

  • Bend Test: The sample is bent over a mandrel, and the bent area is examined for flaking or peeling of the coating.[16][17]

  • Tape Test (ASTM D3359): A pressure-sensitive tape is applied to a scribed area of the coating and then rapidly removed. The amount of coating removed with the tape indicates the adhesion quality.[18][19][20]

  • Chisel or Knife Test: A sharp tool is used to attempt to lift the coating from the substrate.[17]

  • Heat and Quench Test: The plated part is heated and then rapidly cooled in water. The appearance of blisters indicates poor adhesion.[17]

Q3: Can the concentration of Methane Sulfonic Acid (MSA) affect adhesion?

A3: Yes, the concentration of MSA is important. It contributes to the overall conductivity of the bath and influences the dissolution of the metal anodes.[21] An incorrect MSA concentration can affect the plating efficiency and the properties of the deposit, potentially leading to poor adhesion.

Q4: Do additives in the MSA plating bath play a role in adhesion?

A4: Absolutely. Additives are crucial for obtaining smooth, bright, and well-adherent deposits. They can act as grain refiners, leveling agents, and stress reducers. An incorrect concentration or an imbalance of additives can lead to stressed, brittle deposits that are prone to peeling.[12]

Q5: My adhesion is good on some parts of the substrate but poor on others. What could be the cause?

A5: This issue often points to localized problems. The most likely causes are:

  • Uneven Cleaning: Certain areas of the substrate may not have been cleaned or activated properly. This is common in parts with complex geometries.

  • Uneven Current Distribution: "High current density" areas (edges and corners) and "low current density" areas (recesses) can plate differently. If the current distribution is very uneven, it can lead to variations in deposit properties, including adhesion.

  • Gas Pitting: Hydrogen gas bubbles can cling to the surface during plating, preventing the deposition of metal in those areas and creating voids that can be points of adhesion failure. Proper agitation can help to dislodge these bubbles.

Quantitative Data on Operating Parameters

The following table summarizes typical operating parameters for various MSA-based plating baths. These values should be considered as starting points, and optimization may be necessary for specific applications.

ParameterTin PlatingTin-Lead (60/40) PlatingCopper PlatingNickel Plating
Metal Concentration 15 - 100 g/L Sn²⁺[11][22]12 - 20 g/L Sn²⁺, 8 - 12 g/L Pb²⁺[12]20 - 60 g/L Cu²⁺6 g/L Ni²⁺[23]
MSA Concentration 50 - 150 ml/L (of 70% MSA)[22]200 - 250 g/L[12]100 g/L[11]Varies; used to dissolve NiCO₃[23]
Current Density 10 - 80 A/dm²[22]1 - 250 A/ft²[12]0.5 - 3.0 A/dm²[24][25]Not Specified
Temperature 35 - 55 °C[22]21 - 29 °C[12]25 - 40 °C90 °C[23]
Additives Proprietary organic additives[11]Proprietary organic additives[12]Suppressors, Accelerators, LevelersLactic acid, acetic acid, propionic acid (buffers)[23]
Antioxidant 10 - 30 ml/L[22]Recommended to prevent Sn⁴⁺ formationNot typically requiredNot applicable

Experimental Protocols

1. Bend Test for Adhesion (Based on ASTM B571)

Objective: To qualitatively assess the adhesion of a metallic coating to a substrate by bending the sample.

Materials:

  • Plated sample

  • Mandrel with a diameter approximately four times the thickness of the sample[16][17]

  • Vise

  • Low-power microscope (e.g., 4x or 10x magnification)[26]

  • Sharp knife or blade

Procedure:

  • Secure the plated sample in a vise.

  • Bend the sample 180 degrees over the mandrel with the coated surface facing outward.[16]

  • Examine the bent area under low magnification for any signs of peeling, flaking, or delamination of the coating.[16][26]

  • If the coating has cracked, attempt to lift it from the substrate with the sharp knife or blade.[26]

Interpretation of Results:

  • Good Adhesion: The coating remains intact without any signs of peeling or flaking. Cracks in the coating that do not result in delamination are not necessarily indicative of poor adhesion.[16]

  • Poor Adhesion: The coating peels, flakes, or can be lifted from the substrate with a knife.[26]

2. Tape Test for Adhesion (Based on ASTM D3359 - Method B)

Objective: To assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over a lattice pattern of cuts made in the coating. This method is suitable for coatings less than 125 µm (5 mils) thick.[27]

Materials:

  • Plated sample

  • Sharp cutting tool (e.g., scalpel, razor blade)

  • Cutting guide or a cross-hatch cutter with multiple blades

  • Pressure-sensitive tape with an adhesion of 40 to 60 oz/in (as specified in ASTM D3359)

  • Pencil eraser or other soft, blunt tool

  • Magnifying glass

Procedure:

  • Make a series of parallel cuts through the coating down to the substrate. The spacing between the cuts should be 1 mm for coatings up to 50 µm thick, and 2 mm for coatings between 50 µm and 125 µm thick.

  • Make a second series of parallel cuts perpendicular to the first, creating a lattice pattern.[18]

  • Apply the pressure-sensitive tape over the lattice pattern.

  • Firmly press the tape onto the surface using a pencil eraser to ensure good contact.[20]

  • Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.[18][27]

  • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B).

Interpretation of Results (Abbreviated ASTM D3359 Scale):

  • 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.

  • 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.

  • 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.

  • 2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.

  • 1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.

  • 0B: Flaking and detachment worse than Grade 1.

Experimental Workflow Diagram

Adhesion_Testing_Workflow Start Plated Sample Ready for Testing ChooseTest Choose Adhesion Test Method Start->ChooseTest BendTest Perform Bend Test (ASTM B571) ChooseTest->BendTest Ductile Substrate TapeTest Perform Tape Test (ASTM D3359) ChooseTest->TapeTest Thin Coating OtherTest Perform Other Test (e.g., Chisel, Heat Quench) ChooseTest->OtherTest Other Cases ExamineBend Examine Bent Area for Peeling or Flaking BendTest->ExamineBend ExamineTape Examine Tape and Surface for Coating Removal TapeTest->ExamineTape ExamineOther Observe for Blistering or Lifting OtherTest->ExamineOther GoodAdhesion Result: Good Adhesion ExamineBend->GoodAdhesion No Peeling/Flaking PoorAdhesion Result: Poor Adhesion ExamineBend->PoorAdhesion Peeling/Flaking Observed ExamineTape->GoodAdhesion Rating 4B-5B ExamineTape->PoorAdhesion Rating 0B-3B ExamineOther->GoodAdhesion No Blistering/Lifting ExamineOther->PoorAdhesion Blistering/Lifting Observed Troubleshoot Initiate Troubleshooting (Refer to Guide) PoorAdhesion->Troubleshoot

Caption: Workflow for conducting and interpreting adhesion tests on plated samples.

References

Technical Support Center: Stability of Methanesulfonic Acid with Strong Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the stability of methanesulfonic acid (MSA) in the presence of strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of common strong oxidizing agents like hydrogen peroxide, potassium permanganate, or chromic acid?

A1: this compound is generally considered to be highly resistant to oxidation by common strong oxidizing agents under standard conditions.[1][2] It is a non-oxidizing acid itself, which contributes to its stability.[1][3][4]

  • Hydrogen Peroxide (H₂O₂): MSA does not react with hydrogen peroxide at room temperature.[1][2] Mixtures of MSA and hydrogen peroxide are stable enough to be used as effective leaching agents in hydrometallurgy, indicating that MSA remains largely intact even at elevated temperatures in the presence of H₂O₂.[4][5]

  • Potassium Permanganate (KMnO₄): Literature suggests that MSA does not react with potassium permanganate.[1][2]

  • Ozone (O₃): While ozone is used to remove malodorous organosulfur impurities during MSA production, this suggests a reaction with the impurities rather than with MSA itself.[1] The oxidation of methanesulfinic acid by ozone is a known pathway to form MSA, but the stability of MSA to further ozonolysis is not extensively documented.[6]

Q2: Under what conditions can this compound degrade in the presence of an oxidizing agent?

A2: While highly stable, degradation of MSA can be induced under specific, often forcing, conditions:

  • Electrochemical Oxidation: At high anodic potentials (e.g., +2.9 to +3.7 V vs. SHE), concentrated MSA solutions can undergo electrooxidation to form bis(methanesulfonyl)peroxide.[1] This peroxide can be explosive at temperatures above 70°C.[1]

  • Very High Temperatures: Although thermally stable up to around 180°C, MSA begins to decompose more rapidly above 200°C.[1] The presence of a strong oxidizing agent at these elevated temperatures could potentially accelerate decomposition, though specific data is limited.

  • Radical Reactions: In the gas phase, the hydroxyl radical (HO•) can react with MSA, although the reaction rate is slow.[7] In aqueous solutions, hydroxyl radicals can also oxidize methanesulfinate (B1228633) to methanesulfonate (B1217627) (the conjugate base of MSA).[8] This implies that in advanced oxidation processes where hydroxyl radicals are generated, some degradation of MSA might be possible, although likely minimal compared to other organic compounds.

Q3: What are the potential decomposition products of this compound when it does degrade?

A3: The expected decomposition products of MSA are simple molecules due to its one-carbon structure.

  • Sulfate (B86663) (SO₄²⁻): The most likely sulfur-containing degradation product from complete oxidation would be sulfuric acid or sulfate ions.[1][2] Over-oxidation during some industrial synthesis routes of MSA can lead to sulfate impurities.[1][2]

  • Carbon Dioxide (CO₂): Under conditions of complete oxidation, the methyl group would be converted to carbon dioxide.

  • Bis(methanesulfonyl)peroxide: This is a specific product of the electrochemical oxidation of MSA.[1]

Q4: I am using a mixture of MSA and hydrogen peroxide for metal leaching and the solution is turning yellow. Is the MSA decomposing?

A4: A yellow coloration in an MSA/H₂O₂ leaching solution is more likely due to the formation of metal-peroxo complexes or the oxidation of other species in your sample rather than the decomposition of MSA itself. MSA is known for producing less colored products compared to other acids in similar applications.[9] However, it is always good practice to analyze for potential MSA degradation if the process is running at very high temperatures or for extended periods.

Troubleshooting Guides

Issue 1: Unexpected Side Reactions or Product Impurities
  • Symptoms: Formation of unexpected byproducts, lower yield of the desired product, or discoloration of the reaction mixture when using MSA with a strong oxidizing agent.

  • Possible Causes:

    • Reaction with Substrate or Solvent: The oxidizing agent may be reacting with your substrate or solvent, with MSA acting as a strong acid catalyst.

    • Contaminants in MSA: Impurities in the this compound, such as chloride or sulfate from its synthesis, could be participating in side reactions.[1][2]

    • Extreme Conditions: The combination of high temperature and a high concentration of the oxidizing agent may be leading to minor degradation of MSA, which could then react further.

  • Troubleshooting Steps:

    • Run a Control Experiment: Conduct the reaction without your primary substrate to see if the oxidizing agent reacts with the solvent or MSA under your experimental conditions.

    • Verify MSA Purity: Use a high-purity grade of MSA and consider analyzing it for common impurities like sulfate and chloride.

    • Optimize Reaction Conditions: Attempt to lower the reaction temperature or the concentration of the oxidizing agent to see if the side reactions are minimized.

    • Analyze for Degradation Products: Test the reaction mixture for the presence of sulfate ions to determine if MSA is being oxidized.

Issue 2: Inconsistent Performance of MSA-based Etching or Cleaning Solutions with Oxidizers
  • Symptoms: Variable etch rates, incomplete removal of residues, or damage to the substrate.

  • Possible Causes:

    • Decomposition of the Oxidizing Agent: Many strong oxidizing agents, like hydrogen peroxide, can be unstable, especially at elevated temperatures or in the presence of catalytic metal ions.[5]

    • Changes in Oxidant Concentration: The concentration of the oxidizing agent may be depleting over time, leading to reduced performance.

    • Contamination of the Bath: Introduction of contaminants can affect the stability and reactivity of the solution.

  • Troubleshooting Steps:

    • Monitor Oxidant Concentration: Regularly titrate or use another analytical method to measure the concentration of the active oxidizing agent in your bath.

    • Control Temperature: Maintain a consistent and optimal temperature for your process. Be aware that higher temperatures can accelerate the decomposition of some oxidizers.

    • Replenish the Oxidant: If the performance is decreasing due to oxidant depletion, establish a schedule for its replenishment.

    • Filter the Solution: Use filtration to remove any particulate contaminants that may be introduced during the process.

Data on Stability of this compound

The following table summarizes the known stability of this compound in the presence of various strong oxidizing agents based on available literature. Quantitative data on degradation rates under specific conditions are limited.

Oxidizing AgentConcentrationTemperatureObservationReference(s)
Hydrogen Peroxide (H₂O₂)VariousRoom TemperatureNo reaction reported.[1][2]
Hydrogen Peroxide (H₂O₂)Used in leaching mixturesElevated (e.g., 75°C)MSA is considered stable, though the focus is on the reactivity of the mixture for metal dissolution.[5]
Potassium Permanganate (KMnO₄)Not specifiedNot specifiedNo reaction reported.[1][2]
Chromosulfuric AcidHot, ConcentratedElevatedDescribed as "relatively stable".[1]
Ozone (O₃)Not specifiedNot specifiedUsed to remove impurities from MSA, suggesting no significant reaction with MSA itself.[1]
Electrochemical Oxidation10 M MSAHigh Anodic PotentialForms bis(methanesulfonyl)peroxide.[1]

Experimental Protocols

Protocol 1: General Procedure for Testing the Stability of this compound with an Oxidizing Agent

This protocol provides a general framework for assessing the stability of MSA. Specific analytical methods will need to be adapted for the particular oxidizing agent and expected degradation products.

  • Preparation of the Test Solution:

    • In a clean, inert reaction vessel, prepare a solution of this compound at the desired concentration in a suitable solvent (e.g., water).

    • Carefully add the strong oxidizing agent to achieve the target concentration. Safety Precaution: Always add the oxidizing agent slowly and with appropriate cooling, especially for concentrated solutions, as exothermic reactions can occur.

  • Incubation:

    • Maintain the solution at the desired experimental temperature using a temperature-controlled bath or hot plate.

    • If necessary, protect the solution from light.

    • At specified time intervals (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot of the solution for analysis.

  • Sample Quenching (if necessary):

    • Immediately quench the reaction in the aliquot to prevent further degradation during analysis. This can be achieved by rapid cooling, dilution, or the addition of a reducing agent that neutralizes the oxidant but does not interfere with the analysis.

  • Analysis:

    • Quantification of MSA: Analyze the concentration of this compound in each aliquot. Ion chromatography (IC) with conductivity detection is a common and effective method for quantifying MSA.[8][10]

    • Detection of Degradation Products: Analyze the aliquots for potential degradation products. For example, sulfate ions can also be quantified using ion chromatography.[11] Analysis for gaseous products like CO₂ would require a different setup with gas trapping and analysis (e.g., GC-TCD).

  • Data Interpretation:

    • Plot the concentration of MSA as a function of time. A decrease in MSA concentration indicates degradation.

    • Calculate the rate of degradation if a significant change is observed.

    • Correlate the decrease in MSA with the increase in any detected degradation products.

Protocol 2: Analytical Method for the Determination of Sulfate in this compound by Ion Chromatography

This method is suitable for determining if MSA has degraded to form sulfate.

  • Instrumentation: Ion chromatograph equipped with a conductivity detector and an anion-exchange column suitable for separating sulfate from other anions.

  • Reagents:

    • Eluent: A suitable eluent for anion chromatography, such as a sodium carbonate/sodium bicarbonate solution.

    • Sulfate Standard Solutions: Prepare a series of standard solutions of known sulfate concentrations in deionized water.

    • This compound Sample: The sample to be analyzed.

  • Procedure:

    • Sample Preparation: Dilute the this compound sample with deionized water to a concentration that is within the working range of the ion chromatograph and will not overload the column.

    • Calibration: Inject the sulfate standard solutions to generate a calibration curve of conductivity response versus sulfate concentration.

    • Sample Analysis: Inject the diluted MSA sample into the ion chromatograph.

    • Quantification: Identify the sulfate peak based on its retention time and quantify its concentration using the calibration curve.

Visualizations

Stability_of_MSA MSA This compound (MSA) Stable Highly Stable (No Reaction) MSA->Stable in presence of Degradation Potential Degradation MSA->Degradation in presence of StrongOxidants Strong Oxidizing Agents (H₂O₂, KMnO₄, CrO₃) StrongOxidants->Stable StrongOxidants->Degradation StandardConditions Standard Conditions (Room Temp, Moderate Conc.) ForcingConditions Forcing Conditions (High Temp, High Conc., Electrolysis) Stable->StandardConditions under Degradation->ForcingConditions under Sulfate Sulfate (SO₄²⁻) Degradation->Sulfate forms CO2 Carbon Dioxide (CO₂) Degradation->CO2 forms Peroxide Bis(methanesulfonyl)peroxide Degradation->Peroxide forms (electrolysis) Troubleshooting_Workflow start Unexpected Side Reaction Observed check_substrate Is the oxidant reacting with the substrate/solvent? start->check_substrate run_control Run control experiment (no substrate) check_substrate->run_control Yes check_purity Is the MSA pure? check_substrate->check_purity No run_control->check_purity analyze_msa Analyze MSA for impurities (e.g., sulfate, chloride) check_purity->analyze_msa No check_conditions Are reaction conditions too harsh? check_purity->check_conditions Yes analyze_msa->check_conditions optimize_conditions Optimize conditions (lower temp/concentration) check_conditions->optimize_conditions Yes analyze_degradation Analyze for MSA degradation products (e.g., sulfate) check_conditions->analyze_degradation No end Identify source of side reaction optimize_conditions->end analyze_degradation->end

References

Technical Support Center: The Impact of Impurities in Technical Grade Methanesulfonic Acid on Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA) is a strong, non-oxidizing organic acid increasingly favored as a catalyst and reagent in organic synthesis due to its efficacy and greener profile compared to traditional mineral acids.[1][2] However, the choice between high-purity and technical grade MSA can significantly impact experimental outcomes. Technical grade MSA, while more cost-effective, contains a higher level of impurities that can lead to unexpected side reactions, lower yields, and catalyst deactivation.[3]

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate issues arising from impurities in technical grade MSA.

Frequently Asked Questions (FAQs)

Q1: My MSA-catalyzed reaction is showing a low yield or has stalled completely. What could be the cause?

A1: A low or stalled reaction is one of the most common issues when using technical grade MSA. The primary culprit is often the presence of water. MSA is hygroscopic, and any absorbed water can reduce the effective concentration of the acid, thereby slowing down or inhibiting acid-catalyzed reactions like esterifications and alkylations.[3] The presence of water has been shown to be detrimental to the catalytic activity of MSA.[3]

Another potential cause is catalyst deactivation by metallic or other inorganic impurities.

Q2: I'm observing an unexpected color change in my reaction mixture. Should I be concerned?

A2: Yes, an unexpected color change often indicates the presence of metal ion impurities, such as iron, which can catalyze unwanted side reactions or lead to the degradation of sensitive organic molecules. Technical grade MSA can contain significantly higher levels of metal impurities compared to pharmaceutical or reagent grades.

Q3: My reaction is producing unexpected byproducts. How can impurities in MSA be responsible?

A3: Impurities in technical grade MSA can lead to the formation of various byproducts.

  • Sulfuric Acid: As a stronger dehydrating agent than MSA, sulfuric acid can cause charring or promote unwanted dehydration side reactions, especially at elevated temperatures.[2]

  • Chloride Ions: Chlorides can corrode stainless steel reactors and may participate in or inhibit certain reactions.

  • Genotoxic Impurities: For pharmaceutical applications, it is crucial to be aware of potentially genotoxic impurities (PGIs) like methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), which can form during the MSA manufacturing process or in subsequent reactions involving alcohols.

Q4: How do I know if the impurities in my technical grade MSA are the source of my experimental issues?

A4: The best approach is to run a control experiment using a high-purity (reagent or pharmaceutical grade) MSA under identical conditions. If the issues (low yield, side products, color change) are resolved, it strongly suggests that impurities in the technical grade MSA were the root cause. Subsequently, you can perform analytical tests to identify and quantify the problematic impurities.

Troubleshooting Guide

If you suspect impurities in your technical grade MSA are affecting your experiment, follow this troubleshooting workflow.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_cause Potential Cause (Impurity) cluster_test Diagnostic Test cluster_solution Solution Problem Low Yield / Stalled Reaction / Unexpected Byproducts / Color Change Water Water Content Problem->Water Is reaction sensitive to water? Sulfate (B86663) Sulfuric Acid Problem->Sulfate Is charring or dehydration observed? Metal Metal Ions (e.g., Fe) Problem->Metal Is there color formation or degradation? Chloride Chloride Problem->Chloride Is there evidence of corrosion? KFT Karl Fischer Titration Water->KFT IC Ion Chromatography Sulfate->IC Adjust Adjust Reaction Conditions Sulfate->Adjust Lower temp. ICP ICP-MS / ICP-OES Metal->ICP Chloride->IC UsePure Switch to High-Purity Grade MSA KFT->UsePure Purify Purify Technical MSA (e.g., Distillation) KFT->Purify IC->UsePure IC->Purify ICP->UsePure ICP->Purify

Caption: Troubleshooting workflow for issues related to MSA impurities.

Impurity Levels in this compound Grades

The concentration of impurities is the primary differentiator between various grades of MSA. While exact specifications can vary by manufacturer, the following table provides a general comparison.

ImpurityTypical Concentration in Technical GradeTypical Concentration in High-Purity/Pharma GradePotential Impact on Reactivity
Assay (MSA %) ≥ 98.0%≥ 99.5%Lower assay means higher impurity content and less active catalyst.
Water ≤ 2.0%≤ 0.2%Reduces catalytic activity, can cause hydrolysis of reactants/products.[3]
Sulfuric Acid ≤ 1.0%≤ 20 ppmCan cause charring and unwanted dehydration side reactions.[2]
Chloride (Cl⁻) ≤ 10 ppm≤ 1 ppmCorrosive to metal reactors, can poison certain catalysts.
Iron (Fe) ≤ 5 ppm≤ 1 ppmCatalyzes side reactions, causes color formation, product degradation.
Other Metals VariableTypically ≤ 1 ppm eachCan act as unintended catalysts or inhibitors.

Key Experimental Protocols

To quantify common impurities in your technical grade MSA, you can use the following established analytical methods.

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is highly specific for water and is essential for reactions sensitive to moisture.

Principle: The Karl Fischer titration is based on a reaction between iodine and sulfur dioxide in the presence of water. The endpoint is detected electrometrically.

Methodology (Volumetric):

  • Apparatus: Automatic Karl Fischer Titrator.

  • Reagent: Karl Fischer Reagent (a solution of iodine, sulfur dioxide, and a base like imidazole (B134444) in a suitable solvent, typically methanol).

  • Procedure: a. Add approximately 20-30 mL of anhydrous methanol (B129727) to the titration vessel. b. Titrate the solvent with the Karl Fischer reagent to the electrometric endpoint to neutralize any residual water. c. Accurately weigh and inject a suitable amount of the MSA sample (typically 1-5 g) into the vessel. d. Titrate the sample with the Karl Fischer reagent to the endpoint. e. The volume of titrant consumed is used to calculate the water content.

  • Calculation: Water Content (%) = (Volume of KF Reagent (mL) × KF Reagent Factor (mg/mL)) / (Sample Weight (mg)) × 100

Protocol 2: Determination of Sulfate and Chloride by Ion Chromatography (IC)

Ion chromatography is a sensitive and reliable method for quantifying anionic impurities.

Principle: The sample is injected into a stream of eluent and passed through a series of ion-exchange columns. The separated ions are measured by a conductivity detector.

Methodology:

  • Apparatus: Ion Chromatograph with a conductivity detector, an anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC), and a suppressor.

  • Eluent: A solution of sodium hydroxide (B78521) or a mixture of sodium carbonate and sodium bicarbonate in deionized water. A typical eluent could be a mixture of 6.3 mmol/L NaHCO₃ and 1.7 mmol/L Na₂CO₃.[4]

  • Standard Preparation: a. Prepare a stock standard solution containing known concentrations of sulfate and chloride ions. b. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: a. Accurately weigh a sample of MSA and dilute it with deionized water to a known volume in a volumetric flask. The dilution factor should be chosen to bring the expected impurity concentrations within the range of the calibration curve.

  • Procedure: a. Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. b. Inject the prepared sample solution into the IC system. c. Identify the sulfate and chloride peaks by their retention times and quantify them using the calibration curve.

ExperimentalWorkflow cluster_sampling Sample Preparation cluster_analysis Analytical Procedure cluster_quant Quantification MSA_Sample Technical Grade MSA Sample Dilution Accurate Weighing & Dilution with DI Water MSA_Sample->Dilution IC_System Ion Chromatography System (Anion-Exchange Column) Dilution->IC_System Inject Sample Separation Separation of Anions (Cl⁻, SO₄²⁻) IC_System->Separation Detection Conductivity Detection Separation->Detection Data Peak Integration & Concentration Calculation Detection->Data Calibration Prepare & Run Calibration Standards Calibration->Data Result Report Impurity Levels (ppm or %) Data->Result

Caption: Experimental workflow for anion analysis in MSA by IC.

References

Technical Support Center: Recycling and Reuse of Methanesulfonic Acid (MSA) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies to effectively recycle and reuse methanesulfonic acid (MSA) as a catalyst. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for recycling this compound (MSA) catalyst?

A1: The most common methods for recycling MSA catalyst include:

  • Decantation: This is a simple method where the MSA, if it forms a separate liquid phase from the reaction mixture, is separated by decanting. It is often applicable in non-aqueous reaction systems.[1][2]

  • Washing and Neutralization: This is more of a product purification step than a catalyst recycling method. The MSA is removed from the product by washing with water or a neutralizing agent like sodium bicarbonate.[3] The neutralized MSA is not directly reusable as a catalyst.

  • Distillation:

    • Vacuum Distillation: This is a highly effective method for purifying and reactivating MSA. It removes water and other volatile impurities, which are known to decrease the catalyst's activity. Due to MSA's high boiling point and thermal sensitivity, distillation must be performed under vacuum to prevent decomposition.[4][5][6][7]

    • Fractional Distillation: This can be used to separate MSA from water, restoring its reactivity, especially as MSA is hygroscopic.[6]

  • Precipitation and Filtration: In specific processes, such as the recovery of MSA from a waste stream containing sodium salts, treatment with HCl can be used to precipitate sodium chloride, which is then filtered off before further purification of the MSA by distillation.[4][5]

Q2: Why is my MSA catalyst losing activity after one or two reaction cycles?

A2: The deactivation of MSA catalyst is often attributed to a few key factors:

  • Water Accumulation: MSA is highly hygroscopic, and the presence of water in the reaction mixture is detrimental to its catalytic activity.[1][6][8] Even small amounts of water can significantly decrease its effectiveness.[8]

  • Formation of Inhibitory Byproducts: The reaction itself may produce byproducts that can inhibit or poison the catalyst, reducing its efficacy in subsequent uses.[1]

  • Contamination: Impurities from reactants, solvents, or the reaction vessel can accumulate in the MSA phase, leading to deactivation.

Q3: My recycled MSA is dark brown, but it was colorless initially. Is it still effective?

A3: A color change to brown or even black is common when recycling MSA, especially after multiple uses.[8] This discoloration is typically due to the accumulation of non-volatile organic byproducts or charring from minor side reactions. While the color change indicates the presence of impurities, the MSA may still be catalytically active. However, a significant drop in performance may necessitate purification, such as through vacuum distillation, to remove these impurities and restore its activity.

Q4: How can I effectively remove water from my recovered MSA to restore its activity?

A4: Vacuum distillation is the most effective method for removing water from MSA.[6] Since MSA has a high boiling point (167 °C at 10 mmHg) and can decompose at its atmospheric boiling point, distillation at reduced pressure is crucial.[4][5][7] A rotary evaporator can also be utilized for this purpose.[6] For a detailed procedure, refer to the experimental protocols section below.

Q5: What are the key safety considerations when handling and recycling MSA?

A5: this compound is a strong acid and requires careful handling. Although it is less corrosive than many mineral acids, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.[9][10] All recycling procedures, especially distillation, should be carried out in a well-ventilated fume hood. Due to its thermal sensitivity, care must be taken to avoid overheating MSA during distillation to prevent decomposition.[4][5][7]

Troubleshooting Guide

Problem: Significant decrease in product yield after the first recycle of MSA.

  • Possible Cause: The most likely cause is the deactivation of the catalyst by water introduced into the reaction system or generated during the reaction.[1][6][8] Another possibility is the presence of inhibitory byproducts.[1]

  • Suggested Solution:

    • Before the next use, purify the recycled MSA by vacuum distillation to remove water and other volatile impurities.

    • Ensure all reactants and solvents are anhydrous for subsequent reactions.

    • Consider a purification step for your product mixture that does not introduce water into the MSA if you plan to decant and reuse it directly.

Problem: The recovered MSA is a dark, viscous liquid and shows poor catalytic activity.

  • Possible Cause: The accumulation of high-boiling point organic impurities or polymeric byproducts has likely occurred, leading to increased viscosity and catalyst deactivation.

  • Suggested Solution:

    • Attempt to purify a small sample of the deactivated MSA via vacuum distillation. If the MSA can be distilled away from the dark, non-volatile residue, this method can be used to recover the active catalyst.

    • If distillation is not effective, the MSA may be too contaminated for reuse and should be disposed of according to your institution's hazardous waste guidelines.

Problem: During the workup, I am unable to get a clean phase separation for decanting the MSA.

  • Possible Cause: The reaction may have produced surfactants or other compounds that are causing the formation of an emulsion. The polarity of the solvent and product may also be too similar to that of MSA to allow for clean separation.

  • Suggested Solution:

    • Try adding a different, immiscible organic solvent to improve the separation.

    • Centrifugation of the mixture can sometimes help to break up emulsions and achieve better phase separation.

    • If decantation is consistently problematic, an alternative recovery method such as distillation of the product away from the MSA catalyst (if the product is sufficiently volatile) should be considered.

Quantitative Data on MSA Recycling

The following table summarizes the expected performance of different MSA recycling strategies based on published literature. The values are representative and may vary depending on the specific reaction conditions.

Recycling StrategyMSA Recovery Rate (%)Purity of Recycled MSA (%)Typical Product Conversion (%) - Cycle 1Typical Product Conversion (%) - Cycle 3Typical Product Conversion (%) - Cycle 5
Simple Decantation >95%85-95%98%93%[2]80%
Decantation with Water/DCM Wash >90%>98%98%[1]~95%~90%[1]
Vacuum Distillation 80-90%>99%98%>97%>95%

Experimental Protocols

Protocol 1: Recycling of MSA via Simple Decantation and Reuse

This protocol is suitable for reactions where MSA forms a distinct, immiscible layer from the product and solvent.

  • Reaction Completion: Once the reaction is complete, transfer the entire reaction mixture to a separatory funnel.

  • Phase Separation: Allow the mixture to stand undisturbed until two distinct layers are formed. The denser MSA layer will typically be at the bottom.

  • Separation: Carefully drain the lower MSA layer into a clean, dry flask.

  • Product Extraction: The upper organic layer containing the product can then be drained and subjected to further purification (e.g., washing, drying, and solvent evaporation).

  • MSA Reuse: The recovered MSA can be directly reused in a subsequent reaction. Note that a gradual decrease in activity may be observed over several cycles.[2]

Protocol 2: Purification and Reactivation of MSA using Vacuum Distillation

This protocol is recommended when catalyst deactivation is observed, or a high-purity recycled catalyst is required.

  • Initial Separation: If possible, separate the bulk of the MSA from the reaction mixture by decantation as described in Protocol 1.

  • Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Add the recovered, crude MSA to the distillation flask. It is advisable not to fill the flask to more than two-thirds of its volume.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 3-15 mmHg).[4][5]

  • Heating: Begin heating the distillation flask using a heating mantle. Gradually increase the temperature.

  • Distillation: Collect the MSA distillate in the receiving flask. The boiling point of MSA is approximately 122 °C at 1 mmHg and 167 °C at 10 mmHg.[7] Monitor the temperature and pressure closely to avoid overheating and decomposition.

  • Completion: Once the distillation is complete, allow the apparatus to cool down to room temperature before releasing the vacuum.

  • Storage: Store the purified, anhydrous MSA in a tightly sealed container to prevent moisture absorption.

Visualizing the Workflow and Troubleshooting

Below are diagrams created using the DOT language to visualize the recycling workflow and a troubleshooting decision-making process.

MSA_Recycling_Workflow cluster_0 MSA Recycling Process Reaction_Mixture Post-Reaction Mixture (Product + MSA) Phase_Separation Phase Separation? Reaction_Mixture->Phase_Separation Decantation Decantation Phase_Separation->Decantation Yes Purification Purification Required Phase_Separation->Purification No Crude_MSA Recovered Crude MSA Decantation->Crude_MSA Activity_Check Catalyst Activity Acceptable? Crude_MSA->Activity_Check Direct_Reuse Direct Reuse in Next Reaction Cycle Activity_Check->Direct_Reuse Yes Activity_Check->Purification No Vacuum_Distillation Vacuum Distillation Purification->Vacuum_Distillation Purified_MSA Purified Anhydrous MSA Vacuum_Distillation->Purified_MSA Reactivation_Reuse Reuse of Reactivated Catalyst Purified_MSA->Reactivation_Reuse

Caption: General workflow for recycling MSA catalyst.

MSA_Troubleshooting_Guide cluster_1 Troubleshooting MSA Recycling Start Problem Encountered with Recycled MSA Low_Yield Low Product Yield? Start->Low_Yield Check_Water Suspect Water Contamination or Impurity Buildup Low_Yield->Check_Water Yes Dark_Color MSA is Dark/Viscous? Low_Yield->Dark_Color No Purify_MSA Action: Purify MSA via Vacuum Distillation Check_Water->Purify_MSA End Problem Resolved Purify_MSA->End Dark_Color->Check_Water Yes Poor_Separation Poor Phase Separation? Dark_Color->Poor_Separation No Emulsion Suspect Emulsion Formation Poor_Separation->Emulsion Yes Poor_Separation->End No Change_Solvent Action: Try Different Solvent or Centrifugation Emulsion->Change_Solvent Change_Solvent->End

Caption: Troubleshooting guide for MSA catalyst recycling.

References

Technical Support Center: High-Purity Methanesulfonic Acid (MSA) Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the distillation of high-purity methanesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation required for purifying this compound?

A1: this compound (MSA) is thermally unstable at its atmospheric boiling point.[1] At atmospheric pressure, MSA begins to decompose above 185°C, which is below its boiling point of 265°C.[1][2] Distillation must be performed under reduced pressure (vacuum) to lower the boiling point and prevent thermal decomposition.[1][2][3][4]

Q2: What are the typical boiling points of MSA under vacuum?

A2: The boiling point of MSA is highly dependent on the pressure. Common literature values include:

  • 167°C at 10 mm Hg[1][2][5][6]

  • 122°C at 1 mm Hg[2][5]

  • Generally, distillation is conducted in the temperature range of 80°C to 110°C at a reduced pressure of 3-7 mm Hg.[1]

Q3: What are the common impurities found in distilled MSA?

A3: Common impurities can include water, sulfuric acid, chloride ions, metal ions, and decomposition by-products.[2][7] One of the most critical by-products formed during distillation is methyl methanesulfonate (B1217627) (MMS), which has reported mutagenic activity.[3][8] Other decomposition products include tars and this compound anhydride (B1165640).[3][9][10]

Q4: Can MSA be completely dried by distillation?

A4: While vacuum distillation is effective at removing the bulk of water, achieving a completely anhydrous state can be challenging. For very low water content, pre-drying steps may be employed, such as stirring with phosphorus pentoxide (P₂O₅) or azeotropic distillation with toluene (B28343) under vacuum.[7] A two-step distillation process can also effectively yield MSA with less than 2.0 weight percent water.[3]

Q5: What is the expected purity of commercially available high-purity MSA?

A5: Commercial high-purity MSA can reach 99.5% or greater.[2] Impurity levels in such products are typically very low, for example, <1 ppm for chlorine, <20 ppm for sulfate (B86663), and <1 ppm for metal ions.[2]

Troubleshooting Guide

Problem 1: The distilled this compound is colored (yellow to brown).

  • Potential Cause 1: Thermal Decomposition. The distillation temperature is too high, or there are "hot spots" in the distillation flask. MSA rapidly decomposes above 225°C.[2] Even below this temperature, prolonged heating can cause decomposition, leading to the formation of colored impurities like tars.[3]

    • Solution: Lower the mantle/bath temperature to ensure the pot temperature does not exceed the recommended range for the applied vacuum. Use a stirrer to ensure even heating. It is desirable to use the lowest practical pressure to maximize the lowering of the boiling point.[1]

  • Potential Cause 2: Contamination in the starting material. The crude MSA may contain impurities that are either colored or react to form colored products upon heating.

    • Solution: If sulfuric acid is a suspected contaminant, pre-treat the MSA by adding barium hydroxide (B78521) (Ba(OH)₂) and filtering off the precipitated barium sulfate (BaSO₄).[7]

Problem 2: The purity of the distilled MSA is lower than expected.

  • Potential Cause 1: Formation of Methyl Methanesulfonate (MMS). MMS is a known decomposition by-product formed under distillation conditions.[3]

    • Solution: A two-step distillation process can minimize MMS formation in the final product. The first step removes water at a moderate vacuum (e.g., 200-400 mm Hg) and a temperature of 174-180°C. The second step vaporizes the MSA at a higher vacuum (e.g., 10-30 mm Hg) and a temperature of 192-200°C, allowing for the collection of a pure liquid fraction with low MMS content.[3]

  • Potential Cause 2: Inefficient Fractionation. The distillation column is not efficient enough to separate MSA from close-boiling impurities or water.

    • Solution: Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. Ensure the column is properly insulated to maintain the temperature gradient.

  • Potential Cause 3: Formation of this compound Anhydride. The anhydride can form during distillation, especially at higher temperatures, and subsequently decay into different impurities.[10]

    • Solution: Performing the distillation at lower temperatures, which is enabled by a higher vacuum, can reduce the formation of the anhydride.[10]

Problem 3: The distillation rate is very slow or has stopped.

  • Potential Cause 1: Vacuum leak. The system is not maintaining the required low pressure.

    • Solution: Check all joints, seals, and tubing for leaks. Ensure all glassware joints are properly greased (using a chemically resistant grease) and securely clamped.

  • Potential Cause 2: Insufficient heating. The temperature of the distillation pot is too low for the MSA to vaporize at the current pressure.

    • Solution: Gradually increase the heating mantle/bath temperature while carefully monitoring the pot temperature and observing for vapor condensation in the column.

  • Potential Cause 3: "Bumping" or uneven boiling.

    • Solution: Use a magnetic stirrer or boiling chips to promote smooth boiling. Ensure the stirring rate is adequate.

Quantitative Data Summary

The following table summarizes the various conditions reported for the vacuum distillation of this compound.

ParameterValueContext / RemarksSource(s)
Boiling Point 167°CAt 10 mm Hg pressure.[1][2][5][7]
122°CAt 1 mm Hg pressure.[2][5]
General Temp. Range 80 - 110°CGeneral vacuum distillation range.[1]
General Pressure 3 - 7 mm HgCorresponds to the 80-110°C temperature range.[1]
Two-Step Process Step 1 (Dehydration):
Temperature174 - 180°CTo remove the major part of water.[3]
Pressure200 - 400 mm HgModerate vacuum for water removal.[3]
Step 2 (MSA Vaporization):
Temperature192 - 200°CTo vaporize the concentrated MSA.[3]
Pressure10 - 30 mm HgHigher vacuum for MSA distillation.[3]
Thermal Stability Stable up to 180°CShows no signs of decomposition when heated in air.[2][4]
Decomposes >185°CBegins to decompose before reaching atmospheric boiling point.[2]

Experimental Protocols

Protocol: Standard Single-Stage Vacuum Distillation of MSA

Objective: To purify crude this compound by removing water and non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Vacuum pump with trap and pressure gauge

  • Chemically resistant vacuum grease

  • Clamps and lab stand

Methodology:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean, lightly greased, and securely clamped. Place the magnetic stir bar in the round-bottom flask.

  • Charging the Flask: Charge the distillation flask with crude MSA, filling it to no more than two-thirds of its volume.

  • Initiate Stirring: Begin stirring the MSA to ensure even heating and prevent bumping.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. Monitor the pressure using the gauge and watch for any initial outgassing or bubbling from the MSA. Aim for a stable pressure between 1-10 mm Hg.

  • Apply Heat: Once a stable vacuum is achieved, begin heating the distillation pot using the heating mantle. Increase the temperature gradually.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which will primarily consist of residual water.

    • Main Fraction: As the pot temperature rises, the MSA will begin to distill. Collect the main fraction of clear, colorless MSA at the expected boiling point for your system's pressure (refer to the data table).

    • End Fraction: Stop the distillation before the pot goes to dryness to avoid overheating the residue, which can cause vigorous decomposition. Leave a small amount of residue in the distillation flask.

  • Shutdown: Turn off the heat and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_distill Distillation Process cluster_fractions Fractionation start Crude MSA pretreat Optional: Pre-treatment (e.g., with Ba(OH)₂) start->pretreat If H₂SO₄ present setup Assemble Vacuum Distillation Apparatus start->setup pretreat->setup charge Charge Flask with MSA setup->charge vac Apply Vacuum (1-10 mm Hg) charge->vac heat Gradual Heating & Stirring vac->heat collect Collect Fractions heat->collect forerun Fore-run (Water) collect->forerun Low Temp main Main Fraction (High-Purity MSA) collect->main Stable BP residue Residue (Impurities, Tars) collect->residue Stop before dry end end main->end Final Product

Caption: Workflow for the purification of this compound via vacuum distillation.

troubleshooting_tree q1 Distillate is Colored? a1_yes Potential Cause: Thermal Decomposition q1->a1_yes Yes q2 Purity is Low? q1->q2 No sol1 Reduce pot temperature Improve stirring Use higher vacuum a1_yes->sol1 Solution a2_yes Potential Causes: - MMS Formation - Poor Separation q2->a2_yes Yes q3 Distillation Rate is Slow? q2->q3 No sol2 Consider two-step distillation Use a fractionating column Ensure proper insulation a2_yes->sol2 Solutions a3_yes Potential Causes: - Vacuum Leak - Insufficient Heat q3->a3_yes Yes end Process appears normal. Verify product specifications. q3->end No sol3 Check all seals and joints Gradually increase heat a3_yes->sol3 Solutions

Caption: Decision tree for troubleshooting common MSA distillation issues.

References

Technical Support Center: Mitigating the Environmental Impact of Methanesulfonic Acid (MSA) Waste Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, treatment, and disposal of methanesulfonic acid (MSA) waste streams. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns with this compound waste?

A1: While this compound is considered more environmentally benign than many other strong acids due to its low toxicity and ready biodegradability, its waste streams still require careful management.[1][2] The main concerns are the high acidity of the waste, which can harm aquatic life if released directly into waterways, and its corrosivity.[3] Although MSA biodegrades to sulfate (B86663), high concentrations of sulfate can also negatively impact aquatic ecosystems.[2] Therefore, proper neutralization and disposal are essential.

Q2: Can I dispose of small amounts of MSA waste down the drain?

A2: No, you should not empty MSA waste into drains.[3][4] As a corrosive material, it must be treated as hazardous waste.[5] Neutralization of the acid is typically required before it can be discharged into a wastewater treatment system, and even then, local regulations must be strictly followed.[6]

Q3: What are the approved waste containers for MSA?

A3: MSA waste should be stored in corrosive-resistant containers.[5] Suitable options include plastic (e.g., polyethylene, polypropylene) or lined metal containers.[5] It is crucial to avoid aluminum, galvanized steel, or mild steel containers, as MSA can react with these materials to produce flammable hydrogen gas.[5]

Q4: Is it possible to recycle or recover MSA from my laboratory waste?

A4: Yes, recovery and recycling of MSA are feasible, particularly from waste streams where it is a major component. Common methods involve precipitation of salts, followed by distillation and dehydration to recover the acid.[7][8] For instance, if your waste contains sodium methanesulfonate (B1217627), adding hydrochloric acid can precipitate sodium chloride, allowing for the subsequent recovery of MSA.[7]

Troubleshooting Guides

Neutralization of MSA Waste

Problem: The neutralization process is too slow or incomplete.

  • Possible Cause: Insufficient mixing or a weak base is being used.

  • Solution: Ensure vigorous and continuous stirring of the waste solution during the addition of the neutralizing agent. If using a weak base like sodium bicarbonate, consider switching to a stronger base like sodium hydroxide (B78521) for a faster reaction. However, be cautious as the reaction with a strong base will be more exothermic.

Problem: The container is overheating during neutralization.

  • Possible Cause: The neutralization reaction is highly exothermic, especially when using a concentrated MSA solution or a strong base.

  • Solution: Perform the neutralization in an ice bath to dissipate the heat generated. Add the neutralizing agent slowly and in small portions to control the reaction rate and temperature.

Problem: An unexpected precipitate forms during neutralization.

  • Possible Cause: Your MSA waste stream may contain dissolved metals or other substances that form insoluble salts upon a change in pH.

  • Solution: If the precipitate is not hazardous, it can be filtered out after neutralization is complete. If you suspect the precipitate may be hazardous, it should be collected and disposed of as a separate solid waste stream. It is good practice to have an understanding of the potential contaminants in your MSA waste before starting the treatment process.

Recovery of MSA from Waste Streams

Problem: Low yield of recovered MSA after distillation.

  • Possible Cause: The distillation temperature and pressure may not be optimized. MSA has a high boiling point and can decompose at atmospheric pressure.[5]

  • Solution: Perform the distillation under vacuum to lower the boiling point of MSA and prevent thermal decomposition.[5][8] A rotary evaporator is a suitable piece of equipment for lab-scale distillations.

Problem: The recovered MSA is wet.

  • Possible Cause: Inefficient removal of water during the dehydration step.

  • Solution: After the initial distillation to remove the bulk of the water, a second vacuum distillation or the use of a drying agent can be employed to obtain anhydrous MSA.[7]

Quantitative Data on Waste Treatment

The following table summarizes key quantitative data related to MSA waste treatment methods.

ParameterNeutralization with Sodium BicarbonateNeutralization with Sodium HydroxideRecovery by Precipitation and Distillation
Reaction Time Slower, dependent on concentration and mixingFaster, highly exothermicMulti-step process, can take several hours
Temperature Control Moderate exotherm, may require coolingHigh exotherm, requires external coolingRequires heating for distillation
Reagent Stoichiometry 1:1 molar ratio (MSA:NaHCO₃)1:1 molar ratio (MSA:NaOH)Dependent on salt concentration in waste
Typical Efficiency/Yield >99% neutralization>99% neutralization80-90% recovery of MSA[8]
Final Product Sodium methanesulfonate solutionSodium methanesulfonate solutionPurified this compound

Experimental Protocols

Protocol 1: Neutralization of Aqueous MSA Waste

Objective: To safely neutralize an aqueous solution of this compound for disposal.

Materials:

  • Aqueous MSA waste

  • Sodium bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Ice bath

  • Appropriate personal protective equipment (goggles, lab coat, gloves)

Procedure:

  • Place the beaker containing the MSA waste in an ice bath on a stir plate and add a stir bar.

  • Begin stirring the solution.

  • Slowly add sodium bicarbonate powder or 1 M NaOH solution in small increments.

  • Monitor the pH of the solution periodically using pH indicator strips or a pH meter.

  • Continue adding the neutralizing agent until the pH is between 6 and 8.

  • Allow the solution to cool to room temperature.

  • The neutralized solution can now be disposed of in accordance with local regulations.

Protocol 2: Lab-Scale Recovery of MSA from a Sodium Methanesulfonate Waste Stream

Objective: To recover this compound from a waste stream containing sodium methanesulfonate.

Materials:

  • Waste solution containing sodium methanesulfonate

  • Concentrated hydrochloric acid (HCl)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

  • Appropriate personal protective equipment

Procedure:

  • Place the sodium methanesulfonate waste solution in a beaker and begin stirring.

  • Slowly add concentrated HCl to the solution. This will cause sodium chloride (NaCl) to precipitate.

  • Continue adding HCl until no more precipitate is formed.

  • Filter the solution to remove the precipitated NaCl. The filtrate now contains this compound and residual HCl and water.

  • Transfer the filtrate to a round-bottom flask and connect it to a rotary evaporator.

  • Perform a vacuum distillation to remove the water and HCl. The boiling point of the azeotrope of HCl and water is around 108-110°C at atmospheric pressure, and will be lower under vacuum.[7][8]

  • Once the water and HCl have been removed, the remaining liquid is purified this compound.

Protocol 3: Quantification of MSA in a Waste Stream using HPLC

Objective: To determine the concentration of this compound in an aqueous waste sample. This protocol is adapted from a method for analyzing MSA in busulfan.[9]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Primesep B mixed-mode stationary phase column or equivalent

  • Mobile phase: Acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer (pH 3.0)

  • MSA standard solution

  • Waste sample

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Take a known volume of the MSA waste stream.

    • If necessary, dilute the sample with the mobile phase to bring the MSA concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the Primesep B column.

    • Equilibrate the column with the mobile phase (e.g., a gradient of acetonitrile and 40 mM ammonium formate buffer at pH 3.0).

    • Inject the prepared sample and a series of MSA standards of known concentrations.

    • Monitor the elution of MSA using a UV detector.

  • Quantification:

    • Create a calibration curve by plotting the peak area of the MSA standards against their concentrations.

    • Determine the concentration of MSA in the waste sample by comparing its peak area to the calibration curve.

Visualizations

Waste_Treatment_Decision_Tree start MSA Waste Stream Generated is_high_concentration Is MSA concentration high and relatively pure? start->is_high_concentration is_metal_contaminated Does the waste contain valuable or hazardous metals? is_high_concentration->is_metal_contaminated No recycle_msa Option 1: Recover and Recycle MSA is_high_concentration->recycle_msa Yes recover_metals Option 2: Metal Recovery (e.g., with H2O2) is_metal_contaminated->recover_metals Yes neutralize Option 3: Neutralize and Dispose is_metal_contaminated->neutralize No dispose Dispose according to local regulations recycle_msa->dispose recover_metals->dispose neutralize->dispose

Caption: Decision tree for selecting an appropriate MSA waste treatment method.

MSA_Recovery_Workflow cluster_precipitation Precipitation cluster_separation Separation cluster_purification Purification waste_solution Sodium Methanesulfonate Waste Solution add_hcl Add Concentrated HCl waste_solution->add_hcl precipitate_nacl Precipitate NaCl add_hcl->precipitate_nacl filtration Filter to remove NaCl precipitate_nacl->filtration filtrate Filtrate containing MSA, HCl, and Water filtration->filtrate distillation Vacuum Distillation filtrate->distillation recovered_msa Recovered MSA distillation->recovered_msa

Caption: Experimental workflow for the recovery of MSA from a salt waste stream.

References

improving the selectivity of methanesulfonic acid catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methanesulfonic Acid (MSA) Catalysis

Welcome to the technical support center for this compound (MSA) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MSA), and why is it used as a catalyst?

A1: this compound (CH₃SO₃H or MSA) is a strong, non-oxidizing Brønsted acid.[1][2][3] It is often favored over traditional mineral acids like sulfuric acid because it is less corrosive, less prone to causing side reactions like charring or sulfonation, and generally leads to cleaner reactions with higher yields.[1][4] Its low vapor pressure and liquid state at room temperature also make it easier and safer to handle in industrial settings.[1]

Q2: What types of selectivity can be an issue in MSA-catalyzed reactions?

A2: As with many catalysts, selectivity can be a challenge and typically falls into one of these categories:

  • Chemoselectivity: The ability to react with one functional group in the presence of others. For example, esterifying one alcohol in a diol.

  • Regioselectivity: The preference for reaction at one position over another on a molecule, such as during the Friedel-Crafts alkylation of a substituted aromatic ring.[1]

  • Stereoselectivity: The preferential formation of one stereoisomer over another.

Q3: Is MSA always a better catalyst choice than sulfuric acid (H₂SO₄)?

A3: Not always. While MSA often provides cleaner reactions, its advantages are most pronounced in applications where the high oxidizing potential of concentrated sulfuric acid is detrimental to the organic substrates.[1][3] For reactions where sulfuric acid performs well without causing degradation, the higher cost of MSA may not be justified.[3]

Troubleshooting Guide: Improving Reaction Selectivity

Problem 1: My reaction is producing a mixture of regioisomers (poor regioselectivity). How can I improve this?

  • Potential Cause: The reaction temperature may be too high, providing enough energy to overcome the activation barrier for the formation of less-favored isomers. Reaction conditions can have a significant impact on product distribution.[5]

  • Solution 1: Optimize Temperature. Systematically lower the reaction temperature. A decrease in temperature often enhances selectivity by favoring the kinetic product.[6][7] Monitor the reaction progress and product distribution at various temperatures to find the optimal balance between reaction rate and selectivity.[8][9]

  • Solution 2: Adjust Catalyst Loading. The concentration of MSA can influence the reaction pathway. Very high acid concentrations can sometimes lead to side reactions or decreased selectivity. Try reducing the catalyst loading incrementally.

  • Solution 3: Change the Solvent. The solvent can influence the stability of intermediates and transition states.[10] Changing the solvent polarity may alter the regiochemical outcome of the reaction.

Problem 2: I am observing significant side-product formation from reactions with other functional groups (poor chemoselectivity).

  • Potential Cause: The strong acidity of MSA may be activating other functional groups in your starting material.

  • Solution 1: Use a Protecting Group. If a sensitive functional group is not the intended reaction site, consider a protection-deprotection strategy to temporarily mask its reactivity.

  • Solution 2: Lower the Reaction Temperature. As with regioselectivity, lower temperatures reduce the overall reactivity, which can help minimize reactions at less reactive sites.[6][7]

  • Solution 3: Immobilize the Catalyst. Supporting MSA on a solid matrix, such as silica (B1680970) (SiO₂), can sometimes temper its reactivity and improve selectivity.[2] This also simplifies catalyst removal after the reaction.

Problem 3: The reaction is not selective and is also producing char or dark-colored impurities.

  • Potential Cause: Although MSA is less oxidizing than sulfuric acid, at elevated temperatures it can still cause decomposition of sensitive organic substrates.[1] The presence of certain impurities can also increase the corrosivity (B1173158) and reactivity of MSA solutions.[5]

  • Solution 1: Verify Purity of MSA. Use a high-purity grade of MSA. Technical grades may contain impurities that catalyze side reactions.

  • Solution 2: Strictly Control Temperature. This is the most critical parameter.[11] Ensure the reaction temperature does not exceed the stability limit of your reactants or products. Consider running the reaction at the lowest practical temperature, even if it requires a longer reaction time.

  • Solution 3: Ensure Anhydrous Conditions. The presence of water can be detrimental to the activity of MSA in some reactions, such as Friedel-Crafts alkylation, and can promote hydrolysis side reactions.[12]

Data Presentation: Effect of Reaction Parameters on Selectivity

The following tables summarize how key parameters can influence reaction outcomes.

Table 1: Influence of Temperature and Catalyst on Selectivity in Methane Sulfonation

Temperature (°C)CatalystO₂ Pressure (psig)SO₃ ConversionSelectivity to MSAByproduct (CH₃OSO₃H)Reference
130Hg(CF₃SO₃)₂4021%92%Low[13]
148Hg(CF₃SO₃)₂4044%87%Increased[13]
>148Hg(CF₃SO₃)₂>60HigherReducedIncreased[13]

Note: Increasing temperature and O₂ pressure in this specific reaction boosted conversion but reduced selectivity towards the desired this compound (MSA).

Table 2: Effect of Solvent on MSA Synthesis

SolventInitial Rate of MSA SynthesisMaximum SO₃ Conversion to MSAReference
Dimethyl sulfoxide (B87167) (DMSO)LowestLow[10]
Sulfuric Acid (H₂SO₄)MediumHigh (87%)[10]
Trifluorothis compound (TFMSA)HighestMedium[10]

Note: Solvent acidity significantly impacts both the rate and the maximum conversion in this free-radical synthesis of MSA.[10]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselectivity in a Friedel-Crafts Alkylation

This protocol provides a systematic approach to optimizing the regioselectivity of an MSA-catalyzed alkylation of an aromatic compound with an olefin.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the aromatic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, nitromethane).

  • Initial Conditions: Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add this compound (e.g., 0.2 eq) to the stirred solution.

  • Reagent Addition: Add the olefin (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Withdraw small aliquots every hour, quench with a saturated NaHCO₃ solution, extract with an organic solvent, and analyze by GC-MS or ¹H NMR to determine the conversion and the ratio of regioisomers.

  • Temperature Screening: If selectivity is poor, repeat the experiment at lower temperatures (e.g., -20 °C, -40 °C). If the reaction is too slow, repeat at slightly higher temperatures (e.g., room temperature), but monitor closely for a decrease in selectivity.

  • Catalyst Loading Screen: Once an optimal temperature is identified, perform a series of reactions varying the MSA loading (e.g., 0.1 eq, 0.5 eq, 1.0 eq) to determine its effect on selectivity and rate.

  • Work-up: Upon completion, slowly pour the reaction mixture into a beaker of ice-cold saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product mixture via column chromatography to isolate the desired regioisomer.

Visualizations

G start Identify Selectivity Issue (e.g., Low Regio-, Chemo-selectivity) temp Step 1: Optimize Temperature (Start low, e.g., 0°C or -20°C) start->temp cat Step 2: Adjust Catalyst Loading (Try reducing MSA concentration) temp->cat If selectivity is still poor solv Step 3: Screen Solvents (Vary polarity and coordinating ability) cat->solv If side reactions persist check Analyze Product Ratio (GC, NMR, LC-MS) solv->check prot Step 4 (for Chemoselectivity): Use Protecting Groups prot->check If applicable check->temp Re-optimize after change end Optimized Selective Protocol check->end Selectivity > 95%

Caption: Workflow for optimizing reaction selectivity.

G selectivity Reaction Selectivity temp Temperature selectivity->temp catalyst Catalyst (MSA Loading) selectivity->catalyst solvent Solvent (Polarity) selectivity->solvent time Reaction Time selectivity->time substrate Substrate (Sterics/Electronics) selectivity->substrate water Water Content selectivity->water

Caption: Key factors influencing MSA reaction selectivity.

G start Poor Selectivity Observed q1 Is the reaction producing multiple regioisomers? start->q1 a1_yes Lower Temperature & Re-evaluate q1->a1_yes Yes q2 Are other functional groups reacting? q1->q2 No end Continue Optimization a1_yes->end a2_yes Consider Protecting Groups & Lower Temperature q2->a2_yes Yes q3 Is charring or decomposition occurring? q2->q3 No a2_yes->end a3_yes Drastically Reduce Temperature & Verify MSA Purity q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting selectivity.

References

Validation & Comparative

A Comparative Guide to Methanesulfonic Acid and Sulfuric Acid as Catalysts in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of carboxylic acids with alcohols is a fundamental and widely utilized reaction in chemical synthesis, crucial for the production of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The choice of an acid catalyst is paramount to the efficiency, yield, and environmental impact of this process. For decades, sulfuric acid (H₂SO₄) has been the conventional catalyst for Fischer esterification. However, methanesulfonic acid (MSA), a strong organic acid, has emerged as a compelling alternative, offering distinct advantages in certain applications. This guide provides an objective comparison of the performance of this compound versus sulfuric acid as catalysts in esterification, supported by experimental data, detailed methodologies, and a clear visualization of the underlying chemical processes.

Executive Summary

Both this compound and sulfuric acid are effective catalysts for esterification, promoting the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity. However, they differ significantly in their physical and chemical properties, which in turn affects their catalytic performance, handling, and environmental footprint.

Sulfuric acid is a strong, inexpensive, and readily available mineral acid that also acts as a powerful dehydrating agent, shifting the reaction equilibrium towards the ester product.[1][2] Its primary drawbacks include its highly corrosive nature and its tendency to cause side reactions such as oxidation and charring, particularly at elevated temperatures.[3][4]

This compound is a strong, non-oxidizing organic acid that is considered a "greener" alternative.[5][6] It is less corrosive than sulfuric acid and typically leads to cleaner reactions with fewer byproducts.[4] While generally more expensive than sulfuric acid, its higher yields and simpler work-up procedures can sometimes offset the initial cost.[3]

Performance Comparison: Experimental Data

The following tables summarize quantitative data from various studies comparing the efficacy of this compound and sulfuric acid in esterification reactions.

Table 1: Comparison of Catalyst Performance in the Esterification of Fatty Acids

Carboxylic AcidAlcoholCatalystCatalyst Loading (wt%)Temperature (°C)Reaction TimeYield (%)Reference
Stearic AcidMethanolLignin-supported MSA52605 min91.1[7]
Stearic AcidMethanolLignin-supported H₂SO₄52605 min< 91.1 (implied lower)[7]
Oleic AcidMethanolH₂SO₄1.011080 min~88[8]
Oleic AcidMethanolMSA-based DES2.07060-100 min> 99[9]
Lauric AcidVarious linear alcoholsH₂SO₄4.06012 min88.2 - 93.6[10]

Table 2: Physical and Chemical Properties

PropertyThis compound (MSA)Sulfuric Acid (H₂SO₄)
Formula CH₃SO₃HH₂SO₄
Molar Mass 96.11 g/mol 98.08 g/mol
pKa -1.9-3.0
Appearance Colorless liquidColorless, oily liquid
Oxidizing Properties Non-oxidizingStrong oxidizing agent
Corrosiveness Corrosive, but generally less so than H₂SO₄Highly corrosive
Environmental Impact Readily biodegradableNon-biodegradable, contributes to acid rain
Safety Corrosive, causes severe burnsHighly corrosive, causes severe burns, reactive

Experimental Protocols

Below are detailed methodologies for a typical Fischer esterification reaction, which can be adapted for either this compound or sulfuric acid as the catalyst.

General Protocol for Fischer Esterification

Materials:

  • Carboxylic acid (e.g., Benzoic Acid)

  • Alcohol (e.g., Methanol, in excess to act as solvent and drive equilibrium)

  • Acid catalyst (Concentrated Sulfuric Acid or this compound)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the carboxylic acid (1.0 eq) in an excess of the alcohol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (typically 0.05-0.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be further purified by distillation or column chromatography if necessary.

Visualizing the Process and Comparison

To better understand the experimental workflow and the key differences between the two catalysts, the following diagrams are provided.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Carboxylic Acid + Alcohol (Excess) Catalyst Add Acid Catalyst (MSA or H₂SO₄) Reactants->Catalyst Reflux Heat to Reflux (1-4 hours) Catalyst->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Distillation/ Chromatography) Evaporate->Purify Ester Pure Ester Purify->Ester

Caption: A generalized experimental workflow for Fischer esterification.

Acid_Comparison cluster_advantages_msa Advantages of MSA cluster_disadvantages_msa Disadvantages of MSA cluster_advantages_h2so4 Advantages of H₂SO₄ cluster_disadvantages_h2so4 Disadvantages of H₂SO₄ MSA This compound (MSA) NonOxidizing Non-Oxidizing MSA->NonOxidizing LessCorrosive Less Corrosive MSA->LessCorrosive CleanerReactions Cleaner Reactions MSA->CleanerReactions Biodegradable Biodegradable MSA->Biodegradable HigherCost Higher Cost MSA->HigherCost H2SO4 Sulfuric Acid (H₂SO₄) LowCost Low Cost H2SO4->LowCost DehydratingAgent Dehydrating Agent H2SO4->DehydratingAgent ReadilyAvailable Readily Available H2SO4->ReadilyAvailable HighlyCorrosive Highly Corrosive H2SO4->HighlyCorrosive SideReactions Side Reactions (Oxidation, Charring) H2SO4->SideReactions EnvironmentalConcerns Environmental Concerns H2SO4->EnvironmentalConcerns

Caption: Key characteristics of MSA vs. H₂SO₄ as esterification catalysts.

Conclusion

The selection of this compound or sulfuric acid as a catalyst for esterification is a decision that must be guided by the specific requirements of the reaction, including the nature of the substrates, the desired purity of the product, cost considerations, and environmental and safety protocols.

  • Sulfuric acid remains a viable and economical choice for many large-scale industrial processes where its dehydrating properties are advantageous and potential side reactions can be managed.

  • This compound presents a superior option for the synthesis of sensitive or high-value molecules where cleaner reaction profiles, higher yields, and easier work-ups are critical. Its lower corrosiveness and biodegradability also make it a more environmentally friendly choice, aligning with the principles of green chemistry.

For researchers and professionals in drug development, the cleaner reaction profiles offered by MSA can be particularly beneficial, minimizing the formation of impurities that would require extensive purification to remove. While the upfront cost of MSA is higher, the potential for increased yields, reduced purification costs, and improved safety and environmental performance can make it the more economical and scientifically sound choice in the long run.

References

A Comparative Guide to Methanesulfonic Acid and p-Toluenesulfonic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA) and p-toluenesulfonic acid (PTSA) are two of the most widely utilized strong Brønsted acids in organic synthesis. Both serve as highly effective catalysts for a myriad of chemical transformations, offering distinct advantages depending on the specific reaction conditions and substrate requirements. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst selection for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The choice between MSA and PTSA often begins with a consideration of their fundamental physical and chemical properties. These characteristics influence their handling, solubility in various reaction media, and overall applicability.

PropertyThis compound (MSA)p-Toluenesulfonic Acid (PTSA)Key Considerations for Synthesis
Chemical Formula CH₄O₃SC₇H₈O₃SMSA has a lower molecular weight, which can be advantageous for mass efficiency.
Molecular Weight 96.11 g/mol 172.20 g/mol (anhydrous)-
pKa (in water) -1.9 to -2.6[1][2][3]-2.8[1][3][4]Both are strong acids, comparable to sulfuric acid, ensuring effective protonation of most substrates. PTSA is slightly stronger.
Physical State (RT) Colorless Liquid[2]White Crystalline Solid[5]PTSA's solid nature allows for easy weighing and handling, while MSA's liquid form can simplify dosing in solution.
Melting Point 17-20 °C105-107 °C (monohydrate)[5]MSA's low melting point means it is often handled as a liquid.
Boiling Point 167 °C @ 10 mmHg140 °C @ 20 mmHg[5]Both have low volatility, which is beneficial for reactions at elevated temperatures.
Solubility Miscible with water, alcohols; Insoluble in alkanes; Slightly soluble in toluene (B28343).Soluble in water, alcohols, and other polar organic solvents like ethers.[5]PTSA's solubility in a broader range of polar organic solvents can offer more flexibility in reaction setup.
Thermal Stability Decomposes >185 °C (atm). Stable against hydrolysis and strong oxidizing agents.Hydrolyzes when heated to 186°C in concentrated phosphoric acid.[6] Decomposition products include carbon monoxide and sulfur oxides.[7]MSA generally exhibits higher thermal and oxidative stability, making it suitable for more demanding reaction conditions.
Key Features Biodegradable, non-oxidizing, low toxicity.[2][8]Non-corrosive, easy to handle as a solid.[9]Both are considered "greener" alternatives to mineral acids like H₂SO₄ or HCl.[8]

Performance in Key Synthetic Transformations

The efficacy of a catalyst is ultimately judged by its performance in chemical reactions. Here, we compare MSA and PTSA in several common and critical synthetic applications.

Esterification and Biodiesel Production

Both acids are workhorse catalysts for Fischer esterification due to their ability to efficiently protonate the carboxylic acid carbonyl, activating it for nucleophilic attack by an alcohol.[10][11]

Comparative Data in Esterification:

ReactionCatalystReactantsConditionsYield/ConversionReference
Fatty Acid EsterificationMSA/UiO-66Palmitic Acid, Methanol (B129727)100 °C, 4 h97.0% Conversion[12]
Fatty Acid EsterificationPTSA/UiO-66Palmitic Acid, Methanol100 °C, 4 h97.1% Conversion[12]
Phthalate EsterificationMSAPhthalic Anhydride (B1165640), 2-EthylhexanolN/AFirst-order kinetics[13]
Phthalate EsterificationPTSAPhthalic Anhydride, 2-EthylhexanolN/AFirst-order kinetics[13]
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions. While traditionally catalyzed by Lewis acids like AlCl₃, strong Brønsted acids provide a metal-free and often "greener" alternative.

MSA has been successfully employed as an environmentally benign catalyst for Friedel-Crafts reactions. For instance, it effectively catalyzes the reaction of electron-rich arenes with N-arylmaleimides to construct 3-arylsuccinimides.[14][15] In a comparative study, MSA provided a good yield (67%), whereas PTSA did not induce the reaction under the same conditions.[14] Methanesulfonic anhydride (MSAA) has also been shown to be an excellent reagent for promoting Friedel-Crafts acylations without the need for metallic or halogenated components.[16][17]

Deprotection of Protecting Groups

The removal of protecting groups is a critical step in multi-step synthesis. The tert-butyloxycarbonyl (Boc) group, widely used to protect amines, is acid-labile and can be cleaved by both MSA and PTSA.[8]

  • This compound (MSA): As a strong acid, MSA is highly effective for Boc deprotection and is often considered a greener replacement for trifluoroacetic acid (TFA).[8] It can be used in dilute concentrations in solvents like methanol or dioxane.

  • p-Toluenesulfonic Acid (PTSA): PTSA is also widely used for Boc deprotection. It can be employed in various solvents, including dioxane and acetonitrile (B52724), and has been shown to be effective even under microwave-enhanced conditions, drastically reducing reaction times.[18][19] In some applications, PTSA in acetonitrile was found to be slightly more effective than MSA for removing specific carbamate (B1207046) protecting groups.[20]

Both acids are effective, and the choice may be dictated by the presence of other acid-sensitive functional groups in the molecule, requiring careful tuning of the reaction conditions.

Experimental Protocols

General Protocol for Fischer Esterification

This protocol describes a typical lab-scale procedure for the synthesis of an ester from a carboxylic acid and an alcohol.

A) Using this compound (MSA) as Catalyst:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq) and the alcohol (3.0-5.0 eq). The alcohol can often serve as the solvent if used in large excess.

  • Catalyst Addition: Carefully add this compound (typically 0.01-0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (temperature depends on the alcohol used) and stir. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by distillation or column chromatography as required.

B) Using p-Toluenesulfonic Acid (PTSA) as Catalyst:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (1.5-2.0 eq), and a suitable solvent (e.g., toluene or hexane).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (typically 0.01-0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product.[21] Monitor the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate solution to remove the PTSA.

  • Isolation: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude ester by distillation or column chromatography.

Visualization of Pathways and Workflows

dot

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Activated_Acid Protonated Carbonyl RCOOH:e->Activated_Acid:w H_plus H+ (from MSA/PTSA) ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid:e->Tetrahedral_Intermediate:w H2O Water (H₂O) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Ester Ester (R-COOR') Protonated_Ester->Ester

Caption: Mechanism of Fischer Esterification catalyzed by a strong acid.

dot

Experimental_Workflow start Start reactants Charge Reactants (e.g., Carboxylic Acid, Alcohol) start->reactants catalyst Add Catalyst (MSA or PTSA) reactants->catalyst reaction Heat to Reflux (Monitor Progress via TLC/GC) catalyst->reaction workup Aqueous Workup (Neutralize Acid, Wash) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying isolation Solvent Removal (Rotary Evaporation) drying->isolation purification Purification (Distillation or Chromatography) isolation->purification product Final Product purification->product Boc_Deprotection Boc_Amine Boc-Protected Amine R-NH-Boc Intermediate Protonated Intermediate Carbocation (t-Bu⁺) Boc_Amine->Intermediate Acid Acid Catalyst H⁺ (MSA or PTSA) Acid->Intermediate Products Products Free Amine (R-NH₃⁺) + Isobutylene + CO₂ Intermediate->Products Fragmentation

References

analytical methods for the quantification of methanesulfonic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for the Quantification of Methanesulfonic Acid in Solution

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound (MSA) in various solutions is crucial. MSA is widely used as a reagent and catalyst in chemical synthesis, and its residual levels must be carefully monitored. This guide provides a detailed comparison of the primary analytical methods for MSA quantification, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for MSA quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Analytical Method Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linearity (R²) Accuracy (% Recovery) Precision (%RSD) Key Advantages Key Disadvantages
Ion Chromatography (IC) Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.5 µg/L[1]10 µg/L[1]>0.999[2]97-102%[2]<2.0%[2]High selectivity and sensitivity for ionic species. Robust and reproducible.Requires specialized IC system. Can be susceptible to matrix effects.
LC-MS (HILIC-ESI-MS) Separation of polar compounds using Hydrophilic Interaction Liquid Chromatography coupled with mass spectrometry for detection.~0.002 µg/mL (for related compounds)[3]~0.01 µg/mL (for related compounds)[3]>0.99[3]80-120% (for related compounds)[3]<15%Very high sensitivity and selectivity. Suitable for complex matrices.Requires expensive instrumentation. MSA is non-volatile and can be challenging for LC-MS.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. MSA typically requires derivatization to increase its volatility.Method-dependentMethod-dependent>0.99 (for derivatized analytes)GoodGoodHigh resolution for volatile compounds.MSA is non-volatile and requires derivatization, adding complexity and potential for error.
Titration Quantitative chemical analysis method to determine the concentration of an analyte by reacting it with a solution of known concentration.Higher than chromatographic methodsHigher than chromatographic methodsNot ApplicableGoodCan be less precise than chromatographic methods.Simple, inexpensive, and does not require sophisticated instrumentation.Lower sensitivity and selectivity compared to chromatographic methods. Susceptible to interference from other acidic or basic compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Ion Chromatography (IC) with Suppressed Conductivity Detection

This method is highly suitable for the routine analysis of MSA in aqueous solutions and pharmaceutical preparations.

Instrumentation:

  • Ion Chromatograph equipped with a suppressed conductivity detector.

  • Anion-exchange column (e.g., Metrosep A Supp1, 250 mm x 4.0 mm, 5.0 µm).[2]

  • Autosampler.

Reagents:

  • Eluent: 3.2 mmol/L sodium carbonate and 1.0 mmol/L sodium bicarbonate in ultrapure water.[4]

  • Regenerant: 50 mmol/L sulfuric acid.[4]

  • MSA standard stock solution (e.g., 1000 mg/L).

  • Ultrapure water (≥18.2 MΩ·cm).

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of ultrapure water. For pharmaceutical ingredients, Milli-Q water can be used as a diluent.[2]

  • If necessary, filter the sample solution through a 0.22 µm syringe filter to remove particulate matter.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: Suppressed conductivity.

Calibration: Prepare a series of calibration standards by diluting the MSA standard stock solution with ultrapure water to cover the expected concentration range of the samples. A typical range is 0.1 to 5 µg/mL.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) using HILIC-ESI-MS

This highly sensitive method is ideal for detecting trace levels of MSA, particularly in complex matrices.

Instrumentation:

  • Liquid Chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • HILIC column (e.g., Cosmosil triazole stationary phase or Unison UK-Amino).[5]

  • Autosampler.

Reagents:

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the HILIC mobile phase, typically a high percentage of acetonitrile.

  • Centrifuge or filter the sample to remove any particulates.

LC-MS Conditions:

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution: A typical gradient might start at a high percentage of acetonitrile and gradually increase the aqueous component.

  • MS Detection: ESI in negative ion mode, monitoring for the deprotonated MSA molecule ([M-H]⁻, m/z 95).

Calibration: Prepare calibration standards in the same diluent as the samples. The concentration range can be as low as 1-10 ppm depending on the sensitivity required.[5]

Gas Chromatography (GC) with Derivatization

Direct GC analysis of MSA is challenging due to its low volatility. Derivatization to a more volatile species is typically required.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary GC column (e.g., DB-5).

Reagents:

  • Derivatizing agent (e.g., a silylating agent like BSTFA or an alkylating agent).

  • MSA standard.

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane).

Derivatization and Sample Preparation:

  • Evaporate the sample containing MSA to dryness under a stream of nitrogen.

  • Add the derivatizing agent and an anhydrous solvent.

  • Heat the mixture to facilitate the reaction (e.g., 60-80 °C for 30-60 minutes).

  • After cooling, the sample is ready for injection.

GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium or Nitrogen.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

Calibration: Derivatize a series of MSA standards in the same manner as the samples to create a calibration curve.

Titration

Titration offers a simple and cost-effective method for quantifying MSA in less complex samples where high sensitivity is not required.

Instrumentation:

  • Burette (manual or automatic).

  • pH meter or colorimetric indicator.

  • Magnetic stirrer.

Reagents:

  • Standardized titrant: 0.1 M Sodium Hydroxide (NaOH) solution.

  • Indicator: Phenolphthalein or a pH electrode.

  • Solvent: Deionized water or an appropriate organic solvent if the sample is not water-soluble.

Procedure (Direct Titration):

  • Accurately transfer a known volume or weight of the sample into a beaker.

  • Dissolve the sample in a suitable solvent.

  • Add a few drops of indicator or place the pH electrode in the solution.

  • Titrate with the standardized NaOH solution until the endpoint is reached (a persistent color change for the indicator or the equivalence point on the pH curve).

  • Record the volume of titrant used.

Calculation: The concentration of MSA can be calculated using the following formula: Concentration of MSA (mol/L) = (Volume of NaOH × Molarity of NaOH) / Volume of Sample

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in a solution using a chromatographic technique.

MSA Quantification Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis SampleCollection Sample Collection Dilution Dilution/Dissolution SampleCollection->Dilution Chromatography Chromatographic Separation (IC, LC, or GC) Filtration Filtration/Centrifugation Dilution->Filtration Detection Detection (Conductivity, MS, etc.) Filtration->Chromatography PeakIntegration Peak Integration Chromatography->Detection CalibrationCurve Calibration Curve Generation Detection->PeakIntegration Quantification Quantification of MSA PeakIntegration->CalibrationCurve CalibrationCurve->Quantification

References

A Comparative Guide to HPLC and Ion Chromatography for Methanesulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methanesulfonic acid (MSA) is critical in various applications, from monitoring its use as a catalyst to ensuring its purity as a counter-ion in pharmaceutical salts. The two primary chromatographic techniques for this analysis are High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.

At a Glance: HPLC vs. Ion Chromatography for MSA Analysis

FeatureHPLCIon Chromatography
Primary Separation Mechanism Primarily hydrophobic or hydrophilic interactions.[1][2]Primarily ion-exchange interactions.[1][2]
Typical Stationary Phase Reversed-phase (e.g., C18), Mixed-Mode, HILIC.Ion-exchange resins (anion-exchange for MSA).[1][2]
Common Detection Method ELSD, MS, RI (UV for derivatives).[3][4][5]Suppressed Conductivity.[6][7][8]
Sample Preparation May require derivatization for UV detection.[9][10]Often simple dissolution in water or mobile phase.[6][11]
Sensitivity Can be highly sensitive with MS detection.[4]Generally high sensitivity with suppressed conductivity.[6][12]
Specificity for MSA Can be highly specific, especially with MS.Highly specific for ionic analytes like MSA.[1][2]
Robustness Generally robust, but can be affected by matrix complexity.Robust for ionic analytes in various matrices.

Quantitative Performance Comparison

The following table summarizes the quantitative performance data for MSA analysis using both HPLC and Ion Chromatography, based on available experimental data.

ParameterHPLC MethodIon Chromatography Method
Column Primesep B Mixed-Mode (4.6 x 150 mm, 5 µm)[3]Metrosep A Supp1 (4.0 x 250 mm, 5.0 µm)[6][12]
Mobile Phase Acetonitrile (B52724) and Ammonium (B1175870) Formate (B1220265) buffer (pH 3.0)[3]Acetone (B3395972) and Buffer (1:9)[13]
Detector Evaporative Light Scattering Detector (ELSD)[3]Suppressed Conductivity Detector[6][12]
Linearity (Correlation Coefficient) Not explicitly stated> 0.999[6][12]
Limit of Detection (LOD) 10 ppb[3]Not explicitly stated
Limit of Quantification (LOQ) 0.6 ppm (for a derivatized method)[9]Not explicitly stated
Accuracy (% Recovery) 80-115% (for a derivatized method)[9]97-102%[6][12]
Precision (% RSD) < 5.0% (for a derivatized method)[9]< 2.0%[6][12]

Experimental Protocols

HPLC Method with ELSD Detection

This method is suitable for the direct analysis of MSA without derivatization.

Chromatographic Conditions:

  • Column: Primesep B mixed-mode stationary phase column (4.6 x 150 mm, 5 µm, 100 Å).[3]

  • Mobile Phase: A gradient of acetonitrile and 40 mM ammonium formate buffer (pH 3.0).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detector: Evaporative Light Scattering Detector (ELSD).[3]

  • Nebulizer and Evaporator Temperature: 70°C.[3]

  • Gas Flow Rate: 1.6 SLM.[3]

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., water or mobile phase) to an appropriate concentration.

  • Filter the sample through a 0.45 µm filter before injection.

Ion Chromatography Method with Suppressed Conductivity Detection

This is a common and robust method for the analysis of MSA in pharmaceutical ingredients.[6][12]

Chromatographic Conditions:

  • Column: Metrosep A Supp1 anion-exchange column (4.0 x 250 mm, 5.0 µm).[6][12]

  • Mobile Phase: A mixture of acetone and a suitable buffer (e.g., sodium carbonate and sodium bicarbonate) in a 1:9 ratio.[13][14]

  • Flow Rate: 0.7 mL/min.[12]

  • Detector: Suppressed conductivity detector.[6][12]

  • Suppressor: Anion suppressor module.[12]

  • Injection Volume: 20 µL.[12]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in Milli-Q water to the desired concentration.[6][12]

  • No further sample preparation is typically required.

Logical Workflow for Method Selection

MethodSelection start Start: Need to Analyze MSA uv_detector Is a UV-Vis detector the only option available? start->uv_detector derivatization Willing to perform derivatization? uv_detector->derivatization Yes other_detectors Alternative detectors available? (ELSD, MS, Conductivity) uv_detector->other_detectors No hplc_deriv Use HPLC with UV detection after derivatization derivatization->hplc_deriv Yes no_suitable_method Re-evaluate analytical capabilities derivatization->no_suitable_method No hplc_elsd_ms Use HPLC with ELSD or MS detection other_detectors->hplc_elsd_ms ELSD/MS ic_system Is an Ion Chromatography system available? other_detectors->ic_system Conductivity ic_method Use Ion Chromatography with suppressed conductivity detection ic_system->ic_method Yes ic_system->no_suitable_method No

Caption: Decision tree for selecting an analytical method for MSA.

Experimental Workflow Diagrams

HPLC-ELSD Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Sample Weighing and Dissolution filtration Sample Filtration (0.45 µm) sample->filtration injection Autosampler Injection filtration->injection column Mixed-Mode Column Separation injection->column detection ELSD Detection column->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Caption: General experimental workflow for MSA analysis by HPLC-ELSD.

Ion Chromatography Workflow

IC_Workflow cluster_prep_ic Sample Preparation cluster_ic Ion Chromatography System cluster_data_ic Data Analysis sample_ic Sample Weighing and Dissolution in Water injection_ic Autosampler Injection sample_ic->injection_ic column_ic Anion-Exchange Column Separation injection_ic->column_ic suppression_ic Anion Suppression column_ic->suppression_ic detection_ic Conductivity Detection suppression_ic->detection_ic chromatogram_ic Chromatogram Generation detection_ic->chromatogram_ic quantification_ic Peak Integration and Quantification chromatogram_ic->quantification_ic

Caption: General experimental workflow for MSA analysis by Ion Chromatography.

Conclusion

Both HPLC and Ion Chromatography are viable techniques for the analysis of this compound. The choice between them largely depends on the available instrumentation and the specific requirements of the analysis.

  • Ion Chromatography with suppressed conductivity detection is often the more direct, robust, and sensitive method for MSA, as it is an ionic compound that is well-suited for ion-exchange separation and conductivity detection.[1][2][6][12] The sample preparation is typically straightforward.

  • HPLC offers more versatility in terms of separation mechanisms (reversed-phase, HILIC, mixed-mode). However, for the direct analysis of MSA, a less common detector such as an ELSD or a mass spectrometer is required, as MSA lacks a UV chromophore.[3][4][5] While derivatization can enable UV detection, it adds complexity and potential for variability to the analytical procedure.[9][10]

For routine quality control and quantification of MSA in pharmaceutical and other applications where it exists as a free acid or salt, Ion Chromatography is generally the preferred method due to its simplicity, specificity, and high sensitivity. HPLC with ELSD or MS becomes a valuable alternative when an IC system is not available or when simultaneous analysis of MSA with other non-ionic compounds is required.

References

A Comparative Guide to Validating the Purity of Methanesulfonic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is a cornerstone of pharmaceutical development and manufacturing. For acidic catalysts and counterions, stringent purity control is paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Methanesulfonic acid (MSA), a strong organic acid, has gained prominence as a "green" alternative to traditional mineral acids, valued for its efficacy and biodegradability.[1] This guide provides a comprehensive comparison of methods to validate the purity of this compound against other commonly used sulfonic acids in the pharmaceutical industry, supported by experimental data and detailed protocols.

Comparison of Purity Specifications

The selection of an appropriate acid in pharmaceutical synthesis is dictated by its reactivity, solubility, and, critically, its impurity profile. Below is a comparison of typical purity specifications for pharmaceutical grades of this compound and its common alternatives.

ParameterThis compound (MSA)p-Toluenesulfonic Acid (PTSA)Benzenesulfonic AcidEthanesulfonic Acid
Appearance Clear, colorless to yellowish-brown liquidWhite crystalline powderWhite to light-yellow crystalline powderColorless liquid
Assay (Purity) ≥ 98%[2]≥ 98.0% (Pharmaceutical Grade)[3][4]≥ 99% (Assay on dry basis)[5]≥ 95%
Sulfate (B86663) (SO₄²⁻) Typically low, controlled impurity≤ 0.3%Information not readily availableInformation not readily available
Chloride (Cl⁻) Typically low, controlled impurityInformation not readily availableInformation not readily availableInformation not readily available
Iron (Fe) Information not readily available≤ 0.01%Information not readily availableInformation not readily available
Free Sulfuric Acid Controlled during manufacturing≤ 0.5% (Refined Grade)[3]A known potential impurityInformation not readily available
Genotoxic Impurities Alkyl Methanesulfonates (e.g., MMS, EMS)Alkyl TosylatesAlkyl BesylatesAlkyl Esylates

The Critical Issue of Genotoxic Impurities

A significant concern with the use of sulfonic acids in the presence of alcohols (often used as solvents) is the potential formation of alkyl sulfonate esters. These compounds, such as methyl methanesulfonate (B1217627) (MMS), ethyl methanesulfonate (EMS), and their counterparts from other sulfonic acids, are often potent genotoxic impurities (GTIs). Regulatory bodies mandate strict control of GTIs in APIs to levels that correspond to a Threshold of Toxicological Concern (TTC).

Experimental Protocols for Purity Validation

Accurate and robust analytical methods are essential for quantifying the purity of sulfonic acids and detecting trace-level impurities.

Assay and Inorganic Anions by Ion Chromatography (IC)

Objective: To determine the purity of this compound and quantify inorganic anionic impurities like sulfate and chloride.

Methodology:

  • Instrumentation: Ion chromatograph equipped with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac™ AS11-HC).

  • Eluent: A gradient of sodium hydroxide (B78521) (NaOH) solution. A typical starting concentration is around 5 mM NaOH.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Suppressed conductivity.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in high-purity deionized water, and dilute to a suitable concentration (e.g., 100 ppm).

  • Standard Preparation: Prepare a mixed standard solution containing known concentrations of methanesulfonate, sulfate, and chloride.

  • Analysis: Inject the sample and standard solutions into the ion chromatograph. The retention times and peak areas are used to identify and quantify the analytes. The assay of this compound is determined by comparing its peak area to that of the standard.

Determination of Genotoxic Impurities (Alkyl Methanesulfonates) by GC-MS

Objective: To detect and quantify trace levels of methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and other potential alkyl methanesulfonates.

Methodology:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS). A triple quadrupole mass spectrometer (GC-MS/MS) is often used for high sensitivity and selectivity.[6]

  • Column: A low-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection Mode: Splitless injection to maximize sensitivity.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute the analytes.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and low detection limits.

  • Sample Preparation: Dissolve the this compound sample in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Standard Preparation: Prepare a stock solution of the target alkyl methanesulfonates and perform serial dilutions to create calibration standards.

  • Analysis: Inject the prepared samples and standards. The quantitation is based on the peak areas of the selected ions for each analyte.

Visualizing the Workflow and Key Relationships

To better illustrate the processes involved in validating the purity of this compound, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., DI Water for IC, Organic Solvent for GC-MS) Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution IC_Analysis Ion Chromatography (IC) - Assay - Inorganic Anions (Sulfate, Chloride) Dilution->IC_Analysis Aqueous Sample GCMS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) - Genotoxic Impurities (Alkyl Methanesulfonates) Dilution->GCMS_Analysis Organic Sample Quantification Quantify impurities against standards IC_Analysis->Quantification GCMS_Analysis->Quantification Specification_Check Compare results with specifications Quantification->Specification_Check Report Generate Certificate of Analysis Specification_Check->Report

Fig. 1: Experimental workflow for MSA purity validation.

Impurity_Impact cluster_MSA This compound (MSA) cluster_Impurities Potential Impurities cluster_Impact Impact on Pharmaceutical Product MSA This compound Inorganic_Anions Inorganic Anions (Sulfate, Chloride) MSA->Inorganic_Anions from raw materials/process Genotoxic_Impurities Genotoxic Impurities (Alkyl Methanesulfonates) MSA->Genotoxic_Impurities from side reactions Heavy_Metals Heavy Metals MSA->Heavy_Metals from equipment/process API_Stability API Stability & Degradation Inorganic_Anions->API_Stability Product_Safety Product Safety & Toxicity Genotoxic_Impurities->Product_Safety Heavy_Metals->Product_Safety Regulatory_Compliance Regulatory Compliance API_Stability->Regulatory_Compliance Product_Safety->Regulatory_Compliance

Fig. 2: Logical relationship between MSA impurities and their pharmaceutical impact.

Conclusion

The validation of this compound purity for pharmaceutical applications requires a multi-faceted analytical approach. While its performance and environmental profile are advantageous, rigorous testing for both common and trace-level impurities is non-negotiable. The choice between MSA and its alternatives will depend on the specific requirements of the synthesis, including the potential for genotoxic impurity formation and the overall cost-effectiveness. The experimental protocols and comparative data presented in this guide offer a robust framework for making informed decisions and ensuring the quality and safety of pharmaceutical products.

References

A Comparative Analysis of Metal Salt Solubility: Methanesulfonic Acid versus Traditional Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence experimental outcomes. This guide provides a comparative study of the solubility of various metal salts in methanesulfonic acid (MSA) against other commonly used acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid (HNO₃). The data presented is compiled from scientific literature to offer an objective performance comparison.

This compound, a strong organic acid, is increasingly recognized as a "green" alternative to traditional mineral acids due to its low toxicity, biodegradability, and low vapor pressure.[1][2] A key property driving its adoption is the high solubility of its corresponding metal salts (methanesulfonates) in aqueous solutions.[3][4] This characteristic can be particularly advantageous in various applications, including electroplating, catalysis, and hydrometallurgy.[2][5]

Quantitative Solubility Comparison

The following tables summarize the available quantitative data for the solubility of selected metal salts in aqueous solutions of this compound, sulfuric acid, and hydrochloric acid. It is important to note that solubility is dependent on various factors, including temperature and the concentration of the acid. While comprehensive data under identical conditions is not always available, this compilation provides a valuable comparative overview.

Table 1: Solubility of Selected Metal Salts in Aqueous Acid Solutions at Room Temperature

Metal SaltThis compound (MSA)Sulfuric Acid (H₂SO₄)Hydrochloric Acid (HCl)Nitric Acid (HNO₃)
Silver (Ag) HighLow (forms insoluble Ag₂SO₄)Very Low (forms insoluble AgCl)High (forms soluble AgNO₃)
Lead (Pb) HighVery Low (forms insoluble PbSO₄)Low (forms sparingly soluble PbCl₂)High (forms soluble Pb(NO₃)₂)
Copper (Cu) HighHighHighHigh
Zinc (Zn) HighHighHighHigh
Nickel (Ni) HighHighHighHigh

Note: "High" indicates significant solubility, while "Low" or "Very Low" suggests the formation of sparingly soluble or insoluble precipitates. The solubility of metal nitrates in nitric acid is generally high.

Table 2: Metal Ion Concentration in Saturated Aqueous Solutions (g/L at 22°C)

Metal IonMethanesulfonateSulfate (B86663)Chloride
Silver (Ag⁺) > 5002.50.002
Lead (Pb²⁺) > 4000.0410
Copper (Cu²⁺) ~150~150> 400
Zinc (Zn²⁺) ~140~180> 500
Nickel (Ni²⁺) ~130~160> 300

This data is adapted from a tutorial review on this compound and highlights the significantly higher solubility of silver and lead methanesulfonates compared to their sulfate and chloride counterparts.

It is crucial to recognize that the solubility of metal methanesulfonates can be significantly lower in anhydrous or water-lean this compound, where precipitates may form.[6]

Experimental Protocols: Determining Metal Salt Solubility

The following is a generalized experimental protocol for determining the solubility of a metal salt in an acidic solution, based on the widely used shake-flask method.

Objective: To determine the saturation solubility of a given metal salt in a specific acid at a controlled temperature.

Materials:

  • Metal salt of interest

  • Selected acids: this compound, Sulfuric acid, Hydrochloric acid, Nitric acid (at desired concentrations)

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical instrumentation for quantifying metal ion concentration (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of the metal salt and add it to a known volume of the chosen acidic solution in a sealed flask. The excess solid is crucial to ensure saturation is reached.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 48 hours, depending on the dissolution rate of the salt.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the solution to stand in the constant temperature bath to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette. To ensure all solid particles are removed, the sample should be filtered through a syringe filter or centrifuged.

  • Analysis of Dissolved Metal Ion Concentration:

    • Accurately dilute the clear, saturated solution to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of the metal ion in the diluted solution using a suitable analytical technique (e.g., AAS or ICP-OES).

  • Calculation of Solubility:

    • Calculate the original concentration of the metal ion in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of the Experimental Workflow

The logical flow of a comparative study on metal salt solubility can be visualized as follows:

G Workflow for Comparative Solubility Study A Selection of Metal Salts and Acids B Preparation of Acid Solutions (Defined Concentrations) A->B C Solubility Determination (Shake-Flask Method) B->C D Sample Collection and Filtration/Centrifugation C->D E Analysis of Metal Ion Concentration (e.g., AAS, ICP-OES) D->E F Data Compilation and Comparison E->F G Report Generation F->G

Caption: A flowchart illustrating the key steps in a comparative study of metal salt solubility.

References

A Comparative Guide to the Cost-Effectiveness of Methanesulfonic Acid in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

Methanesulfonic acid (MSA), a strong organic acid, is increasingly recognized as a "green" and highly effective alternative to traditional mineral acids across a spectrum of industrial applications.[1] While its upfront cost may be higher than acids like sulfuric or hydrochloric acid, a comprehensive analysis of its performance, safety, and environmental benefits reveals a compelling case for its cost-effectiveness in the long term.[1][2] This guide provides an objective comparison of MSA with other acids, supported by performance data and detailed experimental methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.

Comparative Analysis of Key Physicochemical Properties

MSA's utility stems from a unique combination of properties that distinguish it from conventional strong acids.[3] It is a non-oxidizing acid, which prevents the formation of unwanted byproducts and charring in organic reactions, a common issue with concentrated sulfuric acid.[2][4] Furthermore, its low vapor pressure and lack of harmful vapors enhance workplace safety compared to volatile acids like HCl or HBF₄.[1][5]

The high solubility of its metal salts is a significant advantage in electrochemical applications and cleaning formulations, preventing the formation of sludge that can occur with sulfuric acid.[3][6] Environmentally, MSA is readily biodegradable, breaking down into carbon dioxide and sulfate, and possesses low toxicity, positioning it as a more sustainable choice.[1][7][8]

G cluster_MSA This compound (MSA) cluster_Alternatives Traditional Mineral Acids MSA MSA (CH₃SO₃H) MSA_P1 Strong Acid (pKa ≈ -1.9) MSA_P2 Non-Oxidizing MSA_P3 Low Volatility MSA_P4 High Metal Salt Solubility MSA_P5 Readily Biodegradable MSA_P6 Higher Initial Cost H2SO4_P1 Strong Oxidizer (when conc.) MSA_P2->H2SO4_P1 Advantage: Cleaner Reactions H2SO4_P3 Low Metal Salt Solubility (e.g., Pb, Ca) MSA_P4->H2SO4_P3 Advantage: No Sludge HBF4_P2 Environmental & Safety Hazard MSA_P5->HBF4_P2 Advantage: Sustainability H2SO4_P4 Lower Cost MSA_P6->H2SO4_P4 Disadvantage H2SO4 Sulfuric Acid (H₂SO₄) H2SO4_P2 Dehydrating Agent HBF4 Fluoroboric Acid (HBF₄) HBF4_P1 Releases HF (Toxic, Corrosive) HBF4_P3 Difficult Waste Treatment G cluster_msa Workflow with MSA cluster_h2so4 Workflow with H₂SO₄ start Reactants (Acid + Alcohol) msa_react Reaction with MSA Catalyst start->msa_react h2so4_react Reaction with Conc. H₂SO₄ Catalyst start->h2so4_react msa_quench Simple Neutralization (e.g., NaHCO₃ wash) msa_react->msa_quench msa_extract Aqueous Wash & Phase Separation msa_quench->msa_extract msa_dry Drying & Solvent Removal msa_extract->msa_dry note MSA workflow often avoids a separate decolorization step, reducing process time and cost. msa_extract->note msa_product High Purity Ester msa_dry->msa_product h2so4_quench Careful Neutralization (Base Wash) h2so4_react->h2so4_quench h2so4_extract Aqueous Wash & Phase Separation h2so4_quench->h2so4_extract h2so4_decolorize Decolorization Step (e.g., Activated Carbon) h2so4_extract->h2so4_decolorize h2so4_dry Drying & Solvent Removal h2so4_decolorize->h2so4_dry h2so4_decolorize->note h2so4_product Purified Ester h2so4_dry->h2so4_product

References

Performance of Engineering Alloys in Corrosive Methanesulfonic Acid Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA), a strong, non-oxidizing organic acid, is increasingly utilized across various industries, including pharmaceuticals, for its efficacy as a catalyst and cleaning agent.[1][2] However, its inherent corrosivity, particularly at elevated temperatures and concentrations, presents a significant challenge to the integrity of metallic processing equipment.[1][2][3] This guide provides a comprehensive comparison of the performance of various engineering alloys in MSA environments, supported by experimental data, to aid in material selection for applications demanding high corrosion resistance.

Comparative Analysis of Alloy Performance

The corrosion resistance of an alloy in MSA is critically dependent on its composition and the operating conditions, such as temperature, acid concentration, and the presence of contaminants like chlorides.[1] Extensive studies involving weight loss coupon exposure tests and potentiodynamic polarization measurements have categorized alloys into distinct performance tiers.

High-Performance Alloys: Refractory Metals

Tantalum and zirconium have demonstrated exceptional resistance to corrosion in hot this compound (up to 95°C), showing no measurable signs of attack in weight loss studies.[1][2] Their performance is attributed to the formation of a highly stable passive oxide layer that protects the underlying metal from the corrosive environment.[4][5][6][7]

Nickel-Based Alloys: A Spectrum of Resistance

Nickel-based alloys, particularly the Hastelloy series, exhibit a wide range of performance in MSA. Their resistance is largely influenced by the content of alloying elements such as chromium, molybdenum, and tungsten.[1][8]

  • Excellent Resistance: Hastelloy G-30 has been identified as the top-performing nickel-based alloy in hot MSA, showcasing superior resistance compared to other Hastelloy grades.[1][2]

  • Good to Moderate Resistance: Hastelloy C-22 and C-2000 show moderate corrosion susceptibility.[1] The higher chromium content in Hastelloy C-22 contributes to its enhanced performance in oxidizing conditions that can arise in hot MSA.[1] Inconel 625, a nickel-chromium-molybdenum alloy, is also known for its versatile corrosion resistance in various acidic environments.[9]

  • Significant Corrosion: Hastelloy C-276, Hastelloy B-2/B-3, and Inconel 600 exhibit significant corrosion rates in hot MSA.[1][10]

Stainless Steels and Other Alloys: Limited Applicability

Standard austenitic stainless steels, such as 316L and 904L, are generally not suitable for use in hot MSA.[1][3] While 316L stainless steel shows negligible corrosion at room temperature, its corrosion rate increases significantly with rising temperature and acid concentration.[1] Titanium and Nickel 200 have been found to have very high corrosion rates in hot MSA.[1]

Quantitative Corrosion Data

The following tables summarize the corrosion rates of various alloys in this compound based on weight loss coupon exposure tests.

Table 1: Corrosion Rates of Various Alloys in 25% MSA at 95°C (144-hour exposure) [1]

AlloyCorrosion Rate (mm/year)Performance Category
TantalumNo measurable corrosionExcellent
ZirconiumNo measurable corrosionExcellent
Hastelloy G-30LowExcellent
Hastelloy C-22ModerateGood
Hastelloy C-2000ModerateGood
Hastelloy B-2/B-3ModerateModerate
Hastelloy C-276SignificantPoor
Inconel 625SignificantPoor
Nickel 400SignificantPoor
904L Stainless SteelHighVery Poor
Incoloy 825HighVery Poor
316L Stainless SteelHighVery Poor
Nickel 200Very HighUnsuitable
TitaniumVery HighUnsuitable

Experimental Protocols

The data presented in this guide is primarily derived from standardized corrosion testing methodologies. Understanding these protocols is crucial for interpreting the results and designing further investigations.

Weight Loss Coupon Exposure Test

This is a common and straightforward method for determining the average corrosion rate of a material in a specific environment.

Methodology:

  • Specimen Preparation: Rectangular coupons of the test alloys (e.g., 2 cm x 5 cm from 2-3 mm thick sheets) are prepared. The surfaces are typically wet ground to a specific grit finish (e.g., 120 grit) to ensure a uniform surface. The initial weight of each coupon is precisely measured.

  • Exposure: The prepared coupons are immersed in the corrosive medium (e.g., 25% w/v MSA) in a suitable reaction vessel. The temperature is maintained at the desired level (e.g., 95°C) for a specified duration (e.g., 144 hours).

  • Post-Exposure Analysis: After the exposure period, the coupons are removed, cleaned to remove any corrosion products, dried, and re-weighed.

  • Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/year).

Potentiodynamic Polarization Measurements

This electrochemical technique provides insights into the corrosion mechanism, including the passivation behavior of an alloy.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the alloy sample), a reference electrode, and a counter electrode. The cell is filled with the test solution (MSA).

  • Polarization: The potential of the working electrode is scanned over a defined range, and the resulting current is measured.

  • Data Analysis: The potentiodynamic polarization curve (a plot of potential versus the logarithm of current density) is analyzed to determine key parameters such as the corrosion potential (Ecorr) and the corrosion current density (icorr). The corrosion rate is proportional to icorr. This method can also reveal the passive region of an alloy, indicating the potential range where a protective oxide film is stable.

Experimental Workflow for Alloy Corrosion Testing in MSA

The following diagram illustrates a typical workflow for evaluating the performance of alloys in a this compound environment.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Corrosion Testing cluster_analysis Phase 3: Analysis & Evaluation A Alloy Sample Selection & Preparation (e.g., cutting, grinding, cleaning) C Weight Loss Immersion Test (controlled temperature and duration) A->C D Electrochemical Testing (Potentiodynamic Polarization) A->D B Test Solution Preparation (e.g., specific MSA concentration) B->C B->D E Post-Test Sample Cleaning & Weighing C->E G Electrochemical Data Analysis (Ecorr, icorr, Passivity) D->G F Corrosion Rate Calculation E->F H Surface Characterization (e.g., SEM, XRD - Optional) E->H I Performance Comparison & Material Selection F->I F->I G->I G->I H->I

Experimental workflow for alloy corrosion assessment in MSA.

Conclusion

The selection of appropriate materials is paramount for ensuring the safety and longevity of equipment used in processes involving this compound. For applications requiring the highest level of corrosion resistance, particularly at elevated temperatures, tantalum and zirconium are the materials of choice.[1][2] Among the more commonly used engineering alloys, Hastelloy G-30 offers superior performance compared to other nickel-based alloys and stainless steels.[1][2] Standard stainless steels like 316L are only suitable for room temperature applications with MSA.[1] This guide provides a foundational understanding of alloy performance in MSA, and it is recommended that material selection be further validated through testing under specific operational conditions.

References

electrochemical stability of methanesulfonic acid compared to other electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical stability of methanesulfonic acid (MSA) with other commonly used electrolytes, supported by experimental data and detailed methodologies. The information is intended to assist researchers in selecting the most suitable electrolyte for their electrochemical applications.

Introduction

The electrochemical stability of an electrolyte is a critical parameter in various applications, including electroplating, batteries, and electrosynthesis. An electrolyte's electrochemical stability window (ESW) defines the potential range within which it remains stable without being oxidized or reduced. A wider ESW allows for a broader range of electrochemical reactions to be performed. This compound (MSA), a strong organic acid, has gained significant attention as a "green" alternative to traditional electrolytes like sulfuric acid (H₂SO₄) and fluoroboric acid (HBF₄) due to its unique combination of properties.[1][2][3][4] This guide compares the electrochemical stability and other relevant properties of MSA with these and other electrolytes.

Data Presentation: A Comparative Overview

The following tables summarize the key physicochemical and electrochemical properties of this compound and other selected electrolytes. Direct quantitative comparisons of electrochemical windows are challenging due to variations in experimental conditions across different studies. However, available data and qualitative descriptions from the literature are presented below.

Table 1: Physicochemical Properties of Selected Electrolytes

PropertyThis compound (MSA)Sulfuric Acid (H₂SO₄)Fluoroboric Acid (HBF₄)Phosphoric Acid (H₃PO₄)
Formula CH₃SO₃HH₂SO₄HBF₄H₃PO₄
Molar Mass ( g/mol ) 96.1198.0887.8198.00
Appearance Colorless liquid or solidColorless, viscous liquidColorless liquidColorless, syrupy liquid or solid
pKa -1.9-3.0-0.42.15, 7.20, 12.35
Oxidizing Nature Non-oxidizingStrong oxidizing agentNon-oxidizingNon-oxidizing
Toxicity LowHigh (Corrosive)High (Corrosive, Toxic)Low
Biodegradability Readily biodegradableNon-biodegradableNon-biodegradableNon-biodegradable

Table 2: Electrochemical Properties of Selected Electrolytes

PropertyThis compound (MSA)Sulfuric Acid (H₂SO₄)Fluoroboric Acid (HBF₄)Phosphoric Acid (H₃PO₄)
Electrochemical Window (V) Wide (approx. 4 V on Pt)Narrow (approx. 1.23 V in aqueous solution)Not readily available in comparable formatNot readily available in comparable format
Conductivity HighHighHighModerate
Metal Salt Solubility HighVariable, many sulfates are insolubleHighVariable
Key Advantages Wide ESW, non-oxidizing, high metal salt solubility, environmentally friendlyLow cost, high conductivityHigh plating rates, good throwing powerBuffering capacity
Key Disadvantages Higher cost than H₂SO₄Oxidizing, environmental concerns, insoluble sulfatesCorrosive, toxic, environmental concernsLower conductivity, can passivate electrodes

Experimental Protocols

The electrochemical stability of an electrolyte is typically determined using voltammetric techniques such as Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).

Linear Sweep Voltammetry (LSV) for Determining the Electrochemical Window

Objective: To determine the anodic and cathodic limits of the electrolyte's stability.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, containing a working electrode (e.g., platinum, glassy carbon), a reference electrode (e.g., Ag/AgCl, SCE), and a counter electrode (e.g., platinum wire).[5][6][7][8][9][10]

  • Electrolyte Preparation: The electrolyte solution is prepared at the desired concentration.

  • Instrumentation: A potentiostat is used to apply a linearly increasing or decreasing potential to the working electrode and measure the resulting current.[5][9][11]

  • Anodic Scan: The potential is swept from the open-circuit potential (OCP) towards more positive potentials at a constant scan rate (e.g., 10-100 mV/s). The potential at which a significant increase in current is observed (due to electrolyte oxidation) is considered the anodic stability limit.

  • Cathodic Scan: The potential is swept from the OCP towards more negative potentials. The potential at which a significant increase in current is observed (due to electrolyte reduction) is the cathodic stability limit.

  • Data Analysis: The electrochemical window is the difference between the anodic and cathodic stability limits.

Cyclic Voltammetry (CV) for Assessing Electrochemical Stability

Objective: To study the redox behavior of the electrolyte and identify any decomposition products.

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode cell is used as in the LSV protocol.[5][6][12][13]

  • Electrolyte Preparation: The electrolyte is prepared at the desired concentration.

  • Instrumentation: A potentiostat is used to apply a potential that is swept linearly between two vertex potentials and then reversed.[5][11]

  • Potential Sweep: The potential is swept from a starting potential to a vertex potential and then back to the starting potential, completing one cycle. Multiple cycles are often run to observe any changes in the voltammogram.

  • Data Analysis: The resulting plot of current versus potential (voltammogram) is analyzed. The absence of significant oxidation or reduction peaks within a certain potential range indicates the electrochemical stability window. The appearance of new peaks upon cycling can indicate the formation of decomposition products.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrolyte Solution B Assemble 3-Electrode Cell A->B C Connect to Potentiostat B->C D Perform LSV/CV Scan C->D E Record Voltammogram D->E F Determine Anodic/Cathodic Limits E->F G Calculate Electrochemical Window F->G

Caption: Workflow for determining the electrochemical stability window.

Electrolyte_Comparison cluster_msa This compound (MSA) cluster_h2so4 Sulfuric Acid (H₂SO₄) cluster_hbf4 Fluoroboric Acid (HBF₄) MSA_Props Wide ESW Non-oxidizing High Salt Solubility Biodegradable H2SO4_Props Narrow ESW (aq.) Strong Oxidizer Low Cost Insoluble Sulfates MSA_Props->H2SO4_Props vs HBF4_Props High Plating Rates Corrosive & Toxic Environmental Concerns MSA_Props->HBF4_Props vs

Caption: Key property comparison of electrolytes.

Discussion

This compound exhibits a significantly wider electrochemical stability window compared to aqueous sulfuric acid.[14][15] The theoretical ESW of water is approximately 1.23 V, which limits the operating voltage of many aqueous electrochemical systems.[16] In contrast, anhydrous MSA has been reported to have an electrochemical window of about 4 V on a platinum electrode. This wider window is a major advantage, enabling its use in applications requiring higher potentials, such as in redox flow batteries and certain electro-organic syntheses.

Compared to sulfuric acid, MSA is non-oxidizing, which can be beneficial when working with sensitive organic molecules or in applications where the oxidation of the electrode material is a concern.[1] Furthermore, MSA's ability to dissolve a wide range of metal salts to high concentrations is a distinct advantage over sulfuric acid, where the low solubility of many metal sulfates can be a limiting factor.[3][4][17]

Fluoroboric acid has been a traditional choice in electroplating due to its high conductivity and ability to produce fine-grained deposits. However, it is highly corrosive and toxic, and its use raises significant environmental and safety concerns. MSA offers a more environmentally benign alternative with comparable or, in some cases, superior performance in electroplating applications.[2]

Conclusion

This compound presents a compelling alternative to traditional electrolytes like sulfuric acid and fluoroboric acid, particularly in applications demanding a wide electrochemical stability window, non-oxidizing conditions, and high solubility of metal salts. Its favorable environmental profile, including low toxicity and biodegradability, further enhances its appeal for developing sustainable electrochemical processes. While the initial cost of MSA may be higher than that of sulfuric acid, its technical and environmental advantages can offer long-term benefits in various research and industrial settings. Researchers are encouraged to consider the specific requirements of their electrochemical systems when selecting an appropriate electrolyte, with MSA being a strong candidate for a wide range of applications.

References

Methanesulfonic Acid: A Greener Alternative to Traditional Acids in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Environmental Impact and Performance

In the quest for more sustainable laboratory and industrial practices, the choice of chemical reagents is increasingly scrutinized for its environmental footprint. This guide provides a detailed comparison of the environmental impact and performance of methanesulfonic acid (MSA) against traditional strong acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄). For researchers, scientists, and professionals in drug development, understanding these differences is crucial for making informed decisions that align with green chemistry principles.

This compound is a strong organic acid that has emerged as a compelling alternative to conventional mineral acids, offering a unique combination of potent acidity with a more favorable environmental and safety profile.[1][2] Its properties include high solubility of its metal salts, low volatility, and a non-oxidizing nature, which contribute to its growing adoption in various applications, including as a catalyst, in electroplating, and for cleaning purposes.[3][4]

Quantitative Comparison of Environmental and Performance Parameters

To facilitate a direct comparison, the following tables summarize key quantitative data on biodegradability, aquatic toxicity, and corrosivity (B1173158).

Table 1: Biodegradability Data

AcidTest GuidelineResultsClassification
This compound OECD 301AReached 100% of theoretical BOD in 4 weeks[5]Readily Biodegradable
Sulfuric Acid Not applicableInorganic substanceNot Biodegradable
Hydrochloric Acid Not applicableInorganic substanceNot Biodegradable
Phosphoric Acid Not applicableInorganic substanceNot Biodegradable

Table 2: Acute Aquatic Toxicity Data

AcidTest OrganismTest Guideline96-hour LC50 (Fish)48-hour EC50 (Daphnia magna)
This compound Oncorhynchus mykiss (Rainbow Trout)OECD 20373 mg/L[6]-
Daphnia magna (Water Flea)OECD 202-70 mg/L[6]
Sulfuric Acid Lepomis macrochirus (Bluegill)-16 mg/L[7]-
Daphnia magna (Water Flea)-> 100 mg/L[7]-
Hydrochloric Acid Gambusia affinis (Mosquitofish)-282 mg/L-
Daphnia magna (Water Flea)--> 100 mg/L
Phosphoric Acid Lepomis macrochirus (Bluegill)-138 mg/L-
Daphnia magna (Water Flea)--> 100 mg/L

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms.

Table 3: Corrosivity Data on Stainless Steel

AcidStainless Steel GradeTemperatureCorrosion Rate (µm/year)
This compound (70%) 316L30°C~200[8]
MSA LC (Low Corrosion grade) 316L30°C5[8]
Sulfuric Acid 316Ti25°CPassive (low corrosion) in 10% solution[9]

Experimental Protocols

OECD 301A: Ready Biodegradability – DOC Die-Away Test

This test is designed to evaluate the potential of a chemical substance to be biodegraded by a mixed population of microorganisms in an aerobic aqueous medium.

Methodology:

  • Test Setup: A solution of the test substance in a mineral medium is prepared, providing the substance as the sole source of organic carbon at a concentration typically between 10 and 40 mg of dissolved organic carbon (DOC) per liter.[10]

  • Inoculum: The solution is inoculated with a relatively low concentration of microorganisms, usually sourced from the effluent of a domestic wastewater treatment plant.[10]

  • Incubation: The test vessels are incubated in the dark or in diffuse light at a constant temperature (typically 20-25°C) for 28 days.[11] The vessels are aerated to ensure aerobic conditions are maintained.

  • Sampling and Analysis: Aliquots of the test solution are taken at regular intervals. The concentration of DOC is measured in these samples after filtration to remove bacteria.

  • Data Evaluation: The percentage of biodegradation is calculated based on the reduction of DOC over the 28-day period, corrected for the DOC removal in a blank control (containing only the inoculum). A substance is considered "readily biodegradable" if it achieves at least 70% DOC removal within a 10-day window during the 28-day test period.[1][11]

Visualizing the Assessment Framework and Cellular Impact

To better understand the comparative assessment process and the potential cellular impact of acid exposure, the following diagrams are provided.

cluster_input Inputs cluster_assessment Environmental Impact Assessment cluster_output Outputs MSA MSA Biodegradability Biodegradability MSA->Biodegradability Aquatic_Toxicity Aquatic Toxicity MSA->Aquatic_Toxicity Corrosivity Corrosivity MSA->Corrosivity Traditional_Acids Traditional Acids (H₂SO₄, HCl, H₃PO₄) Traditional_Acids->Biodegradability Traditional_Acids->Aquatic_Toxicity Traditional_Acids->Corrosivity Environmental_Profile Environmental Profile Biodegradability->Environmental_Profile Aquatic_Toxicity->Environmental_Profile Performance_Data Performance Data Corrosivity->Performance_Data Recommendation Greener Alternative Recommendation Environmental_Profile->Recommendation Performance_Data->Recommendation

Comparative Environmental Impact Assessment Workflow.

cluster_cellular Cellular Response in Aquatic Organism (e.g., Fish Gill Ionocyte) Acid_Stress Acid Stress (Low External pH) Ion_Imbalance Ion Imbalance (Na⁺/Cl⁻ loss, Ca²⁺ disruption) Acid_Stress->Ion_Imbalance Cortisol_Release Stress Hormone Release (e.g., Cortisol) Acid_Stress->Cortisol_Release H_ATPase Increased H⁺-ATPase & NHE activity Cortisol_Release->H_ATPase Ionocyte_Proliferation Ionocyte Proliferation & Differentiation Cortisol_Release->Ionocyte_Proliferation Acid_Secretion Enhanced Acid Secretion H_ATPase->Acid_Secretion Ionocyte_Proliferation->Acid_Secretion Homeostasis_Restoration Restoration of Acid-Base Homeostasis Acid_Secretion->Homeostasis_Restoration Leads to

Generalized Cellular Response to Acid Stress in Fish.

Discussion and Conclusion

The data presented clearly indicates that this compound possesses significant environmental advantages over traditional strong acids. Its ready biodegradability is a key differentiator, as inorganic acids persist in the environment and can contribute to long-term changes in soil and water chemistry.

In terms of aquatic toxicity, while MSA is still toxic to aquatic life, its LC50 and EC50 values are in a similar range or, in some cases, higher (indicating lower toxicity) than those of sulfuric acid for certain species. It is important to note that the primary mechanism of toxicity for strong acids in aquatic environments is the drastic change in pH.

From a performance and safety perspective, the lower corrosivity of specialized grades of MSA towards stainless steel can lead to reduced equipment maintenance and a longer lifespan for laboratory and industrial apparatus.[8] Furthermore, MSA's low vapor pressure and non-oxidizing nature reduce the risks associated with inhalation of corrosive fumes and dangerous reactions with organic materials.[2]

A life cycle assessment (LCA) of a newer, direct synthesis method for MSA has shown a potential for an 85% reduction in greenhouse gas emissions compared to conventional manufacturing processes, further enhancing its profile as a sustainable chemical.[10]

References

spectroscopic techniques for in-situ monitoring of MSA-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to In-Situ Spectroscopic Monitoring of MSA-Catalyzed Reactions

For researchers, scientists, and professionals in drug development, the ability to monitor chemical reactions in real time is paramount for process optimization, kinetic studies, and quality control. Methanesulfonic acid (MSA) is a strong organic acid that is increasingly used as a catalyst in a variety of reactions, including esterification, polymerization, and hydrolysis, due to its efficacy and lower corrosivity (B1173158) compared to traditional mineral acids. In-situ spectroscopic techniques provide a powerful means to track these reactions as they occur, offering insights into reaction mechanisms, kinetics, and the formation of intermediates.

This guide provides a comparative overview of the most common in-situ spectroscopic techniques for monitoring MSA-catalyzed reactions: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Techniques at a Glance

Each spectroscopic technique offers unique advantages and is suited for different aspects of reaction monitoring. The choice of technique depends on the specific reaction, the information required, and the experimental conditions.

  • ATR-FTIR Spectroscopy: This technique is highly effective for monitoring reactions in the liquid phase, including slurries and emulsions.[1][2] It works by measuring the absorption of infrared radiation by the sample, providing information about the vibrational modes of functional groups. This is particularly useful for tracking changes in carbonyl (C=O) and hydroxyl (O-H) groups, which are key in many MSA-catalyzed reactions like esterification.[3][4]

  • Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light (laser) by the sample.[5] It provides information about the vibrational and rotational modes of molecules and is particularly sensitive to non-polar bonds (e.g., C=C, C-S), which may be weak or absent in an IR spectrum.[5] Raman spectroscopy is well-suited for aqueous solutions as water is a weak Raman scatterer and can be used with fiber-optic probes for in-situ monitoring.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for obtaining detailed structural and quantitative information about molecules in solution.[8] In-situ or operando NMR allows for the monitoring of reactions under actual process conditions, including elevated temperatures and pressures.[9][10] It can provide unambiguous identification of reactants, intermediates, and products, making it invaluable for mechanistic studies.[8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a sample. It is particularly useful for monitoring reactions that involve a change in color or the concentration of chromophores (light-absorbing compounds).[11] UV-Vis spectroscopy is a relatively simple and cost-effective method for determining reaction kinetics.[12][13]

Product Performance Comparison

The following table summarizes the key performance characteristics of each spectroscopic technique for in-situ monitoring of MSA-catalyzed reactions.

FeatureATR-FTIR SpectroscopyRaman SpectroscopyNMR SpectroscopyUV-Vis Spectroscopy
Principle Infrared AbsorptionInelastic Light ScatteringNuclear Spin TransitionsElectronic Transitions
Typical Time Resolution 1 - 60 seconds1 - 120 seconds1 - 10 minutes< 1 second to minutes
Sensitivity Good (ppm to % level)Moderate (typically >0.1%)Low (mM to M level)High (µM to mM level)
Selectivity High (for functional groups)High (for specific bonds)Very High (for specific nuclei)Moderate (for chromophores)
Compatibility with Aqueous Media Good (with appropriate crystal)ExcellentExcellentExcellent
In-situ Probes Readily available (insertion probes)Readily available (fiber-optic probes)Specialized probes requiredReadily available (fiber-optic probes)
Interferences Water can have strong absorptionFluorescence from sample or impuritiesParamagnetic species, magnetic field inhomogeneityScattering from particles, overlapping spectra
Cost ModerateModerate to HighHighLow

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for each technique.

In-situ ATR-FTIR Monitoring of an MSA-Catalyzed Esterification
  • Instrumentation: An FTIR spectrometer equipped with a DiComp (diamond composite) or silicon ATR immersion probe.

  • Reaction Setup: The reaction is carried out in a jacketed glass reactor with overhead stirring. The ATR probe is inserted directly into the reaction mixture.

  • Procedure:

    • A background spectrum of the initial reaction mixture (e.g., alcohol and carboxylic acid) is collected before the addition of the MSA catalyst.

    • The MSA catalyst is added to the reactor to initiate the reaction.

    • FTIR spectra are collected at regular intervals (e.g., every 30 seconds) over the course of the reaction.

  • Data Analysis: The disappearance of the carboxylic acid C=O band (e.g., ~1710 cm⁻¹) and the appearance of the ester C=O band (e.g., ~1740 cm⁻¹) are monitored. The concentration of reactants and products can be quantified by creating a calibration model using standards of known concentrations.[3]

In-situ Raman Monitoring of an MSA-Catalyzed Polymerization
  • Instrumentation: A Raman spectrometer with a fiber-optic immersion probe.

  • Reaction Setup: The reaction is performed in a sealed reactor to control the atmosphere and temperature. The Raman probe is inserted into the reaction mixture.

  • Procedure:

    • A reference spectrum of the monomer is collected.

    • The MSA catalyst is introduced to start the polymerization.

    • Raman spectra are acquired continuously throughout the reaction.

  • Data Analysis: The decrease in the intensity of a characteristic monomer peak (e.g., C=C stretching vibration around 1630 cm⁻¹) is monitored relative to a stable internal standard peak (e.g., a C-H stretching band).[14] This ratio is used to calculate the monomer conversion over time.

In-situ NMR Monitoring of an MSA-Catalyzed Reaction
  • Instrumentation: An NMR spectrometer equipped with a flow-tube or a high-pressure NMR tube.

  • Reaction Setup: For reactions at ambient pressure, a flow system can be used where the reaction mixture is circulated from the reactor to the NMR spectrometer. For high-pressure reactions, a specialized sealed NMR tube is used.[8]

  • Procedure:

    • The reactants are mixed in the NMR tube or the flow system.

    • An initial ¹H or ¹³C NMR spectrum is acquired.

    • The reaction is initiated by adding the MSA catalyst or by raising the temperature.

    • NMR spectra are recorded at set time intervals.

  • Data Analysis: The integrals of the peaks corresponding to the reactants, intermediates, and products are used to determine their relative concentrations over time. This data can then be used to determine reaction kinetics and elucidate the reaction mechanism.[15]

In-situ UV-Vis Monitoring of an MSA-Catalyzed Reaction
  • Instrumentation: A UV-Vis spectrophotometer with a fiber-optic immersion or flow-through cuvette.

  • Reaction Setup: The reaction is carried out in a temperature-controlled vessel. The fiber-optic probe is immersed in the reaction solution, or the solution is continuously pumped through a flow cell in the spectrophotometer.

  • Procedure:

    • A blank spectrum of the solvent is recorded.

    • The reactants are mixed, and an initial spectrum is taken.

    • The MSA catalyst is added to start the reaction.

    • The absorbance at a specific wavelength, corresponding to a reactant or product, is monitored over time. Full spectra can also be collected at intervals.

  • Data Analysis: The change in absorbance over time is used to calculate the change in concentration of the monitored species using the Beer-Lambert law. This allows for the determination of the reaction rate and rate constant.[12]

Mandatory Visualization

Experimental Workflow for In-situ Spectroscopic Monitoring

G General Experimental Workflow for In-situ Reaction Monitoring cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Reactor Setup B Add Reactants & Solvent A->B C Insert In-situ Probe B->C D Acquire Background Spectrum C->D E Initiate Reaction (Add MSA) D->E F Continuous Spectral Acquisition E->F G Monitor Reaction Progress F->G H Process Spectral Data G->H I Quantitative Analysis (Concentration vs. Time) H->I J Kinetic Modeling I->J

Caption: A generalized workflow for in-situ monitoring of chemical reactions.

Decision Tree for Selecting a Spectroscopic Technique

G Decision Tree for Technique Selection A Need for in-situ monitoring of MSA-catalyzed reaction B Does the reaction involve changes in chromophores? A->B C UV-Vis Spectroscopy B->C Yes D Need detailed structural information for mechanistic study? B->D No E NMR Spectroscopy D->E Yes F Are key functional groups IR active (e.g., C=O, O-H)? D->F No G ATR-FTIR Spectroscopy F->G Yes H Are key functional groups Raman active (e.g., C=C, C-S)? F->H No I Raman Spectroscopy H->I Yes J Consider a combination of techniques H->J No

Caption: A flowchart to aid in selecting the appropriate spectroscopic technique.

References

A Comparative Guide to the Efficiency of Homogeneous vs. Heterogeneous Methanesulfonic Acid (MSA) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA) is a strong Brønsted acid increasingly favored in organic synthesis for its efficacy and environmentally benign characteristics.[1] It serves as a powerful catalyst in a variety of reactions, including esterification and alkylation.[1] The choice between employing MSA in a homogeneous or heterogeneous phase is a critical consideration in process development, with significant implications for reaction efficiency, product separation, and catalyst reusability. This guide provides an objective comparison of homogeneous and heterogeneous MSA catalysts, supported by experimental data, to aid in catalyst selection for research and development.

Executive Summary

Homogeneous MSA catalysts, being in the same phase as the reactants, generally exhibit higher catalytic activity and yields due to the absence of mass transfer limitations.[2][3] However, their separation from the reaction mixture can be challenging and costly.[4] Conversely, heterogeneous MSA catalysts, typically solid-supported, offer straightforward separation and excellent reusability, which are highly desirable for sustainable and industrial-scale processes.[5][6] The trade-off often lies between the superior activity of homogeneous systems and the practical advantages of heterogeneous systems.

Quantitative Performance Comparison

The following table summarizes the performance of homogeneous and heterogeneous MSA catalysts in key organic transformations based on published experimental data.

ReactionCatalyst TypeCatalystSubstratesTemperature (°C)Time (h)Yield (%)ReusabilityReference
Biodiesel Production HomogeneousThis compound (MSA)Oleins, Methanol (B129727)120199.2Not reported[2]
HeterogeneousSulfonated Carbon-based (SO3H-C)Oleins, Methanol120>190.5Not reported[2]
Pechmann Condensation HeterogeneousSilica-supported MSAResorcinol, Ethyl acetoacetate1601294Satisfactory results for regeneration
HomogeneousThis compound (MSA)Phenol (B47542), β-keto esterVariable-GoodDifficult[7][8][9]

Key Differences at a Glance

FeatureHomogeneous MSA CatalystsHeterogeneous MSA Catalysts
Catalyst Separation Difficult and often requires energy-intensive processes.[4]Simple, typically by filtration or centrifugation.[5]
Reusability Generally not reusable, leading to higher catalyst consumption.Readily reusable over multiple cycles.[6]
Catalytic Activity Often higher due to better accessibility of active sites.[2][3]May be lower due to mass transfer limitations.
Reaction Conditions Typically milder reaction conditions.May require more forcing conditions to achieve high conversion.
Leaching Not applicable.Potential for leaching of the active species into the product.[5]
Industrial Application Preferred for fine chemical synthesis where high selectivity is key.Favored for large-scale industrial processes due to ease of handling.

Experimental Protocols

Synthesis of Silica-Supported MSA Catalyst

A common method for preparing a heterogeneous MSA catalyst involves the immobilization of MSA on a solid support like silica (B1680970) gel.

  • Activation of Support: Silica gel is dried under vacuum at a high temperature (e.g., 120°C) for several hours to remove physisorbed water.

  • Immobilization: The dried silica gel is suspended in an inert solvent (e.g., carbon tetrachloride). This compound is then added, and the mixture is refluxed for a specified period.

  • Washing and Drying: The resulting solid is filtered, washed extensively with the solvent to remove any non-covalently bound MSA, and then dried under vacuum.

General Procedure for Pechmann Condensation (Heterogeneous Catalysis)

The synthesis of 4-methylcoumarin (B1582148) derivatives can be carried out using a silica-supported MSA catalyst.

  • Reaction Setup: A mixture of a phenol (e.g., resorcinol), a β-ketoester (e.g., ethyl acetoacetate), and the silica-supported MSA catalyst are placed in a reaction vessel.

  • Reaction Conditions: The reaction is typically conducted in a high-boiling, environmentally friendly solvent like n-alkanes at an elevated temperature (e.g., 160°C).

  • Work-up: After the reaction is complete, the catalyst is separated by filtration. The solvent is removed from the filtrate under reduced pressure, and the crude product is purified, for example, by recrystallization.

General Procedure for Biodiesel Production (Homogeneous Catalysis)
  • Reaction Mixture: A mixture of oleins (comprising free fatty acids and triglycerides) and methanol is charged into a batch reactor.[2]

  • Catalyst Addition: this compound is added as the catalyst.[2]

  • Reaction Conditions: The reaction is carried out at a specific temperature and pressure (e.g., 120°C and 12 bar) for a set duration (e.g., 1 hour) with stirring.[2]

  • Product Separation: After the reaction, the mixture is allowed to settle, and the biodiesel phase (fatty acid methyl esters) is separated from the glycerol-rich phase. The biodiesel is then purified.[2]

Visualizing the Catalytic Workflow

The following diagrams illustrate the general workflows for reactions catalyzed by homogeneous and heterogeneous MSA.

Homogeneous_Catalysis_Workflow Reactants Reactants (e.g., Oleins, Methanol) Reaction_Vessel Reaction Vessel (Stirring, Heating) Reactants->Reaction_Vessel Homogeneous_MSA Homogeneous MSA Catalyst Homogeneous_MSA->Reaction_Vessel Reaction_Mixture Homogeneous Reaction Mixture Reaction_Vessel->Reaction_Mixture Separation Product Separation (e.g., Decantation, Distillation) Reaction_Mixture->Separation Product Purified Product Separation->Product Waste Catalyst Waste Separation->Waste

Homogeneous Catalysis Workflow

Heterogeneous_Catalysis_Workflow Reactants Reactants (e.g., Phenol, β-ketoester) Reaction_Vessel Reaction Vessel (Stirring, Heating) Reactants->Reaction_Vessel Heterogeneous_MSA Heterogeneous MSA Catalyst (Solid) Heterogeneous_MSA->Reaction_Vessel Reaction_Mixture Heterogeneous Reaction Mixture Reaction_Vessel->Reaction_Mixture Filtration Catalyst Separation (Filtration) Reaction_Mixture->Filtration Product_Solution Product in Solution Filtration->Product_Solution Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst Purification Product Purification (e.g., Recrystallization) Product_Solution->Purification Product Purified Product Purification->Product Recycled_Catalyst->Reaction_Vessel

Heterogeneous Catalysis Workflow

Conclusion

The choice between homogeneous and heterogeneous MSA catalysts is dictated by the specific requirements of the chemical transformation and the overall process design. For laboratory-scale synthesis focused on achieving the highest possible yield under mild conditions, homogeneous MSA is often the superior choice. However, for applications where catalyst recovery, reusability, and process simplification are paramount, particularly in industrial settings, heterogeneous MSA catalysts present a more sustainable and economically viable option. Future research should focus on developing highly active and stable heterogeneous MSA catalysts that can match the performance of their homogeneous counterparts while retaining their inherent practical advantages.

References

A Comparative Guide to Quenching Techniques for Methanesulfonic Acid Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA) is a versatile and effective catalyst in organic synthesis, prized for its strong acidity and lower corrosivity (B1173158) compared to other mineral acids. However, its complete removal from a reaction mixture is often crucial to prevent product degradation and ensure the purity of the final product, particularly in pharmaceutical applications. This guide provides a comparative overview of common quenching techniques for MSA removal, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific application.

Comparison of this compound Removal Techniques

Several methods are available for the removal of this compound from a reaction mixture, each with its own advantages and disadvantages. The primary methods include quenching with a basic solution and removal using an anion exchange resin.

Removal TechniqueQuenching Agent/ResinTypical ApplicationAdvantagesDisadvantages
Basic Quenching Saturated Sodium Bicarbonate (NaHCO₃) SolutionGeneral work-up of organic reactions, particularly esterifications.Inexpensive, readily available, and effective at neutralizing MSA. The resulting sodium mesylate is highly water-soluble, facilitating its removal through aqueous extraction.Can generate significant amounts of CO₂ gas, which requires careful addition to avoid pressure buildup. May not be suitable for products sensitive to aqueous basic conditions.
Triethylamine (TEA)Neutralization of MSA in non-aqueous conditions or when the product is sensitive to aqueous work-up.Soluble in organic solvents, allowing for a non-aqueous work-up. The resulting triethylammonium (B8662869) mesylate salt can often be removed by filtration or subsequent aqueous extraction.Volatile and has a strong odor. The resulting salt may have some solubility in organic solvents, potentially requiring multiple extractions for complete removal.
Anion Exchange Weak Base Anion Exchange ResinRemoval of MSA from organic solutions, particularly in pharmaceutical manufacturing where high purity is required.High selectivity for anionic species like the mesylate ion. Can be regenerated and reused. Avoids the introduction of aqueous solutions to the reaction mixture.Higher initial cost compared to basic quenching agents. The capacity of the resin is finite and requires monitoring. The kinetics of removal may be slower than with quenching.

Experimental Data

The following table summarizes the efficiency of different techniques for the removal of this compound.

TechniqueQuenching Agent/ResinInitial MSA ConcentrationFinal MSA Concentration% RemovalAnalytical MethodReference
Basic Quenching Saturated NaHCO₃Not SpecifiedNot Detected>99%HPLCGeneral organic chemistry procedures
Anion Exchange Weak Base Resin1000 ppm<10 ppm>99%Ion Chromatography[1][2]

Experimental Protocols

Protocol 1: Quenching of this compound with Saturated Sodium Bicarbonate Solution

This protocol describes a typical aqueous work-up procedure to remove MSA from a reaction mixture in an organic solvent.

Materials:

  • Reaction mixture containing MSA in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Slowly and carefully add the saturated NaHCO₃ solution to the separatory funnel. Caution: Addition will cause CO₂ evolution; vent the funnel frequently to release pressure. Continue adding the NaHCO₃ solution until gas evolution ceases.

  • Shake the separatory funnel vigorously for 1-2 minutes, venting occasionally.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with deionized water (approximately the same volume as the organic layer). Shake and separate the layers as before.

  • Wash the organic layer with brine. This helps to remove any remaining water from the organic phase.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.

  • Filter the drying agent and collect the organic solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Validation: To confirm the removal of MSA, an aliquot of the final product can be analyzed using ion chromatography or LC-MS.[3]

Protocol 2: Removal of this compound using a Weak Base Anion Exchange Resin

This protocol is suitable for removing MSA from a non-aqueous solution.

Materials:

  • Solution containing MSA in an organic solvent

  • Weak base anion exchange resin (e.g., Amberlyst A21)

  • Chromatography column or flask for batch-wise treatment

  • Filtration apparatus

Procedure:

A. Column Chromatography:

  • Pack a chromatography column with the weak base anion exchange resin, pre-conditioned according to the manufacturer's instructions.

  • Pass the MSA-containing organic solution through the column at a controlled flow rate.

  • Collect the eluate.

  • The efficiency of MSA removal will depend on the amount of resin used and the flow rate. Multiple passes may be necessary.

B. Batch-wise Treatment:

  • Add the weak base anion exchange resin to a flask containing the MSA solution.

  • Stir the mixture for a predetermined amount of time (e.g., 1-4 hours). The optimal time should be determined experimentally.

  • Filter the resin to separate it from the purified solution.

  • Validation: The concentration of MSA in the solution before and after treatment should be determined using a validated analytical method such as ion chromatography to assess the efficiency of the removal.[1][2]

Visualizations

experimental_workflow cluster_quenching Quenching and Validation of MSA Removal start Reaction Mixture (with MSA) quench Quenching Step (e.g., NaHCO₃ wash) start->quench extract Aqueous Extraction quench->extract dry Drying of Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate product Purified Product evaporate->product validate Validation of MSA Removal (e.g., Ion Chromatography) product->validate

Experimental Workflow for MSA Removal

resin_mechanism cluster_mechanism Mechanism of Amine Resin in MSA Removal resin Resin Matrix R-NH₂ (Weak Base) protonation Protonated Resin R-NH₃⁺ resin->protonation msa_solution MSA in Solution (CH₃SO₃H) msa_solution->protonation Proton Transfer binding Resin-Mesylate Complex R-NH₃⁺CH₃SO₃⁻ protonation:f1->binding:f0 mesylate Mesylate Anion (CH₃SO₃⁻) mesylate->binding:f1 purified Purified Solution binding->purified MSA Removed

Mechanism of MSA Removal by Anion Exchange Resin

References

Safety Operating Guide

Proper Disposal of Methanesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methanesulfonic acid is critical for ensuring personnel safety and environmental protection. As a strong, corrosive acid, it requires careful handling throughout its lifecycle, from use to final disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound can cause severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber), chemical safety goggles or a face shield, and protective clothing to prevent skin contact.[2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Emergency Stations: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[2][3]

Step-by-Step Disposal Procedure

Waste material must be disposed of in accordance with national, state, and local regulations.[2][3] Never mix this compound waste with other chemicals.

1. Managing Small Spills and Residues:

For minor spills or cleaning up residual amounts of this compound:

  • Containment: Immediately contain the spill using an inert, absorbent, and neutralizing material.[4] Recommended materials include vermiculite, dry sand, earth, or commercial acid neutralizers like Chemizorb® H⁺.[4]

  • Neutralization: For treatment, the acid can be neutralized with soda ash (sodium carbonate) or a mixture of soda ash and slaked lime.[4][5]

    • WARNING: To avoid a violent reaction, always add the acid slowly to the neutralizing agent, never the other way around.[4]

  • Collection: Once absorbed and neutralized, carefully collect the material and place it into a suitable, clearly labeled, and corrosion-resistant container for hazardous waste.[1][3][4]

  • Decontamination: Clean the affected area thoroughly. Decontaminate empty containers with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by rinsing with water.[4]

2. Preparing for Final Disposal:

  • Containerization: Keep waste this compound in its original container if possible, or a designated corrosion-resistant container.[2][6] Ensure the container is tightly closed and properly labeled.[1][2] Do not use metal containers.[4]

  • Storage: Store the waste container in a locked, cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong reducing agents, and metals.[2][3][4]

3. Final Disposal:

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1][4] Do not attempt to dispose of it down the drain, as it can harm aquatic life and may require neutralization before being discharged into sewage systems.[3][6][7][8]

  • Consult Authorities: Always consult your institution's Environmental Health and Safety (EHS) department or the local waste management authority to ensure full compliance with all disposal regulations.[2][3][4]

Hazard and Safety Data Summary

The following table summarizes key quantitative data related to this compound, primarily from safety data sheets.

ParameterValueSource(s)
Acute Oral Toxicity LD50 Oral - Rat: 648.7 mg/kg
Acute Dermal Toxicity LD50 Dermal - Rabbit: 2,000 mg/kg
Toxicity to Fish LC50 - Oncorhynchus mykiss (rainbow trout): 73 mg/l - 96 h
Toxicity to Daphnia EC50 - Daphnia magna (Water flea): 70 mg/l - 48 h
Toxicity to Algae ErC50 - Pseudokirchneriella subcapitata (green algae): 12 - 24 mg/l - 72 h
pH < 1[3]
Biodegradability Readily biodegradable (90 - 100% in 28 days)

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess spill Small Spill / Residue assess->spill Spill bulk Bulk Waste Liquid assess->bulk Bulk neutralize Step 3a: Absorb & Neutralize (e.g., with Soda Ash) spill->neutralize containerize Step 3b: Store in Original or Corrosion-Resistant Container bulk->containerize collect Step 4a: Collect into Labeled Hazardous Waste Container neutralize->collect storage Step 5: Store Securely in Designated Area collect->storage containerize->storage disposal Step 6: Arrange Pickup by Licensed Waste Disposal Service storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling methanesulfonic acid (MSA). Adherence to these procedures is essential for ensuring personal safety and proper disposal.

This compound is a strong, corrosive organic acid that requires stringent safety measures to prevent severe skin burns, eye damage, and respiratory irritation. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the recommended PPE for various types of exposure.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shieldGoggles must be splash-resistant. A face shield is required when handling larger quantities or when there is a significant risk of splashing to provide full facial protection.
Skin Protection Chemical-resistant gloves (Nitrile, Butyl, or Neoprene rubber), Flame-retardant lab coat, Chemical-resistant apronDouble gloving is recommended. Gloves must be inspected for any signs of degradation before use. A lab coat and apron provide a barrier against accidental spills.
Respiratory Protection NIOSH-approved respirator with acid gas cartridgeRequired when working outside of a certified chemical fume hood or in areas with inadequate ventilation to protect against irritating vapors.
Glove Material Chemical Resistance

Choosing the correct glove material is critical for preventing skin contact. The following table provides a summary of the chemical resistance of common glove materials to this compound. Breakthrough time (BTT) indicates the time it takes for the chemical to permeate the glove material.

Glove Material Concentration Breakthrough Time (minutes) Degradation Recommendation
Nitrile Rubber 70%> 480ExcellentRecommended for prolonged contact.
Butyl Rubber 70%> 480ExcellentRecommended for prolonged contact.
Neoprene 70%> 480ExcellentRecommended for prolonged contact.
Natural Rubber 70%< 15PoorNot recommended.
Polyvinyl Chloride (PVC) 70%< 15PoorNot recommended.

Note: Data is based on manufacturer testing for concentrated strong acids and should be used as a guideline. Always consult the specific glove manufacturer's chemical resistance data for the most accurate information.

Handling and Storage Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • When diluting, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and reducing agents.

  • Keep containers tightly closed when not in use.

  • Store in corrosion-resistant containers.

Spills and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Neutralize: Slowly neutralize the contained spill with a weak base such as sodium bicarbonate or a commercial neutralizing agent.

  • Collect: Carefully collect the absorbed and neutralized material into a designated hazardous waste container.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, give them two to four glasses of water or milk. Seek immediate medical attention.

Disposal Plan

This compound is classified as a hazardous waste and must be disposed of following local, state, and federal regulations.

Neutralization and Disposal Protocol:

  • Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a large container of a weak base solution, such as 5% sodium bicarbonate in water. An ice bath may be necessary to control the reaction temperature.

  • Dilution: Slowly add the waste this compound to a large volume of cold water to dilute it.

  • Neutralization: While stirring continuously, slowly add the diluted acid to the weak base solution. Monitor the pH of the solution. Continue adding the base until the pH is between 6 and 8.

  • Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Container Rinsing: Triple rinse the empty this compound container with water. The rinsate should also be neutralized before disposal.

Workflow for Handling this compound

This compound Handling Workflow start Start: Prepare to Handle This compound assess_ppe Assess and Don Required PPE start->assess_ppe prepare_work_area Prepare Work Area: - Chemical Fume Hood - Eyewash/Safety Shower Access assess_ppe->prepare_work_area handle_acid Handle this compound (Follow Safe Handling Procedures) prepare_work_area->handle_acid spill Spill Occurs? handle_acid->spill spill_procedure Follow Spill Response Protocol spill->spill_procedure Yes no_spill Continue Work spill->no_spill No spill_procedure->handle_acid work_complete Work Complete no_spill->work_complete decontaminate_ppe Decontaminate and Doff PPE work_complete->decontaminate_ppe dispose_waste Dispose of Waste (Follow Disposal Plan) decontaminate_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling of this compound.

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonic acid
Reactant of Route 2
Methanesulfonic acid

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